2-Amino-6-bromo-4-chlorophenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-6-bromo-4-chlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKCLWHHJKNMKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)O)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573594 | |
| Record name | 2-Amino-6-bromo-4-chlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179314-60-4 | |
| Record name | 2-Amino-6-bromo-4-chlorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-6-bromo-4-chlorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Amino-6-bromo-4-chlorophenol CAS number 179314-60-4
An In-depth Technical Guide to 2-Amino-6-bromo-4-chlorophenol (CAS: 179314-60-4)
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and fine chemical synthesis. It delves into the core scientific principles, practical methodologies, and critical safety protocols associated with this compound, a versatile halogenated aminophenol intermediate.
Introduction: A Multifaceted Building Block
This compound is a substituted aromatic compound of significant interest in synthetic organic chemistry. Its molecular architecture, which features an amino group, a hydroxyl group, a bromine atom, and a chlorine atom on a phenol backbone, provides multiple reactive sites.[1] This unique combination of functional groups creates a distinct electronic environment on the aromatic ring, influencing its reactivity and making it a valuable precursor for the synthesis of complex molecules, particularly within the pharmaceutical and fine chemical industries.[1][2] The strategic placement of electron-donating (amino, hydroxyl) and electron-withdrawing (bromo, chloro) groups allows for controlled chemical transformations, positioning it as a key intermediate for constructing novel molecular scaffolds.[1]
Physicochemical & Structural Properties
A thorough understanding of a compound's physical and chemical properties is foundational to its application in any synthetic protocol. The key identifiers and properties of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 179314-60-4 | [1][3] |
| Molecular Formula | C₆H₅BrClNO | |
| Molecular Weight | 222.47 g/mol | |
| Appearance | Solid | |
| Melting Point | 83-87 °C | |
| InChI Key | ISKCLWHHJKNMKI-UHFFFAOYSA-N | |
| SMILES String | Nc1cc(Cl)cc(Br)c1O | [4][5] |
| Recommended Storage | 2-8°C, in a dry, cool, well-ventilated place | [4][6] |
Synthesis and Purification Strategy
The synthesis of this compound is most commonly and logically achieved via a two-step process starting from the commercially available precursor, 2-bromo-4-chlorophenol. This route is favored for its straightforward execution and reliable outcomes.[1]
Core Synthetic Pathway: Nitration Followed by Reduction
This established pathway first introduces a nitro group onto the aromatic ring, which then serves as a precursor to the target amino group.
Caption: Primary synthetic route for this compound.
Protocol 1: Electrophilic Nitration of 2-Bromo-4-chlorophenol
Causality: The nitration of the phenol ring is an electrophilic aromatic substitution. Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly reactive nitronium ion (NO₂⁺), the active electrophile.[1] The hydroxyl and bromine substituents on the starting material direct the incoming nitro group primarily to the ortho position relative to the hydroxyl group.
Step-by-Step Methodology:
-
Preparation: In a flask equipped with a magnetic stirrer and cooled in an ice bath (0-5°C), slowly add concentrated sulfuric acid to 2-bromo-4-chlorophenol.
-
Reagent Addition: While maintaining the low temperature, add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction flask.
-
Reaction Control: The temperature must be rigorously controlled during the addition to prevent over-nitration and the formation of unwanted side products.[1]
-
Monitoring: After the addition is complete, allow the reaction to stir at low temperature for a specified time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the mixture over crushed ice. The solid nitro-product will precipitate out of the aqueous solution.
-
Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry under vacuum. The product is 2-bromo-6-nitro-4-chlorophenol.
Protocol 2: Reduction of the Nitro Group
Causality: The conversion of the nitro group to a primary amine is a fundamental reduction reaction. Catalytic hydrogenation is a clean and efficient method, utilizing a metal catalyst (like Palladium on Carbon) to facilitate the addition of hydrogen across the nitrogen-oxygen bonds.[1]
Step-by-Step Methodology:
-
Setup: Dissolve the synthesized 2-bromo-6-nitro-4-chlorophenol in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation vessel.
-
Catalyst Addition: Carefully add a catalytic amount of a hydrogenation catalyst, such as 5-10% Palladium on Carbon (Pd/C).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure and stir vigorously at room temperature.
-
Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake or by TLC analysis.
-
Filtration: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.
Purification
For applications in drug development, high purity is paramount. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield a crystalline solid of high purity.
Analytical Characterization
Confirming the structure and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic techniques provides a self-validating system of analysis.
Caption: A typical analytical workflow for compound characterization.
Spectroscopic Data Interpretation:
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different protons. The aromatic protons will appear as doublets or multiplets in the aromatic region, with their specific chemical shifts influenced by the surrounding substituents. The protons of the amino (-NH₂) and hydroxyl (-OH) groups typically appear as broad singlets, and their positions can be sensitive to the solvent and concentration.[1]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the carbon framework of the molecule, with distinct signals expected for each of the six unique carbon atoms in the aromatic ring.
-
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound (222.47 g/mol ). The isotopic pattern observed will be characteristic of a molecule containing one bromine and one chlorine atom.
-
Infrared (IR) Spectroscopy: IR analysis will show characteristic absorption bands confirming the presence of key functional groups, such as O-H and N-H stretches (typically broad in the 3200-3500 cm⁻¹ region) and C-Br/C-Cl stretches in the fingerprint region.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems from its multiple reactive functional groups.[1]
-
Amino Group (-NH₂): This primary aromatic amine is a nucleophilic center, making it amenable to a wide range of transformations including acylation, alkylation, diazotization (to form diazonium salts), and oxidation.[1]
-
Phenolic Hydroxyl Group (-OH): The hydroxyl group can undergo reactions such as esterification and etherification. To achieve selectivity, the more nucleophilic amino group may require a protection strategy during reactions targeting the hydroxyl group.[1]
Role in Medicinal Chemistry: The primary pharmacological relevance of this compound is as a versatile intermediate for creating more elaborate molecules with potential therapeutic value.[1] The halogenated aminophenol scaffold is a recognized motif in drug discovery.[1] A key application is its use as a bidentate ligand to form coordination complexes with transition metals. These metal complexes are often investigated for novel biological activities, including potential antioxidant or catalytic properties.[1]
Safety, Handling, and Storage
Adherence to strict safety protocols is essential when working with any chemical intermediate. The hazard classifications for this compound demand careful handling.
GHS Hazard Information:
| Category | Details | Source |
| Pictogram | GHS07 (Exclamation Mark) | [4] |
| Signal Word | Warning | [4] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4] |
| Precautionary Statements | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |
| Hazard Class | Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Irritant 2, STOT SE 3 | [4] |
| Target Organs | Respiratory system | [4] |
Handling and Personal Protective Equipment (PPE):
-
Always handle this compound within a certified chemical fume hood to avoid inhalation of dust.[6]
-
Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles or a face shield.[6]
-
Avoid direct contact with skin and eyes. In case of contact, follow the first-aid measures outlined in the safety data sheet.[6]
Storage:
-
Store in a tightly closed container in a dry, cool (2-8°C), and well-ventilated area.[4][6]
-
Keep away from incompatible materials such as strong oxidizing agents.[6]
References
- This compound - Stenutz. [Link]
- 2-Amino-4-bromo-6-chlorophenol | C6H5BrClNO | CID 57905988 - PubChem. [Link]
- The Crucial Role of 2-Bromo-4-chlorophenol in Modern Pharmaceutical Synthesis. [Link]
Sources
Physicochemical properties of 2-Amino-6-bromo-4-chlorophenol
An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-6-bromo-4-chlorophenol
Abstract
This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound (CAS No. 179314-60-4). As a halogenated aminophenol, this compound serves as a valuable building block in medicinal chemistry and materials science. Understanding its core characteristics is paramount for its effective application, optimization of reaction conditions, and development of analytical methodologies. This document details the compound's molecular identity, spectroscopic profile, key drug development parameters such as solubility and lipophilicity, and protocols for its synthesis and analytical characterization. The guide is intended for researchers, chemists, and drug development professionals who require a practical and in-depth understanding of this molecule.
Molecular Identity and Core Properties
This compound is a substituted aromatic compound featuring amino, hydroxyl, bromo, and chloro functional groups. This unique combination of electron-donating (amino, hydroxyl) and electron-withdrawing (bromo, chloro) groups dictates its chemical reactivity and physical properties.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Reference |
|---|---|---|
| CAS Number | 179314-60-4 | [1][2] |
| Molecular Formula | C₆H₅BrClNO | [1] |
| Molecular Weight | 222.47 g/mol | [1][3] |
| IUPAC Name | This compound | [1] |
| SMILES String | Nc1cc(Cl)cc(Br)c1O | [1][3] |
| InChI Key | ISKCLWHHJKNMKI-UHFFFAOYSA-N |[1][2] |
Table 2: Fundamental Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Physical Form | Solid | [1] |
| Melting Point | 83-87 °C | [1] |
| Storage Temperature | 2-8°C |[1] |
Synthesis and Characterization Workflow
The synthesis of this compound can be achieved through a multi-step process starting from a commercially available precursor.[2] A common and logical pathway involves the regioselective nitration of 2-bromo-4-chlorophenol, followed by the reduction of the nitro group to the corresponding amine.[2] This approach is favored because the directing effects of the hydroxyl and halogen substituents on the phenol ring guide the electrophilic nitration, and the subsequent reduction is typically a high-yielding transformation.
Sources
An In-depth Technical Guide to 2-Amino-6-bromo-4-chlorophenol: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 2-Amino-6-bromo-4-chlorophenol, a halogenated aminophenol of significant interest to researchers, scientists, and professionals in drug development. This document delves into its molecular structure, physicochemical properties, synthesis, reactivity, and applications, offering field-proven insights and detailed methodologies.
Core Molecular and Physical Properties
This compound is a substituted aromatic compound containing amino, hydroxyl, bromo, and chloro functional groups. This unique combination of substituents on the phenol backbone results in a versatile chemical intermediate with multiple reactive sites.[1]
Molecular Structure and Weight
The fundamental characteristics of this compound are summarized in the table below, providing a clear snapshot of its identity and key physical properties.
| Property | Value | Source |
| IUPAC Name | This compound | , |
| CAS Number | 179314-60-4 | , |
| Molecular Formula | C₆H₅BrClNO | , |
| Molecular Weight | 222.47 g/mol | , |
| Appearance | Solid | |
| Melting Point | 83-87 °C | |
| SMILES | Nc1cc(Cl)cc(Br)c1O | |
| InChI Key | ISKCLWHHJKNMKI-UHFFFAOYSA-N | , |
digraph "2_Amino_6_bromo_4_chlorophenol" { graph [rankdir="LR", size="4,3", dpi=150]; node [shape=plaintext];mol [label=< <tableborder="0"cellborder="0"cellspacing="0"><tr><tdport="N"rowspan="2">H₂Ntd><tdport="C1"rowspan="2">Ctd><tdport="C6"colspan="2">Ctd><tdport="O"rowspan="2">OHtd>tr><tr><tdport="C5">Ctd><tdport="Br">Brtd>tr><tr><tdport="H1"rowspan="2">td><tdport="C2"rowspan="2">Ctd><tdport="C4"colspan="2">Ctd><tdport="H2"rowspan="2">td>tr><tr><tdport="C3">Ctd><tdport="Cl">Cltd>tr>table> >];
edge [style=solid, dir=none]; mol:C1 -> mol:C2; mol:C2 -> mol:C3; mol:C3 -> mol:C4; mol:C4 -> mol:C5; mol:C5 -> mol:C6; mol:C6 -> mol:C1;
edge [style=double]; mol:C1 -> mol:C6; mol:C2 -> mol:C3; mol:C4 -> mol:C5;
edge [style=solid]; mol:C1 -> mol:N; mol:C6 -> mol:O; mol:C5 -> mol:Br; mol:C3 -> mol:Cl; }
Caption: Molecular structure of this compound.
Synthesis of this compound
A prevalent and logical method for the synthesis of this compound involves a two-step process starting from 2-bromo-4-chlorophenol. This approach first introduces a nitro group, which then serves as a precursor to the amino group.[1]
Step 1: Nitration of 2-Bromo-4-chlorophenol
The nitration of 2-bromo-4-chlorophenol is typically accomplished using a nitrating agent, often a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring.[1]
Experimental Protocol:
-
In a flask equipped with a stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and concentrated nitric acid to 0-5 °C.
-
Slowly add 2-bromo-4-chlorophenol to the cooled acid mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete nitration.
-
Pour the reaction mixture onto crushed ice to precipitate the product, 2-bromo-6-nitro-4-chlorophenol.
-
Filter the precipitate, wash with cold water until the washings are neutral, and dry the product.
Optimization of reaction conditions, such as temperature and reaction time, is crucial to maximize the yield of the desired 2-bromo-6-nitro-4-chlorophenol and minimize the formation of unwanted isomers.[1]
Step 2: Reduction of 2-Bromo-6-nitro-4-chlorophenol
Following successful nitration, the resulting 2-bromo-6-nitro-4-chlorophenol is subjected to a reduction step to convert the nitro group (-NO₂) into an amino group (-NH₂). A widely used and effective method for this transformation is catalytic hydrogenation.[1]
Experimental Protocol:
-
Dissolve 2-bromo-6-nitro-4-chlorophenol in a suitable solvent, such as ethanol or ethyl acetate.
-
Add a catalyst, typically palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent to obtain the crude this compound.
-
The crude product can be further purified by recrystallization.
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
Confirmation of the molecular structure and purity of the synthesized this compound is essential. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose.
-
¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the amino group protons, and the hydroxyl proton. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the substituents. The protons of the amino (-NH₂) and hydroxyl (-OH) groups are typically observed as broad singlets, and their chemical shifts can vary with solvent and concentration.[1]
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each of the six carbon atoms in the aromatic ring, with their chemical shifts being influenced by the attached functional groups.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.
Chemical Reactivity and Applications
The unique structural features of this compound make it a valuable tool in various research areas due to the presence of multiple reactive sites.[1]
Reactivity
-
Amino Group: The primary aromatic amino group is a nucleophilic center and can undergo various reactions such as diazotization, acylation, and alkylation.[1]
-
Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated to form a phenoxide ion, a potent nucleophile. It can undergo reactions like etherification and esterification.[1]
-
Aromatic Ring: The electron-donating amino and hydroxyl groups and the electron-withdrawing halogen substituents create a unique electronic environment on the aromatic ring, influencing its susceptibility to further electrophilic substitution.
Applications
-
Organic Synthesis: It serves as a key building block for creating more complex organic molecules and is an essential intermediate in the production of pharmaceuticals and other fine chemicals.[1]
-
Medicinal Chemistry: The halogenated aminophenol scaffold is of significant interest in drug discovery. This compound and its derivatives are investigated for potential biological activities. For instance, it can act as a bidentate ligand, forming complexes with transition metals like cobalt, nickel, copper, and zinc, which are then studied for their properties.[1]
-
Materials Science: The ability of this compound to form metal complexes opens up possibilities in the development of new materials with specific electronic or catalytic properties.[1]
Safety Information
As with any chemical, proper handling and safety precautions are necessary when working with this compound. It is important to consult the Safety Data Sheet (SDS) before use.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. |
| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation. |
| Eye Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation. |
Data sourced from Sigma-Aldrich.
Conclusion
This compound is a valuable and versatile halogenated aminophenol with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its synthesis from readily available starting materials and the presence of multiple reactive functional groups make it an attractive building block for the development of novel compounds with potential therapeutic and material applications. A thorough understanding of its synthesis, characterization, and reactivity is crucial for researchers and scientists working in these fields.
References
- This compound - Stenutz. [Link]
Sources
Spectroscopic data (NMR, IR, MS) of 2-Amino-6-bromo-4-chlorophenol
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Amino-6-bromo-4-chlorophenol
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the expected spectroscopic data for this compound, a halogenated aminophenol of interest to researchers and scientists in drug development and organic synthesis. Due to the limited availability of published experimental spectra for this specific compound, this document leverages established spectroscopic principles and data from structurally related analogues to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Introduction
This compound is a substituted aromatic compound with a unique combination of electron-donating (amino, hydroxyl) and electron-withdrawing (bromo, chloro) groups.[1] This substitution pattern creates a distinct electronic environment that influences its chemical reactivity and spectroscopic properties. Understanding its spectral characteristics is crucial for its identification, purity assessment, and the elucidation of its role in various chemical transformations.[1]
Compound Identity:
| Parameter | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 179314-60-4 | [2] |
| Molecular Formula | C₆H₅BrClNO | [2] |
| Molecular Weight | 222.47 g/mol | [2] |
| InChI Key | ISKCLWHHJKNMKI-UHFFFAOYSA-N | [2] |
| Melting Point | 83-87 °C | [2] |
| Appearance | Solid | [2] |
A common synthetic route to this compound involves the nitration of 2-bromo-4-chlorophenol, followed by the reduction of the nitro group to an amine.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1] The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and hydroxyl groups. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents.
Predicted ¹H NMR Data (in DMSO-d₆):
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| H-3 | ~6.8 - 7.2 | Doublet (d) | This proton is ortho to the electron-donating -NH₂ group and meta to the electron-withdrawing -Cl group. |
| H-5 | ~7.0 - 7.4 | Doublet (d) | This proton is ortho to the electron-withdrawing -Cl group and meta to the electron-donating -OH and electron-withdrawing -Br groups. |
| -NH₂ | ~4.5 - 5.5 | Broad Singlet (br s) | The chemical shift of amine protons can vary with solvent and concentration and often appears as a broad signal due to quadrupole broadening and exchange. |
| -OH | ~9.0 - 10.0 | Broad Singlet (br s) | Phenolic hydroxyl protons are typically deshielded and their signals can also be broad and concentration-dependent. |
Note: Coupling constants (J) between H-3 and H-5 are expected to be in the range of 2-3 Hz (meta coupling).
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton. The chemical shifts are influenced by the nature of the substituents attached to the aromatic ring.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 (-OH) | ~145 - 155 | The carbon bearing the hydroxyl group is expected to be significantly deshielded. |
| C-2 (-NH₂) | ~135 - 145 | The carbon attached to the amino group will also be deshielded. |
| C-3 | ~115 - 125 | This carbon is influenced by the adjacent amino and chloro groups. |
| C-4 (-Cl) | ~120 - 130 | The carbon attached to the chlorine atom will be deshielded due to the inductive effect of chlorine. |
| C-5 | ~125 - 135 | This carbon is situated between the chloro and bromo substituents. |
| C-6 (-Br) | ~105 - 115 | The carbon bearing the bromine atom is expected to be shielded compared to the other substituted carbons. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[3]
Predicted Characteristic IR Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration |
| O-H Stretch (Phenol) | 3200 - 3600 | Strong, Broad | Stretching vibration of the hydroxyl group. |
| N-H Stretch (Amine) | 3300 - 3500 | Medium | Symmetric and asymmetric stretching of the primary amine. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong | Stretching vibrations within the aromatic ring. |
| C-O Stretch (Phenol) | 1200 - 1260 | Strong | Stretching of the carbon-oxygen bond. |
| C-N Stretch (Amine) | 1250 - 1350 | Medium | Stretching of the carbon-nitrogen bond. |
| C-Cl Stretch | 700 - 850 | Strong | Stretching of the carbon-chlorine bond. |
| C-Br Stretch | 500 - 650 | Medium to Strong | Stretching of the carbon-bromine bond. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.[1]
Predicted Mass Spectrometry Data:
| Ion | Predicted m/z | Rationale |
| [M]⁺ | 221, 223, 225 | Molecular ion peak. The isotopic pattern will be characteristic of a molecule containing one bromine and one chlorine atom. |
| [M-HBr]⁺ | 142, 144 | Loss of a hydrogen bromide molecule. |
| [M-Cl]⁺ | 186, 188 | Loss of a chlorine radical. |
| [M-Br]⁺ | 142 | Loss of a bromine radical. |
The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a characteristic isotopic cluster for the molecular ion and any fragments containing these halogens.
Experimental Protocols
The following are detailed, step-by-step methodologies for the spectroscopic analysis of a compound like this compound.
NMR Spectroscopy Protocol
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Materials:
-
This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to an NMR tube.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range (e.g., 0-180 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Analyze the processed spectra to determine chemical shifts, multiplicities, and coupling constants.
IR Spectroscopy Protocol
Objective: To obtain an infrared spectrum to identify functional groups.
Materials:
-
This compound sample (1-2 mg)
-
Potassium bromide (KBr), spectroscopic grade
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample with dry KBr in an agate mortar and pestle.
-
Place the mixture into a pellet press and apply pressure to form a transparent pellet.
-
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
-
Data Processing and Analysis: Process the spectrum and identify the characteristic absorption bands corresponding to the functional groups.
Mass Spectrometry Protocol
Objective: To determine the molecular weight and fragmentation pattern.
Materials:
-
This compound sample
-
Solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source)
Procedure (EI-MS):
-
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe.
-
Ionization: Bombard the sample with a beam of high-energy electrons to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
-
Detection: Detect the ions and generate a mass spectrum.
-
Analysis: Analyze the spectrum to identify the molecular ion peak and major fragment ions.
Visualizations
Molecular Structure:
Caption: Molecular Structure of this compound.
References
- PubChem. (n.d.). 2-Amino-4-bromo-6-chlorophenol.
- The Royal Society of Chemistry. (2020). Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001169).
- RSC Publishing. (2023). Synthesis, characterization, biological evaluation, DFT and molecular docking studies of (Z)-2-((2-bromo-4-chlorophenyl)imino)methyl)-4-chlorophenol and its Co(II), Ni(II), Cu(II), and Zn(II) complexes.
- PubChem. (n.d.). 2-Amino-4-chlorophenol.
- ResearchGate. (2025). spectrophotometric determination of aminophenol isomers using 9-chloroacridine reagent.
- Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Boron and 2-Aminophenol Schiff Base Ligands with Their Cu(II) and Pt(IV) Complexes and Evaluation as Antimicrobial Agents.
- Longdom Publishing. (n.d.). Exploring the Applications of Spectroscopic Techniques in Analytical Chemistry.
- MDPI. (2022). The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122.
- NIST. (n.d.). Phenol, 2-bromo-4-chloro-.
- PubChem. (n.d.). 4-Bromo-2-chlorophenol.
- ResearchGate. (2020). Spectrophotometric Determination of Aminophenol Isomers Via Oxidative Coupling Reaction with 4-Aminoantipyrine.
- American Institute of Chemists. (n.d.). computational studies on the ir & nmr spectra of 2-aminophenol.
- NIST. (n.d.). Phenol, 4-chloro-.
- NIST. (n.d.). Phenol, 4-amino-.
Sources
An In-depth Technical Guide to the Solubility Profile of 2-Amino-6-bromo-4-chlorophenol
Abstract
This technical guide provides a comprehensive analysis of the solubility profile of 2-Amino-6-bromo-4-chlorophenol, a key intermediate in various synthetic pathways. In the absence of extensive empirical data, this document synthesizes theoretical solubility models, insights from analogous compounds, and detailed experimental protocols to empower researchers in drug development and chemical synthesis. We delve into the foundational principles of solubility, offering a robust theoretical framework based on Hansen Solubility Parameters (HSP) and the Universal Functional Activity Coefficient (UNIFAC) group contribution method. Furthermore, we provide a meticulous, step-by-step experimental workflow for the precise determination of this compound's solubility, ensuring scientific integrity and reproducibility. This guide is designed to be a vital resource for scientists and researchers, enabling informed solvent selection and process optimization.
Introduction: The Significance of this compound
This compound is a halogenated aminophenol of significant interest in organic synthesis.[1] Its molecular architecture, featuring amino, hydroxyl, bromine, and chlorine substituents on a phenol backbone, presents multiple reactive sites, making it a versatile building block for more complex molecules.[1] The interplay of electron-donating and electron-withdrawing groups creates a unique electronic landscape on the aromatic ring, influencing its reactivity and potential biological activity.[1] Understanding the solubility of this compound in various organic solvents is paramount for its effective utilization in synthesis, purification, and formulation. A well-defined solubility profile is critical for reaction kinetics, crystallization processes, and the development of analytical methods.
Physicochemical Characterization: Unveiling the Molecular Identity
A thorough understanding of the physicochemical properties of this compound is the cornerstone for predicting its solubility behavior. These properties dictate the intermolecular forces at play between the solute and potential solvents.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 179314-60-4 | [1] |
| Molecular Formula | C₆H₅BrClNO | [1] |
| Molecular Weight | 222.47 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 83-87 °C | [1] |
| InChI Key | ISKCLWHHJKNMKI-UHFFFAOYSA-N | [1] |
The presence of both hydrogen bond donors (amino and hydroxyl groups) and acceptors (oxygen, nitrogen, and halogens), coupled with the polar nature of the C-Cl and C-Br bonds, suggests a complex solubility profile. The molecule possesses both polar and non-polar characteristics, indicating that its solubility will be highly dependent on the specific nature of the solvent.
Theoretical Framework for Solubility Prediction
Predicting solubility is a cornerstone of process development, offering a scientific basis for solvent selection beyond simple trial and error. The age-old adage "like dissolves like" provides a foundational, qualitative understanding, suggesting that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[2] However, for a more quantitative and nuanced prediction, more sophisticated models are indispensable.
Hansen Solubility Parameters (HSP): A Three-Dimensional Approach to Solubility
Developed by Charles M. Hansen, Hansen Solubility Parameters (HSP) offer a powerful method for predicting the miscibility of substances.[3][4] This model posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[4][5]
The central concept of HSP is that substances with similar δD, δP, and δH values are likely to be miscible. The "distance" (Ra) between the HSP values of a solute and a solvent in the three-dimensional Hansen space can be calculated using the following equation:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²
A smaller Ra value indicates a higher likelihood of solubility.
In the absence of experimentally determined HSP values for this compound, they can be estimated using group contribution methods.[6][7][8] Software packages such as HSPiP can facilitate these calculations by utilizing extensive databases of functional group contributions.[9][10]
The following diagram illustrates the conceptual approach to predicting solubility using HSP:
Caption: Logical flow for solubility prediction using the UNIFAC method.
Experimental Determination of Solubility: A Validated Protocol
While theoretical models provide valuable estimations, empirical determination remains the gold standard for accurate solubility data. The equilibrium shake-flask method is a widely accepted and robust technique for measuring the thermodynamic solubility of a solid in a liquid solvent. [11]
The Equilibrium Shake-Flask Method
This method involves creating a saturated solution of the solute in the solvent of interest and then quantifying the concentration of the dissolved solute.
Step-by-Step Protocol:
-
Preparation of Supersaturated Slurry:
-
Accurately weigh an excess amount of this compound into a series of inert glass vials. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.
-
Add a precise volume of the chosen organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath. A temperature of 25 °C is standard, but other temperatures can be used depending on the desired application.
-
Agitate the slurries for a sufficient period to ensure equilibrium is reached. Typically, 24 to 72 hours is adequate, but the exact time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it remains constant).
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.
-
To separate the saturated solution from the undissolved solid, centrifugation is highly recommended.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a chemically inert filter (e.g., a 0.22 µm PTFE filter) to remove any remaining microscopic particles. This step is critical to avoid artificially high solubility readings.
-
-
Quantification of Solute Concentration:
-
The concentration of this compound in the filtered saturated solution can be accurately determined using High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy. [12][13] * HPLC Method:
-
Develop a suitable reversed-phase HPLC method with a mobile phase that ensures good peak shape and resolution for the analyte.
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Dilute the saturated solution samples with the mobile phase to fall within the linear range of the calibration curve.
-
Inject the diluted samples and determine their concentration from the calibration curve. Account for the dilution factor to calculate the final solubility.
-
-
UV-Vis Spectroscopy Method:
-
Determine the wavelength of maximum absorbance (λmax) for this compound in the specific solvent.
-
Prepare a series of standard solutions and generate a calibration curve based on Beer-Lambert Law (Absorbance vs. Concentration).
-
Dilute the saturated solution samples to ensure the absorbance reading is within the linear range of the spectrophotometer.
-
Measure the absorbance of the diluted samples and calculate the concentration using the calibration curve, remembering to account for the dilution.
-
-
The following diagram illustrates the experimental workflow for the shake-flask method:
Caption: Experimental workflow for determining solubility via the shake-flask method.
Predicted Solubility Profile of this compound
Based on the theoretical principles and qualitative data from analogous compounds, a predicted solubility profile for this compound in a range of common organic solvents is presented below. It is imperative to note that these are estimations and should be confirmed by experimental data.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl and amino groups of the solute can form strong hydrogen bonds with the hydroxyl group of the alcohol solvents. |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can accept hydrogen bonds from the solute's -OH and -NH₂ groups and engage in dipole-dipole interactions. The solubility of the related compound 2-amino-6-chloro-4-nitrophenol in DMSO and acetone/water mixtures supports this prediction. [14] |
| Non-Polar Aromatic | Toluene, Benzene | Low to Moderate | The aromatic ring of the solute can interact favorably with the aromatic rings of these solvents through π-π stacking. However, the polar functional groups will limit solubility. |
| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents are weakly polar and can interact with the polar groups of the solute. The presence of a chlorine atom on the solute may also have some affinity for these solvents. |
| Non-Polar Aliphatic | Hexane, Heptane | Very Low | The significant difference in polarity between the solute and these non-polar solvents will result in poor solvation. |
Safety and Handling Precautions
As a Senior Application Scientist, ensuring laboratory safety is of utmost importance. When handling this compound and the associated organic solvents, the following precautions must be strictly adhered to:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All handling of the solid compound and organic solvents should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Hazard Information: this compound is classified as an irritant and is harmful if swallowed or in contact with skin. [15]It can cause serious eye irritation and may cause respiratory irritation. [15]Consult the Safety Data Sheet (SDS) for detailed hazard information before use.
-
Solvent Hazards: Be aware of the specific hazards associated with each organic solvent used, including flammability, toxicity, and volatility.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility profile of this compound. By integrating theoretical prediction models like Hansen Solubility Parameters and the UNIFAC method with a detailed, validated experimental protocol, researchers are equipped with the necessary tools for informed solvent selection and process optimization. While the provided predicted solubility profile serves as a valuable starting point, it is strongly recommended that these estimations be validated through the rigorous experimental procedures outlined herein. The methodologies and theoretical insights presented in this guide are intended to facilitate more efficient and scientifically grounded research and development involving this versatile chemical intermediate.
References
- This compound | 179314-60-4 | Benchchem. (n.d.).
- HSPiP - Hansen Solubility Parameters. (n.d.).
- A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. (2025). Hacettepe University Journal of the Faculty of Pharmacy.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.).
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
- Abbott, S. (n.d.). HSP Basics.
- Gracin, S., Brinck, T., & Rasmuson, Å. C. (2002). Prediction of solubility of solid organic compounds in solvents by UNIFAC. Industrial & Engineering Chemistry Research, 41(20), 5114–5124.
- Fredenslund, A., Jones, R. L., & Prausnitz, J. M. (1975). Group-contribution estimation of activity coefficients in nonideal liquid mixtures. AIChE Journal, 21(6), 1086–1099.
- This compound 97 179314-60-4. (n.d.).
- How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025). PharmaGuru.
- Solubility of organic compounds (video). (n.d.).
- Solubility and Dissolution with HPLC or UV-Vis Detection. (2021, February 14).
- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585.
- Consideration of Hansen solubility parameters. Part 1. (2017). Hansen Solubility Parameters 50th anniversary conference, preprint.
- A Python tool for predicting optimal solvent blends based on Hansen solubility parameters. (2025). CoLab.
- Prediction of aromatic solute partition coefficients using the UNIFAC group contribution model. (n.d.). Environmental Science & Technology.
- Studies on the solubility of phenolic compounds. (n.d.).
- Hansen solubility parameter. (n.d.). In Wikipedia.
- 4-Aminophenol. (n.d.). In Wikipedia.
- 2-Amino-6-Chloro-4-Nitrophenol | Premium Quality Chemical Manufacturer. (n.d.).
- Hansen Solubility Parameters (HSP). (n.d.).
- The thermodynamics of hydration of phenols. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
- Pencil and Paper Estimation of Hansen Solubility Parameters. (n.d.). ACS Omega.
- 2-Amino-6-chloro-4-nitrophenol CAS#: 6358-09-4. (n.d.).
- Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. (2023). PMC.
- Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC. (n.d.).
- Prediction of solubility of solid organic compounds in solvents by UNIFAC. (2002). University of Limerick.
- HSP Basics. (n.d.). Retrieved January 11, 2026, from Hansen Solubility Parameters website.
- Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99). (n.d.). European Commission.
- Physics-Based Solubility Prediction for Organic Molecules. (n.d.). PubMed Central.
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- 2. aidic.it [aidic.it]
- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
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- 5. The thermodynamics of hydration of phenols - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 9. HSPiP | Hansen Solubility Parameters [hansen-solubility.com]
- 10. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]
- 11. A Python tool for predicting optimal solvent blends based on Hansen solubility parameters | CoLab [colab.ws]
- 12. Thermodynamics of distribution of p-substituted phenols between aqueous solution and organic solvents and phospholipid vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. ec.europa.eu [ec.europa.eu]
- 15. researchgate.net [researchgate.net]
Purity assessment of commercial 2-Amino-6-bromo-4-chlorophenol
An In-Depth Technical Guide to the Purity Assessment of Commercial 2-Amino-6-bromo-4-chlorophenol
Abstract
This compound is a halogenated aromatic amine of significant interest in the synthesis of high-value chemical entities, particularly within the pharmaceutical and specialty materials sectors. As a critical starting material or intermediate, its purity is paramount, directly influencing the yield, impurity profile, and overall safety and efficacy of the final product. This guide provides a comprehensive framework for the rigorous purity assessment of commercial-grade this compound, designed for researchers, analytical scientists, and quality control professionals. We will explore the rationale behind employing a multi-modal analytical approach, detailing robust, field-proven methodologies including chromatography and spectroscopy to build a self-validating and trustworthy purity profile.
Introduction: The Imperative for Purity
The molecular structure of this compound, featuring amino, hydroxyl, bromo, and chloro functional groups on a benzene ring, imparts a unique reactivity profile. This complexity, however, also opens pathways for the formation of a variety of process-related impurities and degradants. The presence of even trace levels of isomeric impurities, starting materials, or by-products can have profound consequences in multi-step syntheses, potentially leading to downstream reaction failures, the generation of toxic impurities, or compromised final product specifications. Therefore, a holistic and orthogonal analytical strategy is not merely a quality control checkpoint but a foundational requirement for successful drug development and chemical manufacturing.
This guide moves beyond simple procedural lists to explain the causality behind method selection, emphasizing an integrated approach where each technique provides a unique and complementary piece of the purity puzzle.
The Impurity Landscape: A Proactive Assessment
A definitive purity assessment begins with a theoretical understanding of what impurities may be present. While the specific synthetic route used by a commercial supplier may be proprietary, an analysis of plausible chemical pathways allows for the prediction of likely process-related impurities. The synthesis of substituted aminophenols often involves nitration followed by reduction.[1]
Potential impurities in commercial this compound can be categorized as follows:
-
Isomeric Impurities: Positional isomers are notoriously difficult to separate and can exhibit different reactivity.
-
Example: 2-Amino-4-bromo-6-chlorophenol.[2]
-
-
Precursors and Intermediates: Incomplete reaction can lead to the carry-over of starting materials.
-
Example: 4-Chloro-2-nitrophenol or 6-Bromo-4-chloro-2-nitrophenol.
-
-
Under-/Over-halogenated Species: Variations in reaction control can result in molecules with missing or additional halogen atoms.
-
Examples: 2-Amino-4-chlorophenol[3], 2-Amino-6-bromophenol, or di-brominated species.
-
-
Degradation Products: The compound may be susceptible to oxidation or other forms of degradation upon exposure to air, light, or temperature excursions.
-
Residual Solvents: Solvents used during synthesis and purification may be retained in the final product.[4]
The following workflow provides a strategic overview of a comprehensive purity assessment campaign.
Caption: High-level workflow for the comprehensive purity assessment of a chemical intermediate.
Chromatographic Methods: The Core of Purity Determination
Chromatography is the cornerstone of purity analysis, offering the high-resolution separation required to detect and quantify the main component and its closely related impurities.
High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: HPLC is the primary technique for assay determination and the quantification of non-volatile organic impurities. For a polar, halogenated compound like this compound, a reversed-phase method is ideal. The choice of stationary phase is critical; while a standard C18 column can be effective, a pentafluorophenyl (PFP) phase often provides superior selectivity for positional isomers of halogenated compounds due to unique dipole-dipole and pi-pi interactions.[5] UV detection is appropriate given the strong chromophore of the substituted benzene ring.
Protocol: HPLC-UV Purity and Impurity Profiling
-
Instrumentation:
-
UHPLC/HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis or Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions:
-
A table summarizing the HPLC conditions is provided below.
-
| Parameter | Recommended Setting | Rationale |
| Column | PFP Stationary Phase (e.g., 150 x 4.6 mm, 3.5 µm) | Enhanced selectivity for halogenated isomers.[5] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape of the amine. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase. |
| Gradient | 5% B to 95% B over 20 min; hold for 5 min | Broad gradient to elute potential impurities with a wide polarity range. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | 280 nm (or PDA scan 200-400 nm) | Wavelength of significant absorbance for the analyte. |
| Injection Vol. | 5 µL | Balances sensitivity with potential for column overload. |
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water. This yields a stock solution of ~500 µg/mL.
-
Further dilute as necessary for analysis.
-
-
System Suitability:
-
Before analysis, inject a standard solution five times.
-
The Relative Standard Deviation (RSD) for the peak area should be ≤ 2.0%.
-
The USP tailing factor for the main peak should be between 0.8 and 1.5.
-
-
Analysis and Calculation:
-
Inject a blank (diluent), a reference standard, and the sample solution.
-
Calculate the Assay (% w/w) by comparing the peak area of the sample to that of a well-characterized reference standard using the external standard method.
-
Quantify impurities using area percent normalization, assuming a relative response factor of 1.0 for unknown impurities, or by using qualified standards for known impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Causality: GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities, making it ideal for residual solvent analysis.[6] Direct analysis of the phenolic target compound can be challenging due to its low volatility and polar nature, which can cause poor peak shape and thermal degradation. While derivatization (e.g., silylation) can overcome this, the primary utility of GC-MS in this context is for analyzing lower boiling point impurities and residual solvents using a headspace (HS) sampling technique.
Protocol: Headspace GC-MS for Residual Solvents
-
Instrumentation:
-
GC system with a Headspace Autosampler and a Mass Spectrometric detector.
-
-
GC-MS Conditions:
-
A table summarizing the GC-MS conditions is provided below.
-
| Parameter | Recommended Setting | Rationale |
| Column | DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm) | Standard column for residual solvent analysis. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas compatible with MS. |
| Oven Program | 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min | Separates common solvents based on boiling point. |
| Injector Temp. | 250 °C | Ensures volatilization of analytes. |
| MS Source | 230 °C | Standard temperature for electron ionization. |
| MS Quad | 150 °C | Standard temperature for the quadrupole. |
| Scan Range | 35 - 350 amu | Covers the mass range of common organic solvents. |
-
Headspace Parameters:
-
Vial Equilibration Temp: 80 °C
-
Vial Equilibration Time: 20 min
-
Loop Temperature: 90 °C
-
Transfer Line Temp: 100 °C
-
-
Sample Preparation:
-
Accurately weigh ~100 mg of the sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable high-boiling solvent (e.g., Dimethyl Sulfoxide).
-
Seal the vial immediately. Prepare a standard solution containing expected solvents at known concentrations.
-
-
Analysis:
-
Run the sequence and identify peaks in the sample chromatogram by comparing their retention times and mass spectra to the standard and a spectral library (e.g., NIST).
-
Quantify any identified solvents using the external standard method.
-
Spectroscopic Methods: Structural Confirmation and Identity
Spectroscopic techniques provide orthogonal information to chromatography, confirming the molecular structure of the main component and helping to identify unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: ¹H NMR is one of the most powerful tools for structural elucidation. It provides unambiguous confirmation of the compound's identity by showing the number of different protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum of this compound is expected to show distinct signals for the two aromatic protons, as well as exchangeable protons from the -NH₂ and -OH groups. The presence of impurities would be indicated by additional, unassigned peaks. Quantitative NMR (qNMR) can also be used as a primary method for assay determination.
Expected ¹H NMR Spectral Features (in DMSO-d₆):
-
Two doublets in the aromatic region (approx. 6.5-7.5 ppm), corresponding to the two protons on the benzene ring. Their specific chemical shifts and coupling constants will confirm the substitution pattern.
-
A broad singlet for the two protons of the amino (-NH₂) group.
-
A broad singlet for the one proton of the hydroxyl (-OH) group.
-
The integral ratios should correspond to the number of protons in each environment.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Causality: FT-IR is a rapid and reliable technique for confirming the identity of a compound by identifying its functional groups. It serves as an excellent initial identity check. The spectrum is a unique molecular fingerprint. For this compound, characteristic absorption bands are expected.[7][8]
Expected FT-IR Absorption Bands (KBr Pellet):
-
~3400-3200 cm⁻¹: N-H and O-H stretching vibrations (often broad and overlapping).
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~1600-1450 cm⁻¹: Aromatic C=C ring stretching.
-
~1300-1200 cm⁻¹: C-N stretching and C-O stretching.
-
~850-750 cm⁻¹: C-H out-of-plane bending, indicative of the substitution pattern.
-
~700-500 cm⁻¹: C-Cl and C-Br stretching vibrations.
An Orthogonal Approach to Purity
The trustworthiness of a purity assessment comes from the integration of multiple, independent (orthogonal) analytical techniques. No single method is sufficient. The diagram below illustrates how different techniques validate each other to build a comprehensive purity profile.
Caption: Integration of orthogonal analytical methods for a robust purity assessment.
Final Purity Calculation (Mass Balance): The ultimate purity value is best expressed by mass balance, accounting for all measured components.
Purity (%) = 100% - (% Organic Impurities by HPLC) - (% Residual Solvents by GC) - (% Water by Karl Fischer)
This approach provides a more accurate and reliable purity value than a single chromatographic area percent calculation.
Conclusion
The purity assessment of this compound is a multi-faceted task that demands a scientifically rigorous and logically structured approach. By integrating high-resolution chromatographic techniques like HPLC and GC with definitive spectroscopic methods such as NMR and FT-IR, a complete and trustworthy purity profile can be established. This guide provides the strategic framework and detailed protocols necessary for scientists to ensure that the material they use meets the high standards required for pharmaceutical development and other precision applications, thereby safeguarding the quality and integrity of the final product.
References
- A High-Throughput Method for the Analysis of 22 Substituted Phenol Isomers Using a UHPLC Column and System Combin
- This compound 97 179314-60-4. Sigma-Aldrich.
- 2-Amino-4-bromo-6-chlorophenol | C6H5BrClNO | CID 57905988.
- 2-Amino-4-chlorophenol | C6H6ClNO | CID 7265.
- 2-Amino-4-chlorophenol synthesis. ChemicalBook.
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- Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99). European Commission.
- SOME NITROBENZENES AND OTHER INDUSTRIAL CHEMICALS.
- Analysis of aromatics in gasoline by ASTM D5769 using gas chromatography–single quadrupole mass spectrometry. Thermo Fisher Scientific.
- Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC.
- FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol.
- 2-Amino-4-chlorophenol(95-85-2)IR1. ChemicalBook.
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An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Amino-6-bromo-4-chlorophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for understanding and evaluating the thermal stability and decomposition profile of 2-Amino-6-bromo-4-chlorophenol. As a halogenated aminophenol, this compound's behavior under thermal stress is critical for safe handling, process development, and formulation in the pharmaceutical and chemical industries. In the absence of direct published empirical data for this specific molecule, this guide synthesizes information from structurally related compounds, including halogenated aromatics, aminophenols, and brominated flame retardants, to predict its thermal properties and decomposition pathways. Detailed, field-proven experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and analytical techniques for evolved gas analysis such as Gas Chromatography-Mass Spectrometry (GC-MS) are provided. This document is intended to serve as a foundational resource for researchers, enabling the design of robust experimental investigations and the accurate interpretation of results.
Introduction: The Significance of Thermal Stability in Halogenated Aminophenols
This compound is a multi-functionalized aromatic compound, the utility of which in synthetic chemistry is derived from its unique substitution pattern. The presence of amino, hydroxyl, bromo, and chloro moieties on a single phenyl ring offers a versatile scaffold for the synthesis of more complex molecules, particularly in the realm of drug discovery and materials science. However, this same structural complexity introduces challenges related to the compound's stability, especially under thermal duress.
An understanding of a compound's thermal stability is not merely an academic exercise; it is a cornerstone of safe and reproducible science. For this compound, this understanding informs:
-
Safe Handling and Storage: Establishing the onset of decomposition is crucial for defining safe upper temperature limits for storage and handling, preventing unintentional degradation and the formation of potentially hazardous byproducts.
-
Process Chemistry: Many synthetic transformations require elevated temperatures. A thorough thermal profile allows process chemists to select appropriate reaction conditions that maximize yield and purity while avoiding thermal decomposition.
-
Regulatory Compliance: For compounds intended for pharmaceutical use, a comprehensive stability profile is a regulatory expectation, ensuring the quality and safety of the final product.
This guide will therefore provide the necessary theoretical and practical framework for a rigorous investigation of the thermal properties of this compound.
Physicochemical Properties of this compound
A foundational understanding of the compound's basic physical and chemical properties is essential before undertaking thermal analysis. These properties can influence its behavior in analytical instrumentation and provide context for the interpretation of thermal data.
| Property | Value | Source |
| CAS Number | 179314-60-4 | [1][2][3] |
| Molecular Formula | C₆H₅BrClNO | [2] |
| Molecular Weight | 222.47 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 83-87 °C | |
| Storage Temperature | 2-8°C |
Predicted Thermal Behavior and Decomposition Pathways
While specific experimental data for this compound is not available in the public domain, we can infer its likely thermal behavior by examining structurally analogous compounds. The decomposition of this molecule is anticipated to be a multi-stage process influenced by its various functional groups.
Key Influencing Factors:
-
Halogen Substitution: The presence of both bromine and chlorine atoms suggests that dehalogenation will be a key decomposition pathway. Studies on brominated aromatic compounds indicate that debromination can occur, potentially leading to the formation of smaller phenolic species.[4][5] The thermal degradation of brominated flame retardants often yields brominated benzenes and phenols.[6]
-
Amino Group: Aromatic amines can undergo complex thermal decomposition reactions.[7][8] The amino group can influence the electronic structure of the aromatic ring and participate in various degradation reactions.
-
Phenolic Hydroxyl Group: The hydroxyl group can participate in dehydration reactions and influence the overall stability of the molecule.
Anticipated Decomposition Stages:
-
Initial Decomposition (Lower Temperature Range): It is plausible that the initial decomposition will involve the weaker bonds in the molecule. This could include the cleavage of the C-Br bond, which is generally weaker than the C-Cl bond, or reactions involving the amino group.
-
Major Weight Loss (Intermediate Temperature Range): As the temperature increases, more significant fragmentation of the molecule is expected. This could involve the loss of both halogen atoms, potentially as HBr and HCl, and the breakdown of the aromatic ring.
-
Char Formation (Higher Temperature Range): At elevated temperatures, it is common for aromatic compounds to form a stable carbonaceous residue or char.
Potential Decomposition Products:
Based on the decomposition of similar compounds, a range of volatile and semi-volatile products could be expected. These may include, but are not limited to:
-
Hydrogen bromide (HBr) and Hydrogen chloride (HCl)
-
Simpler chlorophenols and bromophenols
-
Aniline and its halogenated derivatives
-
Benzene and its halogenated derivatives
-
Oxides of nitrogen (from the amino group)
The following diagram illustrates a logical workflow for the comprehensive thermal analysis of this compound.
Caption: Workflow for the thermal analysis of this compound.
Experimental Protocols for Thermal Analysis
The following protocols are designed to provide a robust and comprehensive evaluation of the thermal stability and decomposition of this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min to provide an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at an initial temperature of 30 °C for 5 minutes.
-
Heat the sample from 30 °C to 800 °C at a constant heating rate of 10 °C/min.
-
-
Data Collection: Continuously record the sample mass and temperature throughout the experiment.
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature to obtain the TGA thermogram.
-
Calculate the derivative of the TGA curve (DTG curve) to determine the temperatures of maximum mass loss rate.
-
Identify the onset temperature of decomposition and the residual mass at the final temperature.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and enthalpy of fusion, as well as to identify any other thermal events such as decomposition exotherms or endotherms.
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan to serve as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at an initial temperature of 25 °C for 5 minutes.
-
Heat the sample from 25 °C to a temperature well above its expected decomposition range (e.g., 400 °C) at a constant heating rate of 10 °C/min.
-
-
Data Collection: Continuously record the differential heat flow between the sample and the reference as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature to obtain the DSC thermogram.
-
Determine the onset and peak temperatures of the melting endotherm.
-
Integrate the area of the melting peak to calculate the enthalpy of fusion.
-
Identify any exothermic or endothermic events associated with decomposition.
-
Evolved Gas Analysis (EGA) using TGA-GC/MS
Objective: To identify the volatile and semi-volatile organic compounds released during the thermal decomposition of this compound.
Instrumentation: A TGA instrument coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).
Procedure:
-
TGA Protocol: Follow the TGA protocol as described in section 4.1. The outlet of the TGA furnace should be connected to the injection port of the GC via a heated transfer line.
-
GC-MS Method:
-
GC Column: A suitable capillary column for separating a range of aromatic and halogenated compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
GC Oven Program: The GC oven program should be optimized to separate the expected decomposition products. A typical program might start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 10 minutes.
-
Mass Spectrometer: The MS should be operated in electron ionization (EI) mode, scanning a mass range of m/z 35-550.
-
-
Data Collection: As the sample is heated in the TGA, the evolved gases are periodically or continuously transferred to the GC-MS for separation and analysis.
-
Data Analysis:
-
Identify the chromatographic peaks corresponding to the decomposition products.
-
Analyze the mass spectrum of each peak and compare it to a spectral library (e.g., NIST) to identify the compound.
-
The following diagram illustrates the anticipated decomposition of this compound, highlighting key bond fissions.
Caption: Potential initial bond fission sites in this compound.
Interpretation of Results and Safety Considerations
A comprehensive thermal analysis will generate a significant amount of data. The key to a successful investigation lies in the careful synthesis of this information.
-
Correlating TGA and DSC Data: The temperatures of mass loss events in the TGA thermogram should be correlated with endothermic or exothermic events in the DSC curve. A sharp endotherm corresponding to the melting point should be observed in the DSC data, followed by decomposition events at higher temperatures.
-
Linking Evolved Gases to Mass Loss Steps: The identity of the compounds detected by TGA-GC/MS should be correlated with the specific temperature ranges of mass loss observed in the TGA. This allows for the assignment of specific chemical events to each stage of the decomposition process.
-
Safety Implications: The identification of hazardous decomposition products, such as HBr, HCl, and halogenated organic compounds, is of paramount importance for safety. This information should be used to develop appropriate handling procedures for high-temperature applications and to design effective off-gas scrubbing systems.
Conclusion
While direct experimental data on the thermal stability and decomposition of this compound is currently lacking in the scientific literature, a robust and informative investigation can be conducted by applying the principles and protocols outlined in this guide. By leveraging data from analogous compounds and employing a multi-technique analytical approach, researchers can gain a comprehensive understanding of this molecule's behavior under thermal stress. This knowledge is essential for ensuring the safe and effective use of this compound in research and development.
References
- Jakab, E., & Blazsó, M. (2001). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis, 58-59, 243-254. [Link]
- Altarawneh, M., & Dlugogorski, B. Z. (2015). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Journal of the Energy Institute, 88(1), 49-65. [Link]
- Jakab, E., & Blazsó, M. (2001). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry.
- Hemvichian, K., & Ishida, H. (2002). Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC–MS. Polymer, 43(16), 4391-4401. [Link]
- Hemvichian, K., & Ishida, H. (2002). Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC–MS. Semantic Scholar. [Link]
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A Technical Guide to the Safe Handling of 2-Amino-6-bromo-4-chlorophenol for Research and Development
This document provides an in-depth technical guide on the material safety properties of 2-Amino-6-bromo-4-chlorophenol (CAS No. 179314-60-4). Designed for researchers, scientists, and drug development professionals, this guide moves beyond a standard Material Safety Data Sheet (MSDS) to offer a synthesized understanding of the compound's hazard profile. By integrating available data with established principles of chemical safety, we aim to explain the causality behind handling protocols, ensuring a self-validating system of safety in the laboratory.
Section 1: Chemical Identification and Physicochemical Properties
Correctly identifying a chemical and understanding its basic properties is the foundation of a thorough risk assessment. This compound is a halogenated aromatic amine, a class of compounds often used as building blocks in complex organic synthesis. Its specific substitution pattern dictates its reactivity and toxicological profile.
| Property | Value | Source |
| CAS Number | 179314-60-4 | |
| Molecular Formula | C₆H₅BrClNO | |
| Molecular Weight | 222.47 g/mol | |
| Physical Form | Solid | |
| Melting Point | 83-87 °C | |
| Recommended Storage | 2-8°C |
The compound's identity is confirmed by its Chemical Abstracts Service (CAS) number, 179314-60-4. It exists as a solid at room temperature with a defined melting point range, which is a key indicator of its purity. The recommended refrigerated storage suggests that the compound may have limited long-term stability at ambient temperature.
Section 2: Hazard Identification and GHS Classification
The Globally Harmonized System (GHS) provides a universal framework for communicating chemical hazards. For this compound, the available data indicates multiple hazard classifications. It is crucial to understand that these classifications are not merely labels but are predictive of the potential biological consequences of exposure.
GHS Hazard Statements for CAS 179314-60-4:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
An isomeric compound, 2-amino-4-bromo-6-chlorophenol (CAS 855836-14-5), has a similar but more severe reported hazard profile, which includes "H312: Harmful in contact with skin" and "H332: Harmful if inhaled".[1] Given the structural similarity, it is prudent for researchers to consider these additional hazards in their risk assessment until more specific data for CAS 179314-60-4 becomes available.
The causality is clear: as a halogenated phenol and aromatic amine, the compound possesses inherent reactivity towards biological macromolecules. Skin and eye irritation (H315, H319) arise from its ability to denature proteins and disrupt cell membranes upon contact. The potential for respiratory irritation (H335) underscores the danger of inhaling airborne particles of the solid compound.
Caption: GHS hazard classification for this compound.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A robust safety protocol relies on the "hierarchy of controls," prioritizing engineering solutions over procedural ones. The hazards identified in Section 2 directly inform the necessary controls.
Engineering Controls: The primary risk from this solid compound is the inhalation of dust and inadvertent contact. Therefore, the causality is as follows:
-
Chemical Fume Hood: Due to the H335 "May cause respiratory irritation" classification, all weighing and manipulation of this compound must be performed inside a certified chemical fume hood. This captures airborne particulates at the source, preventing them from entering the researcher's breathing zone.
-
Ventilation: The laboratory should have adequate general ventilation to dilute any fugitive emissions that might escape primary containment.
-
Eyewash Stations and Safety Showers: The serious eye and skin irritation warnings (H319, H315) mandate the immediate availability of emergency eyewash stations and safety showers.[2][3] Their location must be clearly marked and unobstructed.
Personal Protective Equipment (PPE): PPE is the last line of defense and must be selected to provide a barrier against the specific hazards of the chemical.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] A face shield should also be worn when there is a significant risk of splashing or dust generation.
-
Skin Protection: Wear a flame-retardant laboratory coat. Use chemically resistant gloves (e.g., nitrile) and ensure they are inspected before use and changed frequently, especially if contact occurs. Do not take contaminated work clothes home.[2]
-
Respiratory Protection: If engineering controls fail or during certain high-risk procedures, a NIOSH-approved respirator with a particulate filter may be necessary.[5] Respirator use must be part of a formal institutional program that includes fit-testing and training.
Section 4: Safe Handling and Storage Protocols
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the chemical fume hood is operational, the work area is clean, and all necessary PPE is donned correctly.
-
Weighing: Conduct all weighing operations on a disposable weigh boat or creased paper within the fume hood to contain any spilled powder.
-
Transfer: Use spatulas and other non-sparking tools for solid transfers. If making a solution, add the solid slowly to the solvent to avoid splashing.
-
Post-Handling: After use, decontaminate the spatula and work surface. Tightly seal the container.
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing work and before leaving the laboratory. Do not eat, drink, or smoke in areas where this chemical is handled.[2]
Storage:
-
Temperature: Store the compound in a tightly closed container in a refrigerator at 2-8°C, as recommended.
-
Location: Keep in a dry, well-ventilated area designated for hazardous chemicals.
-
Incompatibilities: Store separately from strong oxidizing agents (e.g., perchlorates, nitrates), as these can react violently with aminophenols.[2]
Section 5: Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill. All laboratory personnel must be familiar with these procedures.
Caption: Generalized workflow for responding to a chemical emergency.
First-Aid Measures: The following procedures are based on best practices for this class of chemicals and should be administered while seeking immediate medical attention.[2][5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, begin artificial respiration. Do not use mouth-to-mouth resuscitation.[4][5]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water for at least 15 minutes.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a physician or poison control center immediately.[5]
Fire-Fighting Measures:
-
Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[2]
-
Specific Hazards: The compound is combustible.[6] Upon thermal decomposition, it may produce highly toxic and corrosive fumes, including nitrogen oxides, hydrogen chloride, and hydrogen bromide.[2][6] Containers may explode in a fire.[2]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures:
-
Evacuate: Evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
Contain: Wearing appropriate PPE, sweep up the spilled solid. Avoid creating dust. Moisten the material slightly with a suitable solvent like ethanol to prevent it from becoming airborne.[7]
-
Collect: Place the material into a suitable, labeled container for hazardous waste disposal.[2]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Disposal: Dispose of all contaminated materials as hazardous waste in accordance with institutional and local regulations.[2]
Section 6: Stability and Reactivity
-
Reactivity: This compound is not known to be dangerously reactive under normal laboratory conditions. However, it reacts with strong oxidants.[2][6]
-
Chemical Stability: Stable under recommended storage conditions (2-8°C, tightly sealed).
-
Hazardous Decomposition Products: When heated to decomposition, it emits toxic fumes of carbon oxides, nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen bromide (HBr).[2][6]
Section 7: Toxicological and Ecological Information
For the related compound 2-Amino-4-chlorophenol (CAS 95-85-2) , the following data has been reported:
-
Acute Toxicity: Harmful if swallowed, with an oral LD50 of 690 mg/kg in rats.[8]
-
Health Effects: It is a skin, eye, and mucous membrane irritant.[9] There is evidence it can cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[9][10] In long-term animal studies, it has been linked to hyperplasia (abnormal cell proliferation) in the forestomach and urinary bladder of rats.[10]
Causality and Interpretation: The presence of the amino group on the phenol ring is a structural alert for potential hematotoxicity and mutagenicity. Researchers must handle this compound with the assumption that it is toxic and take all necessary precautions to avoid any direct exposure. Due to the lack of specific data, it should not be released into the environment.
Section 8: Disposal Considerations
All waste containing this chemical must be treated as hazardous.
-
Waste Streams: Collect waste material and any contaminated items (e.g., gloves, weigh boats, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Regulatory Compliance: Disposal must be carried out in accordance with all applicable local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[2]
References
- CPAChem. (2023, May 22). Safety data sheet according to 1907/2006/EC, Article 31.
- PubChem. (n.d.). 2-Amino-4-bromo-6-chlorophenol. National Center for Biotechnology Information.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 2-AMINO-4-CHLOROPHENOL.
- ILO and WHO. (2021). ICSC 1652 - 2-AMINO-4-CHLOROPHENOL.
- PubChem. (n.d.). 2-Amino-4-chlorophenol. National Center for Biotechnology Information.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 2-Amino-4-bromophenol, 98%.
- Australian Government Department of Health. (2014, November 27). Phenol, 2-amino-6-chloro-4-nitro- and its hydrochloride: Human health tier II assessment.
- IARC. (2018, April 24). SOME NITROBENZENES AND OTHER INDUSTRIAL CHEMICALS. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 123.
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A Technical Guide to the Potential Biological Activities of Halogenated Aminophenols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth exploration of the potential biological activities of halogenated aminophenols, a class of compounds with significant promise in medicinal chemistry. By integrating established knowledge of aminophenol derivatives and the well-documented effects of halogenation, we will delve into the antimicrobial, antioxidant, anticancer, and anti-inflammatory properties of these molecules. This document is structured to provide not only a theoretical framework but also practical, field-proven insights and detailed experimental protocols to empower researchers in their drug discovery and development endeavors.
I. Introduction: The Rationale for Halogenating Aminophenols
Aminophenols are aromatic compounds containing both an amino (-NH2) and a hydroxyl (-OH) group attached to a benzene ring. This unique structure confers a range of biological activities, making them valuable precursors in drug synthesis.[1] For instance, para-aminophenol is a key intermediate in the production of paracetamol (acetaminophen), one of the most widely used analgesic and antipyretic drugs.[1][2] The presence of the amino and hydroxyl groups allows for various chemical modifications, enabling the synthesis of a wide array of derivatives with tailored pharmacological profiles.[3]
Halogenation, the process of introducing one or more halogen atoms (F, Cl, Br, I) into a molecule, is a common strategy in medicinal chemistry to enhance the therapeutic potential of a lead compound. The incorporation of halogens can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets.[4][5] This can lead to improved pharmacokinetic and pharmacodynamic properties.[5] Therefore, the strategic halogenation of the aminophenol scaffold presents a compelling avenue for the discovery of novel therapeutic agents with enhanced efficacy and selectivity.
II. Antimicrobial Activity: A Renewed Arsenal Against Resistance
The rise of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents. Aminophenol derivatives have demonstrated notable antimicrobial properties.[6][7][8] Studies on various aminophenol derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[9] For example, p-aminophenol has been shown to possess potent antibacterial activity, superior to its ortho- and meta- isomers.[10]
The introduction of halogens can further potentiate this antimicrobial effect. Halogenated compounds are known to exhibit a wide range of biological activities, including antibiotic properties.[5] The mechanism by which halogenation enhances antimicrobial activity is multifaceted and can involve increased lipophilicity, facilitating passage through microbial cell membranes, and the formation of halogen bonds with target enzymes or proteins, leading to their inactivation.[4]
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a standardized and widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[11][12][13] The MIC is the lowest concentration of the drug that inhibits the visible growth of the microorganism after a specified incubation period.[12]
Methodology:
-
Preparation of Antimicrobial Stock Solution: Dissolve the halogenated aminophenol compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.[14]
-
Preparation of Microtiter Plates: Using a multipipettor, dispense a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth) into all wells of a 96-well microtiter plate.[14]
-
Serial Dilutions: Perform two-fold serial dilutions of the antimicrobial stock solution directly in the microtiter plate to achieve a range of concentrations.[12]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland turbidity standard.[12]
-
Inoculation: Inoculate each well (except for the sterility control) with the prepared bacterial suspension.[12][14] Include a growth control (broth and inoculum without the test compound) and a sterility control (broth only).[12]
-
Incubation: Incubate the plates at 37°C for 16-20 hours.[11][13]
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[12]
III. Antioxidant and Pro-oxidant Activities: A Double-Edged Sword
Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals.[15][16] This activity is crucial in combating oxidative stress, a state implicated in numerous chronic diseases. Aminophenols, possessing a phenolic hydroxyl group, are expected to exhibit antioxidant potential.
However, the biological activity of aminophenols can be complex. Some aminophenol compounds, particularly the ortho- and para- isomers, can also exhibit pro-oxidant activity, especially in the presence of transition metal ions like copper.[17] This pro-oxidant action involves the reduction of the metal ion, leading to the generation of reactive oxygen species (ROS).[17]
Halogenation can influence the antioxidant or pro-oxidant properties of aminophenols. The electron-withdrawing or donating nature of the halogen substituent and its position on the aromatic ring can modulate the bond dissociation enthalpy of the O-H bond, thereby affecting its radical scavenging ability.
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid, simple, and widely used method to evaluate the free radical scavenging activity of compounds.[18][19]
Methodology:
-
Preparation of DPPH Solution: Prepare a methanolic solution of DPPH (e.g., 25 mg/L).[18]
-
Sample Preparation: Prepare various concentrations of the halogenated aminophenol compound in methanol.
-
Reaction Mixture: Mix the DPPH solution with the test sample solutions.[18]
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes or until the absorbance is stable.[18]
-
Absorbance Measurement: Measure the absorbance of the mixture at 515-517 nm using a spectrophotometer.[18]
-
Calculation: The percentage of radical scavenging activity is calculated based on the reduction in absorbance of the DPPH solution in the presence of the test compound compared to the control (DPPH solution without the test compound). A decrease in the purple color of the DPPH solution corresponds to an increase in antioxidant activity.[18][19]
IV. Anticancer Potential: Targeting Uncontrolled Cell Proliferation
Several aminophenol derivatives have demonstrated significant anticancer activities against various cancer cell lines.[20] The proposed mechanisms of action include the induction of apoptosis (programmed cell death) and the inhibition of cell growth.[20] For instance, certain long-chain alkylaminophenols have shown potent anticancer activity correlated with their ability to be incorporated into cancer cells and induce apoptosis.[20] Para-aminophenol itself serves as a building block in the synthesis of oncology drugs like Cabozantinib, a tyrosine kinase inhibitor.[3]
Halogenation can enhance the anticancer properties of a molecule by improving its ability to interact with biological targets. Halogenated compounds have been investigated as inhibitors of protein tyrosine kinases (PTKs), enzymes that play a crucial role in cell proliferation and are often dysregulated in cancer.[21][22] The introduction of halogens can lead to more potent and selective inhibition of these enzymes.[21] Metal complexes of halogenated aminophenol Schiff bases have also shown promising cytotoxicity toward cancer cell lines, exceeding that of the widely used anticancer drug cisplatin.[23][24]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay used to assess cell viability and cytotoxicity.[25][26] It measures the metabolic activity of cells, which is an indicator of cell viability.[27]
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the halogenated aminophenol compound and incubate for a desired period (e.g., 24, 48, or 72 hours).[28]
-
MTT Addition: Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 1-4 hours at 37°C.[28] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[26][29]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[26][28]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a spectrophotometer, typically at a wavelength of 570 nm.[28][29]
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be calculated.
V. Anti-inflammatory Effects: Modulating the Inflammatory Cascade
While not typically classified as classical nonsteroidal anti-inflammatory drugs (NSAIDs), some aminophenol derivatives, most notably paracetamol, exhibit analgesic and antipyretic properties, suggesting an influence on inflammatory pathways.[2][30] The anti-inflammatory effects of aminophenols may be mediated through the inhibition of cyclooxygenase (COX) enzymes, particularly in the central nervous system.[30] Furthermore, metabolites of acetaminophen, such as p-aminophenol and AM404, have been shown to suppress the activation of microglia, the resident immune cells of the brain, which are involved in neuroinflammation.[31]
Halogenation has been shown to impact the anti-inflammatory activity of phenolic compounds.[32] The introduction of halogens can modulate the interaction of these compounds with enzymes involved in the inflammatory cascade.
VI. Structure-Activity Relationships (SAR): Designing for Potency and Selectivity
The biological activity of halogenated aminophenols is intimately linked to their chemical structure. Key factors influencing their potency and selectivity include:
-
Position of Halogen and Amine/Hydroxyl Groups: The relative positions of the functional groups on the aromatic ring significantly impact activity. For instance, the antibacterial activity of aminophenols varies between ortho-, meta-, and para-isomers.[10] Similarly, the position of halogen substituents on phenylethanolamines and phenoxypropanolamines affects their beta-adrenolytic effects.[33]
-
Nature of the Halogen: The type of halogen (F, Cl, Br, I) influences the compound's lipophilicity and its ability to form halogen bonds.[22] Chlorine is often found to play a pivotal role in the interaction of active halophenols with protein tyrosine kinases.[22]
-
Number of Halogen Substituents: Increasing the number of halogen atoms can sometimes enhance biological activity.[22]
A thorough understanding of these structure-activity relationships is crucial for the rational design of new halogenated aminophenol derivatives with optimized therapeutic profiles.[21][34]
VII. Conclusion and Future Directions
Halogenated aminophenols represent a promising class of compounds with a diverse range of potential biological activities. Their structural versatility allows for fine-tuning of their pharmacological properties, making them attractive candidates for drug discovery programs targeting infectious diseases, cancer, oxidative stress-related conditions, and inflammatory disorders.
Future research should focus on the systematic synthesis and screening of libraries of halogenated aminophenols to further elucidate their structure-activity relationships. In vivo studies are also essential to validate the in vitro findings and to assess the pharmacokinetic and toxicological profiles of the most promising lead compounds. The continued exploration of this chemical space holds significant potential for the development of novel and effective therapeutic agents.
Visualizations
Diagram 1: General Workflow for In Vitro Biological Activity Screening
Caption: A generalized workflow for the in vitro screening of halogenated aminophenols.
Diagram 2: Conceptual Relationship of Halogenation to Biological Activity
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An In-depth Technical Guide to the Reactivity of the Amino Group in 2-Amino-6-bromo-4-chlorophenol
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the primary amino group in 2-Amino-6-bromo-4-chlorophenol (ABCP), a halogenated phenolic compound with significant potential as a versatile building block in organic and medicinal chemistry. The interplay of electronic and steric effects governed by the bromo and chloro substituents, as well as the phenolic hydroxyl group, dictates the nucleophilicity and reactivity of the amino moiety. This document will delve into the underlying principles governing these effects and provide field-proven insights into key transformations such as acylation, alkylation, and diazotization. Detailed experimental protocols, data interpretation, and visual aids are included to support researchers, scientists, and drug development professionals in effectively utilizing this compound in their synthetic endeavors.
Introduction: The Unique Chemical Landscape of this compound
This compound is a polysubstituted aromatic compound whose synthetic utility is derived from the distinct reactivity of its functional groups: a primary aromatic amine, a phenolic hydroxyl group, and two halogen atoms. The strategic placement of these substituents on the benzene ring creates a unique electronic and steric environment that modulates the reactivity of each functional group. Halogenated phenolic compounds are of particular interest in medicinal chemistry as the inclusion of halogens can significantly enhance lipophilicity, binding affinity, and metabolic stability of drug candidates.[1] Aminophenols, in general, are highly versatile building blocks in organic synthesis.[1]
This guide will focus specifically on the reactivity of the amino group, a critical handle for derivatization. Understanding the factors that influence its nucleophilicity is paramount for designing successful and selective chemical transformations.
Molecular Structure and Properties
| Property | Value |
| CAS Number | 179314-60-4[1] |
| Molecular Formula | C₆H₅BrClNO |
| Molecular Weight | 222.47 g/mol [1] |
| Appearance | Solid |
| Melting Point | 83-87 °C |
| InChI Key | ISKCLWHHJKNMKI-UHFFFAOYSA-N[1] |
The Electronic and Steric Environment of the Amino Group
The reactivity of the amino group in this compound is a direct consequence of the cumulative electronic and steric effects of the other substituents on the aromatic ring.
Electronic Effects: A Double-Edged Sword
The amino group itself is a potent activating group, donating its lone pair of electrons into the aromatic π-system through resonance.[2][3] This increases the electron density of the ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic attack. However, the nucleophilicity of the amino nitrogen is concurrently influenced by the other substituents.
The bromo and chloro groups are electron-withdrawing through their inductive effect (-I) due to their high electronegativity.[4] This inductive withdrawal decreases the electron density on the aromatic ring and, consequently, on the nitrogen atom of the amino group, making it a weaker nucleophile compared to aniline.[2][4] While halogens do possess a resonance-donating effect (+M) due to their lone pairs, the inductive effect is generally dominant for chlorine and bromine.
The hydroxyl group is also a strong activating group, donating electron density through resonance (+M). Its presence can partially counteract the electron-withdrawing effects of the halogens, thereby slightly enhancing the nucleophilicity of the amino group compared to a dihalogenated aniline without the hydroxyl group.
Steric Hindrance: The Ortho Effect
The bromine atom at the ortho position to the amino group introduces significant steric hindrance. This "ortho effect" has a profound impact on the reactivity of the amino group in several ways:
-
Reduced Basicity: The bulky bromine atom sterically hinders the approach of a proton to the amino group's lone pair.[5][6] Upon protonation, the nitrogen atom rehybridizes from sp² to sp³, leading to a tetrahedral geometry. This change brings the hydrogen atoms of the resulting anilinium ion into close proximity with the ortho bromo substituent, causing steric strain and destabilizing the conjugate acid.[5][7] Consequently, ortho-substituted anilines are generally weaker bases than their meta and para isomers, and even weaker than aniline itself.[6]
-
Impeded Access for Electrophiles: The steric bulk of the ortho-bromo group can also physically block the approach of electrophiles to the nitrogen atom, potentially slowing down reactions like acylation and alkylation.[4][8]
The interplay of these electronic and steric factors is crucial for predicting the outcome of chemical reactions involving the amino group of this compound.
Caption: Logical relationship of factors influencing amino group reactivity.
Key Reactions of the Amino Group
The amino group of this compound is a versatile functional handle for a variety of chemical transformations. The following sections provide an in-depth look at some of the most important reactions, including detailed protocols.
Acylation: Formation of Amides
Acylation of the amino group is a common strategy to introduce an acyl group, which can serve as a protecting group or as a precursor for further transformations.[9] Due to the reduced nucleophilicity and steric hindrance of the amino group in this compound, acylation may require slightly more forcing conditions than for aniline.
Protocol: Acetylation of this compound
Objective: To synthesize N-(2-bromo-4-chloro-6-hydroxyphenyl)acetamide.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dichloromethane.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to yield the desired acetamide.
Causality Behind Experimental Choices:
-
Pyridine: Acts as a base to neutralize the acetic acid byproduct, driving the reaction to completion. It can also act as a nucleophilic catalyst.
-
0 °C to Room Temperature: The initial cooling helps to control the exothermic reaction. Allowing it to warm to room temperature provides sufficient energy for the reaction to proceed to completion.
-
Aqueous Workup: The sodium bicarbonate wash neutralizes any remaining acid and unreacted acetic anhydride.
Alkylation: Formation of Secondary and Tertiary Amines
Alkylation of the amino group can be achieved using alkyl halides. However, due to the potential for over-alkylation and the competing reactivity of the phenolic hydroxyl group, this transformation requires careful control of reaction conditions and may necessitate the use of protecting groups.[10] Selective N-alkylation can be challenging. A common strategy for selective N-alkylation is reductive amination.[10]
Protocol: Reductive Amination of this compound
Objective: To synthesize a secondary amine derivative by reacting with an aldehyde or ketone followed by reduction.
Materials:
-
This compound
-
Aldehyde or ketone (e.g., benzaldehyde)
-
Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB)
-
Methanol or other suitable protic solvent
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in methanol in a round-bottom flask.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, controlling any effervescence.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality Behind Experimental Choices:
-
Two-Step, One-Pot Reaction: The formation of the imine followed by in-situ reduction is an efficient method for N-alkylation that minimizes over-alkylation.[10]
-
Sodium Borohydride: A mild reducing agent that selectively reduces the imine in the presence of the aromatic ring. STAB is an even milder and more selective alternative, particularly for sensitive substrates.
Diazotization: Formation of Diazonium Salts
The primary amino group of this compound can be converted to a diazonium salt by treatment with nitrous acid, typically generated in situ from sodium nitrite and a strong acid at low temperatures.[1][11] These diazonium salts are highly versatile intermediates that can undergo a variety of subsequent reactions, such as Sandmeyer reactions to introduce other functional groups or azo coupling reactions.[11][12]
Protocol: Diazotization of this compound
Objective: To prepare a solution of 2-bromo-4-chloro-6-hydroxyphenyldiazonium chloride.
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Distilled water
-
Ice
Procedure:
-
In a beaker, suspend this compound (1.0 eq) in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate flask, dissolve sodium nitrite (1.05 eq) in cold water.
-
Add the sodium nitrite solution dropwise to the cold amine suspension, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0-5 °C for an additional 20-30 minutes after the addition is complete. The resulting solution contains the diazonium salt and is ready for immediate use in subsequent reactions.
Causality Behind Experimental Choices:
-
Low Temperature (0-5 °C): Aromatic diazonium salts are unstable and can decompose at higher temperatures.[1] Maintaining a low temperature is critical for their successful preparation and use.
-
In situ Generation of Nitrous Acid: Nitrous acid is unstable and is therefore generated in the reaction mixture from sodium nitrite and a strong acid.[11]
Caption: Experimental workflow for key reactions of the amino group.
Spectroscopic Characterization
Confirmation of the structure of this compound and its derivatives is typically achieved through a combination of spectroscopic techniques.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of this compound, one would expect to see:
-
Aromatic Protons: Two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. Their chemical shifts will be influenced by the electronic effects of all the substituents.
-
Amino Protons (-NH₂): A broad singlet, the chemical shift of which can vary with solvent and concentration.[1]
-
Hydroxyl Proton (-OH): Another broad singlet, also variable in its chemical shift.[1]
Upon acylation, a new singlet corresponding to the methyl protons of the acetyl group would appear, and the broad singlet of the amino protons would be replaced by a sharper singlet (or doublet if coupling is observed) for the amide N-H proton, typically shifted downfield.
Mass Spectrometry
Mass spectrometry can be used to confirm the molecular weight of the compound and its derivatives. The fragmentation pattern can also provide structural information. For this compound, the mass spectrum would show a characteristic isotopic pattern due to the presence of bromine and chlorine.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as an acute toxicant (oral) and causes skin and eye irritation. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
The amino group in this compound is a valuable synthetic handle, but its reactivity is tempered by the electronic withdrawing effects of the adjacent halogen substituents and the steric hindrance imposed by the ortho-bromo group. A thorough understanding of these competing influences is essential for the successful design and execution of synthetic routes utilizing this versatile building block. By carefully selecting reaction conditions and, where necessary, employing protective group strategies, researchers can effectively harness the reactivity of the amino group to construct complex molecular architectures for applications in drug discovery and materials science.
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- Ortho Effect in Chemistry: Definition, Examples & Key Insights - Vedantu. (URL: [Link])
- Ortho-effect in substituted aromatic acids and bases - Chemistry Stack Exchange. (URL: [Link])
- Reactions of Aniline - Chemistry Steps. (URL: [Link])
- Selective alkylation of aminophenols - ResearchG
- Diazotisation - Organic Chemistry Portal. (URL: [Link])
- Reactions of Arylamines - Chemistry LibreTexts. (URL: [Link])
- Anilines: Reactions, Reaction Mechanisms and FAQs - Allen. (URL: [Link])
- Disazo Disperse Dyes Derived from 2-chloro-4-methylaniline and 3-aminophenol and Their Application on Nylon 6 Fabric Using Pressure Dyeing Method - Science Alert. (URL: [Link])
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Electrophilic aromatic substitution on 2-Amino-6-bromo-4-chlorophenol
An In-Depth Technical Guide to Electrophilic Aromatic Substitution on 2-Amino-6-bromo-4-chlorophenol
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Phenols
Halogenated and aminated phenolic compounds are cornerstone scaffolds in medicinal chemistry and organic synthesis. The strategic placement of functional groups on the aromatic ring profoundly influences a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets.[1] this compound is a highly functionalized arene, presenting a unique landscape for further chemical modification. Its inherent reactivity, governed by a complex interplay of competing electronic effects, makes it a challenging yet valuable substrate. This guide provides a comprehensive analysis of the principles governing electrophilic aromatic substitution (EAS) on this molecule, offering field-proven insights and detailed protocols for navigating its synthetic potential.
Molecular Analysis and Reactivity Profile
The regioselectivity of any electrophilic attack on the this compound ring is dictated by the cumulative influence of its four existing substituents. Understanding their individual and collective directing effects is paramount to predicting and controlling reaction outcomes.
Substituent Effects: A Tug-of-War for Electron Density
The reactivity of an aromatic ring towards electrophiles is determined by its electron density.[2] Electron-donating groups (EDGs) increase the ring's nucleophilicity, activating it towards substitution, while electron-withdrawing groups (EWGs) decrease it, deactivating the ring.[3]
-
Amino (-NH₂) and Hydroxyl (-OH) Groups: These are exceptionally powerful activating groups.[4][5][6] Through resonance, they donate their lone pair of electrons into the π-system of the ring, significantly increasing electron density, particularly at the ortho and para positions.[4][7] This strong activation makes the ring highly susceptible to electrophilic attack, often requiring milder reaction conditions than those used for benzene.
-
Halogen (-Br and -Cl) Groups: Halogens present a dual nature. They are deactivating due to their strong electronegativity, which withdraws electron density from the ring via the inductive effect.[7] However, they possess lone pairs of electrons that can be donated through resonance, directing incoming electrophiles to the ortho and para positions.[8][9] Thus, they are classified as ortho, para-directing deactivators.[9]
The following table summarizes the characteristics of the substituents on the target molecule.
| Substituent | Position | Electronic Effect | Classification | Directing Effect |
| -OH | C1 | +R >> -I | Strongly Activating | ortho, para |
| -NH₂ | C2 | +R > -I | Strongly Activating | ortho, para |
| -Cl | C4 | -I > +R | Weakly Deactivating | ortho, para |
| -Br | C6 | -I > +R | Weakly Deactivating | ortho, para |
Predicting the Site of Electrophilic Attack
The final regiochemical outcome is a consensus of these competing effects, alongside steric considerations. The two available positions for substitution are C3 and C5.
-
-OH group directs to its ortho (C2, C6) and para (C4) positions. All are blocked.
-
-NH₂ group directs to its ortho (C1, C3) and para (C5) positions. It strongly activates C3 and C5.
-
-Cl group directs to its ortho (C3, C5) and para (C1) positions. It weakly directs towards C3 and C5.
-
-Br group directs to its ortho (C1, C5) and para (C3) positions. It weakly directs towards C3 and C5.
Key Challenges and Strategic Considerations
The high activation of the ring by the amino and hydroxyl groups introduces two significant challenges that must be managed for successful and selective synthesis.
-
Over-reaction and Polysubstitution: The ring is so nucleophilic that reactions like bromination and nitration can be difficult to control, leading to the addition of multiple electrophiles.[5][6]
-
Oxidative Decomposition: Both phenols and anilines are susceptible to oxidation, especially under harsh acidic or oxidizing conditions required for some EAS reactions (e.g., nitration with concentrated acids).[5][6] This can lead to the formation of tarry by-products and significantly reduce yields.[5][10][11][12]
To overcome these challenges, a two-pronged approach is necessary:
-
Milder Reaction Conditions: Employing less reactive electrophiles or lower temperatures can help control the reaction rate.
-
Use of Protecting Groups: Temporarily masking the highly activating amino group as an amide (e.g., acetanilide) can attenuate its activating influence, preventing both over-reaction and oxidative side reactions.[5][6]
Protocols for Electrophilic Aromatic Substitution
The following sections provide detailed, self-validating protocols for key EAS reactions. The causality behind each step is explained to provide a framework for experimental design and troubleshooting.
Nitration: Introduction of a Nitro Group
Direct nitration of highly activated rings like phenols and anilines with standard concentrated HNO₃/H₂SO₄ mixtures often results in extensive oxidation and low yields.[5] A more controlled approach using dilute nitric acid at low temperatures is required.
Protocol: Direct Nitration
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as glacial acetic acid in a flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice bath.
-
Causality: Acetic acid serves as a polar solvent that can dissolve the substrate, while the low temperature is critical to slow the reaction rate and minimize oxidative decomposition.
-
-
Addition of Nitrating Agent: Slowly add dilute nitric acid (e.g., a 30% solution in water, 1.1 eq) dropwise to the stirred solution over 30-60 minutes, ensuring the temperature remains below 5 °C.
-
Causality: Dropwise addition of a dilute nitrating agent prevents a dangerous exotherm and allows for fine control over the reaction, minimizing the formation of polysubstituted products.
-
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Causality: TLC allows for the real-time tracking of the consumption of starting material and the formation of the product, indicating when the reaction is complete.
-
-
Workup: Once the reaction is complete, slowly pour the mixture into a beaker of ice-water. The product should precipitate out of the solution.
-
Causality: The product is typically much less soluble in water than in acetic acid, causing it to precipitate upon dilution, which facilitates its isolation.
-
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent like ethanol/water. The expected products are 2-amino-6-bromo-4-chloro-3-nitrophenol and/or 2-amino-6-bromo-4-chloro-5-nitrophenol.
Bromination: Introduction of an Additional Bromo Group
Due to the highly activated nature of the ring, bromination can proceed readily, even without a Lewis acid catalyst.[13] The choice of solvent is critical to moderate the reactivity and prevent polysubstitution.
Protocol: Monobromination
-
Dissolution: Dissolve this compound (1.0 eq) in a non-polar solvent like carbon tetrachloride (CCl₄) or chloroform (CHCl₃) at room temperature.
-
Causality: Non-polar solvents do not solvate and polarize the Br-Br bond as effectively as polar solvents (like water), thus reducing the electrophilicity of the bromine and tempering the reaction rate.[14]
-
-
Reagent Addition: Slowly add a solution of bromine (Br₂, 1.05 eq) in the same solvent dropwise to the reaction mixture. It is advisable to protect the reaction from light to prevent radical side reactions.
-
Causality: Using a slight excess of bromine ensures complete consumption of the starting material, while slow addition prevents a buildup of the reactive electrophile.
-
-
Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring by TLC. The characteristic red-brown color of bromine should fade as it is consumed.
-
Workup and Isolation: After completion, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by a wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product, 2-amino-6-bromo-4-chloro-x,x-dibromophenol. Purification can be achieved via column chromatography or recrystallization.
Sulfonation: Introduction of a Sulfonic Acid Group
Sulfonation typically requires strong conditions, such as fuming sulfuric acid (H₂SO₄/SO₃).[4] This reaction is often reversible, a feature that can be exploited synthetically to use the sulfonic acid group as a temporary blocking group.[4]
Protocol: Sulfonation
-
Reaction Setup: In a flask cooled in an ice bath, place this compound (1.0 eq).
-
Reagent Addition: Cautiously and slowly add fuming sulfuric acid (20% SO₃, ~3-4 eq) to the substrate.
-
Causality: Fuming sulfuric acid provides a high concentration of the active electrophile, SO₃. The reaction is highly exothermic and must be cooled to control the rate.
-
-
Heating: After the addition is complete, carefully heat the mixture to 80-100 °C for several hours.
-
Causality: Heating is often required to drive the sulfonation to completion.
-
-
Workup: Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice. The sulfonic acid product, being highly polar, will remain in the aqueous solution. Salting out with NaCl may be necessary to precipitate the product.
-
Isolation: Filter the precipitated solid and wash with a cold, saturated NaCl solution. Dry the product thoroughly. The expected product would be 2-amino-6-bromo-4-chloro-x-sulfonic acid phenol.
Friedel-Crafts Reactions: A Case of Incompatibility
Friedel-Crafts alkylation and acylation are powerful methods for forming C-C bonds on aromatic rings.[15] However, they are fundamentally incompatible with substrates containing amino (-NH₂) groups.
-
Mechanism of Failure: The Lewis acid catalyst (e.g., AlCl₃) required for the reaction is a strong Lewis acid.[16] The lone pair of electrons on the nitrogen of the amino group is Lewis basic and will react with the AlCl₃.[17][18] This forms a complex that places a positive charge on the nitrogen, which in turn acts as a powerful deactivating group, shutting down any further electrophilic substitution.[16][17]
Strategic Application of Protecting Groups for Controlled Substitution
To gain better control over substitution and prevent oxidative damage, the highly activating amino group can be temporarily converted into a less activating amide group. Acetylation is a common and effective strategy.[5][6] The resulting acetamido group is still an ortho, para-director but is significantly less activating than the amino group.
Protocol: Acetylation of the Amino Group
-
Setup: Dissolve this compound (1.0 eq) in glacial acetic acid.
-
Reagent Addition: Add acetic anhydride (1.2 eq) to the solution. A catalytic amount of a strong acid (e.g., H₂SO₄) can be added to speed up the reaction, but it often proceeds without it.
-
Reaction: Gently warm the mixture (e.g., to 50 °C) for 1-2 hours, monitoring by TLC.
-
Isolation: Cool the reaction mixture and pour it into ice water. The N-(2-bromo-4-chloro-6-hydroxyphenyl)acetamide product will precipitate. Collect the solid by filtration, wash with water, and dry. This protected intermediate can now be used in the EAS reactions described above under more vigorous conditions if necessary.
Protocol: Deprotection via Hydrolysis
-
Setup: Suspend the protected acetanilide derivative in an aqueous acid (e.g., 6M HCl) or base (e.g., 10% NaOH).
-
Reaction: Heat the mixture to reflux for several hours until TLC analysis shows the complete disappearance of the starting material.
-
Workup: Cool the solution. If acidic hydrolysis was used, neutralize with a base (e.g., NaHCO₃) to precipitate the free amine product. If basic hydrolysis was used, neutralize with an acid (e.g., HCl).
-
Isolation: Collect the final product by filtration, wash with water, and dry.
Conclusion
This compound is a highly activated aromatic system where electrophilic substitution is directed primarily to the C3 and C5 positions. The principal challenges in its functionalization are controlling the high reactivity to prevent polysubstitution and avoiding oxidative degradation. Strategic success hinges on the careful selection of mild reaction conditions and, for more demanding transformations, the implementation of a protecting group strategy to reversibly attenuate the powerful activating effect of the amino group. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers to harness the synthetic utility of this versatile building block in drug discovery and materials science.
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Role of bromine and chlorine substituents in 2-Amino-6-bromo-4-chlorophenol reactivity
An In-depth Technical Guide to the Reactivity of 2-Amino-6-bromo-4-chlorophenol: The Role of Bromine and Chlorine Substituents
Authored by a Senior Application Scientist
Abstract
This compound is a poly-functionalized aromatic compound of significant interest in medicinal chemistry and organic synthesis. Its utility as a versatile building block stems from the nuanced reactivity conferred by its unique substitution pattern: a strongly activating aminophenol core modulated by two distinct halogen atoms. This technical guide provides an in-depth analysis of how the bromine and chlorine substituents govern the molecule's reactivity. We will explore the interplay of electronic and steric effects on the aromatic ring, the amino group, and the hydroxyl group, offering field-proven insights into its behavior in key synthetic transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this halogenated intermediate.
Introduction: The Structural Significance of this compound
Halogenated phenolic compounds are foundational intermediates in the synthesis of a diverse range of organic molecules, from pharmaceuticals to agrochemicals.[1][2] The introduction of halogens can significantly alter the electronic and steric properties of the parent phenol, enhancing lipophilicity, improving metabolic stability, and providing reactive handles for further modification.[1] Aminophenols are similarly versatile, containing both a nucleophilic amino group and a phenolic hydroxyl group.[1]
This compound (ABCP) merges these functionalities, presenting a complex but predictable reactivity profile. The molecule's core is an aminophenol, with both the amino (-NH₂) and hydroxyl (-OH) groups being powerful activating, ortho-, para-directing groups for electrophilic aromatic substitution due to their ability to donate electron density to the ring via resonance.[3] However, this is counterbalanced by the presence of two halogen substituents, bromine and chlorine. These halogens are deactivating due to their strong electron-withdrawing inductive effect but are also ortho-, para-directing because of resonance donation from their lone pairs.[3][4] Understanding the resolution of these competing electronic influences, alongside significant steric factors, is paramount to predicting reaction outcomes.
Physicochemical Properties
A summary of the fundamental properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 179314-60-4 | [5][6] |
| Molecular Formula | C₆H₅BrClNO | [5] |
| Molecular Weight | 222.47 g/mol | [5] |
| Appearance | Solid | [5] |
| Melting Point | 83-87 °C | [5] |
| InChI Key | ISKCLWHHJKNMKI-UHFFFAOYSA-N | [5][7] |
| SMILES | Nc1cc(Cl)cc(Br)c1O | [5][7] |
The Directing Influence: Electronic and Steric Effects of Halogen Substituents
The reactivity of ABCP is a direct consequence of the four substituents on the benzene ring. Their individual and collective effects dictate the electron density at each carbon, the nucleophilicity of the heteroatoms, and the steric accessibility of each reactive site.
Electronic Effects: A Tug-of-War
The net electronic effect of the substituents determines the overall reactivity of the aromatic ring towards electrophiles and nucleophiles.
-
Activating Groups (-OH, -NH₂): Both the hydroxyl and amino groups are strong activating groups. They donate electron density into the ring via a resonance effect (+R), which far outweighs their inductive withdrawal (-I). This significantly increases the ring's nucleophilicity, making it more susceptible to electrophilic attack.
-
Deactivating Groups (-Br, -Cl): Halogens exhibit a dual nature. They inductively withdraw electron density (-I effect) due to their high electronegativity, which deactivates the ring towards electrophilic substitution compared to unsubstituted benzene.[4][8] Simultaneously, they donate electron density via resonance (+R effect) through their lone pairs. For halogens, the inductive effect dominates, making them net deactivators.[3]
The overall effect is a highly activated ring, where the powerful +R effects of the -OH and -NH₂ groups overcome the deactivating -I effects of the halogens.
Steric Effects: The Ortho Effect
Steric hindrance plays a crucial role, particularly around the amino group. The presence of a bulky bromine atom at the ortho position gives rise to the "ortho effect."[9] This phenomenon has two key consequences:
-
Reduced Basicity of the Amino Group: The bromine atom sterically hinders the lone pair on the nitrogen, making it more difficult for a proton to approach and form the anilinium ion.[10][11] Furthermore, upon protonation, the nitrogen rehybridizes from sp² to sp³, causing the -NH₃⁺ group to be non-planar. This creates steric clash with the adjacent bromine, destabilizing the conjugate acid and thus reducing the basicity of the amine compared to an unhindered aniline.[9][10]
-
Hindrance to Reactions: The same steric crowding impedes the approach of electrophiles and reagents targeting the amino and hydroxyl groups, potentially requiring more forcing reaction conditions or protecting group strategies.
Reactivity of the Aromatic Ring
Electrophilic Aromatic Substitution (EAS)
The regioselectivity of EAS reactions is governed by the directing effects of the existing substituents. In ABCP, all four substituents are ortho-, para-directing.[1] The powerful activating effects of the -OH and -NH₂ groups dominate, directing incoming electrophiles to the positions ortho and para to them.
-
Position 1: -OH group
-
Position 2: -NH₂ group
-
Position 4: -Cl group
-
Position 6: -Br group
The available positions for substitution are C3 and C5.
-
Position 3: This position is ortho to the -NH₂ group and para to the -Br group.
-
Position 5: This position is ortho to the -OH group and para to the -Cl group.
Given that -OH and -NH₂ are among the strongest activating groups, substitution is overwhelmingly directed to the positions ortho and para to them. Both C3 and C5 are activated. However, the position ortho to the amino group (C3) and ortho to the hydroxyl group (C5) are the most likely sites for electrophilic attack. The precise outcome may depend on the specific electrophile and reaction conditions, but the ring is highly activated towards substitution at these positions.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions typically require an aromatic ring that is electron-deficient, usually achieved by the presence of strong electron-withdrawing groups (like -NO₂).[12][13] The ABCP ring is electron-rich due to the -OH and -NH₂ groups, making it generally deactivated towards nucleophilic attack.[12]
However, under forcing conditions (high temperature, strong nucleophile), substitution may be possible. A key question is the regioselectivity: which halogen is displaced? This depends on two factors:
-
Carbon-Halogen Bond Strength: The C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group in the final elimination step.[14]
-
Electronegativity: Chlorine is more electronegative than bromine. This makes the carbon attached to the chlorine more polarized (more δ+) and thus more electrophilic. In SNAr reactions, the initial nucleophilic attack is typically the rate-determining step.[14]
Consequently, nucleophilic attack is predicted to occur preferentially at the chlorine-bearing carbon (C4), as the rate is more sensitive to the electrophilicity of the carbon being attacked.[14]
Reactivity of the Functional Groups
Reactions of the Amino Group
The primary aromatic amine is a key nucleophilic center, though its reactivity is tempered by the ortho-bromo substituent.
-
Acylation: The amino group readily reacts with acylating agents like acyl chlorides or anhydrides to form amides. This reaction is often performed in the presence of a base to neutralize the acidic byproduct.[1] The steric hindrance from the bromine may necessitate slightly harsher conditions or longer reaction times.
-
Alkylation: Similar to acylation, the nitrogen can be alkylated, though polyalkylation can be an issue.
-
Diazotization: Reaction with nitrous acid (HONO, typically generated in situ from NaNO₂ and a strong acid) at low temperatures converts the amino group into a diazonium salt (-N₂⁺). This intermediate is highly versatile and can be replaced by a wide variety of substituents (e.g., -H, -OH, -F, -CN).
-
Oxidation: The electron-rich amino group is susceptible to oxidation, which can lead to the formation of nitroso or nitro derivatives under controlled conditions.[1]
Reactions of the Phenolic Hydroxyl Group
The hydroxyl group is acidic and can be deprotonated to form a highly nucleophilic phenoxide ion.
-
O-Alkylation (Williamson Ether Synthesis): After deprotonation with a suitable base (e.g., NaH, K₂CO₃), the resulting phenoxide can react with alkyl halides to form ethers.
-
O-Acylation (Esterification): The hydroxyl group can be acylated with acyl chlorides or anhydrides to form esters.[1] In the presence of the free amino group, this reaction may require protection of the more nucleophilic amine to achieve selectivity. For instance, reacting ABCP with an acyl chloride could lead to a mixture of N-acylated, O-acylated, and N,O-diacylated products.
Synthesis and Experimental Protocols
A common and logical method for the synthesis of ABCP involves a two-step process starting from 2-bromo-4-chlorophenol.[1]
Protocol 5.1: Synthesis of this compound[1]
Step 1: Nitration of 2-Bromo-4-chlorophenol
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath to 0-5 °C.
-
Reagent Addition: Slowly add 2-bromo-4-chlorophenol to the cold sulfuric acid, ensuring the temperature remains below 10 °C.
-
Nitration: Add a pre-cooled mixture of concentrated nitric acid and sulfuric acid dropwise via the dropping funnel. Maintain the reaction temperature at 0-5 °C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at low temperature for a specified time, monitoring the reaction progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The solid precipitate, 2-bromo-6-nitro-4-chlorophenol, is collected by vacuum filtration, washed with cold water until neutral, and dried.
Step 2: Reduction of 2-Bromo-6-nitro-4-chlorophenol
-
Setup: To a hydrogenation vessel, add the 2-bromo-6-nitro-4-chlorophenol from Step 1, a suitable solvent (e.g., ethanol or ethyl acetate), and a catalytic amount of a hydrogenation catalyst (e.g., Pd/C).
-
Reaction: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen and stir the mixture at room temperature until the theoretical amount of hydrogen is consumed or TLC indicates the complete disappearance of the starting material.
-
Work-up: Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product, this compound, can be purified by recrystallization or column chromatography.
Protocol 5.2: Representative N-Acylation of this compound
-
Setup: Dissolve this compound (1.0 eq) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the desired acyl chloride (1.1 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction with water or a dilute aqueous acid solution (e.g., 1M HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude amide product by recrystallization or column chromatography.
Conclusion
The bromine and chlorine substituents in this compound are not mere spectators; they are critical directors of its chemical reactivity. Their electron-withdrawing inductive effects are largely overridden by the powerful activating resonance effects of the amino and hydroxyl groups, resulting in a highly activated aromatic ring poised for electrophilic substitution. Concurrently, the steric bulk of the ortho-bromine atom significantly modulates the reactivity of the adjacent amino group, a classic example of the "ortho effect." This detailed understanding of the interplay between electronic and steric factors allows chemists to strategically employ this versatile molecule as a key intermediate in the synthesis of complex target structures, particularly in the realms of pharmaceutical and materials science.
References
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The Strategic Utility of 2-Amino-6-bromo-4-chlorophenol: A Technical Guide for Synthetic Chemists
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of available synthons, halogenated aminophenols stand out for their inherent versatility and latent reactivity. This guide provides an in-depth technical exploration of 2-Amino-6-bromo-4-chlorophenol, a trifunctionalized aromatic compound, designed for researchers, scientists, and professionals in drug development. We will delve into its synthesis, characterization, and, most importantly, its application as a pivotal intermediate in the synthesis of high-value molecules, underpinned by field-proven insights and mechanistic rationale.
Physicochemical Properties and Safety Profile
A thorough understanding of a building block's fundamental properties is the bedrock of its effective utilization. This compound is a solid at room temperature with a melting point in the range of 83-87 °C.[1] Its molecular structure, featuring an amino group, a bromine atom, and a chlorine atom on a phenol backbone, endows it with a unique combination of electronic and steric properties that can be exploited in a multitude of synthetic transformations.[2]
| Property | Value | Reference |
| CAS Number | 179314-60-4 | [1] |
| Molecular Formula | C₆H₅BrClNO | [1] |
| Molecular Weight | 222.47 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | 83-87 °C | [1] |
| Storage Temperature | 2-8°C | [1] |
Safety Considerations: As with all halogenated aromatic compounds, appropriate safety precautions must be observed when handling this compound. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[1] Always consult the Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Synthesis of this compound: A Step-by-Step Protocol
The most logical and commonly employed synthetic route to this compound involves a two-step sequence starting from the readily available 2-bromo-4-chlorophenol. This process first introduces a nitro group, which then serves as a precursor to the desired amino functionality.
Caption: Synthetic workflow for this compound.
Step 1: Nitration of 2-Bromo-4-chlorophenol
The introduction of a nitro group onto the aromatic ring is achieved via electrophilic aromatic substitution. The hydroxyl group is a strongly activating, ortho-, para-directing group. Since the para position is blocked by a chlorine atom and one ortho position is occupied by a bromine atom, the nitration will selectively occur at the remaining vacant ortho position (C6).
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 2-bromo-4-chlorophenol to a mixture of concentrated sulfuric acid at 0-5 °C. The sulfuric acid acts as both a solvent and a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).
-
Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C to minimize side reactions.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for a specified time. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Purification: Collect the crude 2-bromo-4-chloro-6-nitrophenol by filtration, wash with cold water until the washings are neutral, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Step 2: Reduction of 2-Bromo-4-chloro-6-nitrophenol
The conversion of the nitro group to an amino group can be accomplished through various reduction methods. A common and effective laboratory-scale method involves the use of a metal in an acidic medium, such as iron in hydrochloric acid. Catalytic hydrogenation is another viable option.
Protocol (Fe/HCl Reduction):
-
Reaction Setup: In a round-bottom flask, suspend the 2-bromo-4-chloro-6-nitrophenol in a mixture of water and ethanol. Add iron powder and a catalytic amount of concentrated hydrochloric acid.
-
Reaction Conditions: Heat the mixture to reflux with vigorous stirring. The iron metal is oxidized while the nitro group is reduced.
-
Reaction Monitoring: Monitor the reaction by TLC until the disappearance of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts.
-
Purification: The filtrate is then concentrated under reduced pressure. The residue is dissolved in an appropriate organic solvent, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield this compound. Further purification can be achieved by column chromatography if necessary.
Spectroscopic Characterization
The structural elucidation of the synthesized this compound is confirmed through standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons, the amino group protons, and the hydroxyl proton. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The protons of the amino (-NH₂) and hydroxyl (-OH) groups typically appear as broad singlets, and their chemical shifts can be concentration and solvent-dependent.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display six signals corresponding to the six carbon atoms of the aromatic ring. The chemical shifts will be indicative of the substitution pattern.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (222.47 g/mol ). The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic cluster for the molecular ion and fragment ions containing these halogens.
Applications in Organic Synthesis: A Versatile Building Block
The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex and often biologically active molecules. The presence of three distinct functional groups—an amino group, a hydroxyl group, and a bromine atom—on the aromatic ring allows for a wide range of selective chemical transformations.
Caption: Key synthetic transformations of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C6 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
The Suzuki-Miyaura coupling enables the formation of a new C-C bond by reacting the aryl bromide with an organoboron reagent in the presence of a palladium catalyst and a base.[3][4] This reaction is instrumental in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and materials science.
Generalized Protocol:
-
Reaction Setup: In a reaction vessel, combine this compound, an aryl or vinyl boronic acid (or its ester), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) in a suitable solvent (e.g., toluene, dioxane, or DMF/water mixtures).
-
Reaction Conditions: The mixture is typically heated under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed, as monitored by TLC or GC-MS.
-
Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
The mechanism involves an oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine.[5][6] This reaction has largely replaced harsher classical methods for the synthesis of arylamines.
Generalized Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound, an amine, a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine ligand (e.g., XPhos, SPhos, or BINAP), and a base (e.g., NaOt-Bu or K₃PO₄) in an anhydrous solvent (e.g., toluene or dioxane).
-
Reaction Conditions: The reaction mixture is heated until the starting materials are consumed.
-
Work-up and Purification: The reaction is cooled, diluted with a suitable solvent, and filtered through celite. The filtrate is concentrated, and the residue is purified by column chromatography.
The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.
Synthesis of Benzoxazoles
The ortho-aminophenol moiety in this compound is a key precursor for the synthesis of the benzoxazole heterocyclic system, a privileged scaffold in medicinal chemistry found in numerous bioactive compounds.[7][8]
Generalized Protocol (from Carboxylic Acids):
-
Reaction Setup: this compound is reacted with a carboxylic acid in the presence of a condensing agent such as polyphosphoric acid (PPA) or under high-temperature conditions.
-
Reaction Conditions: The mixture is heated to promote the initial amidation followed by cyclodehydration.
-
Work-up and Purification: The reaction mixture is cooled and poured into water or an ice-water mixture to precipitate the benzoxazole product. The solid is collected by filtration, washed, and can be purified by recrystallization or column chromatography.
The mechanism involves the formation of an intermediate o-hydroxyamide, which then undergoes an intramolecular cyclization and dehydration to form the benzoxazole ring.
Case Study: A Precursor to Bioactive Molecules
The structural motifs accessible from this compound are prevalent in various classes of bioactive compounds. For instance, the related 2-chloro-4-aminophenol is a key intermediate in the synthesis of the insect growth regulator Novaluron.[9][10] This highlights the potential of this compound as a starting material for the development of novel agrochemicals and pharmaceuticals. The strategic incorporation of the bromine atom allows for further diversification through cross-coupling reactions, enabling the generation of a library of analogues for structure-activity relationship (SAR) studies.
Conclusion
This compound is a highly functionalized and versatile building block with significant potential in organic synthesis. Its well-defined reactivity, stemming from the distinct functionalities on the aromatic ring, allows for the selective and efficient construction of complex molecular frameworks. The ability to engage in powerful transformations such as palladium-catalyzed cross-coupling reactions and heterocyclic ring formation makes it an invaluable tool for researchers in the pharmaceutical and agrochemical industries. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, will empower scientists to harness its full potential in the pursuit of novel and impactful chemical entities.
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- Stenutz. This compound. URL
- Sigma-Aldrich. 4-Amino-2-bromo-6-chlorophenol. URL
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An In-depth Technical Guide to 2-Amino-6-bromo-4-chlorophenol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-6-bromo-4-chlorophenol, a halogenated aminophenol of significant interest in synthetic and medicinal chemistry. The document delves into the compound's chemical identity, a plausible synthetic pathway with a detailed experimental protocol, and its potential applications as a versatile building block in the development of novel pharmaceuticals and functional materials. While the specific historical discovery of this compound is not extensively documented in seminal literature, its emergence is logically situated within the broader exploration of substituted phenols for creating complex molecular architectures. This guide aims to serve as a valuable resource for researchers and professionals by consolidating technical data and providing insights into the experimental considerations for its synthesis and utilization.
Introduction: The Significance of Halogenated Aminophenols
Halogenated phenolic compounds are a cornerstone of modern organic synthesis and medicinal chemistry. The introduction of halogen atoms onto a phenol ring dramatically alters the parent molecule's electronic and steric properties. This modification can enhance lipophilicity, a critical factor for drug absorption and distribution, and can also increase a drug's binding affinity to its target and improve its metabolic stability.[1] Furthermore, the presence of halogens provides reactive handles for further chemical transformations through reactions like nucleophilic aromatic substitution and cross-coupling, making them invaluable intermediates.[1]
Aminophenols, containing both an amino and a hydroxyl group on a benzene ring, are equally versatile building blocks.[1] The dual functionality of aminophenols allows for a wide range of chemical reactions, enabling the synthesis of a diverse array of heterocyclic compounds and other complex molecules. A prime example of their importance is the industrial synthesis of paracetamol from 4-aminophenol.[1]
This compound merges the structural features of both these important classes of compounds. Its unique arrangement of an amino group, a bromine atom, and a chlorine atom on a phenol backbone presents a molecule with multiple reactive sites and a high potential for creating novel chemical entities with interesting biological and material properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 179314-60-4 | [1] |
| Molecular Formula | C₆H₅BrClNO | |
| Molecular Weight | 222.47 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 83-87 °C | |
| InChI Key | ISKCLWHHJKNMKI-UHFFFAOYSA-N | [1] |
Synthesis of this compound: A Two-Step Approach
The most logical and commonly cited synthetic route to this compound involves a two-step process starting from 2-bromo-4-chlorophenol.[1] This method first introduces a nitro group, which then serves as a precursor to the desired amino group.
Synthesis Pathway Overview
Caption: Synthetic pathway for this compound.
Step 1: Nitration of 2-Bromo-4-chlorophenol
The first step is an electrophilic aromatic substitution where the nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, attacks the electron-rich aromatic ring of 2-bromo-4-chlorophenol. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the bromine and chlorine atoms are deactivating but also ortho-, para-directing. The nitration is expected to occur at the position ortho to the hydroxyl group and meta to the halogens, which is the C6 position.[1]
Experimental Protocol: Nitration
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 2-bromo-4-chlorophenol (1 equivalent). Dissolve the starting material in a suitable solvent such as glacial acetic acid.[2]
-
Cooling: Cool the flask in an ice-water bath to 0-5 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) while cooling in an ice bath.
-
Addition: Slowly add the nitrating mixture dropwise to the solution of 2-bromo-4-chlorophenol, ensuring the internal temperature does not exceed 10 °C.[3]
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. The product, 2-bromo-6-nitro-4-chlorophenol, will precipitate out.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Drying: Dry the product in a vacuum oven at a low temperature.
Step 2: Reduction of 2-Bromo-6-nitro-4-chlorophenol
The second step involves the reduction of the nitro group in 2-bromo-6-nitro-4-chlorophenol to an amino group. A widely used and effective method for this transformation is catalytic hydrogenation.[1] Other reducing agents such as tin(II) chloride in hydrochloric acid or iron in acidic medium can also be employed.[4][5]
Experimental Protocol: Catalytic Hydrogenation
-
Reaction Setup: In a hydrogenation vessel, dissolve the 2-bromo-6-nitro-4-chlorophenol (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst: Add a catalytic amount of palladium on carbon (5-10 mol% Pd/C).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Spectroscopic Characterization
The identity and purity of the synthesized this compound should be confirmed using various spectroscopic techniques.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons, the amino group protons, and the hydroxyl proton. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the substituents. The protons of the amino (-NH₂) and hydroxyl (-OH) groups typically appear as broad singlets, and their chemical shifts can vary with the solvent and concentration.[1]
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information about the carbon framework of the molecule, with distinct signals for each of the six aromatic carbons.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound (222.47 g/mol ).[1]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H and N-H stretching vibrations of the hydroxyl and amino groups, respectively, as well as bands corresponding to the aromatic C-H and C=C bonds.
While a publicly available, experimentally determined NMR spectrum for this compound is not readily found, data for the related compound 2-amino-4-chlorophenol is available and can be used for comparative purposes.[6][7]
Applications and Research Interest
The unique structural features of this compound make it a valuable building block in several areas of chemical research and development.
Organic Synthesis
This compound serves as a key intermediate for the synthesis of more complex organic molecules. Its multiple functional groups allow for a variety of chemical transformations, making it a versatile precursor in the production of fine chemicals and pharmaceuticals.[1]
Medicinal Chemistry
The halogenated aminophenol scaffold is of significant interest in drug discovery. The presence of bromine and chlorine atoms can enhance the biological activity of a molecule. Derivatives of this compound can be investigated for a range of potential therapeutic applications. For instance, related aminophenol derivatives have been used in the synthesis of inhibitors for protein tyrosine phosphatases and fructose-1,6-bisphosphatase.[8]
Materials Science
The amino and hydroxyl groups of this compound can act as bidentate ligands, coordinating with transition metals to form metal complexes.[1] These complexes can be explored for their potential applications in catalysis, and as novel materials with specific electronic or magnetic properties. Research on Schiff bases derived from substituted anilines and their metal complexes has shown promising results in areas like antimicrobial and antioxidant activities.[9]
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Methodological & Application
Application of 2-Amino-6-bromo-4-chlorophenol in pharmaceutical intermediate synthesis
An In-Depth Guide to the Application of 2-Amino-6-bromo-4-chlorophenol in Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Importance of Halogenated Aminophenols in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and successful synthesis of novel therapeutic agents. This compound is a quintessential example of a highly versatile pharmaceutical intermediate. Its molecular architecture, featuring a phenol ring substituted with an amino group and two distinct halogen atoms (bromine and chlorine), presents a unique combination of reactive sites.[1] This trifecta of functional groups—the nucleophilic amino group, the acidic phenolic hydroxyl, and the electrophilic carbon-halogen bonds—provides chemists with a powerful toolkit for molecular elaboration.
The presence of halogens can significantly modulate a molecule's physicochemical properties, enhancing lipophilicity for better membrane permeability, improving metabolic stability, and providing key interaction points for binding to biological targets.[1] Aminophenols, as a class, are foundational precursors to a wide range of pharmaceuticals, most notably analgesics and antipyretics like paracetamol.[2][3][4] The specific substitution pattern of this compound makes it an invaluable building block for creating complex, polyfunctionalized molecules, particularly in the development of mucolytic agents and other targeted therapies. This guide provides an in-depth exploration of its synthesis, reactivity, and application in the synthesis of key pharmaceutical intermediates.
Physicochemical Properties and Safety Data
A thorough understanding of a chemical's properties is fundamental to its safe and effective use in a laboratory setting.
| Property | Value | Source |
| CAS Number | 179314-60-4 | [5][6] |
| Molecular Formula | C₆H₅BrClNO | [5][6] |
| Molecular Weight | 222.47 g/mol | [5][6] |
| Appearance | Solid | [5] |
| Melting Point | 83-87 °C | [5] |
| Storage Temperature | 2-8°C | [5] |
| SMILES String | Nc1cc(Cl)cc(Br)c1O | [5] |
| InChI Key | ISKCLWHHJKNMKI-UHFFFAOYSA-N | [5] |
Safety and Handling: this compound is classified as a hazardous substance and must be handled with appropriate precautions. It is harmful if swallowed and causes skin and serious eye irritation.[5] It may also cause respiratory irritation.[5] Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Core Application: A Building Block for Mucolytic Agent Synthesis (Ambroxol Analogs)
While this compound is not the direct starting material for the well-known mucolytic agent Ambroxol, its structure is highly analogous to the key intermediates used in Ambroxol's synthesis. The synthesis of Ambroxol relies on a halogenated aminobenzaldehyde (2-Amino-3,5-dibromobenzaldehyde), showcasing the critical role of this class of compounds.[7][8] The protocols and chemical logic are directly transferable and demonstrate the utility of this compound in constructing similarly complex molecules.
The synthesis of Ambroxol typically involves the reductive amination of 2-Amino-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanol.[8] This proceeds through a Schiff base intermediate which is then reduced to the final secondary amine.[7][8] This two-step, one-pot process highlights a powerful application of the amino group on the aromatic ring.
Caption: General workflow for the synthesis of Ambroxol.
Detailed Synthetic Protocols
Protocol 1: Synthesis of this compound
A common and logical synthetic route to this compound involves a two-step process starting from the commercially available 2-bromo-4-chlorophenol.[1] This method first introduces a nitro group, which is a precursor to the desired amino functionality, followed by a reduction step.[1]
Caption: Synthesis pathway for this compound.
Part A: Nitration of 2-Bromo-4-chlorophenol
-
Principle: This reaction is an electrophilic aromatic substitution. Concentrated sulfuric acid protonates nitric acid to form the highly reactive nitronium ion (NO₂⁺), which then attacks the electron-rich phenol ring.[1] The hydroxyl group is a strong ortho-, para-director; in this case, the substitution occurs at the ortho position not already occupied by the bromine atom.
-
Materials:
-
2-Bromo-4-chlorophenol
-
Concentrated Nitric Acid (68%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Deionized Water
-
-
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add 2-bromo-4-chlorophenol to the cold sulfuric acid while stirring, ensuring the temperature does not rise above 10 °C.
-
Once the starting material is fully dissolved, begin the dropwise addition of concentrated nitric acid, maintaining the reaction temperature between 0-5 °C.
-
After the addition is complete, allow the mixture to stir at this temperature for an additional 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, very slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
The solid nitro-product will precipitate. Isolate the precipitate by vacuum filtration.
-
Wash the solid product thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Dry the product (2-bromo-4-chloro-6-nitrophenol) under vacuum.
-
Part B: Reduction of 2-Bromo-4-chloro-6-nitrophenol
-
Principle: The nitro group is reduced to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation, utilizing a metal catalyst (like Palladium on carbon) to facilitate the reaction with hydrogen gas.[1]
-
Materials:
-
2-Bromo-4-chloro-6-nitrophenol
-
Methanol or Ethanol
-
Palladium on Carbon (10% Pd/C)
-
Hydrogen Gas (H₂)
-
-
Procedure:
-
Set up a hydrogenation apparatus (e.g., a Parr hydrogenator).
-
Add the synthesized 2-bromo-4-chloro-6-nitrophenol and the solvent (methanol or ethanol) to the reaction vessel.
-
Carefully add the 10% Pd/C catalyst to the mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the reaction vessel, evacuate the air, and introduce hydrogen gas to the desired pressure (typically 40-50 psi).
-
Stir the reaction mixture at room temperature. The reaction is often exothermic and may require initial cooling.
-
Monitor the reaction by observing hydrogen uptake or by TLC/HPLC analysis.
-
Once the reaction is complete (typically 4-8 hours), carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
-
Protocol 2: N-Acetylation of this compound
-
Principle: This protocol demonstrates the reactivity of the amino group, a key transformation in the synthesis of many analgesic compounds derived from aminophenols.[2] The nucleophilic amino group attacks the electrophilic carbonyl carbon of acetic anhydride, leading to the formation of an amide bond.
-
Materials:
-
This compound
-
Acetic Anhydride
-
Pyridine (as catalyst, optional) or Sodium Acetate
-
Glacial Acetic Acid or Water
-
-
Procedure:
-
Dissolve this compound in glacial acetic acid or a suitable solvent in a round-bottom flask.
-
Add a stoichiometric equivalent of acetic anhydride to the solution. A catalytic amount of pyridine or a molar equivalent of sodium acetate can be added to facilitate the reaction.
-
Stir the mixture at room temperature for 2-4 hours. Gentle heating (40-50 °C) may be required to drive the reaction to completion.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into cold water to precipitate the acetylated product.
-
Collect the solid by vacuum filtration, wash with water, and dry to yield N-(3-bromo-5-chloro-2-hydroxyphenyl)acetamide.
-
Versatility in Synthesis: Exploring the Reactive Sites
The true value of this compound lies in the diverse and often selective reactions that its functional groups can undergo.
Caption: Reactivity map of this compound.
-
Amino Group Reactions: Beyond acylation, the primary amino group can be converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures.[1] This diazonium intermediate is a gateway to a vast array of functionalities, including azo dyes, further halogenation (Sandmeyer reaction), or hydrodeamination.
-
Hydroxyl Group Reactions: The phenolic hydroxyl group can be readily alkylated (e.g., Williamson ether synthesis) or acylated to form esters. These transformations are crucial for modifying solubility, metabolic stability, and binding interactions of the final drug molecule. Protecting the hydroxyl group is often a necessary step before performing reactions at other sites.
-
Aromatic Ring Reactions: The bromine atom is an excellent handle for modern cross-coupling reactions.[9] Palladium-catalyzed reactions like the Suzuki-Miyaura (to form C-C bonds with boronic acids), Heck (to form C-C bonds with alkenes), and Buchwald-Hartwig amination (to form C-N bonds) allow for the introduction of significant molecular complexity, enabling the construction of novel scaffolds for drug discovery.[9]
Conclusion
This compound is a strategically important intermediate whose value is derived from its multifunctionality. The presence of amino, hydroxyl, and bromo/chloro substituents provides a rich platform for synthetic diversification. As demonstrated through established protocols for its own synthesis and its analogous application in the formation of complex drug molecules like Ambroxol, this compound offers researchers a reliable and versatile starting point. The ability to selectively manipulate its reactive sites using a wide array of classic and modern synthetic reactions ensures its continued relevance in the pipeline of pharmaceutical development, from the creation of compound libraries for high-throughput screening to the targeted synthesis of next-generation therapeutics.
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Application Notes & Protocols: 2-Amino-6-bromo-4-chlorophenol as a Versatile Precursor for Bioactive Molecule Synthesis
Abstract
This technical guide provides an in-depth exploration of 2-amino-6-bromo-4-chlorophenol, a highly functionalized aromatic building block, and its strategic application in the synthesis of medicinally relevant heterocyclic compounds. The unique arrangement of hydroxyl, amino, and halogen substituents on the phenol ring makes it an exceptionally valuable precursor for constructing complex molecular architectures. We will delve into the synthesis of the precursor itself and detail its conversion into two major classes of bioactive molecules: Benzoxazoles and Phenoxazines . This guide offers not just procedural steps but also the underlying chemical principles, field-proven insights, and detailed, self-validating protocols for researchers in medicinal chemistry and drug development.
The Precursor: this compound
Significance in Medicinal Chemistry
This compound is a trifunctionalized phenol derivative. Its utility stems from the specific reactivity of its constituent groups:
-
o-Aminophenol Moiety: The vicinal amino (-NH₂) and hydroxyl (-OH) groups are the cornerstone of its reactivity, enabling facile cyclization reactions to form critical heterocyclic systems like benzoxazoles and phenoxazines.
-
Halogen Substituents: The presence of bromine and chlorine atoms significantly influences the electronic properties of the aromatic ring and provides key handles for further functionalization through cross-coupling reactions.[1] Halogenation is a widely employed strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic properties of drug candidates, such as lipophilicity and metabolic stability.[2][3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 179314-60-4 | |
| Molecular Formula | C₆H₅BrClNO | [5] |
| Molecular Weight | 222.47 g/mol | [5] |
| Appearance | Solid | |
| Melting Point | 83-87 °C | |
| Storage | 2-8°C |
Synthesis of the Precursor
A common and reliable route to synthesize this compound starts from the commercially available 2-bromo-4-chlorophenol. The process involves a two-step sequence: electrophilic nitration followed by reduction of the nitro group.[6]
-
Nitration: The aromatic ring is first activated for electrophilic substitution. A mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is directed to the position ortho to the hydroxyl group.[6]
-
Reduction: The resulting 2-bromo-6-nitro-4-chlorophenol is then subjected to reduction. Catalytic hydrogenation is a clean and efficient method for converting the nitro group to the primary amine, yielding the final product.[6]
Caption: Synthetic pathway for this compound.
Protocol: Synthesis of this compound
Materials:
-
2-Bromo-4-chlorophenol
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Palladium on Carbon (Pd/C, 10%)
-
Methanol (MeOH)
-
Ethyl Acetate (EtOAc)
-
Diatomaceous Earth (Celite®)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Protocol:
Step A: Nitration
-
Setup: In a flask cooled in an ice-salt bath (0 to -5 °C), slowly add 2-bromo-4-chlorophenol (1.0 eq) to a pre-cooled mixture of concentrated H₂SO₄.
-
Addition of Nitrating Agent: Add a mixture of concentrated HNO₃ (1.1 eq) and H₂SO₄ dropwise, ensuring the internal temperature does not exceed 5 °C. The control of temperature is critical here to prevent over-nitration and side product formation.
-
Reaction: Stir the mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The solid precipitate, 2-bromo-6-nitro-4-chlorophenol, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.
Step B: Reduction
-
Setup: Dissolve the crude 2-bromo-6-nitro-4-chlorophenol from Step A in methanol.
-
Catalyst Addition: Add 10% Pd/C catalyst (approx. 5-10 mol%).
-
Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature overnight.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity, comparing the data with literature values.
Application I: Synthesis of Bioactive Benzoxazoles
The benzoxazole scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with potent anticancer, antimicrobial, and anti-inflammatory activities.[7][8][9] The synthesis of 2-substituted benzoxazoles from o-aminophenols is a fundamental transformation, typically involving condensation with an electrophilic one-carbon component like an aldehyde or carboxylic acid, followed by cyclization.[10][11]
Caption: General workflow for benzoxazole synthesis from an aldehyde.
Protocol: Synthesis of a 7-Bromo-5-chloro-2-(phenyl)benzoxazole Derivative
Rationale: The reaction with aldehydes proceeds via a Schiff base intermediate which then undergoes oxidative cyclization.[11] Various catalysts and oxidants can be employed to improve yields and reaction times. This protocol uses a common and effective method.
Materials:
-
This compound
-
Benzaldehyde (or a substituted derivative)
-
Dimethyl Sulfoxide (DMSO) as solvent
-
Copper(I) oxide (Cu₂O) as catalyst[10]
-
Ethyl Acetate (EtOAc)
-
Brine solution
Protocol:
-
Setup: To a round-bottom flask, add this compound (1.0 eq), benzaldehyde (1.2 eq), and Cu₂O (10 mol%).
-
Solvent: Add DMSO as the solvent.
-
Reaction: Stir the mixture at room temperature for 3-6 hours. The use of a mild Cu₂O catalyst allows the reaction to proceed efficiently without high temperatures.[10]
-
Monitoring: Monitor the reaction by TLC until the starting aminophenol is consumed.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water, followed by brine, to remove DMSO and inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate solvent system to afford the pure benzoxazole derivative.
Anticancer Activity of Benzoxazole Derivatives
Benzoxazole derivatives have shown significant promise as anticancer agents, targeting various cancer cell lines.[7][8][9] The substitution pattern on the benzoxazole core and the 2-position substituent are crucial for activity.
Table 2: Examples of Anticancer Activity in Benzoxazole Derivatives
| Derivative Class | Target Cell Lines | Reported Activity (IC₅₀) | Reference |
| Benzoxazole-Combretastatin Hybrids | MCF-7 (Breast), A-549 (Lung) | Potent cytotoxicity, some more active than standard drugs | [8] |
| Piperidinyl-based Benzoxazoles | MCF-7 (Breast), PC-3 (Prostate) | IC₅₀ values in the low micromolar range (e.g., 4.95 µM) | [12] |
| Phortress Analogues (Benzoxazole core) | HT-29 (Colon), MCF-7 (Breast) | Significant activity, comparable to doxorubicin | [13] |
| Fused Benzoxazole-Triazoles | PBMC cell lines | Evaluated for anticancer activity | [7] |
Application II: Synthesis of Bioactive Phenoxazines
Phenoxazines are a class of tricyclic heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[14][15] The core structure is present in natural products like the antibiotic Actinomycin D.[14] A primary synthetic route involves the oxidative coupling of two o-aminophenol molecules, often catalyzed by metal complexes or enzymes like laccase.[14][16][17]
Caption: General workflow for phenoxazinone synthesis via oxidative dimerization.
Protocol: Synthesis of a Substituted 2-Aminophenoxazin-3-one
Rationale: The oxidative dimerization of o-aminophenols is a biomimetic reaction that mimics the biosynthesis of natural phenoxazinones.[17][18] The use of a mild oxidizing agent like sodium iodate in an aqueous/organic solvent system provides a straightforward method for this transformation.[19]
Materials:
-
This compound
-
Sodium Iodate (NaIO₃)
-
Acetone
-
Deionized Water
-
Ethyl Acetate (EtOAc)
Protocol:
-
Setup: Dissolve this compound (2.0 eq) in acetone.
-
Oxidant: In a separate flask, dissolve sodium iodate (NaIO₃, approx. 1.0 eq) in deionized water.
-
Reaction: Add the aminophenol solution to the aqueous sodium iodate solution. The reaction is typically rapid and may be accompanied by a color change to deep red or orange.
-
Stirring: Stir the mixture at room temperature for 1-2 hours.
-
Monitoring: Follow the reaction progress by TLC.
-
Work-up: Once the reaction is complete, extract the aqueous mixture with ethyl acetate. The product is often intensely colored and will move into the organic layer.
-
Washing & Drying: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: After filtering and concentrating the solvent, purify the resulting solid product by column chromatography or recrystallization to obtain the pure aminophenoxazin-3-one derivative.
Biological Activities of Phenoxazine Derivatives
The phenoxazine core is a versatile pharmacophore, and its derivatives have been investigated for a wide array of therapeutic applications.[14][15]
Table 3: Examples of Biological Activities in Phenoxazine Derivatives
| Activity Class | Specific Application/Target | Key Findings | Reference |
| Anticancer | Colon and Breast Cancer Cells | Induction of lysosomal membrane permeabilization, selective for cancer cells. | [20] |
| Anticancer | Various Tumors | Actinomycin D, a phenoxazine-containing drug, has been used in chemotherapy since 1954. | [14] |
| Antiparasitic | Leishmania major | Haloacetamide derivatives of phenoxazine showed potent inhibition. | [15] |
| Neuroprotection | HDAC Inhibition | C-4 substituted phenoxazines act as potent class II HDAC inhibitors, protecting neurons from damage. | [21] |
| Neuropathic Pain | P2X4 Receptor Antagonists | N-substituted phenoxazines identified as potent and selective P2X4 antagonists. | [22] |
Safety and Handling
This compound and its precursors should be handled with appropriate safety precautions. Based on GHS classifications for similar compounds, it is expected to be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[5][23] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
- Anticancer activity of benzoxazole derivative (2015 onwards): a review.
- Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review.
- Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. (Source: International Journal of Research in Engineering, Science and Management) [Link]
- Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols. (Source: Royal Society of Chemistry) [Link]
- Exploring the potential of Benzoxazole Derivatives as Anti-cancer Agents: A Comprehensive Review. (Source: Asian Journal of Pharmaceutical and Health Sciences) [Link]
- Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement.
- Benzoxazole: Synthetic Methodology and Biological Activities.
- Synthesis of phenoxazine derivative from 2-aminophenol and 3,4-dihaloarene.
- Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (Source: MDPI) [Link]
- Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. (Source: PubMed) [Link]
- Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review.
- Pharmacological Activities of Aminophenoxazinones. (Source: MDPI) [Link]
- N-Substituted Phenoxazine and Acridone Derivatives: Structure–Activity Relationships of Potent P2X4 Receptor Antagonists.
- New synthetic approaches for the construction of 2-aminophenoxazinone architectures. (Source: Royal Society of Chemistry) [Link]
- Phenoxazinone synthase: Enzymatic catalysis of an aminophenol oxidative cascade.
- Synthesis of Aminophenoxazinones and Evaluation of Their Phytotoxicity in the Search for New N
- Synthesis and biological evaluation of C-4 substituted phenoxazine-bearing hydroxamic acids with potent class II histone deacetylase inhibitory activities. (Source: PubMed) [Link]
- Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction.
- 2-Amino-4-bromo-6-chlorophenol. (Source: PubChem) [Link]
- Halogenase Engineering and Its Utility in Medicinal Chemistry. (Source: PubMed) [Link]
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (Source: PubMed Central) [Link]
- Halogenase engineering and its utility in medicinal chemistry.
- Principles and applications of halogen bonding in medicinal chemistry and chemical biology. (Source: PubMed) [Link]
- Bioactive Molecules from Plants: Discovery and Pharmaceutical Applications.
- Bromophenols in Marine Algae and Their Bioactivities. (Source: PubMed Central) [Link]
- 2-Amino-4-chlorophenol. (Source: PubChem) [Link]
- Bioactive Molecules from Extreme Environments II. (Source: MDPI) [Link]
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Application Notes and Protocols for Reactions Involving 2-Amino-6-bromo-4-chlorophenol
Introduction: The Synthetic Versatility of a Polysubstituted Phenol
2-Amino-6-bromo-4-chlorophenol is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry, materials science, and chemical synthesis. Its unique substitution pattern—featuring amino, hydroxyl, bromo, and chloro groups—renders it a versatile building block for the synthesis of a diverse array of more complex molecules, including dyes, bioactive metal complexes, and potential therapeutic agents.[1] The strategic placement of these functional groups allows for selective chemical modifications, making it a valuable intermediate in multi-step synthetic pathways.[1]
This guide provides a comprehensive overview of the experimental setup for key reactions involving this compound, grounded in established chemical principles and safety protocols. The information presented herein is intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to designing successful and safe experimental protocols.
| Property | Value | Source |
| Molecular Formula | C₆H₅BrClNO | [2][3] |
| Molecular Weight | 222.47 g/mol | [2][3] |
| Appearance | Solid | [3] |
| Melting Point | 83-87 °C | [3] |
| Storage Temperature | 2-8°C | [3] |
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling the solid material outside of a fume hood.
-
Skin and Body Protection: A lab coat should be worn at all times.
Handling Procedures:
-
All manipulations of this compound should be performed in a well-ventilated chemical fume hood.[4]
-
Avoid generating dust.
Core Reactions and Experimental Protocols
The reactivity of this compound is dictated by its primary aromatic amino group and its phenolic hydroxyl group. The following protocols detail common transformations targeting these functionalities.
Diazotization of the Amino Group and Subsequent Azo Coupling
The primary aromatic amine of this compound can be readily converted to a diazonium salt, a versatile intermediate for the synthesis of azo compounds, which are often brightly colored and have applications as dyes.[1]
Caption: Possible Acylation Pathways of this compound.
Protocol 2: N-Acetylation of this compound
This protocol describes the selective acetylation of the amino group.
Materials:
-
This compound
-
Acetic anhydride
-
Sodium acetate
-
Ethanol
-
Distilled water
-
Round-bottom flask, reflux condenser, magnetic stirrer, and stir bar
Procedure:
-
In a 100 mL round-bottom flask, suspend 2.22 g (10 mmol) of this compound in 30 mL of distilled water.
-
Add 1.23 g (15 mmol) of sodium acetate and stir to dissolve.
-
Add 1.2 mL (12.5 mmol) of acetic anhydride to the mixture.
-
Stir the reaction mixture at room temperature for 1 hour. A precipitate should form.
-
Cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold distilled water.
-
Recrystallize the crude product from an ethanol/water mixture.
-
Dry the purified N-acetylated product.
Analytical Characterization
Confirmation of the successful synthesis of derivatives of this compound requires appropriate analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR Spectroscopy | The ¹H NMR spectrum of the starting material will show distinct signals for the aromatic protons, the amino protons, and the hydroxyl proton. [1]Upon successful reaction, shifts in the aromatic protons' signals and the appearance or disappearance of signals corresponding to the functional groups involved (e.g., disappearance of -NH₂ protons and appearance of an -NH-C(O)CH₃ signal in N-acetylation) will be observed. |
| Infrared (IR) Spectroscopy | The IR spectrum of the starting material will show characteristic peaks for N-H and O-H stretches. After acylation, the appearance of a strong carbonyl (C=O) absorption band will be a key indicator of a successful reaction. |
| Mass Spectrometry (MS) | Mass spectrometry will confirm the molecular weight of the product, which should correspond to the expected molecular formula of the synthesized derivative. |
| High-Performance Liquid Chromatography (HPLC) | HPLC can be used to assess the purity of the product and to monitor the progress of the reaction. [6]A reversed-phase C18 column with a suitable mobile phase (e.g., water:acetonitrile:acetic acid) can be employed. [6] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | For volatile derivatives, GC-MS is a powerful tool for separation and identification. [7][8]Derivatization may be necessary to improve the volatility and chromatographic behavior of the analytes. [7] |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of chemical entities. The protocols outlined in this guide provide a foundation for researchers to explore the reactivity of this compound. As with all chemical experimentation, a thorough understanding of the underlying principles, meticulous attention to safety, and appropriate analytical validation are paramount to achieving successful and reproducible results.
References
- 2-Amino-4-bromo-6-chlorophenol | C6H5BrClNO | CID 57905988 - PubChem. (n.d.).
- Kinetics and mechanisms of formation of bromophenols during drinking water chlorination: assessment of taste and odor development - PubMed. (n.d.).
- A Method for the Analysis of Phenol and Monochlorinated and Brominated Phenols from Complex Aqueous Samples. (n.d.).
- This compound - Stenutz. (n.d.).
- Safety data sheet - CPAChem. (2023-05-22).
- 2-Amino-4-chlorophenol | C6H6ClNO | CID 7265 - PubChem. (n.d.).
- Reciprocal modifying effects of isomeric forms of aminophenol on induction of neoplastic lesions in rat liver and kidney initiated by N-ethyl-N-hydroxyethylnitrosamine - PubMed. (n.d.).
- US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents. (n.d.).
- ANALYTICAL METHODS. (n.d.).
- Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection - PubMed. (n.d.).
- CN103130657A - Synthetic method of 2-chloro-4-aminophenol - Google Patents. (n.d.).
- Oxidation of Bromophenols and Formation of Brominated Polymeric Products of Concern during Water Treatment with Potassium Permanganate | Environmental Science & Technology - ACS Publications. (n.d.).
- Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC - ResearchGate. (n.d.).
- Chlorinated and Non-Chlorinated Phenols in Water - PBM - Gov.bc.ca. (2017-07-10).
- B.Sc. (Hons.) Chemistry - Delhi University. (2015-07-13).
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- 8. Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Monitoring of Reactions with 2-Amino-6-bromo-4-chlorophenol
Introduction
2-Amino-6-bromo-4-chlorophenol is a key intermediate in the synthesis of various high-value molecules within the pharmaceutical and specialty chemical industries. The trifunctional nature of this aromatic compound, featuring amino, bromo, and chloro substituents on a phenol backbone, allows for a diverse range of chemical transformations. However, this reactivity also presents significant challenges in process monitoring and control. Ensuring reaction specificity, maximizing yield, and minimizing impurity formation necessitates robust analytical methodologies.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for monitoring reactions involving this compound. The protocols detailed herein are designed to be self-validating systems, emphasizing the scientific rationale behind each experimental choice to ensure technical accuracy and reproducibility.
Chapter 1: Understanding the Analyte: Physicochemical Properties and Reactivity Profile
A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods. This compound possesses a unique combination of functional groups that dictate its behavior in various analytical systems.
| Property | Value | Source |
| Molecular Formula | C₆H₅BrClNO | |
| Molecular Weight | 222.47 g/mol | |
| Appearance | Solid | |
| Melting Point | 83-87 °C | |
| Solubility | Moderately soluble in alcohols. |
The reactivity of this compound is governed by the interplay of its functional groups. The amino and hydroxyl groups are activating, ortho-, para-directing groups, while the halogen substituents are deactivating, yet also ortho-, para-directing. This electronic landscape makes the compound susceptible to a variety of reactions, including:
-
Electrophilic Aromatic Substitution: The aromatic ring can undergo further substitution, with the position of attack influenced by the existing substituents.[1][2]
-
Reactions of the Amino Group: The primary aromatic amine can undergo diazotization, acylation, alkylation, and oxidation.[3]
-
Reactions of the Phenolic Hydroxyl Group: The hydroxyl group can be alkylated, acylated, or otherwise modified.
Understanding these potential reaction pathways is crucial for identifying potential byproducts and designing analytical methods capable of resolving the starting material from all relevant reaction components.
Chapter 2: Off-line Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for reaction monitoring in the pharmaceutical and chemical industries, offering high resolution, sensitivity, and quantitative accuracy. This section provides a detailed protocol for the analysis of reactions involving this compound.
Rationale for Method Development
The selection of HPLC conditions is dictated by the physicochemical properties of this compound and its expected reaction products. A reversed-phase C18 column is chosen for its versatility in separating moderately polar aromatic compounds. The mobile phase, a mixture of acetonitrile and a buffered aqueous solution, allows for the fine-tuning of retention times. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths simultaneously, aiding in peak identification and purity assessment.
Detailed HPLC Protocol
This protocol is a starting point and should be validated for each specific reaction mixture.[4]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm) or equivalent[5] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 20% B; 2-15 min: 20-80% B; 15-18 min: 80% B; 18-20 min: 80-20% B; 20-25 min: 20% B |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA at 230 nm and 280 nm |
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a 50:50 mixture of Mobile Phase A and Mobile Phase B. This prevents further reaction and precipitates any insoluble materials.
-
Vortex the quenched sample thoroughly.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
Method Validation:
The developed method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.[4] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.
Data Interpretation
The resulting chromatogram will show peaks corresponding to the starting material, intermediates, products, and byproducts. By integrating the peak areas, the relative concentrations of each component can be determined over the course of the reaction, providing valuable kinetic information.
Chapter 3: In-Process Reaction Monitoring with Process Analytical Technology (PAT)
Process Analytical Technology (PAT) enables real-time monitoring and control of manufacturing processes.[6][7] For reactions involving this compound, in-situ spectroscopic techniques such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful.
In-Situ FTIR Spectroscopy for Real-Time Monitoring
Causality of Application: FTIR spectroscopy is highly sensitive to changes in molecular vibrations. By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, the disappearance of reactant-specific infrared bands and the appearance of product-specific bands can be monitored in real-time.[8][9] This provides immediate feedback on reaction initiation, progression, and endpoint.
Workflow for In-Situ FTIR Monitoring:
Caption: Workflow for real-time reaction monitoring using in-situ FTIR.
Protocol for In-Situ FTIR Monitoring:
-
Probe Installation: Install a suitable ATR-FTIR probe into the reactor, ensuring a good seal.
-
Background Collection: Before initiating the reaction, collect a background spectrum of the reaction solvent and any reagents that will be present at time zero.
-
Reaction Initiation: Start the reaction (e.g., by adding a catalyst or increasing the temperature).
-
Data Acquisition: Begin continuous acquisition of IR spectra at a set time interval (e.g., every 1-5 minutes).
-
Data Analysis: Monitor the absorbance of characteristic peaks for the starting material and product(s) to generate concentration profiles over time.
Key Spectral Regions to Monitor:
| Functional Group | Typical Wavenumber Range (cm⁻¹) |
| O-H stretch (phenol) | 3200-3600 |
| N-H stretch (amine) | 3300-3500 |
| C-Br stretch | 500-600 |
| C-Cl stretch | 600-800 |
| Aromatic C=C stretch | 1450-1600 |
Flow NMR Spectroscopy for Mechanistic Insights
Causality of Application: NMR spectroscopy provides detailed structural information and is inherently quantitative.[10][11] By flowing the reaction mixture through an NMR spectrometer, it is possible to identify and quantify reactants, intermediates, and products in real-time.[11][12] This is particularly valuable for elucidating reaction mechanisms and identifying transient species.
Workflow for Flow NMR Monitoring:
Caption: Workflow for real-time reaction monitoring using flow NMR.
Protocol for Flow NMR Monitoring:
-
System Setup: Connect the reaction vessel to the NMR flow cell using appropriate tubing.
-
Parameter Optimization: Optimize the flow rate to ensure a representative sample in the NMR detection region without significant line broadening. Set up the NMR acquisition parameters (e.g., pulse sequence, number of scans).
-
Reaction Monitoring: Initiate the reaction and the flow to the NMR spectrometer.
-
Data Acquisition: Acquire a series of ¹H NMR spectra over the course of the reaction.
-
Data Analysis: Process the spectra to identify and quantify the signals corresponding to the starting material, intermediates, and products.
Expected ¹H NMR Signals for this compound:
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 6.5 - 7.5 | d, d |
| -NH₂ | Broad singlet | s |
| -OH | Broad singlet | s |
The chemical shifts of the aromatic protons will be influenced by the reaction conditions and the formation of products.
Chapter 4: Method Selection and Synergy
The choice of analytical method depends on the specific goals of the analysis.
| Analytical Goal | Recommended Method(s) | Rationale |
| Routine Reaction Progress Monitoring | HPLC, In-Situ FTIR | HPLC provides accurate quantitative data for discrete time points. FTIR offers continuous, real-time qualitative and semi-quantitative information. |
| Kinetic Studies | In-Situ FTIR, Flow NMR | These techniques provide a high density of data points, enabling accurate determination of reaction rates. |
| Mechanistic Investigation | Flow NMR | NMR's ability to provide detailed structural information is unparalleled for identifying reaction intermediates and elucidating reaction pathways. |
| Impurity Profiling | HPLC with PDA or MS detector | HPLC provides the necessary resolution to separate impurities, and a PDA or MS detector aids in their identification. |
Often, a combination of these techniques provides the most comprehensive understanding of a chemical process. For example, in-situ FTIR can be used for real-time control, while HPLC is used for final product quality control and impurity analysis.
Conclusion
The analytical methods and protocols presented in these application notes provide a robust framework for monitoring reactions involving this compound. By leveraging the strengths of both off-line and in-process analytical techniques, researchers and process chemists can gain a deeper understanding of their reactions, leading to improved process control, higher yields, and enhanced product quality. The principles of scientific integrity and self-validation are paramount, and the provided protocols should be adapted and validated for each specific application to ensure the generation of reliable and trustworthy data.
References
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- HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. (n.d.). SIELC Technologies.
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- Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. (2014).
- Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. (2012). Agilent Technologies. [Link]
- Stable aromatic amine composition, a process for preparing color stable aromatic amines, and the production of light colored aromatic amine-based polyether polyols. (2000).
- HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (2015). Journal of the Serbian Chemical Society, 80(10), 1243-1253. [Link]
- Process for the preparation of chlorine-substituted aromatic amines. (1990).
- Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic. (2016). Journal of Applied Pharmaceutical Science, 6(02), 149-155. [Link]
- Reactions of Amines. (n.d.).
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Application Notes and Protocols for the Derivatization of 2-Amino-6-bromo-4-chlorophenol in Advanced Synthesis
Introduction: Strategic Importance of 2-Amino-6-bromo-4-chlorophenol
This compound is a highly functionalized aromatic compound that serves as a pivotal building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and materials science. Its unique substitution pattern, featuring amino, hydroxyl, bromo, and chloro groups, offers multiple reactive sites for strategic chemical modifications. The presence of these functionalities allows for the construction of diverse molecular architectures, including but not limited to, substituted benzoxazoles, which are prominent scaffolds in many biologically active compounds.[1][2] This guide provides detailed protocols for the derivatization of this compound, focusing on N-acylation, selective O-alkylation, and diazotization reactions, thereby enabling researchers to unlock its synthetic potential.
Physicochemical Properties and Safety Considerations
Before commencing any experimental work, it is imperative to be fully acquainted with the physicochemical properties and safety hazards associated with this compound.
| Property | Value | Reference |
| Molecular Formula | C₆H₅BrClNO | [3] |
| Molecular Weight | 222.47 g/mol | [4] |
| Appearance | Solid | [4] |
| Melting Point | 83-87 °C | [4] |
| CAS Number | 179314-60-4 | [4] |
Safety Precautions:
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation.[3] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times. All manipulations should be carried out in a well-ventilated chemical fume hood.[5][6] Accidental exposure should be addressed immediately by rinsing the affected area with copious amounts of water and seeking medical attention.[7]
Derivatization Strategies and Protocols
The strategic derivatization of this compound hinges on the selective reaction of its amino and hydroxyl groups. The following protocols are designed to provide reliable methods for achieving these transformations.
N-Acylation: Synthesis of Amide Derivatives
N-acylation of the primary amino group is a fundamental transformation that introduces an amide functionality, a common feature in many pharmaceutical agents. This reaction is typically carried out using an acylating agent such as an acyl chloride or anhydride in the presence of a base to neutralize the acidic byproduct.
Protocol: N-Acetylation of this compound
This protocol details the synthesis of N-(2-bromo-4-chloro-6-hydroxyphenyl)acetamide.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-acetylated product.
Expected Characterization Data for N-(2-bromo-4-chloro-6-hydroxyphenyl)acetamide:
-
¹H NMR: Signals corresponding to the aromatic protons, the amide proton, the hydroxyl proton, and the acetyl methyl group.
-
IR (cm⁻¹): Characteristic peaks for O-H stretching, N-H stretching, C=O stretching (amide), and C-Br/C-Cl stretching.
-
Mass Spectrometry: Molecular ion peak corresponding to the expected mass.
Diagram: N-Acylation Workflow
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- 7. aksci.com [aksci.com]
Application Note: A Scalable Laboratory Synthesis of 2-Amino-6-bromo-4-chlorophenol
Abstract
This application note provides a comprehensive, scalable, and robust three-step protocol for the synthesis of 2-Amino-6-bromo-4-chlorophenol, a valuable substituted aminophenol intermediate in medicinal chemistry and materials science. The synthetic strategy commences with the regioselective bromination of commercially available 4-chlorophenol, followed by nitration of the resulting 2-bromo-4-chlorophenol, and culminates in the reduction of the nitro intermediate to the target amine. This guide is designed for researchers in drug development and organic synthesis, offering detailed, step-by-step protocols, explanations for key procedural choices, safety protocols for hazardous reagents, and considerations for scaling the synthesis for laboratory use (10-100 g scale).
Introduction and Significance
Substituted aminophenols are critical structural motifs in a wide array of pharmacologically active compounds and functional materials.[1][2] The specific substitution pattern of this compound, featuring three distinct halogen and amine functionalities on a phenol scaffold, makes it a versatile building block for constructing complex molecular architectures. The traditional synthesis of such molecules often involves hazardous reagents and can present challenges in controlling regioselectivity and achieving high purity on a larger scale.
The methodology presented herein follows a logical and well-established chemical pathway: electrophilic aromatic substitution to install the bromo and nitro groups, followed by a clean reduction of the nitro group. This approach is designed to be reliable, scalable, and to provide a high-purity final product suitable for further synthetic transformations.
Physicochemical and Safety Data
A summary of the key properties and hazards for the target compound is provided below.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 179314-60-4 | |
| Molecular Formula | C₆H₅BrClNO | |
| Molecular Weight | 222.47 g/mol | |
| Appearance | Solid | |
| Melting Point | 83-87 °C | |
| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | |
| Storage | Store at 2-8°C, away from oxidizing agents. |
Overall Synthetic Strategy
The synthesis is performed in three distinct steps, starting from 4-chlorophenol. Each step is designed for high yield and purity, with purification protocols that are amenable to scale-up.
Diagram 1: Three-step synthesis of the target compound.
Safety First: Hazard Management
This synthesis involves several highly hazardous materials. A thorough risk assessment must be conducted before beginning any work. All operations must be performed inside a certified chemical fume hood with appropriate personal protective equipment (PPE).
-
Bromine (Br₂): Extremely corrosive, toxic by inhalation, and a strong oxidizing agent.[3][4] Causes severe burns to skin and eyes. Vapors are highly irritating to the respiratory system.[5][6] Always handle liquid bromine in a fume hood using a syringe or cannula. Have a sodium thiosulfate solution ready for quenching spills.
-
Nitric Acid (HNO₃) and Sulfuric Acid (H₂SO₄): Highly corrosive and strong oxidizing agents.[7] The combination creates a powerful nitrating mixture that can react violently with organic materials. Always add nitric acid to sulfuric acid slowly while cooling in an ice bath. Wear acid-resistant gloves, a lab coat, and a face shield.
-
Chlorinated and Brominated Phenols: These compounds are toxic and irritants. Avoid inhalation of dust and skin contact.[8][9]
-
Hydrogen Gas (H₂): (If using catalytic hydrogenation) Highly flammable and explosive. Ensure the system is properly set up and purged with an inert gas (e.g., nitrogen or argon) before and after the reaction.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Bromo-4-chlorophenol
Rationale: The hydroxyl group of a phenol is a potent activating and ortho, para-directing group in electrophilic aromatic substitution. Since the para position is blocked by the chloro substituent, bromination occurs selectively at the ortho position.[10][11] Acetic acid is used as a polar protic solvent that can solubilize the starting material and facilitate the reaction.
| Reagent/Material | Formula | MW ( g/mol ) | Amount (1x Scale) | Moles (mol) |
| 4-Chlorophenol | C₆H₅ClO | 128.56 | 50.0 g | 0.389 |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 250 mL | - |
| Bromine | Br₂ | 159.81 | 20.0 mL (62.4 g) | 0.390 |
| Sodium Thiosulfate | Na₂S₂O₃ | 158.11 | ~20 g | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 500 mL | - |
| Saturated NaHCO₃(aq) | - | - | 300 mL | - |
| Brine | - | - | 100 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~20 g | - |
Protocol:
-
Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser connected to a gas outlet/scrubber (containing sodium thiosulfate solution).
-
Charge the flask with 4-chlorophenol (50.0 g, 0.389 mol) and glacial acetic acid (250 mL). Stir until all the solid dissolves.
-
Cool the reaction mixture to 10-15 °C using an ice-water bath.
-
Slowly add bromine (20.0 mL, 0.390 mol) dropwise via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 20 °C. The solution will turn from a deep red-orange to a lighter yellow upon completion.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).
-
Slowly pour the reaction mixture into 1 L of ice-cold water with vigorous stirring. A pale solid should precipitate.
-
Add a saturated solution of sodium thiosulfate portion-wise until the yellow color of excess bromine is discharged.
-
Filter the crude product using a Büchner funnel, wash the solid cake with copious amounts of cold water, and air-dry.
-
For purification, dissolve the crude solid in dichloromethane (DCM, ~400 mL), transfer to a separatory funnel, and wash with saturated sodium bicarbonate solution (2 x 150 mL) followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 2-bromo-4-chlorophenol as an off-white solid.
-
Expected Yield: 85-95%.
-
Characterization: Confirm structure by ¹H NMR and melting point.
-
Step 2: Synthesis of 2-Bromo-4-chloro-6-nitrophenol
Rationale: The nitration of the substituted phenol is achieved using a standard nitrating mixture of nitric and sulfuric acids. The sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring.[12] The existing hydroxyl and bromo substituents direct the incoming nitro group to the vacant ortho position. Strict temperature control is crucial to minimize the formation of undesired byproducts and prevent runaway reactions.[13]
| Reagent/Material | Formula | MW ( g/mol ) | Amount (1x Scale) | Moles (mol) |
| 2-Bromo-4-chlorophenol | C₆H₄BrClO | 207.45 | 60.0 g | 0.289 |
| Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 180 mL | - |
| Nitric Acid (70%) | HNO₃ | 63.01 | 22.0 mL | ~0.347 |
Protocol:
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel, add concentrated sulfuric acid (180 mL).
-
Cool the sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add the 2-bromo-4-chlorophenol (60.0 g, 0.289 mol) in small portions, ensuring the temperature remains below 10 °C. Stir until a homogeneous solution is formed.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (22.0 mL) to concentrated sulfuric acid (40 mL) while cooling in an ice bath.
-
Add the cold nitrating mixture dropwise to the phenol solution over 90-120 minutes, maintaining the internal reaction temperature between 0 and 5 °C. The solution will darken.
-
After the addition is complete, let the reaction stir at 0-5 °C for an additional 2 hours.
-
Very slowly and carefully, pour the reaction mixture onto a large beaker containing ~1.5 kg of crushed ice with vigorous stirring. A yellow solid will precipitate.
-
Allow the ice to melt completely, then filter the solid product using a Büchner funnel.
-
Wash the yellow solid extensively with cold water until the washings are neutral to pH paper.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-bromo-4-chloro-6-nitrophenol.
-
Expected Yield: 80-90%.
-
Characterization: Confirm structure by ¹H NMR and melting point.
-
Step 3: Synthesis of this compound
Rationale: The reduction of an aromatic nitro group to an amine is a common and reliable transformation. While catalytic hydrogenation is a clean method, reduction with iron powder in acidic medium is often more practical, cost-effective, and scalable for laboratory use without requiring specialized high-pressure equipment.[14] The iron is oxidized while the nitro group is reduced, and the acidic medium helps to dissolve the iron and protonate the intermediate nitroso and hydroxylamine species.
| Reagent/Material | Formula | MW ( g/mol ) | Amount (1x Scale) | Moles (mol) |
| 2-Bromo-4-chloro-6-nitrophenol | C₆H₃BrClNO₃ | 252.45 | 50.0 g | 0.198 |
| Iron Powder (<100 mesh) | Fe | 55.85 | 66.5 g | 1.19 |
| Ethanol (95%) | C₂H₅OH | 46.07 | 400 mL | - |
| Water | H₂O | 18.02 | 100 mL | - |
| Conc. Hydrochloric Acid | HCl | 36.46 | 10 mL | ~0.12 |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | ~40 g | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 800 mL | - |
| Celite® | - | - | ~20 g | - |
Protocol:
-
Set up a 2 L three-necked round-bottom flask with a mechanical stirrer and a reflux condenser.
-
Charge the flask with iron powder (66.5 g, 1.19 mol), ethanol (400 mL), water (100 mL), and concentrated hydrochloric acid (10 mL).
-
Heat the stirred suspension to a gentle reflux (~80-85 °C) for 15 minutes to activate the iron.
-
In a separate beaker, dissolve the 2-bromo-4-chloro-6-nitrophenol (50.0 g, 0.198 mol) in 200 mL of warm ethanol.
-
Add the solution of the nitrophenol portion-wise to the refluxing iron suspension over 45-60 minutes. The reaction is exothermic; control the addition rate to maintain a steady reflux. The color will change from yellow to dark brown/black.
-
After the addition is complete, continue to reflux for an additional 2-3 hours until TLC analysis shows complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethanol (~200 mL).
-
Combine the filtrates and concentrate in vacuo to remove most of the ethanol.
-
Dilute the remaining aqueous residue with water (300 mL) and add ethyl acetate (400 mL).
-
Carefully neutralize the mixture by slowly adding solid sodium bicarbonate until effervescence ceases and the pH is ~7-8.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with additional ethyl acetate (2 x 200 mL).
-
Combine the organic extracts, wash with brine (1 x 150 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
Purify the product by recrystallization from a toluene/hexanes mixture or by flash column chromatography to yield pure this compound.
-
Expected Yield: 75-85%.
-
Characterization: Confirm structure and purity by ¹H NMR, ¹³C NMR, MS, and melting point.
-
Scale-Up Considerations and Workflow
Scaling this synthesis from a few grams to the 50-100 g level requires careful attention to process parameters.
-
Heat Management: All three steps have significant thermal events. The bromination and nitration are exothermic and require efficient cooling. The reduction is also exothermic and requires controlled addition to maintain reflux. For larger scales, a mechanical stirrer is essential for efficient heat transfer, and an appropriately sized cooling bath is critical.
-
Reagent Addition: Slower, controlled addition of reagents via a dropping funnel or syringe pump is necessary to manage exotherms and prevent the buildup of reactive intermediates.
-
Workup and Extraction: Larger volumes will necessitate larger glassware and equipment. Ensure separatory funnels are not filled more than 75% to allow for effective mixing and venting.
-
Purification: Recrystallization becomes more efficient than chromatography for purification at larger scales. Proper solvent selection is key to obtaining high purity and recovery.
Diagram 2: Overall experimental workflow for the synthesis.
Conclusion
This application note details a reliable and scalable three-step synthesis for producing high-purity this compound for laboratory applications. By providing a rationale for each synthetic step and highlighting critical safety and scale-up considerations, this guide serves as a valuable resource for researchers requiring this versatile chemical intermediate. The protocols have been designed to be robust, employing common laboratory reagents and techniques to ensure successful implementation.
References
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- Indian Chemical Society. (1981). Kinetics of Bromination of Phenols. Journal of the Indian Chemical Society, 58(7), 684-686.
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- Google Patents. (n.d.). CN103130657A - Synthetic method of 2-chloro-4-aminophenol.
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- 11. Kinetics and mechanisms of formation of bromophenols during drinking water chlorination: assessment of taste and odor development - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. prepchem.com [prepchem.com]
The Strategic Application of 2-Amino-6-bromo-4-chlorophenol in the Synthesis of Advanced Azo Dyes and Metal-Complex Pigments: A Technical Guide for Researchers
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utilization of 2-Amino-6-bromo-4-chlorophenol as a pivotal precursor in the synthesis of azo dyes and metal-complex pigments. This guide emphasizes the chemical principles, provides detailed experimental protocols, and explores the rationale behind key procedural steps, ensuring a comprehensive understanding for practical application.
Introduction: The Versatility of Halogenated Aminophenols in Chromophore Development
This compound is a substituted aromatic amine that serves as a valuable building block in the synthesis of a variety of dyes and pigments.[1] Its unique structure, featuring an amino group, a hydroxyl group, and two different halogen substituents (bromine and chlorine), offers several advantages in dye chemistry. The amino group provides the necessary functionality for diazotization, a critical step in the formation of azo compounds. The phenolic hydroxyl group can act as a chelating site for metal ions, leading to the formation of highly stable and lightfast metal-complex dyes. Furthermore, the presence of bromine and chlorine atoms can enhance the molar extinction coefficient, improve lightfastness, and modify the shade of the resulting dyes.
This guide will focus on the two primary applications of this compound in dye synthesis: the preparation of azo dyes through diazotization and coupling reactions, and the subsequent formation of metal-complex pigments.
Core Chemistry: Diazotization and Azo Coupling
The cornerstone of synthesizing azo dyes from this compound is the two-step process of diazotization followed by azo coupling.
Diazotization of this compound
Diazotization is the process of converting the primary aromatic amino group (-NH₂) into a diazonium salt (-N₂⁺) using nitrous acid (HNO₂). Nitrous acid is typically generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0-5 °C). The low temperature is crucial to prevent the decomposition of the unstable diazonium salt.[2]
The resulting diazonium salt of this compound is a highly reactive electrophile, ready to participate in the subsequent coupling reaction.
Caption: Workflow for the synthesis of a model azo dye.
Metal-Complex Dyes: Enhancing Stability and Fastness Properties
Azo dyes containing ortho-hydroxy and ortho-amino groups, such as those derived from this compound, can act as bidentate ligands and form stable coordination complexes with transition metal ions. [3]The most commonly used metals are chromium, cobalt, copper, and nickel. [4]These metal-complex dyes often exhibit superior lightfastness, wash fastness, and thermal stability compared to their unmetallized counterparts. [5] The metallization process typically involves treating the azo dye with a metal salt, such as chromium (III) sulfate or cobalt (II) acetate, in an aqueous or alcoholic medium, often at elevated temperatures. The resulting complex can be a 1:1 or 1:2 metal-to-dye ratio.
Protocol: Synthesis of a 1:2 Chromium-Complex Dye
This protocol outlines the conversion of the previously synthesized azo dye into a 1:2 chromium complex.
Materials and Reagents:
-
Synthesized Azo Dye (from section 3.2)
-
Chromium (III) Sulfate Hydrate (Cr₂(SO₄)₃·xH₂O)
-
Formic Acid
-
Distilled Water
-
Ethanol
Procedure:
-
Suspend 5 mmol of the purified azo dye in 100 mL of a 1:1 ethanol/water mixture.
-
Add 2.5 mmol of chromium (III) sulfate hydrate to the suspension.
-
Adjust the pH of the mixture to 4-5 with formic acid.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) with continuous stirring for 4-6 hours.
-
Monitor the completion of the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The metal-complex dye will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash with hot water and then with a small amount of cold ethanol.
-
Dry the final product in a vacuum oven at 60-70 °C.
Caption: Synthesis of a 1:2 chromium-complex dye.
Characterization and Data Presentation
The synthesized azo dye and its metal complex should be characterized using various analytical techniques to confirm their structure and purity.
Expected Analytical Data
| Technique | Azo Dye (Model) | 1:2 Chromium-Complex Dye (Model) |
| Appearance | Red to dark red crystalline solid | Dark brown to black powder |
| Melting Point | >200 °C (decomposes) | >300 °C (decomposes) |
| UV-Vis (λmax) | 480-520 nm (in ethanol) | 550-600 nm (in DMF), showing a bathochromic shift upon metallization |
| FT-IR (cm⁻¹) | Broad O-H stretch (~3400), N=N stretch (~1450), C-Br stretch (~650), C-Cl stretch (~750) | Diminished or absent O-H stretch, shifts in N=N and C-O stretching frequencies, appearance of M-O and M-N bonds in the low-frequency region |
| ¹H NMR (DMSO-d₆) | Aromatic protons in the range of 6.8-8.5 ppm, exchangeable phenolic OH proton. | Broadened signals due to the paramagnetic nature of Cr(III). |
Safety and Handling
This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, causes skin irritation, and serious eye irritation. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) of each chemical used. [5]
Conclusion
This compound is a highly versatile and valuable precursor for the synthesis of a wide range of azo dyes and metal-complex pigments. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the synthesis of novel chromophores with tailored properties for various applications, from traditional textiles to advanced materials and biomedical research. The strategic incorporation of halogen atoms and the potential for metal chelation make this compound a subject of continued interest in the field of color chemistry.
References
- Choudhary, M. I., et al. (2020). New acid dyes and their metal complexes: dyeing, thermal and antifungal behavior. RSC Advances, 10(34), 20117-20125. [Link]
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- Journal of Chemical and Pharmaceutical Research. (2015). Ecofriendly synthesis, characterization and dyeing of azo based acid dyes on nylon fabrics. 7(3), 196-201. [Link]
- The Synthesis of Azo Dyes. (n.d.). [Link]
- Progress in Coloration and Related Topics. (2004). Metal-complexed dyes. 34(1), 40-59. [Link]
- Google Patents. (1985). Azo dye 2:1-chromium complexes. US4560744A.
- PubMed Central. (2020). Protocol for microwave-assisted synthesis of unsymmetrical azo dyes. STAR Protocols, 1(3), 100171. [Link]
- RSC Advances. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. 12(40), 25932-25946. [Link]
- The Chinese University of Hong Kong. (n.d.). Experiment 8: Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. [Link]
- ResearchGate. (2020).
- Journal of Scientific Research. (2025). Synthesis, Characterization and Electrochemical Studies of 2-Amino-4-Phenylthioazole based Azo Dyes. [Link]
- Plant Archives. (2020). Synthesis of some new azo dyes derived from 4, 4' -(2, 2, 2- trichloroethane -1, 1-diyl) -bis (chlorobenzene) and their biological activity. 20(2), 4811-4815. [Link]
- Journal of Biochemical Technology. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyeing Performance and Antibacterial Activity. 9(4), 33-42. [Link]
- Science Alert. (2014). Disazo Disperse Dyes Derived from 2-chloro-4-methylaniline and 3-aminophenol and Their Application on Nylon 6 Fabric Using Pressure Dyeing Method. Journal of Applied Sciences, 14(12), 1238-1245. [Link]
- Panchmahal Dyestuff Industries. Metal Complex Dyes. [Link]
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Application Notes & Protocols: The Strategic Utility of 2-Amino-6-bromo-4-chlorophenol in Agrochemical Synthesis
Introduction:
In the landscape of modern agrochemical development, the strategic selection of foundational chemical scaffolds is paramount. Halogenated phenolic compounds, particularly those incorporating amino functionalities, represent a cornerstone class of intermediates. Their inherent reactivity and the unique physicochemical properties imparted by halogen substituents make them invaluable building blocks for creating complex, biologically active molecules. 2-Amino-6-bromo-4-chlorophenol is an exemplar of such a scaffold, offering multiple reactive sites for tailored molecular elaboration. This guide provides an in-depth exploration of this versatile intermediate, covering its synthesis, safe handling, and its application in the conceptual design and synthesis of novel agrochemical agents. We will delve into the causality behind synthetic choices and provide detailed protocols to empower researchers in their discovery workflows.
Section 1: Core Characteristics and Safety Mandates
Before initiating any synthetic work, a thorough understanding of the reagent's properties and safety requirements is non-negotiable. This compound is a potent chemical intermediate that demands rigorous adherence to safety protocols.
Physicochemical Data
The fundamental properties of this compound are summarized below, providing a quick reference for experimental planning.
| Property | Value | Source(s) |
| CAS Number | 179314-60-4 | [1][2] |
| Molecular Formula | C₆H₅BrClNO | [1][2] |
| Molecular Weight | 222.47 g/mol | [2] |
| Appearance | Solid | |
| Melting Point | 83-87 °C | |
| InChIKey | ISKCLWHHJKNMKI-UHFFFAOYSA-N | [1] |
GHS Hazard Profile and Handling
This compound is classified as hazardous and must be handled with appropriate personal protective equipment (PPE) within a certified chemical fume hood.
-
Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335)[2].
-
Precautionary Measures:
-
Prevention: Avoid breathing dust. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection[3].
-
Engineering Controls: All manipulations should be performed in a chemical fume hood to minimize inhalation exposure[3].
-
PPE: Standard PPE includes a lab coat, nitrile gloves, and chemical safety goggles. For weighing or generating dust, a properly fitted respirator (e.g., N95) is recommended.
-
Storage: Store in a dry, cool, and well-ventilated place with the container tightly closed. Keep away from strong oxidizing agents[3].
-
Section 2: Synthesis of the Core Intermediate
A common and logical pathway to synthesize this compound begins with the commercially available 2-bromo-4-chlorophenol. The synthesis involves a two-step sequence: electrophilic nitration followed by reduction of the nitro group.
Synthetic Workflow Overview
The overall transformation is depicted below. The initial nitration step introduces the nitro group, which acts as a precursor to the desired amine functionality. This is followed by a robust reduction step to yield the final product.
Protocol 1: Synthesis of this compound
This protocol details the two-stage synthesis from 2-bromo-4-chlorophenol.
Stage A: Nitration of 2-Bromo-4-chlorophenol
-
Rationale: The nitration of the phenol ring is an electrophilic aromatic substitution. A mixture of concentrated nitric and sulfuric acids is used to generate the highly electrophilic nitronium ion (NO₂⁺) in situ. The sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the formation of the nitronium ion[4]. The directing effects of the hydroxyl (-OH), bromo (-Br), and chloro (-Cl) groups guide the regioselectivity of the substitution.
-
Step-by-Step Procedure:
-
Preparation: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, cool 50 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Addition of Starting Material: Slowly add 20.7 g (0.1 mol) of 2-bromo-4-chlorophenol to the cooled sulfuric acid while maintaining the temperature below 10 °C. Stir until fully dissolved.
-
Nitrating Mixture: Prepare a nitrating mixture by cautiously adding 6.6 mL (0.16 mol) of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool.
-
Nitration Reaction: Add the nitrating mixture dropwise to the solution of the phenol over 1-2 hours. Critically maintain the reaction temperature between 0-5 °C to minimize side reactions.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours.
-
Quenching: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A yellow solid, 2-bromo-6-nitro-4-chlorophenol, will precipitate.
-
Isolation: Isolate the precipitate by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry the solid under vacuum.
-
Stage B: Reduction of 2-Bromo-6-nitro-4-chlorophenol
-
Rationale: The conversion of the nitro group to an amino group is a fundamental reduction reaction. Catalytic hydrogenation is a clean and efficient method for this transformation, utilizing a catalyst (like Palladium on carbon) and a hydrogen source to reduce the nitro group without affecting the halogen substituents[4].
-
Step-by-Step Procedure:
-
Setup: To a hydrogenation vessel, add the dried 2-bromo-6-nitro-4-chlorophenol (0.1 mol) from the previous step and 250 mL of ethanol.
-
Catalyst: Carefully add 0.5 g of 10% Palladium on carbon (Pd/C) catalyst.
-
Hydrogenation: Seal the vessel and purge with nitrogen, then with hydrogen. Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake or by using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).
-
Section 3: Application in Agrochemical Scaffolding
The true value of this compound lies in the reactivity of its three distinct functional regions: the amino group, the phenolic hydroxyl group, and the halogenated aromatic ring. This trifecta of reactivity allows for its use in constructing diverse molecular architectures, such as benzoxazoles, which are a known class of bioactive compounds in agrochemistry.
Reactivity and Synthetic Potential
Protocol 2: Synthesis of a 6-Bromo-4-chloro-2-substituted-benzoxazole (Exemplar Application)
This protocol provides a representative method for leveraging the ortho-amino and hydroxyl groups to form a benzoxazole ring, a privileged scaffold in medicinal and agrochemical chemistry.
-
Rationale: The reaction proceeds via a condensation between the ortho-aminophenol and a carboxylic acid (or its derivative like an acyl chloride). The initial step is the formation of an amide intermediate, followed by an acid-catalyzed intramolecular cyclization and dehydration to yield the benzoxazole ring. Polyphosphoric acid (PPA) is an excellent catalyst and dehydrating agent for this transformation.
-
Step-by-Step Procedure:
-
Reactant Mixture: In a round-bottom flask, combine 2.22 g (10 mmol) of this compound and an equimolar amount (10 mmol) of a selected carboxylic acid (e.g., 4-fluorobenzoic acid).
-
Catalyst Addition: Add approximately 20 g of polyphosphoric acid (PPA) to the flask.
-
Reaction Conditions: Heat the mixture to 180-200 °C with stirring for 4-6 hours. The high temperature is necessary to drive the dehydration and cyclization.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Allow the reaction mixture to cool to approximately 80-100 °C and then carefully pour it into a beaker containing ice water.
-
Neutralization & Precipitation: Neutralize the acidic solution by the slow addition of a base, such as sodium hydroxide solution, until the pH is approximately 7-8. The benzoxazole product will precipitate as a solid.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash it with water, and dry it. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
-
Section 4: Analytical Characterization
Rigorous analytical chemistry is essential for verifying the identity and purity of both the intermediate and the final products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation, confirming the positions of substituents on the aromatic ring and the formation of new bonds[4].
-
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are used to confirm the molecular weight of the synthesized compounds and to identify any impurities[5].
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product and for monitoring the progress of a reaction[6].
Conclusion
This compound is a high-value, strategically functionalized intermediate for agrochemical research. Its well-defined synthesis and the orthogonal reactivity of its functional groups provide a robust platform for the creation of novel and complex molecular entities. The protocols and insights provided herein serve as a foundational guide for researchers to safely and effectively utilize this compound in the discovery and development of next-generation agrochemicals.
References
- PubChem. (n.d.). 2-Amino-4-bromo-6-chlorophenol. National Center for Biotechnology Information.
- MDPI. (2023). A Comprehensive Review of the Current Knowledge of Chlorfenapyr: Synthesis, Mode of Action, Resistance, and Environmental Toxicology.
- Google Patents. (n.d.). Synthetic method for chlorfenapyr - CN104016899A.
- Google Patents. (n.d.). Preparation method of chlorfenapyr - CN102617439A.
- Google Patents. (n.d.). Novel crystalline form of chlorfenapyr, process for its preparation and use - WO2018090787A1.
- Google Patents. (n.d.). Synthetic method of 2-chloro-4-aminophenol - CN103130657A.
- Google Patents. (n.d.). Synthetic method of 2-chloro-4-aminophenol - CN103130657B.
- Google Patents. (n.d.). Synthesis device and application of 2, 6-dichloro-4-aminophenol - CN112920060A.
- Google Patents. (n.d.). Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine - CN108101857B.
- ATSDR. (n.d.). Analytical Methods. Agency for Toxic Substances and Disease Registry.
- Google Patents. (n.d.). Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor - CN107739313B.
- PubMed. (2012). Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products....
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- 4. benchchem.com [benchchem.com]
- 5. Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
Application Note & Protocols: Synthesis of Novel Schiff Bases from 2-Amino-6-bromo-4-chlorophenol
Introduction: The Strategic Value of Halogenated Schiff Bases
Schiff bases, characterized by the presence of an azomethine or imine group (-C=N-), represent a critical class of organic compounds with extensive applications in medicinal chemistry, materials science, and catalysis.[1][2] Their versatile biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties, are well-documented.[3][4] The synthesis of Schiff bases typically involves the condensation of a primary amine with an active carbonyl compound, a reaction that is both efficient and adaptable.[1][5]
This guide focuses on the synthesis of novel Schiff bases using 2-Amino-6-bromo-4-chlorophenol as the primary amine precursor. The inclusion of multiple halogen atoms (bromine and chlorine) on the phenol ring is a deliberate design choice. Halogenation is a proven strategy in medicinal chemistry to enhance the lipophilicity of a molecule, potentially improving its membrane permeability and overall bioactivity. Furthermore, the electron-withdrawing nature of halogens can modulate the electronic properties of the resulting Schiff base, influencing its coordination behavior with metal ions and its potential as a sensor or catalyst.[6][7]
This document provides a comprehensive overview of the synthesis, a detailed experimental protocol, characterization methodologies, and a discussion of the potential applications for this promising class of compounds.
Reaction Principle and Mechanism
The formation of a Schiff base is a reversible nucleophilic addition-elimination reaction. The process can be broadly divided into two key stages:
-
Nucleophilic Addition: The nitrogen atom of the primary amine (this compound) acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This results in the formation of an unstable carbinolamine (hemiaminal) intermediate.[5]
-
Dehydration (Elimination): The carbinolamine then undergoes dehydration, eliminating a molecule of water to form the stable imine or azomethine group, which constitutes the final Schiff base product. This step is typically the rate-determining step and is often accelerated by acid catalysis, which protonates the hydroxyl group of the carbinolamine, turning it into a better leaving group (H₂O).
The general reaction mechanism is illustrated below.
Figure 1: General mechanism of Schiff base formation.
Detailed Experimental Protocol
This protocol provides a generalized yet robust method for synthesizing Schiff bases from this compound. Researchers can adapt this procedure by substituting various aromatic aldehydes to create a library of compounds.
Materials and Reagents
-
Amine: this compound (Purity >97%)
-
Aldehyde: Salicylaldehyde (or other substituted benzaldehydes)
-
Solvent: Absolute Ethanol or Methanol (ACS Grade)
-
Catalyst: Glacial Acetic Acid
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer with hot plate, Buchner funnel, filtration apparatus, beakers, and standard laboratory glassware.
Safety Precautions
-
This compound: This compound is harmful if swallowed, causes skin irritation, and serious eye irritation.[8][9]
-
Solvents: Ethanol and methanol are flammable. All heating should be performed using a heating mantle or water bath in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling these chemicals.
General Synthetic Procedure
The following workflow outlines the key steps from reaction setup to product isolation.
Figure 2: Experimental workflow for Schiff base synthesis.
Step-by-Step Explanation:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.0 mmol, 222.47 mg) in 20 mL of absolute ethanol. Stir the mixture until the solid is completely dissolved. Gentle warming may be required.
-
Causality: Ethanol is an excellent solvent for both the polar amine and many aromatic aldehydes. Its boiling point is suitable for reflux conditions, and it can be easily removed post-reaction.
-
-
Addition of Aldehyde: To this solution, add an equimolar amount of the desired aromatic aldehyde (e.g., 1.0 mmol of salicylaldehyde).
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Causality: The acid protonates the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack by the amine. It also facilitates the final dehydration step.[5]
-
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The formation of a colored precipitate is often a visual indicator of product formation.
-
Isolation: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. The product will typically precipitate out of the solution. To maximize yield, the flask can be placed in an ice bath for 30 minutes.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.
-
Drying: Dry the purified Schiff base in a vacuum oven at 50-60°C to a constant weight.
Example Reactant Quantities
The following table provides reactant quantities for synthesizing a small library of Schiff bases from this compound.
| Aldehyde Reactant | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (mg) |
| This compound | 222.47 | 1.0 | 222.5 |
| Salicylaldehyde | 122.12 | 1.0 | 122.1 |
| 4-Hydroxybenzaldehyde | 122.12 | 1.0 | 122.1 |
| Vanillin (4-hydroxy-3-methoxybenzaldehyde) | 152.15 | 1.0 | 152.2 |
| 4-Nitrobenzaldehyde | 151.12 | 1.0 | 151.1 |
Product Characterization: A Self-Validating System
Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff base. The combination of spectroscopic techniques provides unambiguous evidence of the successful formation of the azomethine linkage.
Spectroscopic Analysis
| Technique | Key Observational Evidence |
| FT-IR Spectroscopy | Disappearance of the N-H stretching bands (from the primary amine, ~3300-3400 cm⁻¹) and the C=O stretching band (from the aldehyde, ~1670-1700 cm⁻¹). Appearance of a strong, sharp band for the azomethine C=N stretch, typically in the range of 1600-1630 cm⁻¹ .[10][11] |
| ¹H NMR Spectroscopy | Disappearance of the broad -NH₂ signal from the starting amine. Appearance of a characteristic singlet for the azomethine proton (-CH=N-) in the downfield region, typically between δ 8.0-9.0 ppm .[12][13] Aromatic protons will appear as multiplets in their expected regions. |
| ¹³C NMR Spectroscopy | Appearance of a signal for the azomethine carbon (-C =N-) typically in the range of δ 145-165 ppm . |
| Mass Spectrometry | The molecular ion peak (M⁺) in the mass spectrum should correspond to the calculated molecular weight of the target Schiff base. |
Applications and Future Directions
Schiff bases derived from halogenated phenols are of significant interest to drug development professionals. The presence of bromine and chlorine atoms can enhance antimicrobial and anticancer activities.[1][6] These compounds are excellent candidates for screening against various bacterial and fungal strains.[1][3] Furthermore, the phenolic hydroxyl group and the imine nitrogen are excellent coordination sites, making these molecules valuable as ligands for forming metal complexes.[2][14] These complexes can be explored for applications in catalysis, sensing, and as advanced therapeutic agents.[2][15]
References
- Mechanism of Schiff base (imine)
- Schiff's bases mechanism: Significance and symbolism. [Link]
- Mechanism of form
- Schiff base - Wikipedia. [Link]
- Spectroscopic (Ft-Ir, Nmr, Uv-Vis, Fluorescence) and Dft Studies (Molecular Structure, Ir and Nmr Spectral Assignments, Nbo and Fukui Function) of Schiff Bases Derived from 2-Chloro-3-Quinolinecarboxaldehyde. [Link]
- Spectroscopic (Ft-Ir, Nmr, Uv-Vis, Fluorescence) and Dft Studies (Molecular Structure, Ir and Nmr Spectral Assignments, Nbo and Fukui Function) of Schiff Bases Derived from 2-Chloro-3-Quinolinecarboxaldehyde. [Link]
- Synthesis of Schiff Bases. [Link]
- 2-Amino-4-bromo-6-chlorophenol | C6H5BrClNO | CID 57905988 - PubChem. [Link]
- Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. [Link]
- Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PubMed Central. [Link]
- SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SCHIFF BASE TRANSITION METAL COMPLEXES, DNA CLEAVAGE AND ANTIBACTERIAL ACTIVITY STUDI. [Link]
- Safety d
- Biological applications of Schiff bases: An overview. [Link]
- Preparation, Characterization, and Biological Study of New Halogenated Azo-Schiff Base Ligands and Their Complexes. [Link]
- Application of Schiff bases and their metal complexes-A Review. [Link]
- Halogenated Schiff base complexes: A new type of molecular probe for specific detection of o-Nitrophenol. [Link]
- synthesis, chemo-sensor, and computational studies of 2-aminophenol Schiff bases. [Link]
- Synthesis and Characterization of Boron and 2-Aminophenol Schiff Base Ligands with Their Cu(II) and Pt(IV)
- Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex form
- (PDF) Synthesis, Characterization And Biological Investigation of Schiff Bases Derived From 2-Aminophenol And 4-Haloacetophenones. [Link]
- Synthesis and Characterization of Boron and 2-Aminophenol Schiff Base Ligands with Their Cu(II) and Pt(IV). [Link]
- Overview of Biological Activities and Synthesis of Schiff Base. [Link]
- Synthesis of Schiff Bases Containing Phenol Rings and Investigation of Their Antioxidant Capacity, Anticholinesterase, Butyrylcholinesterase, and Carbonic Anhydrase Inhibition Properties. [Link]
- Synthesis and Characterization with Antineoplastic, Biochemical, Cytotoxic, and Antimicrobial Studies of Schiff Base Cu(II) Ion Complexes. [Link]
- Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. [Link]
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Application Notes & Protocols for the Biological Screening of Novel Compounds Derived from 2-Amino-6-bromo-4-chlorophenol
Foreword: Unlocking the Therapeutic Potential of Halogenated Phenols
The scaffold of 2-Amino-6-bromo-4-chlorophenol presents a rich starting point for the synthesis of novel bioactive compounds.[1][2] The strategic placement of amino, bromo, chloro, and hydroxyl functional groups allows for a multitude of chemical modifications, paving the way for the creation of diverse compound libraries.[1][2] Halogenation is a well-established strategy in medicinal chemistry to enhance the therapeutic efficacy of drug candidates.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic biological screening of novel compounds derived from this versatile precursor. We will delve into the rationale behind experimental design, provide detailed protocols for a cascade of primary and secondary assays, and offer insights into the interpretation of results to identify promising therapeutic leads.
I. The Strategic Foundation: From Synthesis to Screening
The journey from a starting chemical entity to a potential drug candidate is a multi-step process. For derivatives of this compound, this journey begins with the strategic synthesis of a diverse library of novel compounds. The presence of reactive sites—the amino group, the phenolic hydroxyl group, and the aromatic ring itself—allows for a variety of synthetic transformations. For instance, the primary aromatic amine can undergo diazotization to synthesize azo compounds, a pivotal reaction in the creation of various dyes and pharmaceuticals.[1]
Once a library of novel derivatives is synthesized, a systematic and robust biological screening cascade is essential to identify compounds with desired therapeutic activities. High-throughput screening (HTS) is a powerful methodology for rapidly evaluating large numbers of compounds against biological targets.[3][4][5] The initial screening phase should be broad, aiming to identify any potential "hits" across a range of therapeutic areas. This is often achieved through phenotypic screening, which assesses the overall effect of a compound on a cell or organism without a preconceived notion of the specific molecular target.[6][7][8][9]
Our proposed screening cascade is designed to be both comprehensive and efficient, starting with broad cytotoxicity profiling and then funneling promising candidates into more specific anticancer, antimicrobial, and anti-inflammatory assays.
Figure 1: A tiered screening workflow for novel compounds.
II. Foundational Assays: Assessing Cytotoxicity
The initial step in evaluating any new compound library is to determine the cytotoxic potential of each molecule.[10] This preliminary screening is crucial for identifying compounds that are either broadly cytotoxic (and thus potential anticancer agents) or non-cytotoxic at therapeutic concentrations, making them suitable for other applications.
A. The MTT Assay for Cell Viability
The MTT assay is a widely used colorimetric method to assess cell viability and proliferation. It is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The intensity of the purple color is directly proportional to the number of living cells.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubate the plate for 24-72 hours.
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
A reference wavelength of 630 nm can be used to subtract background absorbance.
-
B. The LDH Release Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) release assay is another common method for assessing cytotoxicity. It is based on the principle that damaged cells with compromised membrane integrity release the cytosolic enzyme LDH into the culture medium.[11][12] The amount of LDH released is proportional to the number of dead cells.[11][12]
Protocol: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
-
Sample Collection:
-
After the incubation period, carefully collect an aliquot of the cell culture supernatant from each well.
-
-
LDH Reaction:
-
Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Typically, this involves adding the collected supernatant to a reaction mixture containing a substrate for LDH and a tetrazolium salt. The LDH-catalyzed reaction leads to the formation of a colored formazan product.[13]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
-
Spontaneous LDH release is from untreated cells, and maximum LDH release is from cells treated with a lysis buffer.[11]
-
| Assay | Principle | Endpoint Measurement | Advantages | Limitations |
| MTT Assay | Metabolic activity of viable cells reduces MTT to formazan. | Colorimetric (570 nm) | High throughput, sensitive, and reproducible. | Can be affected by compounds that alter cellular metabolism.[14] |
| LDH Release Assay | Release of lactate dehydrogenase from cells with damaged membranes.[11][12] | Colorimetric (490 nm) | Measures cell death directly, can be multiplexed with other assays.[11][14] | Less sensitive for early-stage apoptosis.[12] |
III. Secondary Screening: Identifying Therapeutic Potential
Compounds that exhibit interesting activity in the primary cytotoxicity screens should be advanced to more specific secondary assays to determine their potential therapeutic applications.
A. Anticancer Screening
For compounds that demonstrate significant cytotoxicity, a panel of cancer cell lines should be used for further screening. This helps to determine the spectrum of activity and potential selectivity of the compounds.[15][16]
Protocol: Anticancer Cell Line Panel Screening
-
Cell Line Selection:
-
Choose a diverse panel of human cancer cell lines representing different tumor types (e.g., breast, lung, colon, leukemia).[16]
-
-
Dose-Response Analysis:
-
Perform the MTT or LDH assay on the selected cell lines using a wider range of compound concentrations.
-
This will allow for the determination of the half-maximal inhibitory concentration (IC₅₀) for each compound on each cell line.
-
-
Data Analysis and Interpretation:
-
Compare the IC₅₀ values across the different cell lines.
-
Compounds with low IC₅₀ values against a broad range of cancer cell lines are considered to have broad-spectrum anticancer activity.
-
Compounds with significantly lower IC₅₀ values for one or a few cell lines may have a more targeted mechanism of action.
-
Figure 2: Workflow for anticancer screening and lead identification.
B. Antimicrobial Screening
For compounds that show low cytotoxicity against mammalian cells, it is prudent to investigate their potential as antimicrobial agents. The agar diffusion method is a widely used and cost-effective technique for preliminary antimicrobial screening.[17]
Protocol: Agar Disk Diffusion Assay
-
Microorganism Preparation:
-
Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
-
Agar Plate Inoculation:
-
Spread the microbial inoculum evenly over the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).
-
-
Disk Application:
-
Impregnate sterile paper disks with a known concentration of the test compounds.
-
Place the disks onto the surface of the inoculated agar plates.
-
Include a negative control (disk with solvent) and a positive control (disk with a known antibiotic).
-
-
Incubation:
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).
-
-
Zone of Inhibition Measurement:
-
Measure the diameter of the clear zone of growth inhibition around each disk.
-
A larger zone of inhibition indicates greater antimicrobial activity.
-
C. Anti-inflammatory Screening
Chronic inflammation is implicated in a wide range of diseases.[18] Key enzymes in the inflammatory pathway, such as cyclooxygenases (COX) and lipoxygenases (LOX), are important drug targets.[18][19]
Protocol: In Vitro COX/LOX Inhibition Assay
-
Enzyme and Substrate Preparation:
-
Use commercially available COX-1, COX-2, and LOX enzymes.
-
Prepare the appropriate substrates (e.g., arachidonic acid for COX, linoleic acid for LOX).
-
-
Inhibition Assay:
-
Perform the assay in a 96-well plate format.
-
Pre-incubate the enzyme with the test compounds for a specified period.
-
Initiate the enzymatic reaction by adding the substrate.
-
Use a colorimetric or fluorometric method to measure the formation of the product (e.g., prostaglandin for COX, leukotriene for LOX).
-
-
Data Analysis:
IV. Mechanism of Action Studies
Once promising lead compounds have been identified through secondary screening, the next critical step is to elucidate their mechanism of action (MOA).[22][23] Understanding how a compound exerts its biological effect is essential for its further development as a drug candidate.
For enzyme inhibitors, detailed kinetic studies can be performed to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive).[24][25] For compounds identified through phenotypic screens, a variety of techniques can be employed for target deconvolution, including affinity chromatography and proteomic approaches.[9][22]
Figure 3: Approaches to elucidating the mechanism of action.
V. Conclusion and Future Directions
The systematic biological screening of novel compounds derived from this compound offers a promising avenue for the discovery of new therapeutic agents. The protocols and strategies outlined in this document provide a robust framework for identifying and characterizing lead compounds with anticancer, antimicrobial, and anti-inflammatory activities. Further investigation into the structure-activity relationships of these derivatives will be crucial for optimizing their potency, selectivity, and pharmacokinetic properties. The integration of computational methods, such as molecular docking and virtual screening, can further enhance the efficiency of the drug discovery process.[3][26]
VI. References
-
Biobide. (n.d.). What is an Inhibition Assay? Biobide Blog. Retrieved from [Link]
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Lok, C. N., & Che, C. M. (2012). Determining the mode of action of bioactive compounds. Current Opinion in Chemical Biology, 16(1-2), 154-162.
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Oncodesign Services. (n.d.). Phenotypic Screening Services. Retrieved from [Link]
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Zhang, B., Wang, X., & Li, S. (2019). Mechanisms of action of food bioactive compounds based on network pharmacology. Journal of Agricultural and Food Chemistry, 67(37), 10255-10264.
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American Chemical Society. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
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Athmic Biotech Solutions. (2023). Unlocking Anti-Inflammatory Drugs with Biochemical Assays. Retrieved from [Link]
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MDPI. (2024). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. Molecules.
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News-Medical.Net. (2018). High-throughput Screening Using Small Molecule Libraries. Retrieved from [Link]
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Longdom Publishing. (n.d.). Bioactive Compounds in Pharmacology an Interdisciplinary Approach. Retrieved from [Link]
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Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved from [Link]
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IP International Journal of Comprehensive and Advanced Pharmacology. (n.d.). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Retrieved from [Link]
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Wikipedia. (n.d.). Phenotypic screening. Retrieved from [Link]
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Springer. (2022). A review for cell-based screening methods in drug discovery. Molecular Diversity.
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National Center for Biotechnology Information. (2020). Bioactive Molecules and Their Mechanisms of Action. Retrieved from [Link]
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Drug Target Review. (2020). High-throughput screening as a method for discovering new drugs. Retrieved from [Link]
-
MDPI. (n.d.). Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications. Retrieved from [Link]
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MDPI. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics.
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Nuvisan. (n.d.). Compound screening. Retrieved from [Link]
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Anticancer Drugs. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]
-
MDPI. (2022). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. Retrieved from [Link]
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ResearchGate. (2022). Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. Retrieved from [Link]
-
InvivoGen. (n.d.). LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. Retrieved from [Link]
-
The Lancet. (2024). High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae. Retrieved from [Link]
-
G-Biosciences. (2020). LDH Cytotoxicity Assay FAQs. Retrieved from [Link]
-
ResearchGate. (n.d.). Screening Strategies to Identify New Antibiotics. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Retrieved from [Link]
-
MDPI. (2023). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Retrieved from [Link]
-
ACS Publications. (2023). Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library. Retrieved from [Link]
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Bentham Science. (n.d.). Screening Strategies to Identify New Antibiotics. Retrieved from [Link]
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Biology LibreTexts. (2025). Enzyme Inhibition. Retrieved from [Link]
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PubChem. (n.d.). 2-Amino-4-bromo-6-chlorophenol. Retrieved from [Link]
-
MDPI. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Retrieved from [Link]
-
ResearchGate. (2025). Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Amino-6-bromo-4-chlorophenol
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 2-Amino-6-bromo-4-chlorophenol. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this multi-step synthesis. We will address common challenges, explain the causality behind experimental choices, and provide detailed protocols to enhance reaction yield and purity.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. Each entry follows a question-and-answer format to provide direct and actionable solutions.
Q1: My final product yield is consistently low. What are the most likely causes and how can I improve it?
Low yield is a common issue that can stem from inefficiencies in either the nitration or reduction step, as well as losses during purification. A systematic approach is required to identify and resolve the bottleneck.
A. Potential Causes & Solutions in the Nitration Step:
The nitration of the 2-bromo-4-chlorophenol starting material is a critical step where yield can be compromised. The primary challenges are preventing the formation of unwanted isomers and over-nitration.
-
Cause 1: Suboptimal Temperature Control. Nitration is a highly exothermic reaction. A temperature rise above the optimal range (typically 0-10 °C) can lead to the formation of di-nitrated byproducts and other side-products.[1][2]
-
Solution: Maintain strict temperature control by adding the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) slowly and portion-wise to the substrate solution in an ice-salt bath. Ensure vigorous stirring to dissipate heat evenly.
-
-
Cause 2: Incorrect Reagent Stoichiometry. An excessive amount of nitric acid can increase the likelihood of di-nitration, while an insufficient amount will lead to an incomplete reaction.
-
Solution: Carefully control the molar ratio of the reactants. A slight excess of the nitrating agent is common, but large excesses should be avoided. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure the full consumption of the starting material without significant byproduct formation.
-
B. Potential Causes & Solutions in the Reduction Step:
The conversion of the 2-bromo-6-nitro-4-chlorophenol intermediate to the final amino product is another critical phase where yield can be impacted.
-
Cause 1: Incomplete Reduction. The choice of reducing agent and reaction conditions are paramount for driving the reaction to completion.[2]
-
Solution: If using catalytic hydrogenation (e.g., H₂ with a Pd/C or PtO₂ catalyst), ensure the catalyst is active and not poisoned. The reaction may require elevated pressure or temperature. For metal-acid reductions (e.g., Fe/HCl or SnCl₂/HCl), ensure the metal is finely powdered for maximum surface area and that the reaction is allowed sufficient time.[3][4] Again, TLC is essential to confirm the disappearance of the nitro intermediate.
-
-
Cause 2: Dehalogenation Side Reaction. A common side reaction, particularly during catalytic hydrogenation, is the reductive removal of the halogen (bromo or chloro) substituents from the aromatic ring.
-
Solution: Screen different catalysts and solvents. For instance, platinum-based catalysts are sometimes more prone to causing dehalogenation than palladium-based ones. Reducing the reaction temperature and pressure can also minimize this side reaction.
-
C. Purification Losses:
Significant product loss can occur during workup and crystallization.
-
Solution: Optimize the solvent system for extraction and recrystallization. The ideal recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures or are insoluble. Ensure pH adjustments during aqueous workup are done carefully to prevent the loss of the amphoteric product into aqueous layers.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yield.
Q2: My final product is discolored (e.g., pink, brown, or purple) and appears impure on analysis. What is the cause and how can I purify it?
Aminophenols as a class of compounds are highly susceptible to air oxidation, which leads to the formation of intensely colored quinone-imine type impurities.[2] This is the most common reason for product discoloration.
-
Cause: Air Oxidation. The primary aromatic amine and phenolic hydroxyl group are both electron-donating, making the aromatic ring highly activated and prone to oxidation, especially under neutral or basic conditions.
-
Prevention:
-
Inert Atmosphere: Whenever possible, conduct the reaction workup, purification, and drying steps under an inert atmosphere (e.g., nitrogen or argon).
-
Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or argon to minimize dissolved oxygen.
-
-
Purification Strategy:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable hot solvent and add a small amount of activated carbon. The carbon will adsorb many of the colored impurities. Hot filter the solution to remove the carbon and allow the filtrate to cool for recrystallization.[5]
-
Reducing Rinse: During filtration after recrystallization, consider washing the filtered crystals with a solvent containing a small amount of a reducing agent like sodium dithionite (sodium hydrosulfite) to remove surface oxidation.
-
Column Chromatography: If recrystallization is insufficient, particularly for removing isomeric impurities, silica gel column chromatography can be employed. A non-polar to moderately polar solvent system (e.g., hexanes/ethyl acetate) is typically effective.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and logical synthetic route for preparing this compound?
The most prevalent synthetic strategy involves a two-step process starting from 2-bromo-4-chlorophenol.[1] This route is logical because it leverages well-established and predictable electrophilic aromatic substitution chemistry.
-
Step 1: Electrophilic Nitration. The starting material, 2-bromo-4-chlorophenol, is treated with a nitrating agent. The powerful activating and ortho-, para-directing hydroxyl group dictates that the incoming electrophile (the nitronium ion, NO₂⁺) will add to a position ortho or para to it. Since the para position is blocked by the chloro group, substitution occurs at one of the ortho positions. The position between the hydroxyl and bromo groups is sterically hindered, so nitration occurs primarily at the position ortho to the hydroxyl group and meta to the other halogens, yielding 2-bromo-6-nitro-4-chlorophenol. Sulfuric acid is typically used as a catalyst to protonate nitric acid, generating the highly reactive nitronium ion.[1]
-
Step 2: Reduction of the Nitro Group. The intermediate, 2-bromo-6-nitro-4-chlorophenol, is then subjected to a reduction reaction to convert the nitro group (-NO₂) into a primary amine (-NH₂), yielding the final product.[1]
Overall Synthesis Workflow
Caption: A typical two-step workflow for the synthesis.
Q2: How do I select the most appropriate reduction method for the nitro group?
The choice of reduction method depends on available equipment, scale, cost, and sensitivity of the substrate to specific conditions (like potential dehalogenation). Below is a comparison of common methods.
| Reduction Method | Key Reagents | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ gas, Pd/C, PtO₂, or Raney Ni catalyst in a solvent like Methanol or THF.[1][4][5] | High efficiency, clean reaction with simple workup (catalyst is filtered off). | Requires specialized high-pressure equipment. Potential for dehalogenation side reactions. Catalyst can be expensive. |
| Metal-Acid Reduction | Fe/HCl, SnCl₂/HCl, or Zn/HCl in water or ethanol.[3][4] | Cost-effective, robust, and does not require special pressure equipment. | Workup can be cumbersome due to the need to filter large amounts of metal sludge and manage acidic/basic aqueous streams. |
| Hydrazine Reduction | Hydrazine hydrate (N₂H₄·H₂O) with a catalyst like Fe/C or FeCl₃.[6][7] | Avoids the use of high-pressure hydrogen gas. Generally high yielding. | Hydrazine is highly toxic and must be handled with extreme care. Reaction can be highly exothermic. |
For laboratory-scale synthesis where high purity is desired, catalytic hydrogenation is often preferred if the equipment is available and dehalogenation can be controlled. For larger-scale or cost-sensitive applications, metal-acid reduction remains a viable option.
Q3: What are the critical safety precautions for this synthesis?
Safety must be the top priority. This synthesis involves several hazardous materials and energetic reactions.
-
Nitration:
-
Corrosive Acids: Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Work exclusively in a certified chemical fume hood.
-
Exothermic Reaction: The reaction can generate a significant amount of heat. Always perform the addition of the nitrating mixture in an ice bath to control the temperature and prevent a runaway reaction.
-
-
Reduction:
-
Flammable Gas: If using catalytic hydrogenation, hydrogen gas is highly flammable and explosive. Ensure all equipment is properly grounded and use a specialized, pressure-rated hydrogenation apparatus.
-
Toxic Reagents: If using hydrazine, be aware of its high toxicity and carcinogenicity. Handle only in a fume hood with appropriate PPE.
-
-
Halogenated Aromatics: The starting materials, intermediates, and final product are halogenated phenolic compounds. These should be handled with care, as they can be irritants and toxic.[8][9] Always consult the Safety Data Sheet (SDS) for each chemical before use.
Section 3: Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-6-nitro-4-chlorophenol (Nitration)
-
In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 2-bromo-4-chlorophenol (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane.
-
Cool the flask in an ice-salt bath to 0 °C.
-
Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) in a flask cooled in an ice bath.
-
Slowly add the cold nitrating mixture to the stirred solution of the phenol via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, monitoring the consumption of the starting material by TLC.
-
Once the reaction is complete, slowly pour the reaction mixture over crushed ice with stirring.
-
The yellow solid precipitate is the crude 2-bromo-6-nitro-4-chlorophenol. Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.
Protocol 2: Synthesis of this compound (Catalytic Hydrogenation)
-
To a pressure-rated hydrogenation vessel, add the crude 2-bromo-6-nitro-4-chlorophenol (1.0 eq), a suitable solvent (e.g., methanol, ethanol, or ethyl acetate), and a catalytic amount of 5-10% Palladium on Carbon (Pd/C) (typically 1-5 mol%).
-
Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas.
-
Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by observing hydrogen uptake or by periodically sampling and analyzing via TLC. The reaction is typically complete within 4-24 hours.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of the reaction solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
References
- Benchchem. (n.d.). This compound.
- PrepChem.com. (n.d.). Preparation of 2-amino-4-chlorophenol.
- Quick Company. (n.d.). Improved Processes For Preparing 4 Chloro 2 Amino Phenol And.
- Digital Commons @ NJIT. (n.d.). The synthesis of 2-amino-4-chlorophenol-6 sulfonic acid.
- Guidechem. (2023). How to synthesize 2-amino-4-chlorophenol.
- Google Patents. (n.d.). CN103130657A - Synthetic method of 2-chloro-4-aminophenol.
- PubChem. (n.d.). 2-Amino-4-bromo-6-chlorophenol.
- Benchchem. (n.d.). Common side products in the synthesis of 2-Amino-4-chloro-5-fluorophenol and their removal.
- PubChem. (n.d.). 2-Amino-4-chlorophenol.
- Google Patents. (n.d.). CN105622439A - Production method of 4-chloro-2-aminophenol.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. prepchem.com [prepchem.com]
- 4. "The synthesis of 2-amino-4-chlorophenol-6 sulfonic acid" by Herman Albert Bronner [digitalcommons.njit.edu]
- 5. Improved Processes For Preparing 4 Chloro 2 Amino Phenol And [quickcompany.in]
- 6. CN103130657A - Synthetic method of 2-chloro-4-aminophenol - Google Patents [patents.google.com]
- 7. CN105622439A - Production method of 4-chloro-2-aminophenol - Google Patents [patents.google.com]
- 8. 2-Amino-4-bromo-6-chlorophenol | C6H5BrClNO | CID 57905988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Amino-4-chlorophenol | C6H6ClNO | CID 7265 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Bromination of 4-Chloro-2-aminophenol
Welcome to the technical support center for the bromination of 4-chloro-2-aminophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this electrophilic aromatic substitution. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure the success of your synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning dark brown, and I'm observing significant tar formation. What is the cause, and how can I prevent it?
A1: The dark discoloration and formation of tar-like substances are classic indicators of oxidation. 4-Chloro-2-aminophenol is highly susceptible to oxidation, a reaction that is exacerbated by the presence of bromine (Br₂), which is itself an oxidizing agent. The amino (-NH₂) and hydroxyl (-OH) groups on the aromatic ring make the molecule electron-rich and thus easily oxidized. This oxidation can lead to the formation of quinone-imine type structures and subsequent polymerization, resulting in insoluble, dark-colored byproducts.[1][2]
Troubleshooting Steps:
-
Degas Your Solvent: Before starting the reaction, thoroughly degas the solvent to remove dissolved oxygen, a key contributor to oxidation.
-
Maintain an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric oxygen from participating in side reactions.
-
Control Reaction Temperature: Keep the reaction temperature low, typically between 0°C and 5°C, to minimize the rate of oxidation.[3]
-
Slow Reagent Addition: Add the brominating agent dropwise and slowly to maintain a low concentration of bromine in the reaction mixture at any given time. This helps to favor the desired electrophilic substitution over oxidation.
-
Use Purified Reagents: Ensure that your 4-chloro-2-aminophenol starting material is pure and free from any colored impurities that could catalyze oxidation.
Q2: I'm getting a mixture of mono-, di-, and even tri-brominated products. How can I improve the selectivity for mono-bromination?
A2: This is a common issue known as polybromination and is a direct consequence of the high reactivity of the 4-chloro-2-aminophenol ring. The amino and hydroxyl groups are strong activating groups that donate electron density into the aromatic ring, making it highly susceptible to multiple electrophilic attacks.[3][4] The positions ortho and para to these activating groups are particularly electron-rich.[5][6][7][8]
Strategies for Achieving Mono-bromination:
-
Protection of the Amino Group: The most reliable method to achieve mono-bromination is to temporarily protect the highly activating amino group. Acetylation of the amino group to form an acetanilide is a common and effective strategy. The acetyl group is still an ortho-, para-director but is significantly less activating than the amino group, which allows for more controlled bromination.[1][3] The protecting group can be easily removed by acid or base hydrolysis after the bromination step.[1]
-
Use of a Milder Brominating Agent: Instead of molecular bromine (Br₂), consider using N-Bromosuccinimide (NBS). NBS is a milder and more selective brominating agent that can provide better control over the reaction and reduce the incidence of polybromination.[3][9]
-
Solvent Choice: The choice of solvent can influence the reactivity. Polar solvents can facilitate the polarization of the Br-Br bond, increasing the electrophilicity of bromine and potentially leading to over-bromination.[6][7] Using a non-polar solvent like carbon disulfide (CS₂) can sometimes temper the reactivity.[10][11]
-
Stoichiometric Control: Carefully control the stoichiometry of the brominating agent. Using a slight sub-stoichiometric amount or a 1:1 molar ratio of the brominating agent to the substrate is crucial.
Experimental Protocol: Acetyl Protection for Controlled Mono-bromination
Part A: Acetylation of 4-Chloro-2-aminophenol
-
Setup: Dissolve 4-chloro-2-aminophenol in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Reagent Addition: Slowly add acetic anhydride to the cooled solution with continuous stirring.
-
Reaction: After the initial exothermic reaction subsides, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Isolation: Pour the reaction mixture into a beaker of cold water with vigorous stirring to precipitate the acetylated product.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and recrystallize from an ethanol/water mixture to obtain pure 4-chloro-N-(3-chloro-4-hydroxyphenyl)acetamide.
Part B: Bromination of the Protected Intermediate
-
Setup: Dissolve the purified acetylated product in a suitable solvent (e.g., glacial acetic acid) and cool the flask in an ice bath.
-
Brominating Agent: Prepare a solution of bromine in the same solvent.
-
Reaction: Add the bromine solution dropwise to the cooled solution of the acetylated intermediate, maintaining the temperature below 10°C.
-
Work-up: Once the addition is complete, allow the mixture to stir at room temperature for a short period. Then, pour the reaction mixture into cold water to precipitate the brominated product.
-
Purification: Collect the product by vacuum filtration, wash with water, and then with a dilute solution of sodium bisulfite to remove any unreacted bromine.[3] Recrystallize from a suitable solvent.
Part C: Deprotection
-
Hydrolysis: Reflux the purified brominated acetanilide with aqueous hydrochloric acid (approx. 10% w/v) for 1-2 hours to hydrolyze the acetyl group.[1]
-
Neutralization: Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate or dilute sodium hydroxide) to precipitate the desired mono-brominated 4-chloro-2-aminophenol.
-
Final Purification: Collect the final product by vacuum filtration, wash with cold water, and dry.
Workflow for Controlled Mono-bromination
Caption: Workflow for controlled mono-bromination via amino group protection.
Q3: My final product is a mixture of regioisomers. How can I control the regioselectivity of the bromination?
A3: The regioselectivity of electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the ring.[5][12] In 4-chloro-2-aminophenol, you have three substituents to consider:
-
-OH (hydroxyl): A strongly activating, ortho-, para-director.
-
-NH₂ (amino): A very strongly activating, ortho-, para-director.
-
-Cl (chloro): A deactivating, ortho-, para-director.
The positions on the ring are activated or deactivated as follows:
-
Position 3: Ortho to -NH₂ and meta to -OH and -Cl.
-
Position 5: Ortho to -Cl, meta to -NH₂, and para to -OH.
-
Position 6: Ortho to -OH and meta to -NH₂ and -Cl.
The powerful activating effects of the -OH and -NH₂ groups will dominate, directing the incoming electrophile (bromine) to the positions ortho and para to them.[8] The primary competition will be for substitution at positions 3, 5, and 6. However, steric hindrance can play a significant role. The position between two substituents is generally disfavored.[13]
Controlling Regioselectivity:
-
Protecting Groups: As mentioned for controlling polybromination, protecting the amino group as an acetanilide will not only moderate reactivity but also introduce a bulky group that can sterically hinder substitution at the adjacent position (position 3), thereby favoring substitution at other available activated positions.
-
Reaction Conditions: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored product.
-
Alternative Brominating Systems: In some cases, using a Lewis acid catalyst with a milder brominating agent can alter the regioselectivity, although this needs to be empirically determined for this specific substrate.
Regioselectivity Decision Pathway
Caption: Decision pathway for controlling regioselectivity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Product loss during work-up and purification. 3. Significant formation of side products (oxidation, polybromination). | 1. Monitor the reaction by TLC to ensure completion. 2. Optimize purification methods (e.g., solvent choice for recrystallization, gradient for column chromatography).[14] 3. Implement strategies to control side reactions (see FAQs above). |
| Product "Oils Out" During Recrystallization | 1. The boiling point of the solvent is higher than the melting point of the product. 2. The solution is too concentrated. | 1. Choose a lower-boiling point solvent or a solvent mixture. 2. Use a larger volume of solvent. 3. Allow the solution to cool more slowly. 4. "Seed" the solution with a small crystal of the pure product to induce crystallization.[14] |
| Final Product is Discolored (Yellow/Brown) | 1. Presence of residual bromine. 2. Formation of colored oxidation byproducts. | 1. During work-up, wash the crude product with a solution of sodium thiosulfate or sodium bisulfite to quench and remove unreacted bromine.[3] 2. Treat the solution with activated charcoal during recrystallization to adsorb colored impurities.[1] |
| Reaction is Violently Exothermic | 1. Rate of bromine addition is too fast. 2. Inadequate cooling. 3. Reaction is too concentrated. | 1. Immediately stop the addition of the brominating agent. 2. Ensure the reaction flask is adequately immersed in an efficient cooling bath (e.g., ice-salt bath). 3. For future experiments, dilute the reaction mixture and add the brominating agent much more slowly.[3] |
References
- Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions During Bromination of Anilines.
- ChemTalk. (n.d.). Electrophilic Aromatic Substitution.
- ACS Publications. (2020, May 7). Protecting Group-Controlled Remote Regioselective Electrophilic Aromatic Halogenation Reactions. The Journal of Organic Chemistry.
- StudySmarter. (2023, October 20). Regioselectivity in Electrophilic Aromatic Substitution: Mechanism.
- Khan Academy. (2022, November 28). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry [Video]. YouTube.
- Google Patents. (n.d.). US4954648A - Method for the bromination of aromatic compound.
- ResearchGate. (n.d.). Regioselective Control of Electrophilic Aromatic Substitution Reactions [Request PDF].
- Khan Academy. (n.d.). Bromination of Phenols [Video].
- National Institutes of Health. (2018, May 15). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Halogenated Aniline Reactions.
- Save My Exams. (2025, January 4). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note.
- ResearchGate. (n.d.). Kinetics and Mechanism of the Bromination of Phenols in Aqueous Solution. Evidence of General Base Catalysis of Bromine Attack [Request PDF].
- Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution.
- Wikipedia. (n.d.). Bromine.
- American Chemical Society. (n.d.). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol.
- Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution.
- ResearchGate. (2012, October 23). Why does bromination with Br2 of 3-amino-phenol give no product with Bromine at the Carbon in between amine and hydroxy group?.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Bromination. Wordpress.
- Reddit. (2021, April 8). Would this be the right mechanism for bromination of aniline in Br2/HBr?. r/OrganicChemistry.
- Benchchem. (n.d.). Technical Support Center: Purification of Crude 2-Bromo-4-chlorophenol.
- Khan Academy. (n.d.). Bromination of Aniline [Video]. Amines.
- Khan Academy. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry [Video]. YouTube.
- Google Patents. (n.d.). US4223166A - Process for producing 4-bromo-2-chlorophenols.
- Universidad de Alicante. (n.d.). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium.
- Google Patents. (n.d.). CN111302956A - Preparation method of 4-bromo-2-aminophenol.
- PubMed. (1959, June). The Oxidation of O-Aminophenols by Cytochrome C and Cytochrome Oxidase. I. Enzymatic Oxidations and Binding of Oxidation Products to Bovine Serum Albumin. Journal of Biological Chemistry, 234(6), 1593-9.
- CIR Report Data Sheet. (2024, December 10). Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics.
- Google Patents. (n.d.). CN105622439A - Production method of 4-chloro-2-aminophenol.
- PubMed. (2020, April 5). Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water from treatment plant. Journal of Hazardous Materials, 387, 122000.
- Quick Company. (n.d.). Improved Processes For Preparing 4 Chloro 2 Amino Phenol And.
- PubChem. (n.d.). 4-Bromo-2-chlorophenol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water from treatment plant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. savemyexams.com [savemyexams.com]
- 5. Electrophilic Aromatic Substitution | ChemTalk [chemistrytalk.org]
- 6. youtube.com [youtube.com]
- 7. Khan Academy [khanacademy.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 10. Khan Academy [khanacademy.org]
- 11. youtube.com [youtube.com]
- 12. studysmarter.co.uk [studysmarter.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-Amino-6-bromo-4-chlorophenol
Here is the technical support center for the purification of 2-Amino-6-bromo-4-chlorophenol.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of this compound (CAS No. 179314-60-4). We address common challenges encountered during the removal of reaction byproducts to achieve high purity, which is critical for subsequent synthetic steps and analytical characterization.
Part 1: Troubleshooting Guide
This section is designed in a question-and-answer format to directly address specific issues you may encounter during the purification process.
Issue 1: My purified this compound is discolored (pink, brown, or black). What is the cause and how can I fix it?
Probable Cause: Phenols, particularly aminophenols, are highly susceptible to air oxidation, which forms intensely colored quinone-type impurities.[1] This degradation can be accelerated by exposure to air (oxygen), light, and trace metal contaminants.
Solutions:
-
Work Under an Inert Atmosphere: Whenever possible, conduct purification steps such as solvent evaporation and chromatography under a nitrogen or argon atmosphere to minimize contact with oxygen.[1]
-
Use Degassed Solvents: Before use, sparge your solvents with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Add an Antioxidant: During the aqueous workup phase, consider adding a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) or sodium sulfite (Na₂SO₃) to inhibit oxidation.
-
Storage: Store the final, purified solid under an inert atmosphere, protected from light, and at a recommended temperature of 2-8°C to ensure long-term stability.
Issue 2: I'm experiencing significant peak tailing during column chromatography on silica gel. Why is this happening?
Probable Cause: Peak tailing is a common issue when purifying phenolic compounds on silica gel. The acidic phenolic hydroxyl group (-OH) can interact strongly with the slightly acidic silanol groups (Si-OH) on the surface of the silica, leading to poor peak shape and reduced separation efficiency.[1]
Solutions:
-
Modify the Mobile Phase: Add a small amount (0.5-1% v/v) of a modifier to your eluent to suppress these unwanted interactions.
-
Acetic Acid: Adding a weak acid will protonate any basic sites on the silica and reduce the interaction with the acidic phenol.
-
Triethylamine (TEA): Adding a weak base can help to deprotonate the silanol groups, minimizing their interaction with your compound. The choice between an acid or base modifier depends on the stability of your compound and the nature of the impurities.
-
-
Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase, such as neutral or basic alumina. Alternatively, reverse-phase chromatography (C18) can be an excellent option if the polarity of your compound and impurities are suitable.
Issue 3: After recrystallization, my yield is very low, or the compound "oiled out" instead of forming crystals.
Probable Cause:
-
Low Yield: This often results from choosing a solvent in which your compound is too soluble, even at room temperature, or using an excessive volume of solvent.
-
Oiling Out: This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Instead of crystallizing, the compound separates as a liquid phase. The melting point of this compound is reported to be 83-87 °C.
Solutions:
-
Systematic Solvent Selection: Conduct small-scale solubility tests with a variety of solvents to find one where your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1] A mixed-solvent system (one solvent in which the compound is soluble and another in which it is insoluble) can often provide better results.
-
For Low Yield: Use the minimum amount of hot solvent required to fully dissolve the crude product. After dissolution, allow the solution to cool slowly to room temperature before moving it to an ice bath to maximize crystal formation.[1]
-
To Prevent Oiling Out:
-
Ensure the boiling point of your recrystallization solvent is lower than the melting point of your compound (83-87 °C).
-
If oiling occurs, try reheating the solution to dissolve the oil, then add a small amount of additional solvent and allow it to cool more slowly. Seeding the solution with a pure crystal can also promote proper crystallization over oiling out.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the likely byproducts from the synthesis of this compound?
The synthesis of this compound often involves the nitration of 2-bromo-4-chlorophenol, followed by the reduction of the nitro group.[2] Therefore, common impurities may include:
| Impurity Type | Specific Example | Origin |
| Unreacted Starting Material | 2-Bromo-4-chlorophenol | Incomplete nitration reaction. |
| Synthetic Intermediate | 2-Bromo-4-chloro-6-nitrophenol | Incomplete reduction of the nitro group.[2] |
| Isomeric Products | 2-Amino-4-bromo-6-chlorophenol, etc. | Non-regioselective bromination or chlorination steps in precursor synthesis. |
| Over-halogenated Species | Dibromo-chlorophenols or Bromo-dichlorophenols | Lack of selectivity during halogenation steps.[3][4] |
| Oxidation Products | Corresponding quinone-imines | Air oxidation of the aminophenol product.[1] |
Q2: Which purification method is generally recommended: recrystallization or column chromatography?
The choice depends on the scale of your reaction and the nature of the impurities.
-
Recrystallization is often preferred for larger-scale purifications (>5 g) when the impurities have significantly different solubility profiles from the desired product. It is generally faster and requires less solvent than chromatography for large quantities.
-
Column Chromatography is the method of choice for achieving the highest possible purity, especially when impurities have similar polarities to the product.[5] It is ideal for smaller scales or when recrystallization fails to remove all byproducts.
A common strategy is to perform an initial purification by recrystallization to remove the bulk of impurities and then use column chromatography to "polish" the material to >98% purity.
Caption: Decision tree for selecting a primary purification method.
Q3: How should I develop a solvent system for column chromatography?
The best practice is to use Thin Layer Chromatography (TLC) to screen for an optimal solvent system.
Step-by-Step Protocol for TLC Analysis:
-
Prepare a Sample: Dissolve a small amount of your crude product in a suitable solvent like ethyl acetate or dichloromethane.
-
Spot the Plate: Use a capillary tube to spot the dissolved sample onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in a closed chamber containing a solvent system. Start with a non-polar solvent and gradually increase polarity. Common starting systems include mixtures of Hexane/Ethyl Acetate or Dichloromethane/Methanol.
-
Visualize: After the solvent front has nearly reached the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.
-
Optimize: The ideal solvent system will give your desired product a Retention Factor (Rƒ) of 0.25 - 0.35 and show clear separation from all impurity spots.[1] If tailing is observed, add 0.5% acetic acid to the eluent.[1]
Q4: Can I use an acid-base extraction as a preliminary purification step?
Yes, an acid-base extraction can be a very effective way to remove neutral impurities. The target molecule, this compound, is amphoteric, meaning it has both an acidic phenolic group and a basic amino group.
Workflow for Acid-Base Extraction:
-
Dissolve the crude material in an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a dilute acid (e.g., 1 M HCl). This will protonate the amino group, pulling any basic impurities into the aqueous layer. Your product should remain in the organic layer.
-
Next, wash the organic layer with a dilute base (e.g., 1 M NaHCO₃). This will deprotonate the phenolic group, pulling your desired product into the aqueous layer and leaving neutral impurities behind in the organic layer.
-
Separate the basic aqueous layer, cool it in an ice bath, and carefully re-acidify it with dilute HCl until your product precipitates out.
-
Filter the solid, wash with cold water, and dry under vacuum.
Caption: Workflow for purification via acid-base extraction.
References
- Troubleshooting halogenated phenols and anisoles in GC-MS : r/analyticalchemistry. (2024, May 21). Reddit.
- GC Troubleshooting Guide. (n.d.). Phenova.
- Preparation of 2-amino-4-chlorophenol. (n.d.). PrepChem.com.
- Selection guide for prepacked chromatography columns for ÄKTA systems. (n.d.). Cytiva.
- Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. (2019). National Institutes of Health (NIH).
- CN103130657B - Synthetic method of 2-chloro-4-aminophenol. (n.d.). Google Patents.
- CN103130657A - Synthetic method of 2-chloro-4-aminophenol. (n.d.). Google Patents.
- 2-Amino-4-bromo-6-chlorophenol. (n.d.). PubChem.
- Chlorination and chloramination of aminophenols in aqueous solution: oxidant demand and by-product formation. (2015). PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN103130657A - Synthetic method of 2-chloro-4-aminophenol - Google Patents [patents.google.com]
- 4. Chlorination and chloramination of aminophenols in aqueous solution: oxidant demand and by-product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Low Yield in Reactions Using 2-Amino-6-bromo-4-chlorophenol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-Amino-6-bromo-4-chlorophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this sterically hindered and multifunctional building block. Here, we provide in-depth troubleshooting guides, detailed protocols, and answers to frequently asked questions to help you overcome common challenges and optimize your reaction yields.
Introduction: Understanding the Challenges
This compound (CAS: 179314-60-4) is a valuable synthetic intermediate due to its three distinct functional groups: a primary amine, a hydroxyl group, and two different halogen substituents.[1] However, its unique substitution pattern presents significant synthetic challenges. The bulky bromine atom positioned ortho to the primary amino group creates substantial steric hindrance, which can impede the approach of reagents and slow down reaction rates.[2][3][4] Furthermore, the presence of two nucleophilic sites—the amino and hydroxyl groups—often leads to a competition for electrophiles, resulting in mixtures of N- and O-functionalized products and, consequently, low yields of the desired compound.
This guide provides a systematic approach to diagnosing and resolving these issues, grounded in the principles of physical organic chemistry and backed by established synthetic methodologies.
Frequently Asked Questions (FAQs)
Q1: Why are my reaction yields with this compound consistently low?
A1: Low yields are typically rooted in two primary factors:
-
Steric Hindrance: The bromine atom at the 6-position physically blocks access to the amino group at the 2-position. This increases the activation energy for reactions at the nitrogen, leading to slow or incomplete conversions.[2][3][5]
-
Competing Nucleophilicity: Both the amino (-NH₂) and hydroxyl (-OH) groups can act as nucleophiles. Depending on the reaction conditions (e.g., pH, solvent, base), you may get a mixture of N-substituted, O-substituted, and even di-substituted products, which complicates purification and lowers the isolated yield of your target molecule.
Q2: How can I selectively functionalize the amino group in the presence of the hydroxyl group?
A2: Achieving chemoselectivity is critical. For N-acylation, this can often be accomplished by using acyl chlorides or anhydrides without a strong base. The amine is generally more nucleophilic than the phenol under neutral or slightly acidic conditions. To favor O-alkylation (e.g., Williamson ether synthesis), a strong base like sodium hydride (NaH) is required to deprotonate the less acidic phenol, forming a potent phenoxide nucleophile.[6] Protecting one of the groups is another robust strategy if other methods fail.
Q3: My this compound starting material is a dark color, not the expected solid. Can I still use it?
A3: Aminophenols are susceptible to oxidation, which often results in the formation of colored impurities. Using discolored starting material can lead to lower yields and the formation of intractable side products. It is highly recommended to purify the material before use, for example, by recrystallization from a suitable solvent system or by treatment with activated carbon to remove colored impurities.[7][8] Store the purified compound under an inert atmosphere (Nitrogen or Argon) at a low temperature (2-8°C) to prevent degradation.[9]
Q4: What are the best analytical methods for monitoring reaction progress?
A4: Thin-Layer Chromatography (TLC) is the most common and immediate method. Use a combination of UV visualization and a staining agent (e.g., ninhydrin for the primary amine or permanganate) to track the consumption of the starting material and the appearance of products. For more quantitative analysis and to identify potential side products, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools.[10][11][12]
Troubleshooting Guide: A Systematic Approach to Low Yield
Low yield is a multifaceted problem. The following workflow provides a logical sequence of steps to diagnose and resolve the underlying issues.
Caption: A systematic workflow for troubleshooting low-yield reactions.
Step 1: Purity and Stability of the Starting Material
As noted in the FAQ, the purity of this compound is paramount. Oxidized impurities can inhibit catalysts and generate unwanted byproducts.
-
Verification: Check the melting point. The reported range is 83-87°C.[9] A broad or depressed melting point indicates impurities. Run a TLC or ¹H NMR to confirm identity and purity.[1]
-
Purification Protocol: Dissolve the crude material in a minimum amount of hot solvent (e.g., ethanol/water or toluene) and allow it to recrystallize slowly. If significant color persists, a charcoal treatment may be necessary.[13] Dry the purified solid thoroughly under vacuum.
Step 2: Reaction Conditions
-
Solvent Choice: The solvent can dramatically influence selectivity and reaction rate. Polar aprotic solvents like DMF and acetonitrile are often effective for nucleophilic substitution reactions.[6] For reactions involving hindered amines, sometimes running the reaction neat or in a minimal amount of solvent can increase the effective concentration and improve yields.[4]
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Key Characteristics |
| Toluene | 2.4 | 111 | Non-polar; good for driving off water azeotropically. |
| Acetonitrile | 37.5 | 82 | Polar aprotic; good for Sₙ2 reactions. |
| DMF | 36.7 | 153 | Polar aprotic; excellent solvating power, but can be difficult to remove. |
| DCM | 9.1 | 40 | Non-polar aprotic; useful for reactions at or below room temperature. |
| THF | 7.5 | 66 | Moderately polar aprotic; common for organometallic reactions. |
-
Temperature: Due to steric hindrance, reactions may require elevated temperatures to proceed at a reasonable rate.[3][6] Monitor the reaction by TLC to check for decomposition at higher temperatures. A temperature screen (e.g., 50°C, 80°C, 110°C) is often a worthwhile optimization step.
Step 3: Reagents and Base Selection
-
Electrophile Reactivity: For sterically hindered nucleophiles, a more reactive electrophile may be necessary. For example, when performing an acylation, an acyl chloride is significantly more reactive than a carboxylic acid (requiring a coupling agent) or an ester.[4]
-
Base Selection: The choice of base is critical for controlling selectivity.
-
For O-alkylation , a strong, non-nucleophilic base that can fully deprotonate the phenol is required. Sodium hydride (NaH) is a classic choice.[6]
-
For N-acylation , a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used to scavenge the acid byproduct (e.g., HCl).
-
Step 4: Identifying and Minimizing Side Reactions
The most common side reaction is the undesired functionalization of the second nucleophilic group.
Caption: Competing reaction pathways for electrophilic attack.
To minimize side reactions:
-
N-Alkylation vs. O-Alkylation: To achieve selective N-alkylation, consider using reductive amination, which is specific to the amine.[5] For selective O-alkylation, the use of a strong base is the most effective strategy.[6]
-
Protecting Groups: If selectivity cannot be achieved by controlling reaction conditions, protect one of the functional groups. For example, the amino group can be protected as a carbamate (e.g., Boc) or an amide, which can be cleaved later in the synthetic sequence.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound and its relatives are classified as harmful if swallowed and may cause skin and eye irritation.[14][15][16]
Protocol 1: Selective N-Acylation with Acyl Chloride
This protocol favors N-acylation due to the higher intrinsic nucleophilicity of the amine under neutral/mildly basic conditions.
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM) or acetonitrile (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq). Cool the mixture to 0°C in an ice bath.
-
Reagent Addition: Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: Williamson Ether Synthesis (O-Alkylation)
This protocol uses a strong base to selectively deprotonate the phenol, forming a phenoxide for subsequent alkylation.[6]
-
Setup: To a flame-dried, three-neck flask under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq).
-
Solvent Addition: Carefully add anhydrous, degassed DMF or THF via syringe to create a suspension. Cool the mixture to 0°C.
-
Phenoxide Formation: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF/THF and add it dropwise to the NaH suspension. Stir at 0°C for 30-60 minutes until hydrogen evolution ceases.
-
Reagent Addition: Add the alkyl halide (e.g., methyl iodide or benzyl bromide) (1.1 eq) dropwise at 0°C.
-
Reaction: Allow the reaction to warm to room temperature or heat gently (e.g., 50-60°C) if necessary. Stir for 4-16 hours, monitoring by TLC.
-
Work-up: Carefully quench the reaction by slowly adding saturated NH₄Cl solution at 0°C. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers and wash with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 3: Diazotization and Azo Coupling
Diazotization converts the primary amine to a diazonium salt, which is a versatile intermediate.[1][17] The salt is unstable and must be used immediately in situ.
-
Setup: Dissolve this compound (1.0 eq) in a solution of 3 M HCl (3.0 eq) in a beaker, warming gently if necessary to dissolve. Cool the solution to 0-5°C in an ice/salt bath.
-
Nitrous Acid Formation: In a separate flask, dissolve sodium nitrite (NaNO₂) (1.1 eq) in a small amount of cold water.
-
Diazotization: Add the NaNO₂ solution dropwise to the stirred amine solution, keeping the temperature strictly between 0-5°C. The addition should take about 10-15 minutes.
-
Confirmation: After addition is complete, stir for another 15 minutes. Check for the presence of excess nitrous acid using starch-iodide paper (a positive test turns the paper blue-black).[17] If the test is negative, add a small amount of additional NaNO₂ solution.
-
Azo Coupling: In a separate beaker, dissolve the coupling partner (e.g., β-naphthol or aniline) (1.0 eq) in a suitable solvent (e.g., aqueous NaOH for phenols, aqueous HCl for anilines). Cool this solution to 0-5°C.
-
Reaction: Slowly add the cold diazonium salt solution to the cold coupling partner solution with vigorous stirring. A brightly colored azo dye should precipitate immediately.
-
Isolation: Stir the mixture in the cold for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake with cold water and dry.
References
- Google Patents. (1971).
- Google Patents. (1981). EP0085890A1 - Process for preparing p-aminophenol and alkyl substituted p-aminophenol.
- Google Patents. (1969).
- PubChem. (n.d.).
- Google Patents. (1984).
- PubChem. (n.d.). 2-Amino-4-bromo-6-chlorophenol | C6H5BrClNO | CID 57905988. [Link]
- Tang, W., et al. (2016). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PubMed Central. [Link]
- ATSDR. (1995). ANALYTICAL METHODS. [Link]
- Li, Y., et al. (2020). Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- ResearchGate. (2024).
- ChemBK. (n.d.). 2-Amino-4-bromo-phenol. [Link]
- Pedersen, D. S., et al. (2015).
- Kim, H. O., et al. (1996). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines.
- PubChem. (n.d.). 2-Amino-4-chlorophenol | C6H6ClNO | CID 7265. [Link]
- Google Patents. (2013). CN103130657A - Synthetic method of 2-chloro-4-aminophenol.
- Google Patents. (2013). CN103130657B - Synthetic method of 2-chloro-4-aminophenol.
- ResearchGate. (2016). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. [Link]
- NIH. (2024). Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol, and 4-aminophenol in ternary mixtures and water samples: assessment of environmental sustainability. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US3717680A - PURIFICATION OF p-AMINOPHENOL - Google Patents [patents.google.com]
- 8. EP0085890A1 - Process for preparing p-aminophenol and alkyl substituted p-aminophenol - Google Patents [patents.google.com]
- 9. 2-氨基-6-溴-4-氯苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. researchgate.net [researchgate.net]
- 12. Eco-friendly spectrophotometric methods for concurrent analysis of phenol, 2-aminophenol, and 4-aminophenol in ternary mixtures and water samples: assessment of environmental sustainability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US3658905A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
- 14. 2-Amino-4-bromo-6-chlorophenol | C6H5BrClNO | CID 57905988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 2-氨基-6-溴-4-氯苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 16. 2-Amino-4-chlorophenol | C6H6ClNO | CID 7265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Catalytic Reactions with 2-Amino-6-bromo-4-chlorophenol
Welcome to the technical support center for optimizing catalytic reactions involving the versatile but challenging substrate, 2-Amino-6-bromo-4-chlorophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Here, we provide in-depth, field-proven insights in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Introduction: Navigating the Reactivity of this compound
This compound is a valuable building block in medicinal chemistry and materials science due to its multiple reactive sites: a nucleophilic amino group, an acidic phenolic hydroxyl group, and two different halogen atoms (bromine and chlorine) amenable to cross-coupling reactions. This multi-functionality, however, presents a significant challenge in achieving selective transformations.
The primary hurdle is to achieve chemoselective reaction at one site without affecting the others. The order of reactivity for halogens in palladium-catalyzed cross-coupling reactions generally follows C-I > C-Br > C-OTf > C-Cl.[1] This inherent difference provides a window for selective functionalization of the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent modifications. However, the presence of the electron-donating amino and hydroxyl groups increases the electron density of the aromatic ring, which can make the oxidative addition step more challenging and potentially lead to catalyst deactivation.
This guide will provide a structured approach to catalyst selection and troubleshooting for the most common transformations: C-C bond formation (Suzuki-Miyaura coupling), C-N bond formation (Buchwald-Hartwig amination), and C-O bond formation (Etherification).
Frequently Asked Questions (FAQs)
Q1: Which halogen is more reactive in cross-coupling reactions with this substrate?
A1: The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in typical palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the C-Br position. Careful optimization of reaction conditions is crucial to prevent undesired coupling at the C-Cl position.
Q2: Do I need to protect the amino and/or hydroxyl groups before running a cross-coupling reaction?
A2: Not always, but it is a critical consideration. The acidic proton of the phenolic hydroxyl group can interfere with strong bases used in the reaction, and both the hydroxyl and amino groups can coordinate to the palladium catalyst, potentially leading to deactivation.[1] For initial screening, running the reaction without protecting groups is often attempted. However, if low yields or catalyst deactivation are observed, protection of one or both groups may be necessary. Common protecting groups for phenols include methyl (Me) or benzyl (Bn) ethers, while amines can be protected as amides or carbamates.
Q3: What is the first-line catalyst choice for a Suzuki-Miyaura coupling with this substrate?
A3: For a sterically hindered and electron-rich substrate like this compound, a standard catalyst like Pd(PPh₃)₄ may not be very effective. A better starting point would be a palladium(II) precatalyst such as Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand like SPhos or XPhos. These ligands are known to promote the challenging oxidative addition step with electron-rich aryl bromides.
Troubleshooting Guide: Suzuki-Miyaura Coupling
Issue 1: Low or No Conversion to the Desired Product
Q: I am attempting a Suzuki-Miyaura coupling at the C-Br position, but I am observing very low conversion of my starting material. What are the likely causes and how can I fix it?
A: Low conversion in Suzuki-Miyaura coupling of this substrate often points to three main issues: inefficient oxidative addition, catalyst deactivation, or suboptimal base/solvent conditions.
Root Cause Analysis and Solutions:
-
Inefficient Catalyst System: The electron-donating amino and hydroxyl groups make the C-Br bond less electrophilic, hindering the initial oxidative addition to the Pd(0) center.
-
Solution: Switch to a more active catalyst system. Employ bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) such as SPhos, XPhos, or RuPhos in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃. Alternatively, use a pre-formed palladium precatalyst (e.g., SPhos G3 Palladacycle) which can generate the active Pd(0) species more efficiently.
-
-
Catalyst Deactivation: The amino and hydroxyl groups can coordinate to the palladium center, inhibiting its catalytic activity. Impurities in the reagents or solvents, or the presence of oxygen, can also poison the catalyst.
-
Solution:
-
Protecting Groups: Consider protecting the amino group (e.g., as a Boc-carbamate) and/or the hydroxyl group (e.g., as a methyl ether) to prevent coordination to the catalyst.
-
Reagent Purity: Ensure all reagents are of high purity and solvents are thoroughly degassed to remove oxygen.
-
Higher Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may overcome partial deactivation.
-
-
-
Suboptimal Base and Solvent: The choice of base is critical for the transmetalation step. An inappropriate base may not be effective or could lead to side reactions.
-
Solution: Screen a variety of bases. For challenging couplings, stronger, non-nucleophilic bases are often required.
-
Bases to try: K₃PO₄, Cs₂CO₃, or K₂CO₃. K₃PO₄ is often a good starting point.
-
Solvents to try: Aprotic polar solvents like 1,4-dioxane, THF, or DMF, often with a small amount of water, are commonly used. Anhydrous conditions with a base like CsF can also be effective.
-
-
Workflow for Troubleshooting Low Conversion ```dot graph "Troubleshooting_Low_Conversion" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.2,0.1"]; edge [fontname="Helvetica", fontsize=9];
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// Edges Start -> Catalyst; Start -> Protection; Start -> Conditions; Catalyst -> Ligand; Catalyst -> Precatalyst; Protection -> ProtectNH2OH; Conditions -> BaseScreen; Conditions -> SolventScreen; {Ligand, Precatalyst, ProtectNH2OH, BaseScreen, SolventScreen} -> Success [style=dashed]; }
Recommended Starting Conditions for Buchwald-Hartwig Amination
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) | A common and effective Pd(0) source. |
| Ligand | XPhos (2-4 mol%) or BrettPhos (2-4 mol%) | Excellent ligands for challenging aminations. |
| Base | NaOt-Bu (1.2-1.5 equivalents) | A strong, non-nucleophilic base. |
| Amine | 1.1-1.3 equivalents | A slight excess is typically used. |
| Solvent | Toluene or 1,4-Dioxane (anhydrous, degassed) | Aprotic solvents are standard. |
| Temperature | 100-120 °C | Elevated temperatures are often necessary. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential for catalyst stability. |
Troubleshooting Guide: Etherification (C-O Bond Formation)
Issue 1: Low Yield in Williamson Ether Synthesis
Q: I am trying to synthesize an ether from the phenolic hydroxyl group using an alkyl halide (Williamson ether synthesis), but the yield is poor. What is going wrong?
A: The Williamson ether synthesis is an Sₙ2 reaction, and its success with this compound is highly dependent on the choice of base, alkylating agent, and managing the competing nucleophilicity of the amino group.
[2][3][4][5][6]Root Cause Analysis and Solutions:
-
Insufficient Deprotonation: The phenolic -OH group must be fully deprotonated to form the more nucleophilic phenoxide.
-
Solution: Use a suitable base. For phenols, moderately strong bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile are effective. F[3]or less reactive systems, a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF may be necessary.
-
-
Poor Alkylating Agent: The Williamson ether synthesis works best with methyl or primary alkyl halides. Secondary alkyl halides can lead to competing E2 elimination, and tertiary alkyl halides will almost exclusively give elimination products.
-
Solution: Use a methyl or primary alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide). If a secondary alkyl group must be introduced, expect lower yields and consider alternative etherification methods.
-
-
N-Alkylation Side Reaction: The amino group is also nucleophilic and can compete with the phenoxide to react with the alkyl halide, leading to N-alkylation or N,O-dialkylation.
-
Solution:
-
Protect the Amino Group: The most reliable solution is to protect the amino group before etherification. An acetyl or Boc protecting group can be used and later removed.
-
Optimize Reaction Conditions: In some cases, careful choice of a milder base (like K₂CO₃) and running the reaction at a lower temperature may favor O-alkylation over N-alkylation, as the phenoxide is generally a stronger nucleophile than the aniline.
-
-
Detailed Experimental Protocol: Williamson Ether Synthesis (with Amine Protection)
Step 1: Protection of the Amino Group (Acetylation)
-
Dissolve this compound (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (1.2 equiv) or pyridine (2.0 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work up the reaction by washing with aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the N-acetylated product, which can be used in the next step, often without further purification.
Step 2: O-Alkylation
-
To a solution of the N-acetylated aminophenol (1.0 equiv) in anhydrous DMF or acetonitrile, add a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv).
-
Add the primary alkyl halide (1.1-1.5 equiv).
-
Heat the mixture to 60-80 °C and stir for 4-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Issue 2: Difficulty in Forming Diaryl Ethers (Ullmann Condensation)
Q: I want to form a diaryl ether by reacting the hydroxyl group with another aryl halide. Is this feasible?
A: The formation of diaryl ethers from unactivated aryl halides via a Williamson-type reaction is not feasible. For this transformation, an Ullmann condensation is the classical approach, which uses a copper catalyst.
[7]Root Cause Analysis and Solutions:
-
Harsh Traditional Conditions: Classical Ullmann reactions often require high temperatures (>180 °C) and stoichiometric amounts of copper, which can lead to decomposition of sensitive substrates.
-
Solution: Employ modern, ligand-accelerated Ullmann conditions. Using a catalytic amount of a copper(I) source (e.g., CuI) with a ligand such as 1,10-phenanthroline or an N,N'-dimethylethylenediamine (DMEDA) can facilitate the reaction at much lower temperatures (100-140 °C).
-
-
Base and Solvent Choice: The choice of base and a high-boiling polar aprotic solvent is critical.
-
Solution: A strong base like K₂CO₃ or Cs₂CO₃ is typically used. Solvents such as DMF, NMP, or pyridine are common choices.
-
Recommended Starting Conditions for Ullmann Diaryl Ether Synthesis
| Parameter | Recommendation | Rationale |
| Copper Source | CuI (5-10 mol%) | A common and effective copper(I) catalyst. |
| Ligand | 1,10-Phenanthroline (10-20 mol%) or L-Proline | Ligands accelerate the catalytic cycle. |
| Base | K₂CO₃ or Cs₂CO₃ (2.0 equivalents) | Strong, non-nucleophilic bases. |
| Aryl Halide | 1.0-1.2 equivalents | Aryl iodides are generally more reactive than aryl bromides. |
| Solvent | DMF or NMP (anhydrous, degassed) | High-boiling polar aprotic solvents. |
| Temperature | 120-150 °C | Elevated temperatures are usually required. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the catalyst. |
Conclusion
Optimizing reactions with this compound requires a systematic approach that addresses the unique challenges posed by its multiple functional groups and dihalogenated nature. By understanding the principles of chemoselectivity and employing modern catalytic systems, researchers can successfully functionalize this versatile building block. This guide provides a foundation for troubleshooting and optimization, but it is essential to remember that each specific reaction will require careful experimental validation to achieve the desired outcome.
References
- Syndey, A.
- J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. [Link]
- Chemistry LibreTexts. (2023, June 30).
- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- SK. (2014, April 13). Williamson Ether Synthesis.
- Chemistry Steps. Williamson Ether Synthesis. [Link]
- PubChem. 2-Amino-4-bromo-6-chlorophenol.
- Wikipedia. (2023, November 28).
- Wikipedia. (2023, December 16).
- Kashani, S. K., Jessiman, J. E., et al.
- Shindo-Kano Laboratory. Synthesis of Bioactive compounds. [Link]
- Chemical Insights. How to Wisely Design Conditions for Buchwald-Hartwig Couplings? [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [YouTube video]. [Link]
- Wölfling, J., et al. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 9, 2198–2207.
- Google Patents. (1990). EP0376047A1 - 2-Amino-6-chloro-4-nitrophenol derivatives, process for their preparation and hair dyeing agent containing the same.
- S. K. T. Raja, et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- Monnier, F., & Taillefer, M. (2009). Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- National Center for Biotechnology Information. (n.d.). 2-Amino-4-[3-bromo-4-(dimethylamino)phenyl]-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile. PubChem.
- Google Patents. (2013). CN103130657B - Synthetic method of 2-chloro-4-aminophenol.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
- ResearchGate. (2021). Selected natural products (first row) and synthetic bioactive molecules... [Link]
- Organic Chemistry Portal. Ullmann Reaction. [Link]
- MDPI. (2021). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 26(16), 4983.
- Tatsuta, K. (2006). Total synthesis and development of bioactive natural products. Proceedings of the Japan Academy, Series B, 82(7), 239–258.
- ChemistryViews. (2024, January 3). Heterogeneous Catalyst for Ullmann-Type C–O Couplings. [Link]
- Google Patents. (2013). CN103130657A - Synthetic method of 2-chloro-4-aminophenol.
- Chemical Communications (RSC Publishing). (2017). Direct reductive coupling of secondary amides: chemoselective formation of vicinal diamines and vicinal amino alcohols. [Link]
- SciSpace. Amino Acid-Protecting Groups. [Link]
Sources
- 1. CN103130657B - Synthetic method of 2-chloro-4-aminophenol - Google Patents [patents.google.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
Temperature and pressure optimization for reactions with halogenated aminophenols
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for navigating the complexities of reactions involving halogenated aminophenols. These trifunctional compounds are pivotal building blocks in medicinal chemistry and materials science. However, the interplay between the halogen, amino, and hydroxyl groups presents unique synthetic challenges. This guide, structured in a question-and-answer format, offers in-depth troubleshooting advice and practical solutions to common issues encountered during experimental work, with a focus on temperature and pressure optimization.
Section 1: Fundamental Principles & General Troubleshooting
This section addresses common questions regarding the inherent reactivity of halogenated aminophenols and provides a foundational troubleshooting framework.
Q1: My reaction with a halogenated aminophenol is sluggish or failing. What are the primary factors to consider?
A1: When a reaction with a halogenated aminophenol underperforms, a systematic evaluation of several factors is crucial. Start by considering the inherent reactivity of your substrate, the reaction conditions, and potential side reactions.
Initial Troubleshooting Steps:
-
Substrate Purity: Verify the purity of your halogenated aminophenol and other reagents. Impurities can poison catalysts or lead to unwanted side reactions.[1]
-
Inert Atmosphere: For many transition-metal-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, maintaining a strictly inert atmosphere (e.g., argon or nitrogen) is critical to prevent catalyst oxidation.[2]
-
Solvent Quality: Ensure you are using dry, high-quality solvents, as water can interfere with many organometallic reactions.
-
Reaction Monitoring: Actively monitor the reaction's progress using techniques like TLC or LC-MS to determine if the reaction is stalling or if decomposition is occurring over time.[1][3]
Q2: How does the type and position of the halogen on the aminophenol ring affect its reactivity?
A2: The nature and position of the halogen substituent significantly influence the electronic properties of the aromatic ring, thereby affecting its reactivity.[4][5]
-
Electronic Effects: Halogens are electron-withdrawing via induction but can be weakly electron-donating through resonance. This dual nature affects the nucleophilicity of the amino group and the acidity of the phenolic hydroxyl.[6] The electronegativity of the halogen plays a role, with fluorine having the strongest inductive effect.[4]
-
Steric Hindrance: A halogen ortho to a reactive site (amino or hydroxyl group) can sterically hinder the approach of reagents, potentially slowing down the reaction rate.
-
Leaving Group Ability (in Cross-Coupling): In cross-coupling reactions, the carbon-halogen bond strength is a critical factor. The reactivity order is generally I > Br > Cl >> F.[7][8] Consequently, iodo- and bromo-substituted aminophenols are often more reactive in reactions like Suzuki and Buchwald-Hartwig couplings.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions, such as Buchwald-Hartwig amination and Suzuki-Miyura coupling, are fundamental for C-N and C-C bond formation. However, the multifunctional nature of halogenated aminophenols can lead to specific challenges.
Buchwald-Hartwig Amination
Q3: I am observing low yields in my Buchwald-Hartwig amination of a halogenated aminophenol. How can I optimize the temperature and pressure?
A3: Low yields in Buchwald-Hartwig aminations often stem from suboptimal reaction conditions or catalyst deactivation. Temperature is a critical parameter to optimize.[9][10]
Temperature Optimization:
-
Initial Screening: Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction.[11]
-
Increasing Temperature: If the reaction is slow, a gradual increase in temperature can enhance the rate of oxidative addition and reductive elimination, the key steps in the catalytic cycle.[12][13] However, excessively high temperatures can lead to catalyst decomposition or side reactions.
-
Microwave Irradiation: For challenging substrates, microwave heating can often accelerate the reaction and improve yields by providing rapid and uniform heating.[10]
Pressure Considerations:
-
For most liquid-phase Buchwald-Hartwig reactions conducted in sealed vessels, the pressure will autogenously increase with temperature. This is generally sufficient.
-
If using a gaseous reactant, increasing the partial pressure of that gas will increase its concentration in the solution, thereby increasing the reaction rate, in accordance with collision theory.[14]
Q4: Dehalogenation is a significant side product in my Buchwald-Hartwig reaction. What causes this and how can it be minimized?
A4: Dehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction, particularly with more reactive aryl halides (iodides and bromides).[3][8]
Causes of Dehalogenation:
-
Catalyst-Mediated: It can occur through various pathways within the catalytic cycle, including hydrodehalogenation from trace water or other proton sources.
-
Base-Mediated: Certain bases can promote dehalogenation.
Strategies for Minimization:
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can favor the desired C-N bond formation over dehalogenation.[10][15]
-
Base Screening: The choice of base is crucial. Weaker bases might be less effective but can sometimes suppress side reactions. Screen bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[2]
-
Temperature Control: Lowering the reaction temperature may reduce the rate of dehalogenation relative to the desired coupling.[16]
Suzuki-Miyura Coupling
Q5: My Suzuki coupling reaction with a halogenated aminophenol is not proceeding to completion. What troubleshooting steps should I take regarding temperature?
A5: Incomplete conversion in Suzuki couplings can be due to catalyst inactivity or unfavorable reaction kinetics.[2] Temperature optimization is a key strategy to overcome these issues.
| Issue | Potential Cause(s) | Recommended Temperature-Related Solution(s) |
| Low to No Product | Catalyst inactivity; slow oxidative addition.[2] | Gradually increase the reaction temperature in increments of 10-20 °C. Consider switching to a higher-boiling solvent if necessary. |
| Poor solubility of reagents. | Increase the temperature to improve the solubility of the boronic acid, base, and substrate. | |
| Reaction Stalls | Catalyst deactivation over time. | A moderate, stable temperature may be preferable to a very high temperature that could accelerate catalyst decomposition. |
| Side Product Formation | Decomposition of starting materials or product at high temperatures. | Screen a range of temperatures to find an optimal balance between reaction rate and stability of the components.[16] |
Experimental Protocol: Temperature Screening for Suzuki Coupling
-
Set up multiple small-scale reactions in parallel, each with the same concentration of reactants, catalyst, ligand, and base.
-
Run each reaction at a different, controlled temperature (e.g., 60 °C, 80 °C, 100 °C).
-
Monitor the progress of each reaction at regular intervals (e.g., every hour) using TLC or LC-MS.
-
Analyze the results to identify the temperature that provides the best combination of reaction rate and product purity.
Section 3: High-Pressure Reactions & Safety
While most reactions with halogenated aminophenols are conducted at atmospheric or autogenous pressure, some transformations may benefit from or require high-pressure conditions.
Q6: When should I consider using high pressure for my reaction, and what are the key safety precautions?
A6: High pressure is typically employed for reactions involving gaseous reagents (e.g., hydrogenation, carbonylation) or when aiming to accelerate reactions with a negative activation volume.[17][18]
Applications of High Pressure:
-
Catalytic Hydrogenation: For the reduction of a nitro group to an amine on a halogenated phenol, high-pressure hydrogen is often used.[3][19]
-
Improving Reaction Rates: For certain reactions, increasing pressure can enhance molecular collisions and accelerate the rate.[14][20]
Mandatory Safety Protocols for High-Pressure Reactions:
-
Proper Equipment: Use a reactor specifically designed and rated for the intended pressure and temperature.[21][22]
-
Pressure Relief Systems: Ensure the reactor is equipped with a calibrated pressure relief valve and a rupture disk.[21]
-
Shielding: Always operate high-pressure reactors behind a blast shield.[23][24]
-
Training: Personnel must be thoroughly trained in the principles of high-pressure reactions and the specific operation of the equipment.[21]
-
Personal Protective Equipment (PPE): Wear safety goggles, a face shield, and appropriate protective clothing.[21][24]
-
Never Work Alone: Always have a colleague nearby when conducting high-pressure experiments.[23]
Q7: I am performing a catalytic hydrogenation to reduce a nitrophenol to an aminophenol. How do I optimize hydrogen pressure and temperature to avoid dehalogenation?
A7: Catalytic hydrogenation of a halogenated nitrophenol is a common route to halogenated aminophenols, but dehalogenation is a frequent and undesirable side reaction.[3]
Optimization Strategy:
-
Catalyst Selection: Palladium on carbon (Pd/C) is a common catalyst but can be prone to causing dehalogenation. Platinum-based catalysts (e.g., Pt/C) may offer better selectivity in some cases.[19]
-
Pressure Optimization: Start with a lower hydrogen pressure (e.g., 1-4 atm).[3] Higher pressures increase the rate of hydrogenation but can also accelerate dehalogenation.
-
Temperature Control: Conduct the reaction at or slightly above room temperature. Elevated temperatures often favor dehalogenation.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-reduction and dehalogenation.[3]
Visualizing Experimental Workflows
Workflow for Optimizing a Palladium-Catalyzed Cross-Coupling Reaction
Caption: A decision-making flowchart for troubleshooting low-yield reactions.
References
- The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. PubMed.
- Temperature and Pressure Effects. Solubility of Things.
- Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham.
- The influence of halogen-substituted anisaldehyde and aminophenol precursors on the solid-state molecular conformation and antiproliferative activity of resulting Schiff bases. PubMed.
- How does temperature and pressure affect the rate of chemical reactions? Are there any other factors that can influence this process? Quora.
- Optimization for the Buchwald–Hartwig‐amination of 4aa. ResearchGate.
- Pressure Effects on the Rate of Chemical Reactions Under the High Pressure and High Temperature Conditions Used in Pressure-Assisted Thermal Processing. ResearchGate.
- Buchwald–Hartwig amination. Wikipedia.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- How to Troubleshoot a Reaction. University of Rochester Department of Chemistry.
- 3.6 Pressure-dependent Reactions. Reaction Design.
- What safety measures are essential when working with high pressure reactors? HiTechTrader.
- Direct Halogenation. AXA XL.
- Condition Optimization for Buchwald-Hartwig Reactions. YouTube.
- (PDF) The influence of halogen-substituted anisaldehyde and aminophenol precursors on the solid-state molecular conformation and antiproliferative activity of resulting Schiff bases. ResearchGate.
- The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ResearchGate.
- Chapter 5: Highly Reactive Chemicals. University of Nevada, Reno.
- Suzuki reaction. Wikipedia.
- The effect of pressure on rates of reaction. Chemguide.
- The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. PubMed.
- Reactions of Phenols. Chemistry Steps.
- Suzuki Coupling. Organic Chemistry Portal.
- 10 Simple steps for pressure reactor safety in your laboratory. Asynt.
- Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf.
- Optimization of reaction temperature. ResearchGate.
- 17.10: Reactions of Phenols. Chemistry LibreTexts.
- Chapter 17 – Alcohols and Phenols Solutions to Problems. NC State University Libraries.
- OPTIMIZATION AND VALIDATION OF PARA AMINOPHENOL SYNTHESIS FROM NITROBENZENE USING HOMOGENEOUS ACID CATALYST. Rasayan Journal of Chemistry.
- Synthesis of p-Aminophenol from p-Nitrophenol Using CuO-Nanoleaf/g-Al2O3 Catalyst. Bulletin of Chemical Reaction Engineering & Catalysis.
- Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. NIH.
- Catalysis and Kinetics of Hydrogenation of Nitrobenzene to p-Aminophenol. National Chemical Laboratory.
- Reaction optimization for deaminative halogenation of primary amine. ResearchGate.
- Effects of Amino Substitution on the Excited State Hydrogen Transfer in Phenol: A TDDFT Study. ResearchGate.
- Synthesis of p-Aminophenol from p-Nitrophenol Using CuO-Nanoleaf/g-Al2O3 Catalyst. Bulletin of Chemical Reaction Engineering & Catalysis.
- (PDF) OPTIMIZATION AND VALIDATION OF PARA AMINOPHENOL SYNTHESIS FROM NITROBENZENE USING HOMOGENEOUS ACID CATALYST. ResearchGate.
- Impact of Halogen Substituent Nature and Position on the Structural and Energetic Properties of Carbamazepine Cocrystals with Meta‐Halobenzoic Acids: A Two‐Pathway Synthesis Study. PubMed Central.
- Aminophenols. ResearchGate.
- Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution. ResearchGate.
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- 5. The influence of halogen-substituted anisaldehyde and aminophenol precursors on the solid-state molecular conformation and antiproliferative activity of resulting Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. bristol.ac.uk [bristol.ac.uk]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. youtube.com [youtube.com]
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- 24. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Reactivity of 2-Amino-6-bromo-4-chlorophenol
Welcome to the technical support center for 2-Amino-6-bromo-4-chlorophenol. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of working with this highly functionalized aromatic compound. My approach is to move beyond simple protocols and delve into the fundamental principles that govern its reactivity, with a special focus on the critical role of solvent selection. Understanding the "why" behind solvent choice is paramount to troubleshooting unexpected outcomes and optimizing your synthetic routes.
Section 1: Compound Profile and Core Reactivity
FAQ: What are the key structural features of this compound that dictate its reactivity?
This compound is a multifaceted molecule. Its reactivity is not governed by a single functional group but by the complex interplay of all its substituents on the aromatic ring.
-
Activating Groups: The amino (-NH₂) and hydroxyl (-OH) groups are both powerful activating, ortho-, para-directing groups.[1] They donate electron density into the aromatic ring via resonance, making the ring more susceptible to electrophilic attack.
-
Deactivating Groups: The bromine (-Br) and chlorine (-Cl) atoms are deactivating groups due to their electron-withdrawing inductive effect. However, they also act as ortho-, para-directors because of electron donation from their lone pairs.[1]
-
Steric Hindrance: The presence of substituents ortho to both the amino and hydroxyl groups (bromine and the C2-amino group, respectively) introduces significant steric bulk. This can hinder the approach of reagents to these sites.
-
Intramolecular Hydrogen Bonding: A potential intramolecular hydrogen bond can form between the ortho-amino and hydroxyl groups. This can influence the acidity of the phenol and the nucleophilicity of both groups.[2][3]
The result is a molecule with several potential reaction sites: the nucleophilic amino group, the acidic and nucleophilic hydroxyl group, and the activated aromatic ring itself. The choice of solvent is a primary tool for controlling which of these sites reacts preferentially.
Molecular Structure and Properties
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Substituent Effects on Cooperativity in Three-Component H-Bond Networks Involving Phenol–Phenol Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenol hydrogen bonding physical chemical properties electrophilic substitution chlorine bromine nitric acid acidity of phenols uses chlorophenols phenyl phenolic esters advanced A level organic chemistry revision notes doc brown [docbrown.info]
Technical Support Center: Managing the Stability of 2-Amino-6-bromo-4-chlorophenol in Solution
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Amino-6-bromo-4-chlorophenol. It is designed as a troubleshooting and FAQ resource to address common stability issues encountered when preparing and storing solutions of this compound.
Introduction to this compound Stability
This compound is a halogenated aminophenol, a class of compounds known for their susceptibility to oxidative degradation. The presence of both an amino (-NH₂) and a hydroxyl (-OH) group on the aromatic ring makes the molecule highly susceptible to oxidation, which can be accelerated by factors such as light, heat, high pH, and the presence of dissolved oxygen. This degradation not only reduces the potency of your stock solutions but can also generate impurities that may interfere with your experiments. This guide will help you understand and mitigate these stability challenges.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing probable causes and actionable solutions.
Issue 1: Freshly prepared solution of this compound is colored (e.g., pink, brown, or purple).
-
Probable Cause 1: Oxidation upon dissolution. The most common cause of coloration is the rapid oxidation of the aminophenol in the presence of dissolved oxygen in the solvent. The resulting oxidation products, likely quinone-imine species, are often highly colored.
-
Solution 1.1: Degas your solvent. Before adding the this compound, thoroughly degas the solvent to remove dissolved oxygen. This can be achieved by sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes or by using a sonicator bath under vacuum.
-
Solution 1.2: Work under an inert atmosphere. If possible, prepare the solution in a glove box or under a gentle stream of nitrogen or argon. This minimizes contact with atmospheric oxygen.
-
Solution 1.3: Add an antioxidant. Incorporating a suitable antioxidant into the solvent before adding the compound can prevent oxidation. Common choices include ascorbic acid or sodium metabisulfite.[1][2] A good starting concentration is 0.01-0.1% (w/v).
-
Probable Cause 2: Impure starting material. The solid this compound may already contain colored oxidized impurities.
-
Solution 2.1: Check the purity of your solid. Before preparing the solution, visually inspect the solid material. It should be a uniform off-white to light tan powder or crystalline solid. If it is significantly discolored, it may be degraded.
-
Solution 2.2: Purify the starting material if necessary. If you suspect the solid is impure, it may be possible to purify it by recrystallization, though this should be done with caution and appropriate expertise.
Issue 2: The color of the solution intensifies over a short period (minutes to hours) at room temperature.
-
Probable Cause 1: Ongoing oxidation. This indicates that the initial measures to prevent oxidation were insufficient and the degradation process is continuing.
-
Solution 1.1: Immediate cooling and light protection. As soon as the solution is prepared, store it at the recommended temperature of 2-8°C and protect it from light by using an amber vial or wrapping the container in aluminum foil.[3]
-
Solution 1.2: Re-evaluate your antioxidant strategy. If an antioxidant was used, its concentration may be too low, or it may not be effective in your solvent system. Consider increasing the concentration or trying a different antioxidant.
-
Probable Cause 2: High pH of the solution. Basic conditions can deprotonate the phenolic hydroxyl group, making the compound more susceptible to oxidation.[4][5]
-
Solution 2.1: Adjust the pH. If your experimental conditions allow, adjusting the pH of the solution to a slightly acidic range (pH 5-6) can significantly improve stability. This can be achieved by using a buffered solvent or adding a small amount of a non-interfering acid.
Issue 3: HPLC analysis shows a decrease in the main peak area and the appearance of new peaks over time.
-
Probable Cause: Chemical degradation. This is a clear indication that the this compound is degrading in solution. The new peaks represent the degradation products.
-
Solution 1: Implement a comprehensive stability-indicating HPLC method. To accurately assess stability, you need an HPLC method that can separate the parent compound from all potential degradation products.[6][7][8][9] This typically involves forced degradation studies to generate these products and then developing a gradient method with a suitable column and mobile phase to resolve all species.
-
Solution 2: Proactively manage solution stability. Follow all the best practices for solution preparation and storage outlined in this guide: use degassed solvents, work under an inert atmosphere, add antioxidants, control the pH, and store at 2-8°C in the dark.
-
Solution 3: Prepare fresh solutions. For the most sensitive experiments, it is always best to prepare solutions of this compound immediately before use.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound?
Q2: How should I store my stock solutions of this compound?
For optimal stability, stock solutions should be stored under the following conditions:
-
Temperature: 2-8°C.[3]
-
Light: Protected from light using amber glass vials or by wrapping the container in aluminum foil.
-
Atmosphere: In a tightly sealed container to minimize exposure to air. For long-term storage, flushing the headspace of the vial with an inert gas like argon or nitrogen before sealing is recommended.
Q3: Can I use a buffer to control the pH of my solution?
Yes, using a buffer is an excellent way to maintain a stable pH. An acidic to neutral pH range is generally preferred for aminophenols to minimize oxidation. A phosphate or acetate buffer in the pH range of 5-7 could be a good starting point, depending on the compatibility with your experimental system.
Q4: What are the likely degradation pathways for this compound?
The primary degradation pathway is oxidation. This can lead to the formation of quinone-imines and subsequently more complex polymeric structures, which are often colored. Hydrolytic degradation, such as dehalogenation (loss of bromine or chlorine), may also occur under certain conditions, particularly at elevated temperatures or extreme pH.[11]
Q5: How can I monitor the stability of my solution?
The most reliable way to monitor stability is by using a stability-indicating HPLC method.[6][7][8][9] This involves periodically analyzing the solution and monitoring for a decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products. UV-Vis spectroscopy can also be a useful, simpler technique to monitor for the appearance of colored degradation products, although it is less specific than HPLC.
Experimental Protocols & Data
Table 1: Recommended Solvents and Storage Conditions
| Solvent | Expected Solubility | Recommended Antioxidant (if needed) | Storage Conditions |
| DMSO | High | Not usually required for short-term | 2-8°C, protected from light |
| Methanol / Ethanol | Moderate | Ascorbic acid or Sodium Metabisulfite (0.01-0.1%) | 2-8°C, protected from light |
| Acetonitrile | Moderate | Ascorbic acid or Sodium Metabisulfite (0.01-0.1%) | 2-8°C, protected from light |
| Aqueous Buffers (pH 5-7) | Low | Ascorbic acid or Sodium Metabisulfite (0.01-0.1%) | 2-8°C, protected from light |
Protocol 1: Preparation of a Stabilized Stock Solution
-
Solvent Preparation:
-
Choose an appropriate solvent based on your experimental needs (see Table 1).
-
Transfer the required volume of solvent to a suitable container.
-
If using an antioxidant, add it to the solvent at this stage (e.g., ascorbic acid to a final concentration of 0.05% w/v) and sonicate briefly to dissolve.
-
Degas the solvent by sparging with nitrogen or argon gas for 15-30 minutes.
-
-
Dissolution of this compound:
-
Weigh the required amount of this compound in a clean, dry vial.
-
Under a gentle stream of inert gas, add the degassed solvent to the vial.
-
Cap the vial tightly and mix by vortexing or sonicating until the solid is completely dissolved.
-
-
Storage:
-
Wrap the vial in aluminum foil or use an amber vial to protect it from light.
-
Store the solution at 2-8°C.
-
For long-term storage, consider aliquoting the solution into smaller, single-use vials and flushing the headspace with inert gas before sealing.
-
Protocol 2: General Stability-Indicating RP-HPLC Method
This method is a starting point and should be validated for your specific application. It is based on methods developed for similar compounds.
-
Column: C18, 250 x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Acetic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Degradation Pathway and Mitigation
Caption: Key factors leading to the degradation of this compound and corresponding mitigation strategies.
Experimental Workflow for Stability Assessment
Caption: A typical experimental workflow for assessing the stability of a this compound solution over time using HPLC.
References
- The role of forced degradation studies in stability indicating HPLC method development. (2025).
- Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Open Access Journals. [Link]
- A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. (2018). PubMed Central (PMC), National Institutes of Health (NIH). [Link]
- A Review on HPLC Method Development and Validation in Forced Degradation Studies. (2025).
- Friedman, M. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2108. [Link]
- Wang, C. C., Li, C. S., & Su, Y. S. (2010). Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols. Journal of the Chinese Institute of Chemical Engineers, 41(1), 109-114. [Link]
- The Impact of pH on Chemical Stability in Lab Experiments. (2025). Ibis Scientific, LLC. [Link]
- Ma, H., Wohlers, J., Meierhenrich, U., Bernecker, A., Suling, V., & Thiemann, W. (2001). Analysis of Oxidative Degradation Products of 2,4,6-trichlorophenol Treated With Air Ions. Analytical Chemistry, 73(14), 3506-3510. [Link]
- Effect of pH on the Stability of Plant Phenolic Compounds. (2000).
- Abou Mehrez, O., Dossier-Berne, F., & Legube, B. (2015). Chlorination and chloramination of aminophenols in aqueous solution: oxidant demand and by-product formation. Environmental Technology, 36(1-4), 310-316. [Link]
- Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. (2020). PubMed. [Link]
- Effect of pH on the chlorination process of phenols in drinking water. (2019).
- Nagasawa, H. T., & Gutmann, H. R. (1959). The Oxidation of O-Aminophenols by Cytochrome C and Cytochrome Oxidase. I. Enzymatic Oxidations and Binding of Oxidation Products to Bovine Serum Albumin. Journal of Biological Chemistry, 234(6), 1593-1599. [Link]
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.
- ANALYTICAL METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDIES OF ANTI-CONVULSANT DRUG BY RP-HPLC METHOD. (2024). IJCRT.org. [Link]
- Wang, C., & Wang, J. (2015). Degradation and dechlorination of pentachlorophenol by microwave-activated persulfate. Environmental Science and Pollution Research, 22(5), 3845-3853. [Link]
- 2-Amino-4-bromo-6-chlorophenol. (n.d.). PubChem. [Link]
- do Nascimento, R. F., & Canteri, M. H. G. (2019). Use of sodium metabisulfite and ascorbic acid as anti-browning agents in processed potatoes. British Food Journal, 122(2), 380-389. [Link]
- Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents. (2020).
- Liao, X., & Luo, X. (2022). Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. Foods, 11(2), 219. [Link]
- Use of Sodium Metabisulphite and Ascorbic Acid to Control Browning in Ready-to-Eat Processed Potatoes during Prolonged Storage. (2020). OUCI. [Link]
- Ascorbic acid and Potassium Metabisulfite to avoid oxidation. Dosage? When to add?. (2022). Reddit. [Link]
- Use of sodium metabisulfite and ascorbic acid as anti-browning agents in processed potatoes. (2019).
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- 4. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 8. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
- 11. Degradation and dechlorination of pentachlorophenol by microwave-activated persulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
Identification of impurities in 2-Amino-6-bromo-4-chlorophenol synthesis
Welcome to the technical support center for the synthesis and impurity identification of 2-Amino-6-bromo-4-chlorophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and analysis of this key intermediate. The following information is presented in a question-and-answer format to directly address specific issues you may encounter in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound, and why is impurity profiling critical?
The synthesis of this compound (Target Compound) typically proceeds via the electrophilic bromination of 2-amino-4-chlorophenol (Starting Material). In this reaction, a brominating agent, such as N-Bromosuccinimide (NBS) or elemental bromine, is introduced to the starting material in a suitable solvent system.
The rationale behind this pathway lies in the directing effects of the substituents on the aromatic ring. Both the amino (-NH₂) and hydroxyl (-OH) groups are strong activating, ortho-, para- directing groups. With the para position already occupied by a chlorine atom, electrophilic attack is directed to the ortho positions relative to the activating groups. The position C6 is sterically less hindered and electronically activated, making it the primary site for bromination.
Impurity profiling is critical because the high reactivity of the starting material can lead to several side reactions. These impurities can affect the yield, purity, and safety of the final active pharmaceutical ingredient (API). Regulatory bodies, such as the International Council for Harmonisation (ICH), have strict guidelines for the identification and control of impurities in drug substances.[1][2]
Q2: My initial analysis (TLC/HPLC) of the crude product shows multiple unexpected spots/peaks. What are the likely impurities?
The presence of multiple species in your crude product is a common issue stemming from the kinetics and thermodynamics of the reaction. The impurities can be broadly categorized as process-related or degradation-related.
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Process-Related Impurities: These arise directly from the synthetic process.[3]
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Unreacted Starting Material: Incomplete reaction can leave residual 2-amino-4-chlorophenol.
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Over-brominated Byproduct: The product itself is still activated towards further electrophilic substitution. Use of excess brominating agent or prolonged reaction times can lead to the formation of a di-bromo species, 2-Amino-x,6-dibromo-4-chlorophenol.[4]
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Isomeric Impurities: While C6 is the preferred site of bromination, minor substitution at other positions can occur, leading to regioisomers. The formation of these is generally low but should be considered.[5]
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Reagent-Related Byproducts: Byproducts from the brominating agent itself (e.g., succinimide from NBS) can contaminate the final product.
-
-
Degradation-Related Impurities: Aminophenols are susceptible to oxidation, especially when exposed to air, light, or residual catalysts.[5] This can lead to the formation of colored quinone-imine type structures, which are often highly colored and can complicate purification.
The following diagram illustrates the primary synthetic pathway and the formation of key process-related impurities.
Caption: Synthetic pathway and key impurity formation.
The table below summarizes the most common impurities, their likely origin, and molecular mass for easy identification by mass spectrometry.
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Likely Origin |
| 2-Amino-4-chlorophenol | C₆H₆ClNO | 143.57 | Unreacted Starting Material |
| This compound | C₆H₅BrClNO | 222.47 | Target Product |
| 2-Amino-x,6-dibromo-4-chlorophenol | C₆H₄Br₂ClNO | 301.37 | Over-bromination |
| Oxidized Impurities (e.g., Quinone-imine) | Variable | Variable | Degradation/Oxidation |
Q3: How do I develop a robust analytical method to separate and identify these impurities?
A well-designed analytical method is essential for impurity profiling. Reversed-phase high-performance liquid chromatography coupled with mass spectrometry (RP-HPLC-MS) is the technique of choice due to its high resolving power and ability to provide mass information for identification.[6][7]
Here is a recommended workflow and a starting HPLC-MS method.
Caption: Experimental workflow for impurity identification.
-
Column Selection:
-
A C18 stationary phase is recommended for its versatility in separating moderately polar compounds.
-
Recommended Column: 100 x 2.1 mm, 1.8 µm particle size C18 column.
-
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. The acid helps to protonate the amine and phenol groups, leading to sharper peaks.
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.
-
-
HPLC Gradient Elution:
-
A gradient is necessary to elute compounds with a range of polarities, from the polar starting material to the more nonpolar di-bromo byproduct.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 2 µL
-
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 10.0 | 90 |
| 12.0 | 90 |
| 12.1 | 10 |
| 15.0 | 10 |
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Mass Spectrometer (MS) Settings:
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode. The amino group is readily protonated.
-
Scan Range: m/z 100 - 400. This range covers the molecular weights of all expected impurities.
-
Data Acquisition: Perform a full scan to detect all ions, and if instrumentation allows, a data-dependent MS/MS scan to obtain fragmentation data for structural confirmation.[8]
-
-
Sample Preparation:
-
Prepare a stock solution of the crude sample at 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Filter the sample through a 0.22 µm syringe filter before injection to protect the HPLC system.
-
Q4: An unknown peak is consistently present. How can I definitively determine its structure?
Once a persistent unknown impurity is detected, a combination of spectroscopic techniques is required for definitive structural elucidation.[9]
-
High-Resolution Mass Spectrometry (HRMS): The first step is to obtain an accurate mass measurement of the unknown peak. HRMS provides a highly accurate mass-to-charge ratio (m/z), often to four or five decimal places. This allows for the determination of the elemental composition (molecular formula) of the impurity, which is a critical piece of information.[6]
-
Isolation: To perform Nuclear Magnetic Resonance (NMR) spectroscopy, the impurity must be isolated in sufficient quantity and purity (typically >1 mg). This is best achieved using preparative HPLC with the analytical method as a starting point.
-
NMR Spectroscopy: NMR is the most powerful tool for determining the precise chemical structure of an organic molecule.[10]
-
¹H NMR: Provides information on the number of different types of protons and their connectivity. For this class of compounds, the chemical shifts and coupling patterns of the aromatic protons are diagnostic. For example, the number of signals in the aromatic region (typically 6.5-8.0 ppm) can help distinguish between mono- and di-substituted products.[11]
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing you to piece together the molecular skeleton and confirm the positions of the substituents on the aromatic ring.
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Q5: What are some practical troubleshooting steps to minimize the formation of these impurities during synthesis?
Minimizing impurities starts with careful control of the reaction conditions. The relationship between process parameters and the impurity profile is direct and predictable.
Caption: Relationship between process parameters and impurity formation.
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Control Reagent Stoichiometry:
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Issue: Formation of di-bromo byproduct.
-
Solution: Use a slight substoichiometric amount or exactly 1.0 equivalent of the brominating agent (e.g., NBS). Add the brominating agent slowly and portion-wise to the reaction mixture to avoid localized high concentrations.[12] Monitor the reaction closely by TLC or HPLC to track the consumption of starting material and the formation of the product.
-
-
Optimize Reaction Temperature:
-
Issue: Formation of degradation products or undesired side reactions.
-
Solution: Run the bromination at a controlled, low temperature (e.g., 0-5 °C). While lower temperatures may slow the reaction rate, they significantly improve selectivity and reduce the formation of byproducts.[13]
-
-
Inert Atmosphere:
-
Issue: Formation of colored oxidation impurities.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Degas all solvents before use. This is particularly important because aminophenols are sensitive to air oxidation.
-
-
Purification Strategy:
-
Issue: Difficulty in removing closely related impurities.
-
Solution: A multi-step purification may be necessary.
-
Crystallization: This is an effective method for removing many impurities. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/heptane) to find conditions that selectively crystallize the desired product.
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Column Chromatography: If crystallization is insufficient, silica gel column chromatography can be used to separate compounds with different polarities, such as the product from the more nonpolar di-bromo impurity.[5]
-
-
By implementing these control strategies and utilizing robust analytical techniques, you can effectively identify, control, and minimize impurities in the synthesis of this compound, ensuring a high-quality final product suitable for downstream applications.
References
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- Veeprho. (2024). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- European Medicines Agency. (n.d.). Quality: impurities.
- ICH. (2006). Impurities in New Drug Substances Q3A(R2).
- Tandfonline. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- PubChem. (n.d.). 2-Amino-4-bromo-6-chlorophenol.
- Rroij. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
- IJNRD. (2024). Impurity Profiling in different analytical techniques.
- Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling.
- Drug Development and Delivery. (2024). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
- PubMed. (2010). 79Br NMR spectroscopy as a practical tool for kinetic analysis.
- PubChem. (n.d.). 2-Amino-4-chlorophenol.
- Google Patents. (n.d.). US4223166A - Process for producing 4-bromo-2-chlorophenols.
- Google Patents. (n.d.). CN103130657A - Synthetic method of 2-chloro-4-aminophenol.
- Repositório Aberto. (2012). Determination of Chlorophenols in water by LC-MS/MS. Case study.
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol.
- PrepChem. (n.d.). Preparation of 2-amino-4-chlorophenol.
- PubMed. (2005). Kinetics and mechanisms of formation of bromophenols during drinking water chlorination: assessment of taste and odor development.
- Google Patents. (n.d.). CN103387484B - Preparation method of 2-chloro-4-bromophonel with high purity.
- PubMed Central. (2024). A Novel RP-UHPLC-MS/MS Approach for the Determination of Tryptophan Metabolites Derivatized with 2-Bromo-4′-Nitroacetophenone.
- Delhi University. (n.d.). B.Sc. (H) Chemistry.
- ResearchGate. (2005). Kinetics and mechanisms of formation of bromophenols during drinking water chlorination: Assessment of taste and odor development.
- MDPI. (2020). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing.
- ResearchGate. (2016). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC.
- PubMed Central. (n.d.). On the role of NMR spectroscopy for characterization of antimicrobial peptides.
Sources
- 1. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 2. jpionline.org [jpionline.org]
- 3. tasianinch.com [tasianinch.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. biomedres.us [biomedres.us]
- 8. A Novel RP-UHPLC-MS/MS Approach for the Determination of Tryptophan Metabolites Derivatized with 2-Bromo-4′-Nitroacetophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rroij.com [rroij.com]
- 10. On the role of NMR spectroscopy for characterization of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Strategies to minimize degradation of 2-Amino-6-bromo-4-chlorophenol during reactions
A Guide to Minimizing Degradation and Maximizing Success in Reactions
Welcome to the technical support center for 2-Amino-6-bromo-4-chlorophenol. As a Senior Application Scientist, I understand the unique challenges this multifunctional reagent presents. Its combination of an electron-rich aminophenol core and two different halogen substituents makes it a valuable building block, but also renders it susceptible to degradation if not handled with care. This guide is designed to provide you with the expertise, troubleshooting strategies, and validated protocols necessary to ensure the integrity of your material and the success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered by researchers working with this compound.
Q1: What are the primary causes of degradation for this compound?
The degradation of this molecule is primarily driven by three factors stemming from its chemical structure:
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Oxidation: The aminophenol system is highly electron-rich and susceptible to oxidation, especially in the presence of air (oxygen). This process is often accelerated by basic conditions and can lead to the formation of highly colored quinone-imine species and subsequent polymerization. The structure of 4-aminophenol, a related compound, has an amino and a hydroxyl group on a benzene ring, making it highly reactive.[1]
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Photodegradation: Halogenated phenols, particularly brominated ones, are known to be sensitive to light.[2] Exposure to UV or even strong ambient light can induce photochemical reactions, leading to dehalogenation (loss of bromine or chlorine) and the formation of other photoproducts.[3][4] Studies on 2-bromophenol show that UV light can cause photohydrolysis, debromination, and bromine transfer.[3]
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Thermal and pH-Mediated Instability: High temperatures can accelerate decomposition. Furthermore, the stability of aminophenols is highly pH-dependent.[5] Strongly basic or acidic conditions can promote unwanted side reactions or increase the rate of oxidation. For 2-aminophenol, the rate of oxidation increases with pH up to an optimum of pH 9, after which it decreases.[6]
Q2: My solid reagent has developed a dark tint, and my reaction mixture turns brown/black. What is happening?
This is a classic sign of oxidative degradation. The initial white or light-colored solid darkens upon exposure to air and light over time.[7] In solution, this process is much faster. The color change is due to the formation of conjugated quinone-like structures and polymers, which are intensely colored. This indicates that your compound has already started to degrade, which will invariably lead to lower yields and the formation of complex impurities.
Q3: Is this compound light-sensitive? How should I handle it?
Yes, it is highly likely to be light-sensitive. The bromine substituent, in particular, makes the molecule susceptible to photolytic cleavage.[2] All manipulations should be carried out while minimizing exposure to direct light. Use amber-colored vials for storage and wrap reaction flasks in aluminum foil.
Q4: What are the best practices for storing this reagent?
Proper storage is the first line of defense against degradation.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen).
-
Temperature: Store in a refrigerator at 2-8°C.[8]
-
Light: Keep in a dark location, preferably in an amber, tightly sealed container.[9]
-
Purity: Ensure the material is of high purity from the start, as impurities can sometimes catalyze decomposition.
Section 2: Troubleshooting Guide for Reactions
Even with proper handling, issues can arise during a reaction. This table provides a systematic way to diagnose and solve common problems.
| Symptom | Probable Cause(s) | Recommended Solutions & Rationale |
| Dark Coloration of Reaction Mixture | Oxidative Degradation: The aminophenol core is oxidizing in the presence of trace oxygen. | Degas Solvents Thoroughly: Sparge solvents with argon or nitrogen for at least 30 minutes before use. This removes dissolved oxygen, the primary culprit. Maintain Inert Atmosphere: Ensure your reaction setup is leak-proof and maintained under a positive pressure of inert gas (Ar or N₂). |
| Low Yield of Desired Product | Reagent Degradation: The starting material was already partially decomposed before the reaction. Catalyst Deactivation: The aminophenol moiety can coordinate to the metal center of a catalyst (e.g., Palladium), leading to deactivation.[10] | Verify Starting Material Quality: Check the purity of your this compound by NMR or LC-MS before use. Increase Catalyst Loading: A modest increase in catalyst/ligand loading can sometimes overcome slow deactivation. Screen Ligands: For cross-coupling, choose robust ligands (e.g., bulky biarylphosphines) that are less susceptible to inhibition. |
| Multiple Unidentified Spots on TLC/LC-MS | Photodegradation: Exposure to ambient light is causing dehalogenation and other side reactions.[3] Thermal Degradation: Reaction temperature is too high. | Protect from Light: Wrap the reaction flask completely in aluminum foil. Optimize Temperature: Run the reaction at the lowest effective temperature. Consider screening lower temperatures (e.g., 60°C instead of 100°C) to see if conversion is still acceptable. |
| Detection of Dehalogenated Byproducts (e.g., 2-Amino-4-chlorophenol) | Protodehalogenation: This side reaction can be caused by trace water or other proton sources, particularly in cross-coupling reactions like Suzuki coupling.[10] Photolytic Cleavage: Direct cleavage of the C-Br bond by light energy. | Use Anhydrous Conditions: Dry solvents and reagents thoroughly. For Suzuki couplings, consider using anhydrous bases like K₃PO₄. Ensure Strict Light Protection: This is critical to prevent photochemical pathways for dehalogenation. |
| Poor Chemoselectivity (Reaction at C-Cl bond) | Harsh Reaction Conditions: High temperatures or overly active catalysts can overcome the natural reactivity difference between C-Br and C-Cl bonds. | Reduce Reaction Temperature: This is the most effective way to enhance selectivity for the more reactive C-Br bond.[10] Select a Less Reactive Catalyst System: Screen different palladium precursors and ligands. Sometimes a less "active" catalyst provides better selectivity. |
Section 3: Core Experimental Protocols
Adhering to validated protocols is essential for reproducibility and minimizing degradation.
Protocol 3.1: Recommended Procedure for Handling and Storage
-
Receiving: Upon receipt, immediately transfer the manufacturer's container into a larger, amber-colored secondary container. Purge the headspace with argon or nitrogen before sealing.
-
Storage: Place the container in a designated, clearly labeled area of a refrigerator (2-8°C).[8] Avoid storing in areas with frequent light exposure from the door opening.
-
Weighing and Dispensing: Perform all weighing operations rapidly in a glovebox or glovebag under an inert atmosphere. If a glovebox is unavailable, weigh the solid quickly in the open and immediately purge the vial with inert gas before re-sealing.
-
Container Integrity: Always ensure the container cap is tightly sealed to prevent exposure to air and moisture.[9][11]
Protocol 3.2: General Protocol for Inert Atmosphere Cross-Coupling Reactions
This protocol is a template for reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, where reagent stability and catalyst integrity are paramount.
-
Vessel Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen.
-
Reagent Addition (Solids): In the flask, add this compound (1.0 equiv.), the coupling partner (e.g., boronic acid, 1.1-1.5 equiv.), the palladium catalyst, and the ligand under a positive flow of inert gas.
-
Base Addition: Add the base (e.g., K₃PO₄, Cs₂CO₃), which should be oven-dried or purchased as anhydrous.
-
Evacuate and Backfill: Seal the flask with a septum, and evacuate and backfill with inert gas three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add the required volume of degassed solvent via syringe. Solvents should be purged with argon for at least 30 minutes prior to use.
-
Light Protection: Wrap the entire flask and condenser (if used) with aluminum foil.
-
Heating and Monitoring: Heat the reaction to the desired temperature using an oil bath. Monitor the reaction progress by TLC or LC-MS, taking aliquots via syringe.
-
Workup: Upon completion, cool the reaction to room temperature before exposing it to air. Proceed with a standard aqueous workup.
Section 4: Visualizing Degradation and Prevention
Understanding the pressures on the molecule and the decisions required to protect it can clarify the experimental approach.
Diagram 1: Key Degradation Pressures
Caption: Primary environmental factors leading to the degradation of this compound.
Diagram 2: Workflow for Reaction Condition Selection
Caption: Decision workflow for establishing reaction conditions that minimize degradation.
References
- Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques. PubMed.
- An efficient green protocol for photo-degradation of bromophenol blue dye. DESWATER.
- Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products. National Institutes of Health.
- Ultra-Fast Degradation of p-Aminophenol by a Nanostructured Iron Catalyst. National Institutes of Health.
- Effect of pH on the oxidation of 2-aminophenol. ResearchGate.
- Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution. ResearchGate.
- UV-Induced Formation of Bromophenols from Polybrominated Diphenyl Ethers. ResearchGate.
- Effect of pH on the adsorption of 4 -aminophenol on manganese and nickel hexocyanoferrate(II) complexes. ResearchGate.
- How Kajay Remedies Preserves the Pure White Color of Highly Oxidant Para Aminophenol. Kajay Remedies.
- Selective alkylation of the amino group of aminophenols. ResearchGate.
- 4-Aminophenol | C6H7NO | CID 403. PubChem.
- Novel degradation pathway of 2-chloro-4-aminophenol in Arthrobacter sp. SPG. ResearchGate.
- Bacterial Degradation of Chlorophenols: Pathways, Biochemica, and Genetic Aspects. MDPI.
- Selective alkylation of aminophenols. ResearchGate.
- Process for the purification of p-aminophenol. Google Patents.
- Metabolic pathway for degradation of 2-chloro-4-aminophenol by Arthrobacter sp. SPG. ResearchGate.
- Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Royal Society of Chemistry.
- Bacterial degradation of chlorophenols and their derivatives. National Institutes of Health.
- Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. University of Illinois Urbana-Champaign.
- Novel degradation pathway of 4-chloro-2-aminophenol via 4-chlorocatechol in Burkholderia sp. RKJ 800. PubMed.
- Optimization of cross-coupling reaction. ResearchGate.
- Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. IRE Journals.
- Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. PubMed.
- 2-Amino-4-bromo-6-chlorophenol | C6H5BrClNO | CID 57905988. PubChem.
- Practices for Proper Chemical Storage. Cleveland State University.
- Storage of Hazardous Chemicals in Laboratories. Health and Safety Authority.
- Chapter 04: Proper Storage of Chemicals in Laboratories. University of North Carolina at Chapel Hill.
- Chemical Storage Guidelines. Environmental Health and Safety.
- Bromination of Phenols. Khan Academy.
- Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews.
- 2-Amino-4-chlorophenol | C6H6ClNO | CID 7265. PubChem.
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- 4. Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products - PMC [pmc.ncbi.nlm.nih.gov]
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Overcoming solubility issues with 2-Amino-6-bromo-4-chlorophenol in reaction media
Technical Support Center: 2-Amino-6-bromo-4-chlorophenol
A Senior Application Scientist's Guide to Overcoming Solubility Challenges in Reaction Media
Welcome to the technical support resource for this compound. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility hurdles when working with this halogenated aminophenol. As a versatile but often sparingly soluble building block, achieving homogeneous reaction conditions is a critical first step for successful synthesis. This document provides in-depth, field-proven insights and practical troubleshooting protocols to address these challenges effectively.
Understanding the Molecule: Physicochemical Profile
Before troubleshooting, a firm grasp of the compound's intrinsic properties is essential. This compound possesses a unique combination of functional groups that dictate its behavior in various media. The polar amino (-NH₂) and hydroxyl (-OH) groups can engage in hydrogen bonding, while the halogenated aromatic ring contributes to its lipophilicity and molecular weight.[1]
| Property | Value | Source |
| Molecular Formula | C₆H₅BrClNO | [2] |
| Molecular Weight | 222.47 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 83-87 °C | |
| Key Functional Groups | Phenolic -OH, Amino -NH₂, Bromo, Chloro | [1] |
| InChI Key | ISKCLWHHJKNMKI-UHFFFAOYSA-N | [1] |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common solubility issues encountered by researchers. The answers provide not just a solution, but the scientific rationale behind it.
Q1: What are the general solubility characteristics of this compound?
Due to its hybrid structure, this compound exhibits limited solubility in both non-polar and aqueous solvents. The large, hydrophobic halogenated benzene ring dominates its character, making it poorly soluble in water and non-polar organic solvents like hexanes or toluene. However, the presence of the amino and hydroxyl groups allows for some solubility in polar organic solvents.
Your best starting points are typically polar aprotic solvents such as:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Tetrahydrofuran (THF) (often requires assistance)
-
Alcohols like methanol or ethanol may also work, but solubility can be limited.[3]
Q2: How does pH influence the solubility of this compound in aqueous or protic media?
The pH of the medium is a powerful tool for manipulating the solubility of this molecule.[4][5] The phenolic hydroxyl group is weakly acidic, while the amino group is weakly basic.
-
In Alkaline Conditions (High pH): The phenolic proton can be removed by a base (e.g., NaOH, K₂CO₃) to form the corresponding phenolate salt. This ionic species is significantly more polar than the neutral molecule, leading to a dramatic increase in aqueous solubility.[6]
-
In Acidic Conditions (Low pH): The amino group can be protonated to form an ammonium salt. This also increases polarity and can enhance aqueous solubility.
This relationship is crucial for extractions, work-ups, and certain reaction types. For instance, to extract the compound into an organic solvent, you would want to adjust the aqueous layer to a neutral pH where the molecule is least soluble in water.[6]
Caption: A systematic workflow for determining the optimal co-solvent ratio.
References
- Effect of pH on the solubility of phenolic compounds. (n.d.). ResearchGate.
- Ma, Y. G., Shiu, W. Y., & Mackay, D. (1998). Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols.
- Silver, J. (2016). What is the relation between the solubility of phenolic compounds and pH of solution? ResearchGate.
- (n.d.). Solubility and pH of phenol.
- 2-Amino-4-bromo-6-chlorophenol. (n.d.). PubChem.
- Adsorption of Phenols from Aqueous Solution with A pH-Sensitive Surfactant-Modified Bentonite. (2023). MDPI.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). Excedr.
- 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
- Safety data sheet: 2-Amino-4-chlorophenol. (2023). CPAChem.
- Dahiya, S. (2017). FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? Bulletin of Pharmaceutical Research, 7(1), 1-9.
- Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research.
- Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (2021). ResearchGate.
- Sharma, D., Saini, S., Singh, G., & Rana, A. C. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 100-113. [Link]
- Gowardhane, A. P., Kadam, N. V., & Dutta, S. (2014). Review on Enhancement of Solubilization Process. American Journal of Drug Discovery and Development, 4(2), 134-152. [Link]
- (PDF) Studies on the solubility of phenolic compounds. (n.d.). ResearchGate.
- Solubilities of Biologically Active Phenolic Compounds: Measurements and Modeling. (2018). ResearchGate.
- US20170298228A1 - Methods for reducing the solubility of phenolic resins using latent acids. (n.d.). Google Patents.
- Mota, F. L., Queimada, A. J., Pinho, S. P., & Macedo, E. A. (2008). Aqueous Solubility of Some Natural Phenolic Compounds. Industrial & Engineering Chemistry Research, 47(15), 5182-5189. [Link]
- Brglez Mojzer, E., Knez Hrnčič, M., Škerget, M., Knez, Ž., & Bren, U. (2021). Extraction of phenolic compounds: A review. Molecules, 26(7), 1956. [Link]
- 2-Amino-6-bromophenol. (n.d.). PubChem.
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Technical Support Center: Characterization of Unexpected Products in 2-Amino-6-bromo-4-chlorophenol Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting for unexpected product formation when using 2-Amino-6-bromo-4-chlorophenol as a starting material or intermediate. As a Senior Application Scientist, my goal is to provide not just solutions, but the underlying scientific rationale to empower your experimental design and interpretation.
Part 1: Understanding the Substrate: Reactivity Profile
This compound is a multi-functional molecule with several reactive sites.[1] A clear understanding of its electronic and steric properties is the first step in troubleshooting.
-
Amino Group (-NH₂): A strong activating group and a potent nucleophile. It is sterically hindered by the adjacent bromine atom.[2][3]
-
Phenolic Hydroxyl (-OH): An activating group and a good nucleophile, especially when deprotonated to the phenoxide.
-
Bromo Group (-Br): A good leaving group in palladium-catalyzed cross-coupling reactions. It is generally more reactive than the chloro group.
-
Chloro Group (-Cl): A less reactive leaving group compared to bromine in cross-coupling reactions.
The interplay between these groups dictates the molecule's reactivity, often leading to challenges in chemoselectivity.
Caption: Reactivity map for this compound.
Part 2: Troubleshooting Guides & FAQs
This section is organized by common reaction types. Each Q&A addresses a specific experimental problem.
Section 2.1: N-Acylation and N-Alkylation Reactions
Question 1: My N-acylation reaction is low-yielding, with significant starting material recovery. What's going on?
Answer: The primary cause is likely the steric hindrance around the amino group, a phenomenon known as the "ortho effect".[3][4][5] The bulky bromine atom adjacent to the amino group physically blocks the approach of the acylating agent, dramatically slowing the reaction rate.[2] Furthermore, the electron-withdrawing nature of the halogens slightly decreases the nucleophilicity of the amine.
Troubleshooting Steps:
-
Use a More Reactive Acylating Agent: Switch from an anhydride to an acyl chloride.
-
Employ a Catalyst: 4-(Dimethylaminopyridine) (DMAP) is a standard choice. It forms a highly reactive N-acylpyridinium intermediate that can overcome the steric barrier.[6]
-
Force Deprotonation: For extremely stubborn cases, pre-treating the starting material with a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF) will generate the highly nucleophilic anilide anion. Add the acylating agent only after deprotonation is complete.[6]
-
Increase Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy. Monitor for decomposition.
Question 2: I'm observing a significant byproduct with a similar polarity to my desired N-acylated product. I suspect it's the O-acylated isomer. How can I confirm this and improve N-selectivity?
Answer: Competition between N- and O-acylation is a classic challenge with aminophenols.[7][8][9] While the amino group is generally more nucleophilic than the hydroxyl group, under basic conditions, the deprotonated phenoxide is a highly competitive nucleophile.
Identification and Characterization:
-
¹H NMR: The most telling sign is the disappearance of the phenolic -OH proton and the persistence of the -NH₂ protons in the byproduct's spectrum. You may also see a downfield shift of the aromatic protons adjacent to the newly formed ester.
-
FT-IR: Look for a characteristic ester C=O stretch (around 1735-1750 cm⁻¹) in the byproduct, in contrast to the amide C=O stretch (around 1630-1690 cm⁻¹) in the desired product.
-
LC-MS: Both isomers will have the same mass. The key is chromatographic separation. Use a method development approach, varying the mobile phase composition and gradient to resolve the two peaks.
Strategies for N-Selectivity:
-
Control the Base: Use a non-nucleophilic, sterically hindered base (e.g., 2,6-lutidine or proton sponge) in a stoichiometric amount. This will neutralize the acid byproduct without significantly deprotonating the phenol.
-
Solvent Choice: Polar aprotic solvents like DMF or THF generally favor N-acylation.
-
Protection Strategy: For complete control, a protection-deprotection sequence is the most robust method.[7][8][10]
-
Protect the hydroxyl group first, for example, as a silyl ether (e.g., TBDMS-Cl).
-
Perform the N-acylation on the protected intermediate.
-
Deprotect the hydroxyl group (e.g., with TBAF for a TBDMS ether).
-
Section 2.2: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Question 3: My Suzuki coupling is giving a low yield, and I'm isolating a significant amount of a dehalogenated byproduct (2-amino-4-chlorophenol or 2-amino-6-bromophenol). What is the cause?
Answer: Hydrodehalogenation is a common and often frustrating side reaction in cross-coupling chemistry.[11][12] It occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. This can happen through several pathways, often involving water or other proton sources in the reaction mixture.[11] Your substrate is particularly susceptible because the electron-donating -NH₂ and -OH groups make the aryl-halide bond electron-rich, which can slow down the desired oxidative addition step, giving side reactions more time to occur.[13][14]
Troubleshooting Steps:
-
Ligand Choice is Critical: Standard ligands like PPh₃ may be ineffective for this electron-rich substrate.[13] Use bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[13][15][16] These ligands accelerate the rate-limiting oxidative addition step, outcompeting the hydrodehalogenation pathway.[13]
-
Base and Solvent Optimization:
-
Reagent Quality: Ensure your boronic acid is pure and has not undergone significant protodeboronation.[13]
Caption: Troubleshooting workflow for a failing Suzuki coupling.
Question 4: I am attempting a Buchwald-Hartwig amination and observing a mixture of products. It seems the reaction is not selective between the bromo and chloro positions. How can I achieve selective C-Br coupling?
Answer: While C-Br bonds are generally more reactive than C-Cl bonds in palladium-catalyzed cross-couplings, achieving perfect selectivity can be challenging, especially at elevated temperatures or with highly active catalyst systems.[17]
Strategies for C-Br Selectivity:
-
Lower the Reaction Temperature: This is the simplest approach. A lower temperature will favor the reaction with the lower activation energy, which is the oxidative addition into the C-Br bond.
-
Choose a Less Reactive Catalyst System: While counterintuitive, a "slower" catalyst can sometimes be more selective. Experiment with different palladium precursors and ligands. A catalyst system that is just active enough to cleave the C-Br bond but not the C-Cl bond at a given temperature will provide the best results.
-
Control Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the slower reaction at the C-Cl position from proceeding.
Section 2.3: Oxidative Side Reactions
Question 5: My reaction mixture turns dark purple/black upon adding a base or upon exposure to air, and I'm isolating polymeric, insoluble material. What is happening?
Answer: Aminophenols, particularly those with electron-donating groups, are highly susceptible to oxidation.[18][19][20] In the presence of a base and oxygen (from air), the compound can be oxidized to form highly colored quinone-imine species.[21][22] These intermediates are very reactive and can rapidly polymerize, leading to the formation of intractable tars.[18][23]
Mitigation Strategies:
-
Maintain an Inert Atmosphere: This is the most critical step. Assemble your reaction under a blanket of nitrogen or argon. Use Schlenk techniques or a glovebox for sensitive reactions.[13]
-
Degas Your Solvents: Before use, thoroughly degas all solvents by bubbling an inert gas through them or by using a freeze-pump-thaw technique.
-
Protect the Amino Group: If the reaction chemistry allows, protecting the amino group as an amide (e.g., acetamide) significantly reduces the electron density of the ring and its susceptibility to oxidation.[10] The protecting group can be removed in a subsequent step.
-
Add an Antioxidant: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can help suppress oxidative decomposition, though this should be tested for compatibility with your desired reaction.
Part 3: Analytical Characterization of Unexpected Products
A multi-technique approach is often necessary for unambiguous structure elucidation of byproducts.[24][25]
| Technique | Primary Use for This Substrate | Strengths & Limitations |
| LC-MS | Initial reaction monitoring, separation of isomers, and confirmation of molecular weight. | Strength: Excellent for separating polar compounds and confirming mass.[26] Limitation: Does not provide detailed structural connectivity. |
| GC-MS | Analysis of less polar derivatives or byproducts (e.g., after protection). | Strength: High resolution and provides fragmentation patterns for identification.[24] Limitation: Compound must be volatile and thermally stable. |
| ¹H & ¹³C NMR | Unambiguous structure elucidation. | Strength: Provides definitive information on the carbon-hydrogen framework.[1] Limitation: Requires isolation and purification of the byproduct. |
| 2D NMR (COSY, HSQC, HMBC) | Determining connectivity in complex or unexpected structures. | Strength: Essential for solving novel structures when reference spectra are unavailable. Limitation: Time-consuming and requires a higher concentration of the sample. |
| FT-IR Spectroscopy | Identification of key functional groups (e.g., -OH, -NH₂, C=O). | Strength: Quick and non-destructive. Good for distinguishing between N- and O-acylated isomers. Limitation: Provides limited information on the overall structure. |
Experimental Protocol: Sample Preparation for NMR Analysis of an Unknown Byproduct
-
Isolate the Byproduct: Using the information from LC-MS, develop a preparative HPLC or column chromatography method to isolate the major unexpected product. Aim for >95% purity.
-
Dry the Sample: Thoroughly dry the isolated fraction under high vacuum to remove all residual solvents, which can interfere with NMR analysis.
-
Prepare the NMR Sample:
-
Accurately weigh 5-10 mg of the purified byproduct.
-
Dissolve in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for these compounds as it will allow for the observation of exchangeable -OH and -NH protons.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
-
-
Acquire Spectra:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a ¹³C{¹H} NMR spectrum.
-
If the structure is not immediately obvious, proceed to acquire 2D spectra (COSY, HSQC) to establish proton-proton and proton-carbon correlations.
-
References
- Ortho effect - Wikipedia. Wikipedia.
- How does the ortho effect affect the basicity of aniline? Quora.
- Ortho-effect in substituted aromatic acids and bases. Chemistry Stack Exchange.
- Steric inhibition of protonation in o-substituted anilines. Physics Forums.
- Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Publications.
- Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Analytical techniques – Knowledge and References. Taylor & Francis Online.
- Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. PubMed.
- Assessment of p-aminophenol oxidation by simulating the process of hair dyeing and occurrence in hair salon wastewater and drinking water from treatment plant. PubMed.
- (PDF) Selective alkylation of aminophenols. ResearchGate.
- Analytical Chemistry Techniques. News-Medical.Net.
- Selective alkylation of the amino group of aminophenols | Download Table. ResearchGate.
- Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Universidad de Alicante.
- Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase. ResearchGate.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Regioselective synthesis of 2-aminophenols from N-arylhydroxylamines. RSC Publishing.
- Selective alkylation of aminophenols. Semantic Scholar.
- Switchable Oxidative Reactions of N-allyl-2-Aminophenols: Palladium-Catalyzed Alkoxyacyloxylation vs an Intramolecular Diels–Alder Reaction. NIH National Center for Biotechnology Information.
- Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2.
- Aminophenols | Request PDF. ResearchGate.
- Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. ACS Publications.
- Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal.
- Analytical Techniques. ScienceDirect.
- Aminophenol: Properties, Production, Reactions And Uses. Chemcess.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. NIH National Center for Biotechnology Information.
- 2-Amino-4-bromo-6-chlorophenol | C6H5BrClNO. PubChem.
- Buchwald–Hartwig amination. Wikipedia.
- Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons. Pearson.
- Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. NIH National Center for Biotechnology Information.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Struggling with Suzuki Reaction. Reddit.
- ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate.
- Suzuki Coupling. Organic Chemistry Portal.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Reactions of Aniline. Chemistry Steps.
- N‐acylation of anilines, primary and secondary amines,and sulfonamides. ResearchGate.
- Buchwald–Hartwig reaction: an update. Semantic Scholar.
- 2-Amino-4-chlorophenol. PubChem.
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Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Analysis of 2-Amino-6-bromo-4-chlorophenol and Its Positional Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Molecular Formula
In the realm of synthetic chemistry and drug discovery, a compound is defined by more than just its molecular formula. The specific spatial arrangement of atoms—its isomerism—governs its physicochemical properties, reactivity, and biological activity. 2-Amino-6-bromo-4-chlorophenol is a substituted phenol of significant interest, belonging to a class of halogenated phenolic compounds that serve as versatile intermediates in medicinal chemistry and organic synthesis.[1] The introduction of halogen atoms can profoundly alter a molecule's lipophilicity, binding affinity, and metabolic stability, making compounds like this valuable building blocks.[1]
However, the synthesis of such a multi-substituted aromatic ring can often lead to the formation of positional isomers—compounds with the same formula but different substituent arrangements. Distinguishing the target molecule from these isomeric impurities is not merely an academic exercise; it is a critical step in ensuring the purity, safety, and efficacy of a final product. This guide provides a comprehensive framework for the comparative analysis of this compound and its key positional isomers, grounded in spectroscopic and chromatographic principles.
The Isomeric Landscape
The target compound, this compound, has the molecular formula C₆H₅BrClNO. Its isomers share this formula but differ in the placement of the amino, bromo, and chloro groups on the phenol ring. For this analysis, we will compare the target compound with two representative and plausible isomers: one where the halogens are swapped, and one where the amino group's position is altered.
-
Target Compound: this compound
-
Isomer A: 2-Amino-4-bromo-6-chlorophenol
-
Isomer B: 4-Amino-2-bromo-6-chlorophenol
Caption: Chemical structures of the target compound and two key positional isomers.
Comparative Physicochemical Properties
Even with identical molecular weights, the different substitution patterns lead to distinct physical properties. These differences, such as melting point, arise from variations in crystal lattice packing and intermolecular forces.
| Property | This compound (Target) | 2-Amino-4-bromo-6-chlorophenol (Isomer A) | 4-Amino-2-bromo-6-chlorophenol (Isomer B) |
| Molecular Formula | C₆H₅BrClNO | C₆H₅BrClNO | C₆H₅BrClNO |
| Molecular Weight | 222.47 g/mol [2] | 222.47 g/mol [3] | 222.47 g/mol |
| CAS Number | 179314-60-4[2] | 855836-14-5[3] | Not readily available |
| Appearance | Solid[2] | Solid | Solid |
| Melting Point | 83-87 °C[2] | No data available | No data available |
Synthetic Pathways: A Question of Regioselectivity
The synthesis of these compounds typically involves a multi-step process, often starting from a less substituted phenol. For the target compound, a common route begins with 2-bromo-4-chlorophenol.[1]
-
Nitration: The precursor is treated with a mixture of nitric acid and sulfuric acid. The strongly activating hydroxyl group directs the electrophilic nitronium ion (NO₂⁺) to an ortho position. In this case, the C6 position is targeted.[1]
-
Reduction: The resulting nitro group is then reduced to an amino group (-NH₂), commonly via catalytic hydrogenation or using reducing agents like iron in acidic media.[1][4]
The synthesis of the isomers would require different starting materials or a strategy that favors different regioselectivity to place the substituents in the desired positions.
Caption: Synthetic workflow for this compound.
Spectroscopic Differentiation: The Analytical Fingerprint
A combination of spectroscopic techniques is essential to unambiguously distinguish between the isomers.
¹H NMR Spectroscopy: Unraveling Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for differentiating positional isomers. The chemical shift and splitting pattern of the aromatic protons are highly sensitive to the electronic effects of neighboring substituents.
-
Target (this compound): This molecule has two protons on the aromatic ring at the C3 and C5 positions. They are adjacent to each other and will split each other into doublets (a two-peak signal). The proton at C3 is flanked by the electron-donating -NH₂ and electron-withdrawing -Cl. The proton at C5 is flanked by -Cl and -Br. These different electronic environments will result in two distinct doublets in the aromatic region of the spectrum (typically 6.5-8.0 ppm).
-
Isomer A (2-Amino-4-bromo-6-chlorophenol): This isomer also has two aromatic protons at C3 and C5, which will appear as two distinct doublets. However, the C5 proton is now adjacent to the -Br and -Cl groups, which will significantly alter its chemical shift compared to the target compound.
-
Isomer B (4-Amino-2-bromo-6-chlorophenol): Similarly, this isomer will show two doublets for its protons at C3 and C5. The C3 proton, being ortho to a bromine and meta to an amino group, will have a very different chemical shift compared to the C3 protons in the other two structures.
Mass Spectrometry (MS): Isotopic Patterns and Fragmentation
While all isomers have the same nominal mass, MS provides crucial information.
-
Molecular Ion (M⁺): All three isomers will exhibit a molecular ion peak cluster corresponding to a mass of ~221/223/225 Da.
-
Isotopic Signature: The real power of MS here lies in the unique isotopic pattern created by the simultaneous presence of bromine and chlorine. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio. Chlorine also has two (³⁵Cl and ³⁷Cl) in a ~3:1 ratio. The combination of these creates a characteristic M⁺, M+2, and M+4 peak cluster whose relative intensities are predictable and can confirm the elemental composition.
-
Fragmentation: Although the molecular ion is the same, the fragmentation pattern upon ionization can differ. The positions of the substituents influence which bonds are most likely to break, potentially leading to daughter ions of different masses or intensities, which can serve as a fingerprint for each isomer.[5][6]
Infrared (IR) Spectroscopy: Functional Group Confirmation
IR spectroscopy is excellent for confirming the presence of functional groups but less powerful for distinguishing positional isomers.
-
All three isomers will show characteristic stretches for the -OH group (broad, ~3200-3600 cm⁻¹) and the -NH₂ group (two sharp peaks, ~3300-3500 cm⁻¹).
-
Differences will be most apparent in the complex "fingerprint region" (below 1500 cm⁻¹), where C-H out-of-plane bending vibrations are sensitive to the substitution pattern on the aromatic ring. While unique for each isomer, interpreting this region can be challenging without reference spectra.
Definitive Separation: An HPLC Protocol
To physically separate the isomers and quantify their relative amounts, High-Performance Liquid Chromatography (HPLC) is the method of choice.[7][8] Positional isomers often present a separation challenge, but tailoring the method can achieve excellent resolution.[9][10]
Caption: General workflow for the separation and analysis of phenolic isomers.
Protocol: Isomer Separation by Reverse-Phase HPLC
-
Objective: To achieve baseline separation of this compound and its positional isomers.
-
Causality of Column Choice: While a standard C18 column can work, aromatic positional isomers often exhibit subtle differences in polarity. A Phenyl-Hexyl column is recommended here.[11][12] The phenyl groups in the stationary phase can induce π-π interactions with the aromatic ring of the analytes.[12][13] These interactions are sensitive to the electron density of the analyte's ring, which is modulated by the specific positions of the electron-withdrawing halogens and electron-donating amino/hydroxyl groups, thereby enhancing selectivity between isomers.[13]
Methodology:
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis or Diode-Array Detector (DAD).
-
Column: Phenyl-Hexyl stationary phase (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid (adjusts pH to ensure consistent ionization state of the phenolic and amino groups).
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C (maintaining a constant temperature ensures reproducible retention times).
-
Detection: UV absorbance at 280 nm. Phenolic compounds generally show strong absorbance around this wavelength.[7] A DAD can be used to acquire full UV spectra to aid in peak identification.
-
Injection Volume: 10 µL.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: Ramp linearly from 30% B to 70% B
-
15-17 min: Hold at 70% B
-
17-18 min: Return to 30% B
-
18-22 min: Column re-equilibration at 30% B
-
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Methanol:Water to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Conclusion
The unambiguous identification of this compound from its positional isomers is a non-trivial but achievable task. A superficial analysis based on a single technique is insufficient. The definitive analytical approach relies on a synergistic combination of methods:
-
Mass Spectrometry confirms the elemental composition and molecular weight.
-
¹H NMR Spectroscopy provides the most direct evidence of the substituent arrangement on the aromatic ring.
-
A well-developed HPLC method , preferably using a stationary phase capable of π-π interactions, allows for the physical separation and quantification of each isomer in a mixture.
By employing this multi-faceted strategy, researchers can ensure the structural integrity and purity of their target compound, a foundational requirement for reliable downstream applications in research and development.
References
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- Mistry, S., & Wenthold, P. G. (2018). Mass spectrometric detection of the Gibbs reaction for phenol analysis. Journal of Mass Spectrometry, 53(10), 947–953.
- Asian Journal of Chemistry. (2013). Optimization Strategy for Isocratic Separation of Halogenated Phenols by Reversed Phase Liquid Chromatography with Methanol-Water Mobile Phase.
- Ogunlaja, A. S., et al. (2018). Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. Journal of Chemistry, 2018, 5604923.
- Purdue University. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Purdue Chemistry.
- BioOne Complete. (2005). Ultraviolet Absorption Spectra of Substituted Phenols: A Computational Study.
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- National Center for Biotechnology Information. (n.d.). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process. PMC - NIH.
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- Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??.
- International Journal of Chemical Studies. (2017). Separation and determination of cresol isomers (Ortho, Meta, Para).
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- ResearchGate. (n.d.). ¹H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol.
- PrepChem.com. (n.d.). Preparation of 2-amino-4-chlorophenol.
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- ACS Publications. (2023). Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education.
- Doc Brown's Chemistry. (n.d.). 7 constitutional isomers of molecular formula C4H10O.
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A Researcher's Guide to Halogenated Aminophenols: A Reactivity Comparison of Brominated vs. Chlorinated Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Choice of a Halogen in Drug Scaffolds
Halogenated aminophenols are cornerstone building blocks in medicinal chemistry, serving as versatile intermediates in the synthesis of a vast array of pharmaceuticals, dyes, and agrochemicals.[1] The strategic incorporation of a bromine or chlorine atom onto the aminophenol scaffold is not merely an exercise in molecular decoration; it is a critical decision that profoundly influences the downstream synthetic possibilities and the ultimate biological profile of the target molecule. This guide provides an in-depth, evidence-based comparison of the reactivity of brominated versus chlorinated aminophenols, empowering chemists to make more informed and strategic decisions in their synthetic design. We will explore the fundamental physicochemical differences that govern their reactivity and provide practical, data-driven insights into their performance in key synthetic transformations vital to drug discovery.
The Decisive Factor: Why Bromides Are More Reactive in Cross-Coupling Reactions
In the realm of modern drug development, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are indispensable tools for constructing complex molecular architectures.[2][3] When comparing brominated and chlorinated aminophenols in these transformations, a clear and consistent trend emerges: brominated analogs are significantly more reactive .[2]
This enhanced reactivity is fundamentally rooted in the difference in carbon-halogen (C-X) bond strengths. The carbon-bromine (C-Br) bond is inherently weaker and more easily broken than the robust carbon-chlorine (C-Cl) bond.[2][4] This is the critical factor in what is often the rate-determining step of the catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) catalyst.[2][5][6] The lower bond dissociation energy of the C-Br bond translates to a lower activation energy for this crucial step, allowing the reaction to proceed more readily, often under milder conditions and with lower catalyst loadings.[2]
The general reactivity trend for aryl halides in these reactions is well-established: I > Br > OTf >> Cl.[7][8] While recent advances in ligand design have made the coupling of more economical aryl chlorides increasingly feasible, aryl bromides remain the substrate of choice for ensuring higher yields and more reliable reaction outcomes, especially in complex, late-stage syntheses.[2]
Comparative Reactivity Data
The following table summarizes the general reactivity trends and typical conditions required for the Suzuki-Miyaura coupling of bromo- and chloro-substituted aminophenols.
| Feature | Brominated Aminophenol | Chlorinated Aminophenol | Rationale & Citation |
| Relative Reactivity | High | Low | The weaker C-Br bond facilitates a faster rate-determining oxidative addition step.[2][5] |
| Typical Catalyst Loading | Lower (e.g., 0.5 - 2 mol%) | Higher (e.g., 2 - 5 mol% or more) | More forcing conditions are needed to cleave the stronger C-Cl bond.[6] |
| Ligand Requirements | Standard phosphine ligands (e.g., PPh₃, P(tBu)₃) are often sufficient. | Often requires specialized, bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands to promote oxidative addition.[9] | |
| Reaction Temperature | Milder (Room Temperature to ~80 °C) | Harsher (Often >100 °C) | Higher thermal energy is required to overcome the activation barrier for C-Cl bond cleavage.[4] |
| Reaction Time | Shorter | Longer | Faster kinetics of the oxidative addition step leads to quicker reaction completion.[2] |
Reactivity in Other Key Transformations
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution (EAS) reactions like nitration, halogenation, or Friedel-Crafts acylation, the powerful activating, ortho-, para-directing effects of the amino (-NH₂) and hydroxyl (-OH) groups dominate the reactivity of the aromatic ring.[10] Both bromine and chlorine are deactivating groups due to their inductive electron-withdrawing (-I) effect, but they are also ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance (+R).[11][12]
Chlorine is more electronegative than bromine, exerting a stronger deactivating inductive pull. Consequently, chlorinated aminophenols are generally slightly less reactive towards electrophiles than their brominated counterparts .[13] However, this difference is often subtle, and the regiochemical outcome is primarily dictated by the potent -NH₂ and -OH substituents.
Nucleophilicity of Amino and Hydroxyl Groups
The primary role of the amino and hydroxyl groups on the aminophenol scaffold is to act as nucleophiles, for instance, in acylation or alkylation reactions. The halogen substituent, being remote from these functional groups, exerts only a minor electronic influence. The stronger electron-withdrawing nature of chlorine might slightly decrease the electron density on the nitrogen and oxygen atoms compared to bromine, but this effect is generally considered negligible in dictating the outcome of synthetic reactions. For all practical purposes, the nucleophilicity of the -NH₂ and -OH groups is comparable between the two halogenated analogs.
Experimental Protocol: Competitive Suzuki-Miyaura Coupling
This self-validating protocol is designed to directly and quantitatively compare the reactivity of a brominated aminophenol against its chlorinated analog. By placing both substrates in the same flask to compete for a limited amount of a coupling partner, the relative consumption of starting materials provides a clear measure of their comparative reactivity.
Objective: To determine the relative reaction rates of 2-bromo-4-aminophenol and 2-chloro-4-aminophenol in a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid.
Materials:
-
2-bromo-4-aminophenol (1.0 mmol, 1.0 equiv)
-
2-chloro-4-aminophenol (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (0.9 mmol, 0.9 equiv, the limiting reagent)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 0.02 equiv)
-
Triphenylphosphine [PPh₃] (0.08 mmol, 0.08 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv)
-
Dioxane (10 mL)
-
Water (2 mL)
-
Internal Standard (e.g., Dodecane, 1.0 mmol)
Procedure:
-
To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-4-aminophenol, 2-chloro-4-aminophenol, phenylboronic acid, potassium carbonate, and the internal standard.
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the dioxane and water. Stir the mixture to form a suspension.
-
In a separate vial, pre-mix the Pd(OAc)₂ and PPh₃ in 1 mL of dioxane. Add this catalyst solution to the reaction flask via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by taking small aliquots at regular time intervals (e.g., 15 min, 30 min, 1h, 2h, 4h).
-
Quench each aliquot with water and extract with ethyl acetate. Analyze the organic layer by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quantify the disappearance of the 2-bromo-4-aminophenol and 2-chloro-4-aminophenol peaks relative to the constant peak of the internal standard.
Expected Outcome: The GC-MS analysis will show a significantly faster consumption of the 2-bromo-4-aminophenol compared to the 2-chloro-4-aminophenol, providing direct evidence of its higher reactivity in Suzuki-Miyaura coupling.
Visualizing the Mechanistic Difference
The following diagrams illustrate the critical step in palladium-catalyzed cross-coupling and a decision-making workflow for substrate selection.
Caption: Catalytic cycle for Suzuki-Miyaura coupling.
Caption: Decision workflow for selecting a halogenated aminophenol.
Conclusion and Strategic Recommendations
The choice between a brominated and a chlorinated aminophenol intermediate is a critical decision in synthetic strategy with significant practical consequences.
-
For Palladium-Catalyzed Cross-Coupling Reactions: Brominated aminophenols are the unequivocally superior choice. Their higher reactivity translates to milder reaction conditions, lower catalyst loadings, shorter reaction times, and generally higher and more reproducible yields. This is particularly crucial in complex, multi-step syntheses where efficiency and reliability are paramount.
-
For Other Transformations: In reactions that do not involve the cleavage of the carbon-halogen bond, such as electrophilic aromatic substitution or nucleophilic attack by the amino/hydroxyl groups, the differences in reactivity are far less pronounced. In these cases, the decision can be guided by other factors such as the cost, commercial availability, and safety profile of the specific isomer required.
By understanding the fundamental principles of reactivity outlined in this guide, researchers can better navigate the synthetic landscape, optimizing their reaction designs to accelerate the discovery and development of novel chemical entities.
References
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- BenchChem. (2025). Reactivity of C-Br vs C-Cl bonds in 1-Bromo-3,5-dichlorobenzene.
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- Gong, Y., & Chen, F. (2010). Practical synthesis of lapatinib. ResearchGate.
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- BenchChem. (2025). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.
- Gou, S., et al. (2014). Design and synthesis of Lapatinib derivatives containing a branched side chain as HER1/HER2 targeting antitumor drug candidates. European Journal of Medicinal Chemistry, 87, 264-274.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Commandeur, J. N., et al. (1995). The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. Biochemical Pharmacology, 49(9), 1235-1248.
- National Institutes of Health. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method.
- Wikipedia. (n.d.). Electrophilic aromatic substitution.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 259-295.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination - Reagent Guides.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Taylor & Francis. (n.d.). Electrophilic aromatic substitution – Knowledge and References.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
- Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions.
- Wikipedia. (n.d.). Suzuki reaction.
- BYJU'S. (n.d.). Electrophilic Aromatic Substitution Reaction.
- Chopra, H. (2021, July 27). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET [Video]. YouTube.
- Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. ResearchGate.
- ACS Publications. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method.
- Westin, J. (n.d.). Electrophilic Aromatic Substitution - Organic Chemistry. Jack Westin.
- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
- ResearchGate. (2025). Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system.
- Adamu, U., et al. (2025). The influence of halogen-substituted anisaldehyde and aminophenol precursors on the solid-state molecular conformation and antiproliferative activity of resulting Schiff bases. Bioorganic Chemistry, 158, 108638.
- Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 259-295.
- BenchChem. (2025). Application Notes: Utilizing 2-Bromo-4-fluorophenol in the Synthesis of Novel Enzyme Inhibitors.
- Master Organic Chemistry. (2018, March 5). Why are halogens ortho-, para- directors?
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A Spectroscopic Guide to the Synthesis of 2-Amino-6-bromo-4-chlorophenol: A Comparative Analysis with Starting Materials
This guide provides an in-depth spectroscopic comparison of the synthetic product, 2-Amino-6-bromo-4-chlorophenol, with its primary starting material, 2-Amino-4-chlorophenol. The successful synthesis is validated through a multi-technique analysis, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy. This document is intended for researchers, scientists, and professionals in drug development who rely on precise analytical confirmation of chemical transformations.
Introduction: The Rationale for Synthesis and Spectroscopic Verification
The synthesis of this compound is a classic example of electrophilic aromatic substitution. The starting material, 2-Amino-4-chlorophenol, possesses a phenol ring that is highly activated by two strong ortho, para-directing groups: the hydroxyl (-OH) and amino (-NH₂) groups. In this reaction, elemental bromine (Br₂) serves as the electrophile.
Given that the position para to the hydroxyl group is already occupied by a chlorine atom, and one ortho position is occupied by the amino group, the incoming electrophile (Br⁺) is directed to the vacant C6 position, which is ortho to the hydroxyl group and meta to the amino and chloro groups. Verifying this specific regiochemical outcome is paramount and requires a detailed spectroscopic investigation to confirm the incorporation of bromine at the intended position and rule out the formation of undesired isomers. Spectroscopic analysis provides an unambiguous fingerprint of the molecular structure, confirming the successful conversion of the starting material to the desired product.
Synthesis Workflow Overview
The bromination of 2-Amino-4-chlorophenol is typically achieved by treating it with a source of electrophilic bromine. The reaction proceeds as a direct substitution on the aromatic ring.
Caption: Reaction scheme for the synthesis of this compound.
Comparative Spectroscopic Analysis
The following sections detail the spectroscopic differences between the starting material and the final product, providing clear evidence of the chemical transformation.
Mass Spectrometry (MS): The Definitive Proof of Bromination
Mass spectrometry is the most powerful initial technique to confirm the successful incorporation of a bromine atom. This is due to the unique and characteristic isotopic distribution of both chlorine (³⁵Cl and ³⁷Cl) and bromine (⁷⁹Br and ⁸¹Br)[1].
-
Starting Material (2-Amino-4-chlorophenol): The molecular ion peak will appear as a pair of peaks (M⁺ and M+2) with an approximate intensity ratio of 3:1, characteristic of a single chlorine atom.
-
Product (this compound): The molecular ion peak will be a complex cluster of peaks (M⁺, M+2, M+4) due to the combined isotopic patterns of one chlorine atom and one bromine atom. The presence of bromine is confirmed by the nearly 1:1 ratio of the ⁷⁹Br and ⁸¹Br isotopes[1]. This distinctive pattern is an unambiguous indicator of successful bromination.
| Compound | Formula | Molecular Weight ( g/mol ) | Expected Molecular Ion (m/z) and Isotopic Pattern |
| 2-Amino-4-chlorophenol | C₆H₆ClNO | 143.57[2][3][4] | 143 (M⁺) , 145 (M+2). Relative intensity ~3:1. |
| This compound | C₆H₅BrClNO | 222.47[5][6][7] | 221 (M⁺) , 223 (M+2), 225 (M+4). Complex pattern due to ¹²C/¹³C, ³⁵Cl/³⁷Cl, and ⁷⁹Br/⁸¹Br isotopes. |
¹H NMR Spectroscopy: Mapping Proton Environments
¹H NMR spectroscopy provides direct evidence of substitution on the aromatic ring by tracking the number and position of proton signals.
-
Starting Material (2-Amino-4-chlorophenol): The aromatic region of the spectrum displays signals for three distinct protons on the benzene ring.
-
Product (this compound): The introduction of the bromine atom onto the ring displaces one of the aromatic protons. Consequently, the ¹H NMR spectrum of the product will show signals for only two aromatic protons. The disappearance of one aromatic signal is a key indicator of a successful substitution reaction.
| Compound | Aromatic Protons (δ, ppm) | -NH₂ Protons (δ, ppm) | -OH Proton (δ, ppm) |
| 2-Amino-4-chlorophenol | ~6.38 - 6.61 (3H, multiplet)[8][9] | ~4.80 (2H, broad singlet)[9] | ~9.25 (1H, broad singlet)[9] |
| This compound | Expected ~6.8 - 7.5 (2H) | Expected ~5.0 (2H, broad singlet) | Expected ~9.5 (1H, broad singlet) |
| (Note: Predicted shifts for the product are based on the expected electronic effects of the substituents. Actual values may vary based on solvent and concentration.) |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR confirms the structural changes to the carbon framework of the molecule. While both the starting material and product have six unique aromatic carbons, the chemical shifts are altered significantly by the presence of the bromine substituent. The carbon atom directly bonded to the bromine (C6) will experience a substantial shift in its resonance frequency.
| Compound | Aromatic Carbon Signals (δ, ppm) | Key Differentiating Feature |
| 2-Amino-4-chlorophenol | 143.4, 139.0, 123.5, 115.8, 115.7, 113.9[9] | Six distinct signals corresponding to the aromatic carbons. |
| This compound | Six distinct signals expected. | The signal for the C-Br carbon (C6) is expected to be significantly shifted compared to the corresponding C-H carbon in the starting material. |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is used to identify the functional groups present in a molecule. While many peaks will be common to both the starting material and the product (e.g., O-H and N-H stretches), the key differentiator is the appearance of a new absorption band in the fingerprint region corresponding to the C-Br bond.
-
Starting Material (2-Amino-4-chlorophenol): The spectrum is characterized by broad O-H and N-H stretching bands, aromatic C-H stretches, and C=C ring stretches.
-
Product (this compound): The spectrum will retain the characteristic peaks of the starting material but will also feature a new, moderately intense band in the lower frequency region (typically 600-500 cm⁻¹), which is characteristic of a C-Br stretching vibration.
| Functional Group | 2-Amino-4-chlorophenol (cm⁻¹) | This compound (cm⁻¹) | Rationale for Change |
| O-H Stretch (phenol) | ~3400-3300 (broad) | ~3400-3300 (broad) | No significant change expected. |
| N-H Stretch (amine) | ~3300-3200 (doublet) | ~3300-3200 (doublet) | No significant change expected. |
| C-H Stretch (aromatic) | ~3100-3000 | ~3100-3000 | No significant change expected. |
| C=C Stretch (aromatic) | ~1600-1450 | ~1600-1450 | No significant change expected. |
| C-Br Stretch | Absent | Present (~600-500) | Appearance of this band confirms bromine incorporation. |
Experimental Protocols
To ensure reproducibility and scientific validity, the following standard protocols should be employed for data acquisition.
Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the sample (starting material or product) and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Place the tube in the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.
-
Data Acquisition: Acquire a ¹H NMR spectrum using a standard single-pulse experiment. Acquire a ¹³C NMR spectrum using a proton-decoupled pulse program.
-
Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).
Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly in an agate mortar and pestle.
-
Pellet Pressing: Transfer the powdered mixture to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Background Scan: Perform a background scan with an empty sample compartment to account for atmospheric H₂O and CO₂.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Protocol: Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer using an Electrospray Ionization (ESI) source. ESI is a soft ionization technique that typically keeps the molecule intact, allowing for clear observation of the molecular ion.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range (e.g., 100-300 amu).
-
Analysis: Analyze the resulting spectrum for the molecular ion peak and its characteristic isotopic pattern.
Conclusion: A Unified Spectroscopic Narrative
The successful synthesis of this compound from 2-Amino-4-chlorophenol is conclusively demonstrated by the convergence of evidence from multiple spectroscopic techniques.
Caption: Summary of spectroscopic evidence confirming the synthesis.
Specifically:
-
Mass Spectrometry provides definitive proof of the elemental composition change, showing the addition of one bromine atom through the characteristic isotopic cluster.
-
¹H NMR Spectroscopy confirms the substitution on the aromatic ring by showing the reduction in the number of aromatic protons from three to two.
-
FT-IR Spectroscopy verifies the introduction of the new functional bond with the appearance of the C-Br stretching vibration.
Together, these techniques provide a self-validating and trustworthy confirmation of the product's identity and purity, essential for any subsequent research or development activities.
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Validation of a Synthetic Route to 2-Amino-6-bromo-4-chlorophenol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-bromo-4-chlorophenol is a halogenated aminophenol of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring amino, bromo, and chloro groups on a phenolic ring, provides a versatile scaffold for the development of novel pharmaceutical agents and other complex organic molecules. The presence of multiple reactive sites allows for diverse chemical modifications, making it a valuable building block in the synthesis of targeted therapies and functional materials.
This guide provides a comprehensive validation and comparison of synthetic routes to this compound. We will present a detailed analysis of the most plausible synthetic pathway, a two-step route involving nitration followed by reduction, and compare it with a viable alternative approach: direct bromination. This objective comparison, supported by experimental data from analogous reactions, will assist researchers in selecting the most efficient and practical method for their specific needs.
Comparative Analysis of Synthetic Routes
Two primary synthetic strategies for the preparation of this compound are evaluated in this guide:
-
Route 1: Nitration and Subsequent Reduction. This is a classical and widely applicable method for the introduction of an amino group onto an aromatic ring. It involves the nitration of a suitable precursor, in this case, 2-bromo-4-chlorophenol, followed by the reduction of the resulting nitro intermediate.
-
Route 2: Direct Bromination. This approach involves the direct electrophilic bromination of an aminophenol derivative. The success of this route is highly dependent on the regioselectivity of the bromination reaction, which is influenced by the directing effects of the existing amino and hydroxyl groups.
The following table summarizes the key performance indicators for each route, based on established experimental data for analogous transformations.
| Parameter | Route 1: Nitration/Reduction (Projected) | Route 2: Direct Bromination (Analogous) |
| Starting Material | 2-Bromo-4-chlorophenol | 2-Amino-4-chlorophenol |
| Key Transformations | 1. Electrophilic Nitration2. Nitro Group Reduction | 1. Electrophilic Bromination |
| Reagents | 1. HNO₃/H₂SO₄2. Fe/HCl or Hydrazine Hydrate | Br₂ in Chlorobenzene with catalyst |
| Overall Yield | Good to Excellent (estimated) | >98% (for analogous 4-bromo-2-chlorophenol)[1] |
| Purity | High (with purification) | High (>99%)[1] |
| Number of Steps | 2 | 1 |
| Key Advantages | Reliable and well-established chemistry. | High yield and purity in a single step. |
| Potential Challenges | Handling of strong acids and potential for side reactions during nitration. | Control of regioselectivity during bromination. |
Experimental Protocols
Route 1: Synthesis via Nitration and Reduction (Projected Protocol)
This two-step synthesis is a robust and logical approach to this compound.
The introduction of a nitro group at the position ortho to the hydroxyl group is a critical step. The reaction conditions are adapted from established protocols for the nitration of similar phenolic compounds.[2]
Experimental Procedure:
-
In a flask equipped with a stirrer and a dropping funnel, dissolve 2-bromo-4-chlorophenol in a suitable solvent such as acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at 0-5 °C for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the crude product.
-
Filter the solid, wash with cold water until the washings are neutral, and dry to obtain crude 2-bromo-6-nitro-4-chlorophenol.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
The reduction of the nitro group can be effectively achieved using various reducing agents. A common and effective method involves the use of iron in an acidic medium, as detailed in a procedure for the reduction of a similar nitro compound.[3] Alternatively, catalytic hydrogenation or other reducing agents like hydrazine hydrate can be employed.[4][5]
Experimental Procedure (using Iron):
-
In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, add finely powdered iron shavings and water.
-
Add a small amount of concentrated hydrochloric acid to activate the iron and heat the mixture to near boiling.
-
Add the crude 2-bromo-6-nitro-4-chlorophenol from Step 1 in portions to the stirred mixture.
-
After the addition is complete, continue heating and stirring until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and make it basic with a sodium hydroxide solution to precipitate iron salts.
-
Filter the mixture while hot and wash the filter cake with hot water.
-
Acidify the filtrate with hydrochloric acid to precipitate the crude this compound.
-
Collect the product by filtration, wash with a small amount of cold water, and dry.
-
Further purification can be achieved by recrystallization.
Route 2: Synthesis via Direct Bromination (Analogous Protocol)
This route offers a more direct approach. The following protocol is based on a patented high-yield synthesis of 4-bromo-2-chlorophenol from 2-chlorophenol and can be adapted for the bromination of 2-amino-4-chlorophenol.[1] The key to this synthesis is the use of a catalyst to control the regioselectivity of the bromination.
Experimental Procedure:
-
Dissolve 2-amino-4-chlorophenol in an inert solvent such as chlorobenzene in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Add a catalytic amount of a phase-transfer catalyst (e.g., triethylamine hydrochloride).
-
Cool the mixture to 5-10 °C.
-
Slowly add a solution of bromine in chlorobenzene dropwise over several hours while maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for an additional hour.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by distillation or recrystallization to yield high-purity this compound.
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, as well as signals for the amino (-NH₂) and hydroxyl (-OH) protons. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern. For the related compound, 2-amino-4-chlorophenol, the aromatic protons appear at approximately δ 6.61, 6.61, and 6.38 ppm in DMSO-d₆.[6] The amino protons appear as a broad singlet around δ 4.80 ppm, and the hydroxyl proton as a singlet around δ 9.25 ppm.[6]
-
¹³C NMR: The carbon NMR spectrum will show six distinct signals for the aromatic carbons. The chemical shifts will be influenced by the electron-donating and withdrawing effects of the substituents. For 2-amino-4-chlorophenol, the aromatic carbons appear at approximately δ 143.42, 139.00, 123.50, 115.75, 115.66, and 113.86 ppm in DMSO-d₆.[6]
-
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (222.47 g/mol ). The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one bromine and one chlorine atom.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique to assess the purity of the final product and can be used to quantify any impurities.
Visualization of Synthetic Pathways
The following diagrams illustrate the synthetic workflows described in this guide.
Caption: Workflow for the synthesis of this compound via nitration and reduction.
Caption: Workflow for the synthesis of this compound via direct bromination.
Conclusion
This guide has presented a detailed comparison of two viable synthetic routes to this compound. The two-step nitration and reduction pathway (Route 1) is a well-established and reliable method, though it involves multiple steps and the use of strong acids. The direct bromination of 2-amino-4-chlorophenol (Route 2), based on analogous reactions, presents a highly efficient, single-step alternative with the potential for excellent yield and purity.
The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including the availability of starting materials, desired scale of the reaction, and equipment. For high-throughput synthesis, the direct bromination route may be preferable due to its efficiency. For robustness and predictability, the nitration/reduction sequence offers a more traditional and thoroughly documented approach. The experimental protocols and characterization data provided in this guide serve as a valuable resource for the successful synthesis and validation of this compound in a research and development setting.
References
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- Amazon Web Services. 13C-NMR Spectroscopy.
- Google Patents. (1980). Process for producing 4-bromo-2-chlorophenols.
- Google Patents. (2014). Synthetic method of 2-chloro-4-aminophenol.
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Comparative Guide to Purity Verification of Synthesized 2-Amino-6-bromo-4-chlorophenol by HPLC
Abstract
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized intermediates like 2-Amino-6-bromo-4-chlorophenol is a critical, non-negotiable step. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for purity verification. Grounded in scientific principles and practical expertise, this document details a robust, self-validating HPLC protocol, explains the rationale behind its parameters, and offers insights into data interpretation. Our objective is to equip you with the knowledge to implement a reliable purity assessment strategy, ensuring the quality and integrity of your pharmaceutical development pipeline.
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
This compound is a key building block in the synthesis of various pharmaceutical agents. Its molecular structure, featuring amino, hydroxyl, bromo, and chloro functional groups, makes it a versatile precursor. However, the very reactivity that makes it valuable also presents challenges in its synthesis, often leading to a range of process-related impurities and degradation products. According to the International Council for Harmonisation (ICH) guidelines, any component of a new drug substance that is not the desired chemical entity is considered an impurity.[1] The presence of these impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2]
Therefore, a robust and validated analytical method for purity verification is not merely a quality control measure; it is a fundamental requirement for regulatory compliance and patient safety.[3] High-Performance Liquid Chromatography (HPLC) has emerged as the gold standard for this purpose due to its high precision, versatility, and sensitivity in separating complex mixtures.[4][5]
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₅BrClNO | [6] |
| Molecular Weight | 222.47 g/mol | [6] |
| Melting Point | 83-87 °C | [7] |
| Appearance | Solid | |
| CAS Number | 179314-60-4 | [6] |
Comparative Analysis of Purity Verification Methods
While HPLC is the preferred method for purity analysis of pharmaceutical intermediates, a comprehensive understanding of alternative techniques provides valuable context and highlights the strengths of a chromatographic approach.
High-Performance Liquid Chromatography (HPLC)
HPLC is recognized as one of the most precise methods for separating analytes from impurities and degradation products.[4] Its advantages lie in its high sensitivity, the wide range of available stationary phases for enhanced resolution, and its relatively short analysis time.[4]
Advantages:
-
High Resolution and Specificity: Capable of separating structurally similar impurities.
-
Quantitative Accuracy: Provides precise quantification of impurities.
-
Method Validation: Well-established guidelines from regulatory bodies like the ICH for method validation ensure reliability and reproducibility.[8][9]
-
Versatility: Applicable to a wide range of compounds and adaptable with various detectors (e.g., UV, MS).[4][5]
Limitations:
-
Complexity: Method development can be time-consuming and requires expertise.[8]
-
Cost: Instrumentation and high-purity solvents can be expensive.
Alternative Techniques
| Method | Principle | Advantages | Disadvantages |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a stationary phase on a plate and a liquid mobile phase. | Simple, rapid, and cost-effective for qualitative screening. | Lower resolution and sensitivity compared to HPLC; not ideal for quantification. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Excellent for analyzing residual solvents and other volatile impurities.[5] | Not suitable for non-volatile or thermally labile compounds like this compound without derivatization. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Can quickly analyze the absolute purity of highly crystalline compounds (>98.5%) without a reference standard.[1] | Not suitable for amorphous materials or substances that decompose upon melting; does not identify individual impurities.[1] |
| Spectrophotometry (UV-Vis, FT-IR) | Measures the absorption of light by a substance. | Rapid and simple for quantitative analysis of the main component if no impurities interfere with the absorbance spectrum.[2] | Lacks the specificity to separate and quantify individual impurities that may have similar chromophores.[2] |
| Melting Point and Boiling Point Determination | Impurities typically lower and broaden the melting point range of a pure substance.[10] | A simple and inexpensive method to get a preliminary indication of purity.[10] | Non-specific and only effective for detecting significant levels of impurities.[10] |
| Colorimetric Methods | Chemical reactions that produce a color change in the presence of specific impurities. | Can be highly specific for certain known impurities and useful for limit tests.[10] | Not a comprehensive purity assessment method as it only targets specific impurities. |
Given the stringent purity requirements in the pharmaceutical industry, HPLC remains the most suitable and authoritative method for the comprehensive analysis of synthesized this compound.
A Validated HPLC Protocol for Purity Verification
The following protocol is a robust, self-validating system designed for the accurate purity assessment of this compound. The choice of a reversed-phase C18 column is based on the non-polar nature of the analyte, while the mobile phase composition is optimized for efficient separation from potential impurities.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | The C18 stationary phase provides excellent retention and separation for aromatic compounds like this compound. The column dimensions and particle size offer a good balance between resolution and analysis time. |
| Mobile Phase | Acetonitrile and Water (with 0.1% Trifluoroacetic Acid) | Acetonitrile is a common organic modifier in reversed-phase HPLC. The addition of a small amount of trifluoroacetic acid helps to protonate silanol groups on the stationary phase, reducing peak tailing and improving peak shape for the amine-containing analyte. |
| Gradient Elution | Start with a lower concentration of acetonitrile and gradually increase. | A gradient elution is necessary to separate impurities with a wide range of polarities. It allows for the elution of more polar impurities early in the run while ensuring that less polar impurities are eluted within a reasonable time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times.[11] |
| Detection Wavelength | 280 nm | This wavelength is chosen based on the UV absorbance spectrum of the phenol chromophore, providing good sensitivity for the analyte and related impurities. |
| Injection Volume | 10 µL | A standard injection volume to avoid column overloading. |
Experimental Workflow
The following diagram illustrates the key steps in the HPLC purity verification process.
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A Comparative Guide to the Biological Activity of 2-Amino-6-bromo-4-chlorophenol and Other Substituted Phenols
Introduction: Unraveling the Therapeutic Potential of Substituted Phenols
Substituted phenols represent a versatile class of organic compounds with a wide spectrum of biological activities, underpinning their significance in medicinal chemistry and drug development. The precise nature and positioning of substituent groups on the phenolic ring can dramatically influence their antioxidant, antimicrobial, and anticancer properties. This guide provides a comparative analysis of the biological activity of 2-Amino-6-bromo-4-chlorophenol, a halogenated aminophenol, against a range of other substituted phenols.
Due to the limited direct experimental data on this compound in publicly accessible literature, this guide will leverage established structure-activity relationship (SAR) principles. By examining the biological activities of structurally related phenols, we can extrapolate and predict the potential efficacy of our target compound. This approach not only provides a valuable framework for understanding the functional consequences of specific chemical modifications but also guides future research and development efforts.
Structure-Activity Relationships: The Key to Unlocking Phenolic Activity
The biological activity of substituted phenols is intrinsically linked to their chemical structure. Key structural features that dictate their efficacy include:
-
The Phenolic Hydroxyl Group: This group is central to the antioxidant activity of phenols, acting as a hydrogen donor to neutralize free radicals.[1] The ease with which this hydrogen is donated is influenced by the other substituents on the aromatic ring.
-
Nature and Position of Substituents: Electron-donating groups (e.g., amino, alkyl) can enhance antioxidant activity by stabilizing the resulting phenoxyl radical. Conversely, electron-withdrawing groups (e.g., halogens, nitro) can modulate activity and introduce other biological properties. The position of these substituents (ortho, meta, or para) is also critical in determining the molecule's overall electronic and steric properties.
-
Halogenation: The introduction of halogen atoms (F, Cl, Br, I) can significantly impact a phenol's lipophilicity, electronic properties, and, consequently, its biological activity. Halogenation can enhance antimicrobial and anticancer activities, although the specific effect depends on the type of halogen and its position.[2][3][4]
-
Amino Group: The presence of an amino group can contribute to the antioxidant potential and introduce unique biological activities, including pro-oxidant effects in the presence of metal ions.[5]
The interplay of these structural features creates a complex landscape of biological activities, making a systematic comparative analysis essential for identifying promising therapeutic candidates.
Comparative Analysis of Biological Activities
To provide a robust comparison, we will evaluate the performance of this compound (hypothetically, based on SAR) against other well-characterized substituted phenols across three key biological activities: antioxidant, antimicrobial, and anticancer.
Antioxidant Activity
The antioxidant capacity of phenols is their ability to scavenge free radicals, thereby mitigating oxidative stress, a key factor in numerous diseases.[6] The most common mechanism involves the donation of a hydrogen atom from the hydroxyl group to a free radical.
Predicted Antioxidant Profile of this compound:
Based on its structure, the antioxidant activity of this compound is expected to be influenced by a combination of factors:
-
Amino Group: The ortho-amino group is an electron-donating group, which should enhance the hydrogen-donating ability of the phenolic hydroxyl group and contribute to radical scavenging.
-
Halogens: The bromo and chloro substituents are electron-withdrawing, which might slightly diminish the classical hydrogen-donating antioxidant capacity. However, halogenation can also contribute to overall antioxidant effects through other mechanisms.
Comparative Antioxidant Data of Substituted Phenols:
| Compound | Structure | Antioxidant Activity (IC50, DPPH Assay) | Reference |
| This compound | This compound | Hypothesized Moderate Activity | - |
| 4-Aminophenol | 4-Aminophenol | Potent | [5] |
| 2,4,6-Trichlorophenol | 2,4,6-Trichlorophenol | Weak | [7] |
| Bromophenol Derivatives | Various | Potent | [8][9] |
| Butylated Hydroxytoluene (BHT) | Butylated Hydroxytoluene (BHT) | Potent (Standard) | [9] |
Experimental Protocol: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging activity of compounds.
Workflow for DPPH Assay
Caption: Workflow of the DPPH radical scavenging assay.
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the test compound and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.
-
-
Reaction:
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the test compound or standard solutions to the respective wells.
-
For the blank, add methanol instead of the test compound.
-
-
Incubation:
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] * 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.
-
Antimicrobial Activity
Substituted phenols are known for their antimicrobial properties, which are often attributed to their ability to disrupt cell membranes and interfere with essential cellular processes.
Predicted Antimicrobial Profile of this compound:
The presence of multiple halogen atoms on the phenolic ring of this compound suggests a potential for significant antimicrobial activity. Halogenation increases the lipophilicity of the molecule, which can facilitate its penetration through the microbial cell membrane.
Comparative Antimicrobial Data of Substituted Phenols:
| Compound | Target Organism | Antimicrobial Activity (MIC, µg/mL) | Reference |
| This compound | S. aureus, E. coli | Hypothesized Moderate to High Activity | - |
| 4-Aminophenol Derivatives | S. aureus, B. subtilis | Active | [10][11] |
| Bromophenol Derivatives | S. aureus, MRSA | Potent | [12] |
| Phenol | S. aureus, E. coli | 1000-2000 | - |
| Ciprofloxacin (Standard) | S. aureus, E. coli | <1 | - |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Workflow for MIC Determination (Broth Microdilution)
Caption: Workflow for MIC determination using the broth microdilution method.
-
Preparation:
-
Perform serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL).
-
-
Inoculation:
-
Inoculate each well containing the diluted compound with the bacterial suspension.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Anticancer Activity
Many substituted phenols have demonstrated cytotoxic effects against various cancer cell lines. Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.
Predicted Anticancer Profile of this compound:
The combination of an aminophenol scaffold with multiple halogen substituents suggests that this compound could possess significant anticancer activity. Halogenated phenols have been shown to be potent inhibitors of various kinases and can induce apoptosis in cancer cells.[3][4][13]
Comparative Anticancer Data of Substituted Phenols:
| Compound | Cancer Cell Line | Anticancer Activity (IC50, µM) | Reference |
| This compound | K562 (Leukemia) | Hypothesized Potent Activity | - |
| Bromophenol Derivatives | K562 (Leukemia) | Potent | [13] |
| Aminophenol Derivatives | Various | Active | [14] |
| Doxorubicin (Standard) | K562 (Leukemia) | <1 | - |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cytotoxicity.
-
Cell Seeding and Treatment:
-
Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control.
-
-
Incubation:
-
Incubate the cells for a specific period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution at approximately 570 nm using a microplate reader.
-
-
Calculation:
-
Cell viability is expressed as a percentage of the control.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
-
Conclusion and Future Directions
While direct experimental data for this compound is currently lacking, a comprehensive analysis of structure-activity relationships within the substituted phenol class provides a strong foundation for predicting its biological potential. The presence of both an electron-donating amino group and electron-withdrawing halogen substituents suggests a complex and potentially potent biological profile. It is hypothesized that this compound will exhibit moderate antioxidant activity and significant antimicrobial and anticancer properties.
This comparative guide underscores the importance of systematic in vitro evaluation to validate these hypotheses. Future research should focus on synthesizing this compound and subjecting it to the standardized biological assays detailed herein. Such studies will not only elucidate the specific activities of this compound but also contribute to a deeper understanding of the structure-activity relationships governing the therapeutic potential of substituted phenols. The insights gained will be invaluable for the rational design and development of novel phenolic compounds as promising candidates for future drug discovery efforts.
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- 10. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 11. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthetic methods for 2-Amino-6-bromo-4-chlorophenol
Introduction
2-Amino-6-bromo-4-chlorophenol is a halogenated aromatic compound of significant interest to the pharmaceutical and chemical industries. Its trifunctional nature, featuring amino, hydroxyl, and two distinct halogen substituents, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs) and materials with novel properties. The precise arrangement of these functional groups on the phenyl ring presents a unique synthetic challenge, demanding careful consideration of regioselectivity and reaction conditions.
This guide provides a head-to-head comparison of the most plausible synthetic strategies for obtaining this compound. We will delve into a well-established two-step method, analyze the challenges of a more direct approach, and briefly explore a potential advanced methodology. Each method is evaluated based on its chemical logic, experimental feasibility, and potential for achieving high yield and purity.
Method 1: Two-Step Synthesis via Nitration and Subsequent Reduction of 2-Bromo-4-chlorophenol (The Recommended Route)
This is the most logical and widely cited approach for the synthesis of this compound.[1] It involves the initial nitration of a readily available starting material, 2-bromo-4-chlorophenol, followed by the reduction of the introduced nitro group to the desired amine.
Principle and Rationale
The success of this method hinges on the directing effects of the substituents on the starting phenol. The hydroxyl group is a strongly activating, ortho-, para- directing group, while the bromine and chlorine atoms are deactivating but also ortho-, para- directing.[1] In 2-bromo-4-chlorophenol, the positions ortho to the hydroxyl group are C2 and C6, and the para position is C4. Since the C2 and C4 positions are already substituted, electrophilic substitution is strongly directed to the C6 position. This allows for the regioselective introduction of a nitro group at the desired position. The subsequent reduction of the nitro group is a standard and high-yielding transformation.
Detailed Experimental Protocol
Step 1: Nitration of 2-Bromo-4-chlorophenol to 2-Bromo-4-chloro-6-nitrophenol
-
In a flask equipped with a stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and concentrated nitric acid (a typical nitrating mixture) to 0-5 °C.
-
Dissolve 2-bromo-4-chlorophenol in a suitable solvent, such as a chlorinated hydrocarbon or the acid mixture itself if solubility permits.
-
Slowly add the solution of 2-bromo-4-chlorophenol to the cold nitrating mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature. A Chinese patent for a similar nitration of 2-bromo-4-fluorophenol suggests a temperature range of 40-80°C, but for phenols, milder conditions are often preferred to avoid oxidation and over-nitration.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash with cold water until the washings are neutral, and dry to obtain crude 2-bromo-4-chloro-6-nitrophenol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to achieve high purity.
Step 2: Reduction of 2-Bromo-4-chloro-6-nitrophenol to this compound
-
In a hydrogenation vessel, dissolve the purified 2-bromo-4-chloro-6-nitrophenol in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Add a catalytic amount of a hydrogenation catalyst, typically palladium on carbon (Pd/C) or platinum on carbon (Pt/C).
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.[1]
-
Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.
-
Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization if necessary.
In-depth Discussion
-
Causality of Experimental Choices: The use of a mixed acid system in the nitration step generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivating effect of the halogens.[1] Catalytic hydrogenation is the preferred method for the reduction of the nitro group as it is generally clean, high-yielding, and avoids the use of harsh reducing agents that could potentially react with the halogen substituents.
-
Trustworthiness and Self-Validation: Each step of this synthesis can be readily monitored by standard analytical techniques. The structures of the intermediate and the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The purity should be assessed by HPLC.
Visualization
Caption: Reaction pathway for the two-step synthesis.
| Parameter | Step 1: Nitration | Step 2: Reduction |
| Reagents | Conc. H₂SO₄, Conc. HNO₃ | H₂, Pd/C (or Pt/C) |
| Solvent | Sulfuric acid or chlorinated solvent | Ethanol, Methanol, or Ethyl Acetate |
| Temperature | 0-10 °C (addition), RT or slightly elevated for reaction | Room Temperature |
| Expected Yield | High (typically >80%) | Very High (often >95%) |
| Key Considerations | Careful temperature control to prevent side reactions. | Efficient removal of the catalyst after reaction. |
Method 2: Direct Regioselective Bromination of 2-Amino-4-chlorophenol (A Challenging Alternative)
A more direct, one-step approach would be the electrophilic bromination of 2-amino-4-chlorophenol. However, this route is fraught with challenges related to regioselectivity.
Principle and Rationale
In 2-amino-4-chlorophenol, both the amino (-NH₂) and hydroxyl (-OH) groups are strong activating groups and are ortho-, para- directors. The position para to the hydroxyl group is blocked by the chlorine atom. The position para to the amino group is also occupied. Therefore, electrophilic substitution is directed to the positions ortho to both activating groups. This would lead to a mixture of brominated products, making the isolation of the desired this compound in high yield and purity extremely difficult.
In-depth Discussion
-
Analysis of Regioselectivity: The hydroxyl group directs bromination to the C6 position, while the amino group directs to the C3 and C5 positions. The strong activating nature of both groups would likely lead to a mixture of mono- and possibly di-brominated products. A patent describing the bromination of 2-chlorophenol highlights the formation of isomeric mixtures, which supports the difficulty in achieving high regioselectivity in such systems.
-
Hypothetical Protocol and Expected Outcome: A typical bromination would involve treating 2-amino-4-chlorophenol with a brominating agent like bromine (Br₂) or N-bromosuccinimide (NBS) in a suitable solvent. The likely outcome would be a mixture of 2-amino-3-bromo-4-chlorophenol, 2-amino-5-bromo-4-chlorophenol, and the desired this compound, along with potential di-brominated species. The separation of these isomers would be a significant purification challenge.
Visualization
Caption: Potential outcomes of direct bromination.
| Parameter | Direct Bromination |
| Reagents | Br₂ or NBS |
| Solvent | Acetic acid, Dichloromethane |
| Temperature | Room Temperature |
| Expected Outcome | Mixture of isomers |
| Key Considerations | Poor regioselectivity, difficult purification. |
Method 3: Directed Ortho-Lithiation as a Potential Future Approach
For substrates where traditional electrophilic substitution fails to provide the desired regioselectivity, directed ortho-lithiation can be a powerful tool.
Brief Overview
This method involves the use of a strong organolithium base (like n-butyllithium) to deprotonate a position ortho to a directing group. The resulting aryllithium species can then be quenched with an electrophile, in this case, a bromine source, to introduce the substituent at the desired position with high selectivity.
Discussion
In the case of 2-amino-4-chlorophenol, either the hydroxyl or a protected form of the amino or hydroxyl group could serve as the directing group. For instance, protection of the hydroxyl group as a methoxymethyl (MOM) ether or a similar group that is a good directing group for lithiation could be employed. The subsequent lithiation would be expected to occur at the C6 position, followed by quenching with a bromine source like 1,2-dibromoethane. However, this multi-step process involving protection, lithiation at low temperatures, and deprotection adds complexity and may not be as cost-effective as Method 1 for large-scale synthesis. This approach remains a viable, albeit more advanced, option for accessing this and other similarly substituted phenols with high regiocontrol.
Comparative Summary
| Feature | Method 1: Nitration/Reduction | Method 2: Direct Bromination | Method 3: Ortho-Lithiation |
| Feasibility | High | Low | Moderate |
| Selectivity | High | Low | Potentially High |
| Potential Yield | Good to Excellent | Poor | Good (if optimized) |
| Complexity | Moderate (two steps) | Low (one step) | High (multi-step) |
| Recommendation | Recommended | Not Recommended | For specialized applications |
Conclusion
Based on the analysis of the potential synthetic strategies, the two-step synthesis involving the nitration of 2-bromo-4-chlorophenol followed by reduction of the nitro group (Method 1) is the most reliable and recommended route for the preparation of this compound. This method offers excellent control over regioselectivity, leading to a high yield and purity of the desired product. Direct bromination of 2-amino-4-chlorophenol (Method 2) is not a viable approach due to the lack of regiocontrol. While directed ortho-lithiation (Method 3) presents a potential alternative for achieving high selectivity, its increased complexity makes it less practical for routine synthesis compared to the well-established nitration/reduction sequence. For researchers and drug development professionals requiring a dependable and scalable synthesis of this compound, Method 1 provides a clear and effective pathway.
References
- U.S. Patent 4,223,166A, "Process for producing 4-bromo-2-chlorophenols.
- Gschwend, H. W., & Rodriguez, H. R. (1979). Directed lithiation of aromatic compounds. Organic Reactions, 26, 1-360.
- Hartman, W. W., & Dickey, J. B. (1934). 2,6-Dibromo-4-nitrophenol. Organic Syntheses, 14, 24.
- Chinese Patent CN103130657A, "Synthetic method of 2-chloro-4-aminophenol.
Sources
Benchmarking the stability of 2-Amino-6-bromo-4-chlorophenol against similar compounds
Introduction: The Critical Role of Stability in Pharmaceutical Development
In the landscape of pharmaceutical research and development, the intrinsic stability of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of a successful drug candidate. Poor stability can lead to a cascade of undesirable outcomes, including loss of potency, formation of toxic degradation products, and compromised shelf-life, ultimately impacting patient safety and therapeutic efficacy.[1][2][3] 2-Amino-6-bromo-4-chlorophenol, a highly substituted phenol derivative, serves as a crucial building block in the synthesis of various complex molecules of pharmaceutical interest. Its unique arrangement of amino, bromo, and chloro substituents on the phenolic ring presents a complex stability profile that warrants a thorough investigation.
This guide provides an in-depth, objective comparison of the stability of this compound against structurally similar compounds. By presenting supporting experimental data and elucidating the underlying chemical principles, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to handle, store, and formulate this important chemical entity effectively.
Understanding Stability: A Multifaceted Challenge
The stability of a chemical compound is not a singular property but rather its resistance to degradation under various environmental and chemical stressors. For a comprehensive assessment, we will benchmark the stability of this compound and its analogues across three key domains:
-
Thermal Stability: Resistance to degradation induced by heat.
-
Photostability: Resistance to degradation upon exposure to light.
-
Chemical Stability: Resistance to degradation across a range of pH values.
The choice of comparator compounds is crucial for a meaningful analysis. We have selected compounds that allow for a systematic evaluation of the contribution of each substituent (amino, bromo, chloro) to the overall stability of the phenol ring.
Comparator Compounds:
-
2-Aminophenol
-
4-Chlorophenol
-
2,4-Dichlorophenol
-
2-Amino-4-bromophenol
Experimental Design: A Framework for Rigorous Stability Assessment
To ensure the scientific integrity and trustworthiness of our findings, a robust experimental design is paramount. The following section details the methodologies employed for this comparative stability assessment, with an emphasis on the rationale behind each experimental choice.
Forced Degradation Studies: Probing the Limits of Stability
Forced degradation, or stress testing, is an essential component of stability evaluation.[1][2][4] By subjecting the compounds to conditions more severe than those encountered during routine handling and storage, we can accelerate degradation and gain valuable insights into potential degradation pathways and the intrinsic stability of the molecule.[3] A target degradation of 5-20% is typically sought to ensure that the degradation products are detectable without completely consuming the parent compound.[3]
Experimental Workflow for Forced Degradation Studies
Sources
A Comparative Guide to Isomeric Purity Analysis of 2-Amino-6-bromo-4-chlorophenol
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of pharmaceutical intermediates is a cornerstone of safe and effective drug synthesis. This guide provides an in-depth technical comparison of analytical methodologies for assessing the isomeric purity of 2-Amino-6-bromo-4-chlorophenol, a key building block in medicinal chemistry.[1] The presence of isomers can significantly impact the pharmacological and toxicological profile of the final active pharmaceutical ingredient (API).[2] Therefore, robust analytical methods for isomer separation and quantification are critical.
This guide moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, offering insights grounded in years of field experience, and provides a framework for selecting the most appropriate analytical strategy for your specific needs. All protocols are designed as self-validating systems, incorporating system suitability tests to ensure data integrity, in line with pharmacopoeial expectations.[3][4][5][6]
The Challenge of Isomeric Purity in this compound
The synthesis of this compound can potentially yield several positional isomers, arising from the arrangement of the amino, bromo, and chloro substituents on the phenol ring.[1] For instance, isomers such as 2-Amino-4-bromo-6-chlorophenol or 4-Amino-2-bromo-6-chlorophenol could be present as impurities.[7][8] The structural similarity of these isomers makes their separation and quantification a significant analytical challenge.
Comparative Analysis of Analytical Techniques
The two primary chromatographic techniques for analyzing the isomeric purity of halogenated phenols are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[9] The choice between these methods depends on the volatility and thermal stability of the analyte and its potential isomers, as well as the specific requirements of the analysis in terms of sensitivity, resolution, and throughput.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, making it well-suited for phenolic compounds.[9][10]
Principle: RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times. The separation of isomers of this compound will depend on the subtle differences in their polarity imparted by the positions of the functional groups.
Experimental Protocol: RP-HPLC for Isomeric Purity
-
Instrumentation: Standard HPLC system with a pump, autosampler, column oven, and a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) to improve peak shape.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 285 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of 1 mg/mL.
Causality Behind Experimental Choices:
-
The C18 stationary phase is a robust and common choice for the separation of moderately polar compounds like halogenated phenols.
-
A gradient elution is employed to ensure the elution of all potential isomers with good peak shape and within a reasonable analysis time.
-
The addition of TFA to the mobile phase protonates the amino group, reducing peak tailing and improving chromatographic efficiency.
-
UV detection at 285 nm is chosen based on the expected chromophore of the substituted phenol. A full UV scan of the main component should be performed to determine the optimal wavelength.
System Suitability:
Before sample analysis, a system suitability solution containing the main compound and any available isomer reference standards should be injected. Key parameters to assess include:
-
Resolution (Rs): The resolution between the main peak and the closest eluting isomer should be ≥ 1.5.
-
Tailing Factor (T): The tailing factor for the main peak should be ≤ 2.0.
-
Theoretical Plates (N): The column efficiency, measured by the number of theoretical plates for the main peak, should be ≥ 2000.
Gas Chromatography (GC)
GC is a powerful technique for the separation of volatile and thermally stable compounds. For phenolic compounds, derivatization is sometimes employed to improve volatility and chromatographic performance, although direct analysis is also possible.[11][12]
Principle: GC separates compounds based on their boiling points and interaction with the stationary phase. The separated compounds are then detected by a mass spectrometer, which provides both quantitative data and structural information, aiding in the identification of unknown impurities.
Experimental Protocol: GC-MS for Isomeric Purity
-
Instrumentation: GC system equipped with a split/splitless injector, a capillary column, and a mass spectrometer.
-
Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C, hold for 5 min
-
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 50-350 amu
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or methanol to a concentration of 1 mg/mL.
Causality Behind Experimental Choices:
-
A low-polarity column is chosen as it separates compounds primarily based on their boiling points. Isomers of this compound are expected to have slightly different boiling points.
-
The temperature program is designed to provide good separation of the isomers while keeping the analysis time reasonable.
-
Splitless injection is used to maximize the sensitivity for trace-level impurities.
-
Mass spectrometric detection provides an extra layer of confidence in peak identification through fragmentation patterns.
System Suitability:
-
Resolution (Rs): Baseline separation (Rs ≥ 1.5) between the main component and its isomers.
-
Peak Shape: Symmetrical peaks for all components.
Performance Comparison
| Parameter | RP-HPLC | GC-MS |
| Applicability | Non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. |
| Selectivity | Excellent for isomers with different polarities. | Excellent for isomers with different boiling points. |
| Sensitivity | Good, can be enhanced with specific detectors. | Very high, especially with mass spectrometric detection. |
| Sample Preparation | Simple dissolution in mobile phase. | May require derivatization for less volatile compounds. |
| Instrumentation Cost | Moderate to high. | High. |
| Analysis Time | Typically longer run times. | Can be faster for volatile compounds. |
| Confirmation of Identity | Based on retention time; requires reference standards. | Mass spectra provide structural information for identification. |
Visualization of Workflows
HPLC Experimental Workflow
Caption: Workflow for Isomeric Purity Analysis by HPLC.
GC-MS Experimental Workflow
Caption: Workflow for Isomeric Purity Analysis by GC-MS.
Concluding Remarks for the Practicing Scientist
The choice between HPLC and GC-MS for the isomeric purity analysis of this compound is not a matter of one being definitively superior to the other, but rather a decision based on the specific context of the analysis.
-
For routine quality control in a manufacturing environment , a validated RP-HPLC method is often the more practical choice due to its robustness, lower operational complexity, and cost-effectiveness.
-
For impurity identification and structural elucidation during process development or in research settings , the confirmatory power of GC-MS is invaluable. The ability to obtain mass spectral data for unknown peaks can significantly accelerate impurity profiling.
Ultimately, the development of a robust and reliable analytical method for isomeric purity requires a thorough understanding of the chemistry of the molecule and a systematic approach to method development and validation, as outlined in this guide. Adherence to the principles of system suitability and a deep appreciation for the underlying separation science will ensure the generation of high-quality, defensible data, which is paramount in the pharmaceutical industry.
References
- Impurity Control in the European Pharmacopoeia. EDQM, Council of Europe. [Link]
- Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph. European Medicines Agency. [Link]
- Separation of Some Halogenated Phenols by GC-MS. Turkish Journal of Chemistry. [Link]
- CPMP guideline on control of impurities of pharmacopoeia General Monograph. European Medicines Agency. [Link]
- This compound. Stenutz. [Link]
- Chiral Drug Separation. Encyclopedia of Pharmaceutical Technology. [Link]
- Impurity Profiling in Pharmaceutical Substances. International Journal of Innovative Engineering and Management Research. [Link]
- Analytical method of "Assay" and "related compounds" in USP.
- 2-Amino-4-bromo-6-chlorophenol. PubChem. [Link]
- Separation of some halogenated phenols by GC-MS.
- EDQM Training Module 3: Impurity Control in the Ph. Eur. EDQM, Council of Europe. [Link]
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
- Separation of 2-Amino-6-chloro-4-nitrophenol hydrochloride on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chrom
- Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebr
- Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chrom
- EPA-RCA: 8041A: Phenols by Gas Chrom
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- 2-Bromo-4-chloro-6-iodophenol. PubChem. [Link]
- Preparation of 2-amino-4-chlorophenol. PrepChem.com. [Link]
- Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC.
- Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99). European Commission. [Link]
- Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC.
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- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. edqm.eu [edqm.eu]
- 4. toref-standards.com [toref-standards.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. 2-Amino-4-bromo-6-chlorophenol | C6H5BrClNO | CID 57905988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
- 9. asianpubs.org [asianpubs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. NEMI Method Summary - 8041A [nemi.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-6-bromo-4-chlorophenol
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 2-Amino-6-bromo-4-chlorophenol. The focus is on the cross-validation of these methods between two laboratories, a critical step in drug development and manufacturing to ensure consistent and reliable results. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical protocols for this and structurally related compounds.
Introduction: The Importance of Rigorous Method Validation
This compound is a halogenated aminophenol, a class of compounds often used as intermediates in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] Ensuring the purity and stability of such intermediates is paramount for the quality of the final active pharmaceutical ingredient (API). The development of reliable analytical methods is therefore a cornerstone of process control and quality assurance.
However, a validated method in one laboratory does not guarantee its performance in another. Differences in instrumentation, reagents, and even analyst technique can introduce variability.[3] This is where analytical method transfer, or cross-validation, becomes essential. It is the documented process that qualifies a laboratory to use an analytical test procedure that originated in another laboratory.[4] This guide will walk through the development, validation, and transfer of two orthogonal analytical techniques for this compound, providing the scientific rationale behind the experimental choices.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is crucial for method development.
| Property | Value | Source |
| Chemical Formula | C₆H₅BrClNO | [1] |
| Molecular Weight | 222.47 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 83-87 °C | [5] |
| Structure | Phenolic ring with amino, bromo, and chloro substituents |
The presence of a chromophore (the substituted benzene ring) makes it suitable for UV detection in HPLC. Its potential for volatility after derivatization also makes it a candidate for GC analysis.
Method Development and Validation Strategy
The overall strategy involves developing and validating two distinct analytical methods, HPLC-UV and GC-MS, and then executing a formal method transfer protocol between a "Sending Unit" (SU) and a "Receiving Unit" (RU).
Caption: Overall workflow for method development, validation, and transfer.
Part 1: Stability-Indicating HPLC-UV Method
High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis due to its versatility and robustness for non-volatile and thermally labile compounds.[6] A stability-indicating method is one that can accurately measure the active ingredient without interference from degradation products, impurities, or excipients.[7]
Experimental Protocol: HPLC-UV
1. Chromatographic Conditions:
-
Instrument: Agilent 1100 Series LC System or equivalent.[4]
-
Column: Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
B: Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 90 10 20 40 60 25 10 90 30 10 90 31 90 10 | 35 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 285 nm
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile/Water (50:50, v/v)
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Working Standard Solution (100 µg/mL): Dilute 10.0 mL of the stock solution to 100.0 mL with diluent.
-
Sample Preparation: Prepare samples to a target concentration of 100 µg/mL in diluent.
Causality Behind Choices:
-
A C18 column is chosen for its versatility in reversed-phase chromatography, suitable for retaining moderately polar compounds like phenols.
-
A gradient elution is employed to ensure separation of the main peak from potential impurities and degradation products with varying polarities.[6]
-
Trifluoroacetic acid is used as an ion-pairing agent to improve peak shape for the amino group.
-
The detection wavelength of 285 nm is selected based on the UV absorbance maximum of the analyte, ensuring high sensitivity.
Part 2: Orthogonal GC-MS Method
Gas Chromatography is an excellent technique for volatile or semi-volatile compounds.[8] For polar compounds like phenols, derivatization is often necessary to increase volatility and improve peak shape. Mass Spectrometry provides high specificity and allows for structural elucidation of unknown peaks.
Experimental Protocol: GC-MS
1. Derivatization:
-
To 1 mL of sample or standard solution in a vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70 °C for 30 minutes. This process replaces the active hydrogens on the phenol and amine groups with trimethylsilyl (TMS) groups, increasing volatility.
2. GC-MS Conditions:
-
Instrument: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 270 °C
-
Injection Mode: Splitless, 1 µL injection volume.
-
MSD Transfer Line: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Scan: m/z 50-550 for peak identification.
-
Selected Ion Monitoring (SIM): For quantitation, monitor the molecular ion and key fragment ions of the derivatized analyte.
-
Causality Behind Choices:
-
BSTFA with TMCS is a common and effective derivatizing agent for silylating phenols and amines, making them suitable for GC analysis.
-
A DB-5ms column is a robust, general-purpose column with a non-polar stationary phase, ideal for separating a wide range of compounds.
-
The temperature program is designed to provide good separation of the derivatized analyte from any derivatization by-products or other impurities.
-
Using both Scan and SIM modes allows for initial identification of unknown peaks and subsequent high-sensitivity quantification of the target analyte.[8]
Part 3: Forced Degradation (Stability-Indicating) Study
To validate that these methods are stability-indicating, forced degradation studies must be performed.[9] The goal is to achieve 5-20% degradation of the active ingredient to ensure that the degradation products can be detected and separated.
Protocol for Forced Degradation
Prepare solutions of this compound at 1000 µg/mL and subject them to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 8 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 105 °C for 48 hours.
-
Photolytic Degradation: Solution exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). Halogenated compounds are often susceptible to photolysis.[9]
After exposure, neutralize the acidic and basic samples and dilute all samples to the target concentration for analysis by both HPLC-UV and GC-MS.
Caption: Workflow for the forced degradation study.
Part 4: Method Validation
Both methods must be validated according to ICH Q2(R1) guidelines to demonstrate their suitability for the intended purpose. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants. The forced degradation samples are used here.
-
Linearity: Assessed over a range of concentrations (e.g., 50% to 150% of the target concentration). A correlation coefficient (r²) of ≥ 0.999 is typically required.
-
Accuracy: Determined by recovery studies on spiked samples. Recoveries in the range of 98.0% to 102.0% are generally acceptable.
-
Precision:
-
Repeatability (Intra-day precision): Analysis of multiple samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis on different days, with different analysts or equipment.
-
Acceptance criteria are typically a Relative Standard Deviation (RSD) of ≤ 2.0%.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature).
Part 5: Cross-Validation (Method Transfer)
The transfer process ensures that the receiving unit (RU) can perform the method with the same level of reliability as the sending unit (SU). A formal transfer protocol is essential.
Method Transfer Protocol
-
Objective and Scope: To transfer the validated HPLC-UV and GC-MS methods for the analysis of this compound from the SU to the RU.
-
Responsibilities: Clearly define the roles of the SU and RU. The SU provides the validated method, training, and reference materials. The RU executes the protocol and reports the results.
-
Materials and Instruments: Specify all reagents, standards, and equivalent instrumentation to be used at the RU.[3]
-
Experimental Design (Comparative Testing):
-
The SU and RU will analyze the same three batches of this compound in triplicate.
-
The RU will also perform a partial validation (e.g., precision and accuracy) to demonstrate proficiency.
-
-
Acceptance Criteria: The results from the RU must be statistically comparable to the results from the SU.
-
The mean result for each batch should not differ by more than ±2.0%.
-
The RSD for precision at the RU should be ≤ 2.0%.
-
Accuracy (recovery) at the RU should be within 98.0% to 102.0%.
-
Comparative Performance Data (Hypothetical)
Table 1: Comparison of HPLC-UV and GC-MS Method Validation Parameters
| Parameter | HPLC-UV | GC-MS | Acceptance Criteria |
| Linearity (r²) | 0.9998 | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5 - 101.2% | 98.9 - 101.5% | 98.0 - 102.0% |
| Precision (RSD) | |||
| - Repeatability | 0.45% | 0.85% | ≤ 2.0% |
| - Intermediate Precision | 0.68% | 1.10% | ≤ 2.0% |
| LOQ (µg/mL) | 0.1 | 0.05 | Reportable |
| Specificity | No interference from degradants | No interference from degradants | Peak purity > 99.5% |
Table 2: Hypothetical Method Transfer Results (Assay of Batch A)
| Laboratory | Method | Result 1 (%) | Result 2 (%) | Result 3 (%) | Mean (%) | RSD (%) |
| Sending Unit (SU) | HPLC-UV | 99.8 | 99.5 | 99.9 | 99.7 | 0.20 |
| Receiving Unit (RU) | HPLC-UV | 99.4 | 99.6 | 100.0 | 99.7 | 0.31 |
| Sending Unit (SU) | GC-MS | 99.5 | 99.9 | 99.7 | 99.7 | 0.20 |
| Receiving Unit (RU) | GC-MS | 99.2 | 99.8 | 100.1 | 99.7 | 0.46 |
Discussion and Method Selection
Both the HPLC-UV and GC-MS methods, as outlined, are capable of providing accurate and precise results for the quantification of this compound. The choice between them depends on the specific application.
-
HPLC-UV is generally considered a more routine-friendly method for quality control laboratories. It involves less sample preparation (no derivatization) and is highly robust. It is the preferred method for quantifying the main component and its known impurities in a release testing environment.
-
GC-MS offers superior specificity and lower limits of detection.[8] Its strength lies in identifying unknown impurities or degradation products, making it an invaluable tool for development, stability studies, and troubleshooting. The requirement for derivatization adds a step to the sample preparation but is often justified by the enhanced sensitivity and specificity.
The successful cross-validation of both methods ensures that either technique can be reliably used across different sites, providing flexibility in laboratory operations and confidence in the analytical data generated throughout the drug development lifecycle.
Conclusion
The cross-validation of analytical methods is a non-negotiable aspect of pharmaceutical science, ensuring data integrity across laboratories and throughout a product's lifecycle. This guide has presented a framework for developing, validating, and transferring two powerful, orthogonal methods—HPLC-UV and GC-MS—for the analysis of this compound. By understanding the scientific principles behind each experimental choice and adhering to a rigorous, well-documented protocol, organizations can ensure the seamless transfer of analytical procedures, ultimately safeguarding product quality and patient safety.
References
- Medfiles. (2023, May 9). Best practices for analytical method transfers. [Link]
- LCGC International. (n.d.). Method Transfer in HPLC. [Link]
- Waters Corporation. (n.d.). How To Perform HPLC Method Transfer Between Different Analytical Testing Equipment. [Link]
- LCGC International. (2006, November 1). Analytical Method Transfer. [Link]
- PubChem. (n.d.). 2-Amino-4-bromo-6-chlorophenol. [Link]
- RSC Publishing. (2023, September 19). Synthesis, characterization, biological evaluation, DFT and molecular docking studies of (Z)-2-((2-bromo-4-chlorophenyl)imino)methyl)-4-chlorophenol and its Co(II), Ni(II), Cu(II), and Zn(II) complexes. [Link]
- Drug Discovery & Development. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]
- PMC - NIH. (2021, March 27). Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. [Link]
- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
- PubMed. (n.d.). Novel degradation pathway of 4-chloro-2-aminophenol via 4-chlorocatechol in Burkholderia sp. RKJ 800. [Link]
- Pharmaceutical Forced Degradation Studies with Regulatory Consider
- Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Boron and 2-Aminophenol Schiff Base Ligands with Their Cu(II) and Pt(IV)
- SciSpace. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
- ResearchGate. (n.d.). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. [Link]
- ResearchGate. (2017, November 13). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. [Link]
- Determination of Chlorophenols in water by LC-MS/MS. Case study. (n.d.). [Link]
- MDPI. (2023, August 23). Novel and Simple Method for Quantification of 2,4,6-Trichlorophenol with Microbial Conversion to 2,4,6-Trichloroanisole. [Link]
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- 2. Best practices for analytical method transfers - Medfiles [medfilesgroup.com]
- 3. How To Perform HPLC Method Transfer Between Different Analytical Testing Equipment [cellandgene.com]
- 4. 2-Amino-4-bromo-6-chlorophenol | C6H5BrClNO | CID 57905988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
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- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Comparing the cytotoxic effects of different halogenated aminophenols
An In-Depth Guide to the Comparative Cytotoxicity of Halogenated Aminophenols for Researchers and Drug Development Professionals
Introduction: The Double-Edged Sword of Aminophenols
Aminophenols and their derivatives represent a fascinating and critical class of compounds in both pharmacology and toxicology. The most well-known derivative, N-acetyl-p-aminophenol (acetaminophen), is one of the most widely used analgesic and antipyretic drugs globally. However, the parent aminophenol structures and their halogenated analogs are also recognized for their potential toxicity, particularly nephrotoxicity (kidney toxicity)[1]. Halogenation, the process of adding one or more halogen atoms (F, Cl, Br, I) to a molecule, can dramatically alter its biological activity, metabolic fate, and toxicity profile. Understanding these structure-activity relationships (SAR) is paramount for drug development professionals aiming to design safer therapeutic agents and for toxicologists assessing the risk of environmental and industrial chemicals.
This guide provides a comprehensive comparison of the cytotoxic effects of different halogenated aminophenols, grounded in experimental data. We will delve into the mechanistic underpinnings of their toxicity, explore how the position and number of halogen substituents dictate cytotoxic potential, and provide detailed protocols for assessing these effects in a laboratory setting.
The Core Mechanism: Bioactivation to Reactive Intermediates
The cytotoxicity of aminophenols is not typically caused by the parent compound itself but rather by its metabolic bioactivation into highly reactive intermediates. The central hypothesis involves the oxidation of the aminophenol to a benzoquinoneimine metabolite[2]. This process can be catalyzed by various enzyme systems, including peroxidases and cyclooxygenases (prostaglandin H synthase)[2].
Once formed, this benzoquinoneimine is a potent electrophile and oxidant. It can inflict cellular damage through two primary pathways:
-
Covalent Binding (Arylation): The electrophilic quinoneimine can form covalent bonds with cellular nucleophiles, particularly the thiol groups of cysteine residues in proteins. This arylation can inactivate critical enzymes and structural proteins, leading to cellular dysfunction and death.
-
Redox Cycling and Oxidative Stress: The quinoneimine can be reduced back to the aminophenol, a process that consumes cellular reducing equivalents like glutathione (GSH). This futile cycle can repeat, generating a significant amount of reactive oxygen species (ROS), such as superoxide anions. The resulting oxidative stress depletes cellular antioxidant defenses (notably GSH), damages lipids, proteins, and DNA, and can trigger apoptotic or necrotic cell death pathways[1][2]. Mitochondria appear to be a critical target in this process, with toxicity often preceded by a decrease in cellular ATP levels[1].
Caption: General mechanism of halogenated aminophenol bioactivation and cytotoxicity.
Comparative Cytotoxicity: The Critical Role of Halogen Substitution
The position and number of chlorine atoms on the 4-aminophenol ring have a profound impact on cytotoxic potential. A comparative study using isolated renal cortical cells from Fischer 344 rats provides clear evidence for this structure-activity relationship[2]. The cytotoxicity was assessed by measuring the release of lactate dehydrogenase (LDH), an indicator of cell membrane damage.
| Compound | Structure | Cytotoxicity at 0.5 mM (% LDH Release) | Cytotoxicity at 1.0 mM (% LDH Release) | Relative Potency |
| 4-Aminophenol (4-AP) | 4-hydroxyaniline | No significant cytotoxicity | ~20% | Baseline |
| 4-Amino-3-chlorophenol (4-A3CP) | Chloro adjacent to amine | No significant cytotoxicity | No significant cytotoxicity | Least Potent |
| 4-Amino-2-chlorophenol (4-A2CP) | Chloro adjacent to phenol | Marked cytotoxicity (~35%) | ~45% | Potent |
| 4-Amino-2,6-dichlorophenol (4-A2,6DCP) | Di-chloro adjacent to phenol | Marked cytotoxicity (~45%) | ~55% | Most Potent |
| Data synthesized from results presented in G. P. Valentovic et al., 2016.[2] |
Analysis of Structure-Activity Relationship (SAR):
The experimental data clearly demonstrate a distinct SAR profile[2]:
-
Enhancement by Ortho-Chlorination: The addition of a single chlorine atom at the 2-position (ortho to the hydroxyl group), as seen in 4-A2CP, significantly increases cytotoxic potential compared to the parent 4-aminophenol.
-
Potentiation by Di-Chlorination: Adding a second chlorine atom at the 2- and 6-positions (4-A2,6DCP) further enhances this toxicity, making it the most potent compound in the series.
-
Reduction by Meta-Chlorination: In stark contrast, placing a chlorine atom at the 3-position (adjacent to the amino group), as in 4-A3CP, actually reduces the cytotoxicity to below that of the parent compound.
These findings suggest that the electronic and steric properties around the hydroxyl group are critical for the bioactivation process. Chlorine atoms ortho to the hydroxyl group may facilitate the oxidation to the reactive quinoneimine, thereby increasing toxicity.
Mechanistic Deep Dive: The Case of 4-Amino-2-chlorophenol (4-A2CP)
Further investigation into the mechanism of 4-A2CP-induced cytotoxicity reveals that its bioactivation is likely mediated by co-oxidation reactions[2].
-
Role of Peroxidases and Cyclooxygenase: Pretreatment of renal cells with indomethacin (a cyclooxygenase inhibitor) or mercaptosuccinic acid (a peroxidase inhibitor) was shown to reduce the cytotoxicity of 4-A2CP. This strongly implicates these enzyme systems in the metabolic activation of the compound[2].
-
Involvement of Free Radicals: The role of oxidative stress is supported by the observation that antioxidants can protect against 4-A2CP-induced cell death. Pretreatment with ascorbate (Vitamin C), glutathione (GSH), and N-acetyl-L-cysteine (NAC) all significantly attenuated cytotoxicity, confirming that free radicals play a key role in the toxic mechanism[2][3].
-
Minimal Role of Cytochrome P450: Interestingly, most inhibitors of cytochrome P450 (CYP) enzymes failed to prevent 4-A2CP toxicity, suggesting that this major metabolic pathway is not primarily responsible for its bioactivation in renal cells[2].
Experimental Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a reliable and widely used colorimetric method for quantifying cytotoxicity. It measures the activity of LDH released from the cytosol of damaged cells into the surrounding culture medium[4][5].
Principle: Released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. A second enzyme, diaphorase, then uses the newly formed NADH to reduce a tetrazolium salt (INT) into a red formazan product. The amount of formazan formed is directly proportional to the amount of LDH released and is quantified by measuring absorbance at ~490 nm[5][6].
Caption: A typical experimental workflow for the LDH cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Plating: Seed your target cells (e.g., rat isolated renal cortical cells, LLC-PK1 cells) in a 96-well flat-bottom plate at a pre-determined optimal density. Allow cells to adhere and stabilize by incubating for 24 hours at 37°C, 5% CO₂.
-
Preparation of Controls (Self-Validating System): For each experiment, prepare the following controls in triplicate[6][7]:
-
Spontaneous LDH Release: Wells with cells treated only with the vehicle (e.g., DMSO, saline) used to dissolve the test compounds. This measures the baseline level of cell death.
-
Maximum LDH Release: Wells with cells treated with a lysis agent (e.g., 10X Lysis Buffer or Triton X-100) 45 minutes before the end of the experiment. This establishes the 100% cell death value.
-
Background Control: Wells containing only cell culture medium (no cells). This accounts for any background LDH activity present in the serum of the medium.
-
-
Compound Treatment: Prepare serial dilutions of the halogenated aminophenols in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium or control medium to the appropriate wells.
-
Incubation: Incubate the plate at 37°C for the desired exposure time (e.g., 60 minutes, as in the reference study)[2].
-
Sample Collection: After incubation, centrifuge the plate at ~250 x g for 5-10 minutes to pellet any detached cells or debris[7]. Carefully transfer 50 µL of the cell-free supernatant from each well to a corresponding well in a new, optically clear 96-well plate[5].
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol (e.g., CyQUANT™ LDH Cytotoxicity Assay Kit, Promega LDH-Glo™)[4][5]. Add 50 µL of the reaction mixture to each well containing the supernatant. Mix gently by tapping the plate.
-
Incubation and Measurement: Incubate the assay plate at room temperature for 30 minutes, protected from light[5]. After incubation, add 50 µL of Stop Solution (if required by the kit) to each well. Measure the absorbance at 490 nm (for formazan) and 680 nm (to correct for background) using a microplate reader[5].
-
Data Analysis: a. Subtract the 680 nm absorbance value from the 490 nm absorbance value for each well. b. Subtract the average background control absorbance from all other values. c. Calculate the percent cytotoxicity for each experimental sample using the following formula: % Cytotoxicity = 100 x (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)
Conclusion and Implications
The cytotoxicity of halogenated aminophenols is a complex process governed by metabolic bioactivation and dictated by specific structure-activity relationships. The evidence strongly indicates that chlorination ortho to the phenolic hydroxyl group enhances cytotoxic potential, likely by facilitating oxidation to a reactive benzoquinoneimine. This bioactivation is driven by peroxidases and cyclooxygenases, leading to a state of oxidative stress and cellular damage. Conversely, chlorination adjacent to the amino group appears to hinder this process, reducing toxicity.
These insights are vital for the fields of toxicology and drug discovery. For toxicologists, this framework helps in predicting the potential hazards of novel halogenated aromatic compounds. For medicinal chemists, it provides a clear rationale for structural modification, guiding the design of new drug candidates to avoid the metabolic liabilities that lead to aminophenol-induced toxicity. By understanding and applying these principles, researchers can better navigate the fine line between therapeutic efficacy and adverse toxicological outcomes.
References
- Valentovic, G. P., Ball, J. G., Anestis, D. K., & Rankin, G. O. (2016). 4-Amino-2-chlorophenol: Comparative In Vitro Nephrotoxicity and Mechanisms of Bioactivation. International Journal of Nephrology, 2016, 8569823. [Link]
- Lock, E. A., & Reed, C. J. (1990). Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules. Archives of Toxicology, 64(6), 463–468. [Link]
- Valentovic, M. A., Ball, J. G., Rogers, B. A., & Rankin, G. O. (2012). 4-Amino-2-chlorophenol nephrotoxicity in vitro: alteration of cytotoxicity by antioxidants. The FASEB Journal, 26(S1). [Link]
- Selassie, C. D., Kapur, S., Verma, R. P., & Rosario, M. (2005). Cellular apoptosis and cytotoxicity of phenolic compounds: a quantitative structure-activity relationship study. Journal of Medicinal Chemistry, 48(22), 7234–7242. [Link]
- Valentovic, M. A., Ball, J. G., Anestis, D. K., & Rankin, G. O. (2008). Mechanistic aspects of 4-amino-2,6-dichlorophenol-induced in vitro nephrotoxicity. Toxicology, 245(1-2), 101–109. [Link]
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
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- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Acidity of Halogenated Phenol Isomers for Researchers and Drug Development Professionals
The introduction of halogen substituents onto a phenolic ring profoundly alters its electronic landscape, thereby influencing its acidity. This guide provides an in-depth comparative analysis of the acidity of ortho, meta, and para isomers of fluorinated, chlorinated, brominated, and iodinated phenols. Understanding these structure-acidity relationships is paramount for applications ranging from synthetic chemistry to rational drug design, where precise control of a molecule's ionization state is critical for its biological activity and pharmacokinetic properties.
The Fundamental Principles: Electronic Effects of Halogens on Phenol Acidity
The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. Electron-withdrawing groups (EWGs) increase acidity by delocalizing the negative charge of the phenoxide ion, thus stabilizing it. Conversely, electron-donating groups (EDGs) decrease acidity. Halogens exhibit a dual electronic nature, exerting both an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R).[1]
-
Inductive Effect (-I): Due to their high electronegativity, halogens pull electron density away from the aromatic ring through the sigma bond network. This effect is distance-dependent, being strongest at the ortho position and weakest at the para position.
-
Resonance Effect (+R): The lone pair electrons on the halogen can be delocalized into the pi-system of the benzene ring. This effect is most pronounced at the ortho and para positions, where it can directly donate electron density to the ring, destabilizing the phenoxide ion.
The net effect of a halogen substituent on phenol acidity is a delicate balance between these two opposing forces. For all halogens, the inductive effect generally outweighs the resonance effect, leading to an overall increase in acidity compared to unsubstituted phenol.[2] However, the relative strengths of these effects vary down the group, leading to interesting trends among the different halogenated isomers.
Comparative Acidity of Halogenated Phenol Isomers
The acidity of halogenated phenols is quantified by their pKa values; a lower pKa indicates a stronger acid.[1] The experimental pKa values for various halogenated phenol isomers in aqueous solution at or near 25°C are summarized in the table below.
| Compound Name | Halogen | Isomer Position | pKa Value |
| 2-Fluorophenol | Fluorine | ortho | 8.7[3][4] |
| 3-Fluorophenol | Fluorine | meta | 9.3[1][3][4] |
| 4-Fluorophenol | Fluorine | para | 9.9[1][3][4] |
| 2-Chlorophenol | Chlorine | ortho | 8.52[1] |
| 3-Chlorophenol | Chlorine | meta | 9.12[1] |
| 4-Chlorophenol | Chlorine | para | 9.41[1] |
| 2-Bromophenol | Bromine | ortho | 8.42[1] |
| 3-Bromophenol | Bromine | meta | 9.11[1] |
| 4-Bromophenol | Bromine | para | 9.34[1] |
| 2-Iodophenol | Iodine | ortho | 8.51[1] |
| 3-Iodophenol | Iodine | meta | ~9.1 |
| 4-Iodophenol | Iodine | para | 9.33[1] |
Analysis of Acidity Trends:
Across Isomers (Ortho, Meta, Para):
-
Ortho Isomers: Generally the most acidic among the isomers of a particular halogenated phenol. This is attributed to the strong, distance-dependent -I effect of the halogen at the ortho position, which significantly stabilizes the phenoxide ion.[5] In the case of 2-fluorophenol, intramolecular hydrogen bonding between the fluorine and the hydroxyl group might be expected to decrease acidity by making the proton harder to remove. However, the dominant inductive effect of fluorine at this close proximity leads to a lower pKa compared to its para isomer.[5][6]
-
Meta Isomers: The acidity of meta isomers is intermediate. At the meta position, the resonance effect is not operative, and the acidity is primarily influenced by the electron-withdrawing inductive effect.
-
Para Isomers: Typically the least acidic of the isomers. At the para position, both the -I and +R effects are at play. The +R effect, which donates electron density to the ring, partially counteracts the acid-strengthening -I effect, leading to a higher pKa compared to the ortho and meta isomers.
Down the Halogen Group (F, Cl, Br, I):
As we move down the halogen group from fluorine to iodine, two key trends influence their effect on phenol acidity:
-
Decreasing Inductive Effect: Electronegativity decreases down the group (F > Cl > Br > I). Consequently, the strength of the electron-withdrawing inductive effect also decreases.
-
Varying Resonance Effect: The +R effect is most significant for fluorine due to effective orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon. For larger halogens like chlorine, bromine, and iodine, the overlap between their larger p orbitals and the carbon 2p orbital is less effective, diminishing the resonance effect.[2]
The interplay of these trends results in the observed order of acidity for the para-substituted phenols: p-chlorophenol > p-bromophenol > p-iodophenol > p-fluorophenol. The unusually low acidity of p-fluorophenol is a consequence of the strong +R effect of fluorine, which significantly counteracts its strong -I effect.[7]
Visualizing the Electronic Effects on Phenoxide Ion Stability
The following diagram illustrates the interplay of inductive and resonance effects on the stability of the phenoxide ion for ortho, meta, and para substituted halogenated phenols.
Caption: Interplay of inductive and resonance effects on isomer acidity.
Experimental Protocol: Spectrophotometric Determination of pKa
The pKa of a halogenated phenol can be accurately determined using UV-Vis spectrophotometry. This method relies on the principle that the acidic (protonated) and basic (deprotonated) forms of the phenol have distinct molar absorptivities at certain wavelengths.[8][9] By measuring the absorbance of the compound in a series of buffer solutions with known pH values, the ratio of the two species can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.[10]
Step-by-Step Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of the halogenated phenol and dissolve it in a suitable solvent (e.g., methanol or ethanol) to prepare a concentrated stock solution. The final concentration in the measurement solutions should be in the micromolar range to ensure absorbance values are within the linear range of the spectrophotometer.
-
-
Preparation of Buffer Solutions:
-
Prepare a series of buffer solutions covering a pH range that brackets the expected pKa of the analyte (e.g., from pH 7 to pH 11 for many halogenated phenols). Commonly used buffer systems include phosphate and borate buffers. Ensure the ionic strength of all buffer solutions is kept constant by adding a neutral salt like KCl.[8]
-
-
Preparation of Measurement Solutions:
-
For each buffer solution, prepare a sample by adding a small, precise volume of the phenol stock solution to a known volume of the buffer. Prepare a fully acidic solution (e.g., in 0.1 M HCl) and a fully basic solution (e.g., in 0.1 M NaOH) to obtain the spectra of the pure protonated and deprotonated forms, respectively.[10]
-
-
Spectrophotometric Measurements:
-
Record the UV-Vis absorption spectrum (e.g., from 200-400 nm) for each of the prepared solutions using a calibrated spectrophotometer.[11]
-
-
Data Analysis and pKa Calculation:
-
Identify the wavelength of maximum absorbance difference between the acidic and basic forms of the phenol.
-
At this wavelength, record the absorbance of the acidic form (A_acid), the basic form (A_base), and the absorbance in each buffer solution (A).
-
Calculate the ratio of the deprotonated form ([A⁻]) to the protonated form ([HA]) in each buffer using the following equation: [A⁻]/[HA] = (A - A_acid) / (A_base - A)
-
Plot the pH of the buffer solutions against the log of this ratio (log([A⁻]/[HA])).
-
According to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), the pKa is the pH at which log([A⁻]/[HA]) is zero (i.e., the y-intercept of the plot).[10]
-
Experimental Workflow Diagram:
Caption: Workflow for spectrophotometric pKa determination.
Conclusion
The acidity of halogenated phenol isomers is a complex interplay of inductive and resonance effects, which are highly dependent on the nature of the halogen and its position on the aromatic ring. A thorough understanding of these principles, supported by robust experimental data, is essential for scientists and researchers in the field of drug development and chemical synthesis. The methodologies outlined in this guide provide a framework for the accurate comparison and determination of the acidity of these important compounds.
References
- A Comparative Analysis of the Acidity of Halogenated Phenol Isomers. Benchchem.
- Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture.
- Why is o-flurophenol is more acidic than p-flurophenol? Quora.
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- Correlations and predictions of pKa values of fluorophenols and bromophenols using hydrogen-bonded complexes with ammonia. Journal of Physical Chemistry A.
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The Positional Isomerism of Halogenated Aminophenols: A Guide to Unlocking Structure-Activity Relationships
For researchers, medicinal chemists, and professionals in drug development, understanding the subtle nuances of molecular structure is paramount to designing effective and specific therapeutic agents. Among the vast chemical space of pharmacologically active compounds, halogenated aminophenols represent a privileged scaffold, appearing in a range of bioactive molecules. The introduction of a halogen atom to the aminophenol core can dramatically alter its physicochemical properties and, consequently, its biological activity. However, the position of this halogen atom—be it ortho, meta, or para to the hydroxyl or amino group—is a critical determinant of the molecule's interaction with biological targets.
This guide provides an in-depth technical comparison of the influence of halogen position on the biological activity of aminophenol isomers. We will delve into the underlying principles of structure-activity relationships (SAR), supported by available experimental data, and provide detailed protocols for key biological assays to empower your own research in this area.
The Decisive Role of Halogen Placement: A Structure-Activity Relationship (SAR) Perspective
The position of a halogen on the aminophenol ring dictates the electronic and steric landscape of the molecule, which in turn governs its binding affinity to target proteins and its overall biological effect. The interplay of inductive and resonance effects, along with steric hindrance, creates a unique pharmacological profile for each positional isomer.
Electronic Effects: Inductive vs. Resonance
Halogens are electronegative atoms that exert a strong electron-withdrawing inductive effect (-I effect), pulling electron density away from the aromatic ring. Simultaneously, they possess lone pairs of electrons that can be donated to the ring through the resonance effect (+R effect). The net electronic effect is a combination of these opposing forces and is highly dependent on the halogen's position relative to the activating hydroxyl and amino groups.[1]
-
Ortho and Para Positions: At these positions, both the -I and +R effects are at play. The resonance effect can partially counteract the inductive withdrawal, influencing the acidity of the phenolic proton and the nucleophilicity of the amino group.[1]
-
Meta Position: At the meta position, the resonance effect is negligible, and the strong electron-withdrawing inductive effect dominates. This generally leads to a more electron-deficient aromatic ring compared to the ortho and para isomers.[1]
These electronic differences have profound implications for how the molecule interacts with the active site of an enzyme or the binding pocket of a receptor.
Steric Hindrance
The size of the halogen atom (F < Cl < Br < I) and its proximity to the functional groups can introduce steric hindrance, preventing optimal binding to a biological target. An ortho-substitution, for instance, can force the hydroxyl or amino group out of planarity with the ring, altering the molecule's conformation and its ability to form key hydrogen bonds or other interactions.[2]
Comparative Biological Activity: A Look at the Evidence
Enzyme Inhibition: A Tale of Three Isomers
Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis, making it a target for agents that address hyperpigmentation.[3][4] Studies on halogenated phenolic compounds suggest that the position of the halogen is critical for inhibitory activity. For instance, in a study on bromophenols, it was suggested that halogen substitution at a position ortho to a phenolic hydroxyl group can be important for tyrosinase inhibitory potency.[5] While direct comparative IC50 values for ortho-, meta-, and para-halo-aminophenols are not available in a single study, the general principles of SAR suggest that the electronic and steric effects of the halogen's position would significantly modulate the interaction with the copper-containing active site of tyrosinase.[6]
Protein Tyrosine Kinase (PTK) Inhibition: PTKs are crucial mediators of cellular signaling pathways, and their dysregulation is implicated in cancer and other diseases. Halogenated phenols have been investigated as PTK inhibitors.[7][8] A study on halophenol derivatives as PTK inhibitors revealed that the position of chloro and bromo substituents significantly affected the inhibitory activity.[7] For example, some diphenylmethane chlorophenols showed stronger activity than their corresponding benzophenone analogues, indicating that the linker between the phenolic rings also plays a crucial role in combination with the halogen's position.[7] The study highlighted that chloro- and bromo-substituted compounds were active, while fluoro- and iodo-substituted analogs were inactive, demonstrating the importance of the specific halogen in addition to its position.[7]
The following diagram illustrates a generic signal transduction pathway involving a receptor tyrosine kinase (RTK), a common target for inhibitors.
Figure 1: A simplified signaling pathway of a Receptor Tyrosine Kinase (RTK) and the potential point of inhibition by halogenated aminophenol isomers.
Cytotoxicity and Nephrotoxicity
The position of a halogen can also dramatically influence the toxicity profile of aminophenols. A comparative study on the in vitro nephrotoxicity of chlorinated 4-aminophenol isomers in rat renal cortical cells provides a clear example.
Table 1: Comparative In Vitro Nephrotoxicity of Chlorinated 4-Aminophenol Isomers
| Compound | Concentration (mM) | Mean LDH Release (% of Total) |
| Vehicle Control | - | 10.5 ± 0.9 |
| 4-Aminophenol (4-AP) | 1.0 | 30.1 ± 2.4 |
| 4-Amino-2-chlorophenol (4-A2CP) | 1.0 | 58.9 ± 4.1 |
| 4-Amino-3-chlorophenol (4-A3CP) | 1.0 | 14.8 ± 1.5 |
| 4-Amino-2,6-dichlorophenol (4-A2,6DCP) | 0.5 | 83.2 ± 3.7 |
| Data are presented as mean ± SEM. Cytotoxicity was determined by measuring lactate dehydrogenase (LDH) release in isolated renal cortical cells from male Fischer 344 rats.[9] |
This data clearly demonstrates that the position of the chlorine atom significantly impacts nephrotoxicity. The ortho-chloro isomer (4-Amino-2-chlorophenol) was considerably more toxic than the parent 4-aminophenol and the meta-chloro isomer (4-Amino-3-chlorophenol). The meta-isomer was even less toxic than the parent compound. The di-ortho-chloro substituted analog showed the highest toxicity even at a lower concentration. This highlights the critical importance of positional isomerism in determining the safety profile of a drug candidate.
Experimental Protocols for Biological Evaluation
To facilitate your research, we provide detailed, step-by-step methodologies for key assays used to evaluate the biological activity of aminophenol isomers.
Synthesis of Halogenated Aminophenol Isomers
The synthesis of specific halogenated aminophenol isomers requires regioselective halogenation and/or functional group manipulation. Common starting materials include the corresponding nitrophenols or halo-anilines.
General Workflow for Synthesis:
Figure 2: A generalized workflow for the synthesis of halogenated aminophenol isomers.
Example Protocol: Synthesis of 2-chloro-4-aminophenol
This protocol describes the synthesis of 2-chloro-4-aminophenol starting from p-nitrophenol.[10]
-
Chlorination of p-Nitrophenol:
-
Dissolve p-nitrophenol in an inert organic solvent (e.g., ethylene dichloride).
-
Heat the solution to 55-65°C.
-
Bubble chlorine gas through the solution while maintaining the temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction, reclaim the solvent by heating.
-
Recrystallize the crude 2-chloro-4-nitrophenol from a suitable solvent (e.g., toluene) to obtain the purified intermediate.
-
-
Reduction of 2-chloro-4-nitrophenol:
-
In a reaction vessel, add the 2-chloro-4-nitrophenol, a catalyst (e.g., activated carbon and ferric trichloride hexahydrate), and an aqueous solution of sodium hydroxide.
-
Heat the mixture to 90-120°C.
-
Slowly add hydrazine hydrate to the heated mixture to initiate the reduction reaction.
-
Maintain the temperature and stir until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to 40-45°C and filter to recover the catalyst.
-
Neutralize the filtrate with concentrated hydrochloric acid to precipitate the 2-chloro-4-aminophenol.
-
Collect the solid product by filtration, wash with water, and dry.
-
Tyrosinase Inhibition Assay
This colorimetric assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome by mushroom tyrosinase.[11][12][13]
Materials:
-
Mushroom Tyrosinase (e.g., 3000 units/mL in phosphate buffer)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
Test compounds (halogenated aminophenol isomers)
-
Kojic acid (positive control)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of L-DOPA (e.g., 2.5 mM) in phosphate buffer.
-
Prepare stock solutions of your test compounds and kojic acid in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compounds and kojic acid in phosphate buffer.
-
Prepare a working solution of mushroom tyrosinase (e.g., 300 units/mL) in phosphate buffer. Keep on ice.
-
-
Assay Protocol (in a 96-well plate):
-
Add 40 µL of each test compound dilution to the respective wells.
-
Add 80 µL of phosphate buffer.
-
Add 40 µL of the L-DOPA solution.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of the tyrosinase solution to each well.
-
Immediately measure the absorbance at 475 nm in kinetic mode for a set period (e.g., 20 minutes) at 25°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protein Tyrosine Kinase (PTK) Inhibition Assay (ELISA-based)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific protein tyrosine kinase.[12][14][15][16]
Materials:
-
Recombinant Protein Tyrosine Kinase (e.g., EGFR, JAK3)
-
Poly (Glu, Tyr) 4:1 substrate
-
ATP (Adenosine triphosphate)
-
Anti-phosphotyrosine antibody conjugated to HRP (Horseradish Peroxidase)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 M H2SO4)
-
Assay buffer (e.g., HEPES buffer with MgCl2, MnCl2)
-
Wash buffer (e.g., PBS with Tween-20)
-
96-well high-binding microplate
-
Microplate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with the Poly (Glu, Tyr) substrate (e.g., 100 µL of a 5 µg/mL solution in PBS) and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Kinase Reaction:
-
Prepare serial dilutions of your test compounds in the assay buffer.
-
Add the diluted test compounds to the coated wells.
-
Add the protein tyrosine kinase to the wells.
-
Initiate the phosphorylation reaction by adding ATP.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Wash the plate three times with wash buffer.
-
Add the HRP-conjugated anti-phosphotyrosine antibody to each well and incubate for 1 hour at 37°C.
-
Wash the plate five times with wash buffer.
-
Add the TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15][17]
Materials:
-
Cells in culture (e.g., HeLa, HepG2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well tissue culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a desired density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of your halogenated aminophenol isomers in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.
-
Determine the IC50 value (the concentration that causes a 50% reduction in cell viability).
-
Conclusion: The Path Forward in Drug Discovery
The positional isomerism of halogenated aminophenols is a powerful, yet often overlooked, parameter in the design of novel therapeutic agents. As demonstrated by the available data, a simple shift of a halogen atom from an ortho to a meta or para position can profoundly alter a molecule's biological activity and toxicity profile. This guide provides a foundational understanding of the structure-activity relationships at play and equips researchers with the necessary protocols to systematically investigate these effects.
By carefully considering the electronic and steric consequences of halogen placement, and by employing robust biological assays, scientists can unlock the full potential of the halogenated aminophenol scaffold to develop safer and more effective drugs. The journey from a promising chemical scaffold to a life-changing therapeutic is paved with such detailed molecular understanding.
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The Halogen's Edge: A Comparative Guide to the Structure-Bioactivity Relationship of 2-Amino-6-bromo-4-chlorophenol Derivatives
In the landscape of medicinal chemistry, the halogenated phenol scaffold remains a cornerstone for the development of novel therapeutic agents. The strategic placement of halogen atoms can dramatically influence a molecule's physicochemical properties, altering its absorption, distribution, metabolism, excretion, and, most critically, its biological activity. This guide delves into the nuanced world of 2-Amino-6-bromo-4-chlorophenol derivatives, offering a comparative analysis of how subtle structural modifications correlate with their diverse bioactivities. Drawing upon experimental data, we will explore the causality behind these structure-activity relationships (SAR), providing researchers and drug development professionals with actionable insights.
The Core Scaffold: Synthesis and Rationale
The this compound core is a synthetically accessible starting point for a diverse library of derivatives. A common synthetic route involves a multi-step process beginning with the nitration of 2-bromo-4-chlorophenol, followed by the reduction of the nitro group to an amine.[1] This foundational structure is of significant interest due to the combined electronic effects of its substituents: the electron-donating amino and hydroxyl groups, and the electron-withdrawing bromine and chlorine atoms. This electronic interplay creates a unique chemical environment that can be fine-tuned through derivatization.
An alternative synthetic approach involves the direct bromination of 2-amino-4-chlorophenol.[1] The activating ortho-, para-directing nature of the amino and hydroxyl groups guides the electrophilic substitution of bromine to the position ortho to the hydroxyl group.
General Synthetic Workflow:
Caption: A generalized workflow for screening the bioactivity of synthesized derivatives.
Conclusion and Future Directions
The this compound scaffold presents a versatile platform for the development of bioactive compounds. The strategic incorporation of halogen atoms, particularly bromine, is a key determinant of antimicrobial activity. Furthermore, derivatization of the core structure can yield potent cytotoxic agents and enzyme inhibitors. The quantitative structure-activity relationships discussed in this guide, supported by robust experimental protocols, provide a framework for the rational design of next-generation therapeutic agents. Future research should focus on exploring a wider range of substitutions on the aromatic ring and further investigating the mechanisms of action of the most potent derivatives to optimize their selectivity and minimize off-target effects.
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Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of 2-Amino-6-bromo-4-chlorophenol
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. 2-Amino-6-bromo-4-chlorophenol, a halogenated aromatic compound, requires meticulous handling and disposal protocols due to its inherent hazardous properties. This guide provides a comprehensive, step-by-step framework for its proper disposal, grounded in established safety principles and regulatory compliance. The causality behind each procedural choice is explained to ensure a deep, actionable understanding beyond simple instruction.
Hazard Profile and Foundational Risk Assessment
Understanding the specific risks associated with this compound is the bedrock of its safe management. As a multi-halogenated phenol, it presents a complex hazard profile encompassing acute toxicity, irritant properties, and significant environmental risks. The disposal plan must be designed to mitigate these specific dangers.
This compound is classified as hazardous, with multiple warnings for acute toxicity if swallowed, inhaled, or in contact with skin.[1][2][3] It is also a skin and serious eye irritant and may cause respiratory irritation.[1][3][4] The primary causality for these hazards lies in its chemical structure: the phenolic group can be corrosive, while the halogen substituents (bromine and chlorine) enhance its reactivity and potential for environmental persistence. Halogenated organic compounds are subject to stringent environmental regulations due to their potential to form toxic byproducts and persist in ecosystems.[5]
| Property | Identifier / Value | Source |
| Chemical Name | This compound | [PubChem][1] |
| Molecular Formula | C₆H₅BrClNO | [PubChem][1] |
| CAS Number | 179314-60-4 | [Sigma-Aldrich][3] |
| Molecular Weight | 222.47 g/mol | [PubChem][1] |
| GHS Hazard Statements | H302, H312, H315, H319, H332, H335 | [PubChem][1], [Sigma-Aldrich][3] |
| GHS Signal Word | Warning | [Sigma-Aldrich][3] |
Pre-Disposal: Safety Protocols and Personal Protective Equipment (PPE)
Safe disposal begins long before the waste container is collected. It starts with correct handling during laboratory use. The following PPE is mandatory when handling this compound in any form (solid or solution).
Experimental Protocol: Mandatory PPE
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6] A face shield should be worn in addition to goggles if there is a splash hazard.
-
Skin Protection: Wear chemical-impermeable gloves (e.g., butyl rubber or laminate film; standard nitrile may not offer sufficient protection for prolonged contact with halogenated organics). Wear fire/flame resistant and impervious clothing, such as a chemically resistant lab coat.[6] All protective clothing should be removed before leaving the work area.
-
Respiratory Protection: All handling of the solid compound or its solutions must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[2] If engineering controls are insufficient, a NIOSH-approved full-face respirator with appropriate cartridges for organic vapors and particulates is required.[2][6]
-
Emergency Facilities: An eye wash fountain and emergency shower must be immediately accessible in the work area.[7]
Waste Segregation and Containment: A Critical Step
Proper segregation is paramount in hazardous waste management. Co-mingling incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.
The Causality of Segregation: this compound is a halogenated organic solid . It must not be mixed with non-halogenated organic waste, aqueous waste, or reactive chemicals. The presence of chlorine and bromine necessitates a specific disposal pathway—high-temperature incineration with flue gas scrubbing—which is different and more costly than for non-halogenated waste.[6][8][9]
Experimental Protocol: Waste Containment
-
Select a Compatible Container: Use a clean, dry, leak-proof container made of a material compatible with the chemical (e.g., the original manufacturer's container, or a designated polyethylene or glass waste jar).[10] Ensure the container has a secure, tightly-sealing lid.[10]
-
Label the Container: From the moment the first quantity of waste is added, the container must be labeled.[10] The label must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
An accurate list of all constituents and their approximate percentages if it is a mixture.
-
-
Containment: Keep the waste container closed at all times except when adding waste.[10] Store the sealed container in a designated, secondary containment bin within a Satellite Accumulation Area (SAA) to await pickup.[10]
Disposal Pathway and Decision Logic
The disposal of this compound is not a matter for landfill or sewer discharge under any circumstances.[4][6] The only acceptable pathway is through a licensed hazardous waste management facility. The following diagram illustrates the decision logic for a laboratory professional.
Caption: Disposal workflow for this compound.
Approved Disposal Methodology: Incineration
The definitive disposal method for halogenated compounds like this compound is controlled high-temperature incineration.[4][6]
The Scientific Rationale:
-
Complete Destruction: Incineration at temperatures typically between 982 to 1204°C (1800 to 2200°F) with a residence time of around 2 seconds ensures the complete thermal oxidation and destruction of the organic molecule, achieving a destruction efficiency greater than 99.99%.[9]
-
Neutralization of Byproducts: The combustion of chlorinated and brominated compounds produces acidic gases, primarily hydrogen chloride (HCl) and hydrogen bromide (HBr).[8] A licensed incineration facility is equipped with downstream "scrubbers" that use a caustic solution to neutralize these acid gases, preventing their release into the atmosphere.[9] This step is critical for environmental protection and is why simple burning is not an option.
As a laboratory professional, your responsibility is to prepare the waste correctly for pickup by your institution's Environmental Health & Safety (EHS) department or their certified hazardous waste contractor.
Emergency Procedures: Spills and Exposures
Accidents require immediate and correct action to mitigate harm.
Protocol for Small Spills (Manageable by trained lab personnel):
-
Evacuate: Alert personnel in the immediate area and ensure the spill area is clear.[7]
-
PPE: Don the full mandatory PPE as described in Section 2.
-
Contain: Prevent the spill from spreading or entering any drains.[6]
-
Collect: For solid spills, carefully sweep or scoop the material to avoid creating dust. Place it into a labeled hazardous waste container.[7]
-
Decontaminate: Clean the spill area with an appropriate solvent (follow your institution's specific guidelines), and place all cleanup materials (wipes, absorbent pads) into the same hazardous waste container.
-
Ventilate: Allow the area to ventilate before resuming work.[7]
For large spills, fires, or any situation beyond your control, evacuate the area immediately and contact your institution's emergency response team (e.g., EHS) and, if necessary, call emergency services.
First-Aid Measures:
-
Skin Contact: Immediately take off contaminated clothing. Wash the affected area with plenty of soap and water.[6] Seek immediate medical attention.[2]
-
Eye Contact: Immediately rinse with pure water for at least 15 minutes, holding the eyelids open.[2][6] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][6]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[6] Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[6]
References
- 2-AMINO-4-BROMO-6-FLUOROPHENOL SDS, 182499-89-4 Safety D
- 2-Amino-4-bromo-6-chlorophenol | C6H5BrClNO | CID 57905988.
- Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99). European Commission. Link
- 2-AMINO-4-CHLOROPHENOL HAZARD SUMMARY. New Jersey Department of Health. Link
- 2-Amino-4-chlorophenol | C6H6ClNO | CID 7265.
- SAFETY DATA SHEET for 2-Amino-4-chlorophenol. Thermo Fisher Scientific. Link
- Method 604: Phenols. U.S. Environmental Protection Agency (EPA). Link
- Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products.
- Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. Link
- Oxidation of Bromophenols and Formation of Brominated Polymeric Products of Concern during Water Treatment with Potassium Permanganate.
- 2-Bromo-4-chlorophenol SDS, 695-96-5 Safety D
- EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. Link
- This compound 97. Sigma-Aldrich. Link
- Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency (EPA). Link
- Chapter 2 Section 3.2 - Incinerators. U.S. Environmental Protection Agency (EPA). Link
- Safety data sheet for 2-Amino-4-chlorophenol. CPAChem. Link
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
- Method for selectively brominating phenols.
- Chlorophenols and Their Impurities in the Canadian Environment. Environment Canada. Link
- Formation and destruction of the aromatic products of incomplete combustion (PICs) during the chlorinated organic compounds incineration in a lab-scale combustor. OSTI.gov. Link
- An Exposure and Risk Assessment for Phenol. U.S. Environmental Protection Agency (EPA). Link
- Halogenated Hydrocarbon Thermal Oxidizer. Zeeco. Link
- Dehalogenation of Chlorinated Phenols during Oxidative Coupling.
- Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health. Link
- SAFETY DATA SHEET for 2-bromophenol. Sigma-Aldrich. Link
- Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions.
- Chlorine. Wikipedia. Link
- 2-Amino-6-bromo-4-fluorophenol. Sigma-Aldrich. Link
- Incineration and Treatment of Hazardous Waste: Proceedings of the Eleventh Annual Research Symposium. U.S. Environmental Protection Agency (EPA). Link
Sources
- 1. 2-Amino-4-bromo-6-chlorophenol | C6H5BrClNO | CID 57905988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. 2-アミノ-6-ブロモ-4-クロロフェノール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 6. echemi.com [echemi.com]
- 7. nj.gov [nj.gov]
- 8. epa.gov [epa.gov]
- 9. zeeco.com [zeeco.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
